molecular formula C16H14F3N3O2S B568758 Lansoprazole CAS No. 1261394-42-6

Lansoprazole

Cat. No.: B568758
CAS No.: 1261394-42-6
M. Wt: 375.316
InChI Key: MJIHNNLFOKEZEW-SDHHWPBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansoprazole (CAS 103577-45-3) is a potent and well-characterized substituted benzimidazole that functions as a proton pump inhibitor (PPI) . It serves as a critical research tool for investigating gastric acid-related disorders. Its primary mechanism of action involves the specific and irreversible inhibition of the H+/K+ ATPase enzyme system located on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step of acid secretion, and its inhibition leads to a profound and long-lasting suppression of gastric acid production . As a prodrug, this compound is activated in the highly acidic environment of the parietal cell canaliculus, where it is converted to a sulfenamide intermediate. This active form then forms covalent disulfide bonds with cysteine residues on the proton pump, rendering it inactive . Researchers utilize this compound to model and study a range of conditions, including gastroesophageal reflux disease (GERD), peptic ulcers, and hypersecretory conditions like Zollinger-Ellison syndrome . It is also a key component in studies aimed at eradicating Helicobacter pylori infection when used in combination with antibiotics . This compound is supplied for research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023200
Record name Lansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lansoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.
Record name SID855954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Lansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANSOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to brownish-white crystalline powder

CAS No.

103577-45-3, 138530-94-6
Record name Lansoprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103577-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dexlansoprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name lansoprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lansoprazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LANSOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lansoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C
Record name Lansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANSOPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lansoprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Lansoprazole on H+/K+ ATPase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, exerts its therapeutic effect through the targeted inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump.[1][2][3] This guide provides a comprehensive exploration of the intricate molecular and cellular mechanisms underpinning this compound's action. We will delve into its nature as a prodrug, the critical acidic activation within the parietal cell canaliculus, the covalent modification of the H+/K+ ATPase, and the specific amino acid residues integral to its inhibitory function. Furthermore, this document will detail established experimental protocols for the rigorous study of proton pump inhibitors (PPIs), offering a robust framework for researchers and drug development professionals in the field.

Introduction: The Gastric Proton Pump as a Therapeutic Target

Gastric acid secretion is the terminal and pivotal step in the digestive process, orchestrated by the H+/K+ ATPase located in the secretory membranes of gastric parietal cells.[1][3] This P-type ATPase is responsible for the electroneutral exchange of cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+), a process that can generate a proton gradient exceeding a million-fold.[4] The clinical significance of inhibiting this enzyme system is profound, offering effective treatment for conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][5] this compound, a member of the substituted benzimidazole class of PPIs, has emerged as a highly effective agent due to its specific and irreversible inhibition of this proton pump.[1][3][6]

The Journey of a Prodrug: this compound's Activation Pathway

This compound is administered as an inactive prodrug, a critical design feature that ensures its stability in the neutral pH of the bloodstream and prevents premature, non-specific activity.[1][7] Its journey to therapeutic efficacy is a multi-step process initiated by its selective accumulation in the acidic environment of the parietal cell's secretory canaliculus.[7][8]

Selective Accumulation in the Parietal Cell

As a weak base with a pyridine pKa of approximately 4.0, this compound readily crosses cell membranes in its unprotonated form.[7] Upon reaching the highly acidic secretory canaliculus of stimulated parietal cells (where the pH can drop to around 1.0), the pyridine moiety of this compound becomes protonated.[7] This protonation traps the molecule in this acidic compartment, leading to a concentration several thousand-fold higher than in the plasma.[7] This selective accumulation is a key determinant of its therapeutic index.

Acid-Catalyzed Conversion to the Active Sulfenamide

The transformation of this compound from an inactive prodrug to its active, inhibitory form is a fascinating example of acid-catalyzed chemistry.[7][8] This process involves a second protonation, this time on the benzimidazole ring, which increases the electrophilicity at the C-2 position.[8] This facilitates an intramolecular rearrangement, ultimately forming a highly reactive tetracyclic sulfenamide.[7] This cationic species is the active metabolite that directly interacts with the H+/K+ ATPase.[9]

Diagram: this compound Activation Pathway

Lansoprazole_Activation cluster_parietal_cell Parietal Cell This compound\n(Prodrug) This compound (Prodrug) Accumulation Accumulation This compound\n(Prodrug)->Accumulation Protonated\nthis compound Protonated This compound Accumulation->Protonated\nthis compound Acid-Catalyzed\nConversion Acid-Catalyzed Conversion Protonated\nthis compound->Acid-Catalyzed\nConversion Active Sulfenamide\n(Cationic) Active Sulfenamide (Cationic) Acid-Catalyzed\nConversion->Active Sulfenamide\n(Cationic) H+/K+ ATPase H+/K+ ATPase Active Sulfenamide\n(Cationic)->H+/K+ ATPase Covalent Bonding H_K_ATPase_Inhibition cluster_pump_cycle H+/K+ ATPase Cycle E1_H_in E1 Conformation (H+ bound, cytoplasmic side) E2_H_out E2 Conformation (H+ released, luminal side) E1_H_in->E2_H_out ATP Hydrolysis E2_K_in E2 Conformation (K+ bound, luminal side) E2_H_out->E2_K_in Inactive_Pump Inactive H+/K+ ATPase (Covalently Modified) E2_H_out->Inactive_Pump E1_K_out E1 Conformation (K+ released, cytoplasmic side) E2_K_in->E1_K_out Dephosphorylation E1_K_out->E1_H_in Active_this compound Active this compound (Sulfenamide) Active_this compound->E2_H_out Binds to Cys321 & Cys813

Caption: this compound covalently modifies the H+/K+ ATPase, halting the proton pumping cycle.

Experimental Protocols for Studying this compound's Mechanism

A thorough understanding of this compound's mechanism of action has been built upon a foundation of rigorous experimental methodologies. For researchers aiming to further investigate PPIs, the following protocols provide a validated framework.

Isolation of Gastric Vesicles (H+/K+ ATPase-Enriched)

The study of H+/K+ ATPase activity necessitates the isolation of membrane vesicles enriched with this enzyme from gastric tissue. Ultracentrifugation-based methods are commonly employed for this purpose. [10][11] Step-by-Step Methodology:

  • Tissue Homogenization: Freshly excised gastric mucosa is minced and homogenized in a buffered sucrose solution to disrupt the cells and release intracellular organelles.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and other large cellular debris.

  • Microsomal Fraction Collection: The resulting supernatant, containing the microsomal fraction (which includes vesicles from the endoplasmic reticulum and plasma membrane), is then subjected to ultracentrifugation.

  • Sucrose Density Gradient Centrifugation: The crude microsomal pellet is resuspended and layered onto a discontinuous or continuous sucrose gradient. Ultracentrifugation separates the vesicles based on their density, yielding a fraction highly enriched in H+/K+ ATPase.

  • Vesicle Characterization: The purity and integrity of the isolated vesicles are confirmed by transmission electron microscopy and immunoblotting for H+/K+ ATPase and other marker proteins. [11]

Diagram: Gastric Vesicle Isolation Workflow

Vesicle_Isolation Gastric_Mucosa Gastric Mucosa Homogenization Homogenization Gastric_Mucosa->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Microsomal_Fraction Microsomal Fraction Differential_Centrifugation->Microsomal_Fraction Ultracentrifugation Ultracentrifugation on Sucrose Gradient Microsomal_Fraction->Ultracentrifugation Enriched_Vesicles H+/K+ ATPase-Enriched Vesicles Ultracentrifugation->Enriched_Vesicles

Caption: Workflow for the isolation of H+/K+ ATPase-enriched gastric vesicles.

H+/K+ ATPase Activity Assays

The functional activity of the isolated H+/K+ ATPase can be quantified by measuring either its ATPase activity (ATP hydrolysis) or its proton pumping capability.

4.2.1. Colorimetric ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. [12] Step-by-Step Methodology:

  • Reaction Setup: Isolated gastric vesicles are incubated in a reaction buffer containing ATP and Mg2+ at 37°C. The reaction is initiated by the addition of the vesicles.

  • Reaction Termination: The reaction is stopped at various time points by the addition of a strong acid, such as trichloroacetic acid.

  • Phosphate Detection: A colorimetric reagent, typically containing ammonium molybdate and a reducing agent, is added to the reaction mixture. [12]The inorganic phosphate reacts to form a colored molybdenum blue complex. [12]4. Spectrophotometric Measurement: The absorbance of the molybdenum blue complex is measured at a specific wavelength (e.g., 660 nm), and the concentration of Pi is determined from a standard curve. [12]5. Data Analysis: The H+/K+ ATPase activity is expressed as the rate of Pi production (e.g., nmol Pi/mg protein/min).

4.2.2. Proton Pumping Assay using pH-Sensitive Dyes

This assay directly measures the transport of protons into the gastric vesicles by monitoring the change in intravesicular pH using a fluorescent or absorbance probe, such as acridine orange. [13] Step-by-Step Methodology:

  • Vesicle Loading: Isolated vesicles are incubated with a pH-sensitive dye (e.g., acridine orange) in a buffer containing K+.

  • Initiation of Pumping: The reaction is initiated by the addition of ATP and Mg2+. As the H+/K+ ATPase pumps protons into the vesicles, the intravesicular pH decreases.

  • Fluorescence Quenching/Absorbance Change: The accumulation of the protonated dye inside the vesicles leads to a change in its spectral properties, such as fluorescence quenching or a shift in absorbance, which can be monitored over time. [13]4. Data Analysis: The initial rate of fluorescence quenching or absorbance change is proportional to the rate of proton pumping.

Site-Directed Mutagenesis for Binding Site Identification

Site-directed mutagenesis is a powerful technique to identify the specific amino acid residues involved in drug binding. [14][15] Step-by-Step Methodology:

  • Mutant Construction: The cDNA encoding the H+/K+ ATPase α-subunit is mutated to replace the cysteine residues of interest (e.g., Cys321, Cys813) with a non-nucleophilic amino acid, such as alanine.

  • Expression of Mutant Protein: The wild-type and mutant H+/K+ ATPase constructs are expressed in a suitable host system, such as insect cells or yeast.

  • Functional Characterization: The H+/K+ ATPase activity of the wild-type and mutant enzymes is measured in the presence and absence of this compound.

  • Data Analysis: A loss or significant reduction in the inhibitory effect of this compound on the mutant enzyme compared to the wild-type provides strong evidence that the mutated cysteine residue is a critical binding site.

Conclusion

The mechanism of action of this compound on the H+/K+ ATPase is a sophisticated interplay of selective accumulation, acid-catalyzed activation, and irreversible covalent inhibition. This in-depth understanding, garnered through meticulous experimental investigation, has not only elucidated the pharmacological basis of a highly successful therapeutic agent but also provides a blueprint for the rational design of future acid-suppressive therapies. The protocols detailed herein offer a validated toolkit for researchers and drug development professionals to continue to unravel the complexities of gastric acid secretion and its modulation.

References

  • Dr.Oracle. (2025, August 16). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)?
  • Patsnap Synapse. (2024, July 17).
  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534.
  • PathWhiz.
  • Elabscience.
  • Bio-Techne. H+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25817).
  • R Discovery. What are the molecular and cellular mechanisms underlying the therapeutic effects of this compound?
  • Welage, L. S., & Berardi, R. R. (1996). This compound: a proton pump inhibitor. The Annals of Pharmacotherapy, 30(12), 1473-1484.
  • Wikipedia. This compound.
  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors.
  • Wikipedia. Discovery and development of proton pump inhibitors.
  • BioCat GmbH.
  • Krishgen Biosystems.
  • Yang, M., Liu, X., Luo, Q., Xu, L., & Chen, F. (2020). An efficient method to isolate lemon derived extracellular vesicles for gastric cancer therapy. Journal of Nanobiotechnology, 18(1), 100.
  • Wallmark, B., Lorentzon, P., & Larsson, H. (1985). The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro. Scandinavian Journal of Gastroenterology. Supplement, 108, 37–51.
  • Agrawala, M., Kumar, A., & Gupta, A. (2017). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug this compound based on structural motifs. RSC Advances, 7(77), 48869-48883.
  • Zvereva, E., et al. (2022). Isolation and Characterization of Extracellular Vesicles from Gastric Juice. Cancers, 14(13), 3314.
  • Palmgren, M. G. (1991). An H+-ATPase Assay: Proton Pumping and ATPase Activity Determined Simultaneously in the Same Sample. Plant Physiology, 95(3), 894-901.
  • Abe, K., et al. (2018). The gastric HK-ATPase: structure, function, and inhibition. Biophysical Reviews, 10(4), 1009-1017.
  • Deranged Physiology. Proton pump inhibitors as a class.
  • Zvereva, E. M., et al. (2022). Isolation and Characterization of Extracellular Vesicles from Gastric Juice. Cancers, 14(13), 3314.
  • Exosome RNA Administrator. (2025, October 21). Isolating extracellular vesicles to uncover how gastric cancer spreads in the abdomen.
  • Völkl, H., et al. (1997). The gastric H,K-ATPase blocker this compound is an inhibitor of chloride channels. Pflügers Archiv, 434(6), 784-790.
  • Lambrecht, N., et al. (1998). The gastric H,K-ATPase blocker this compound is an inhibitor of chloride channels. The Journal of biological chemistry, 273(22), 13589-13596.
  • Asano, S., et al. (1996). Site-directed mutagenesis of cation coordinating residues in the gastric H,K-ATPase. The Journal of biological chemistry, 271(5), 2740-2745.
  • ResearchGate. Structural formula of the proton pump inhibitors (PPIs); this compound, rabeprazole and dexthis compound.
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 3883.
  • Yang, M., et al. (2020). An efficient method to isolate lemon derived extracellular vesicles for gastric cancer therapy. Journal of Nanobiotechnology, 18, 100.
  • Stolte, M., et al. (1997). Treatment with this compound also induces hypertrophy of the parietal cells of the stomach. Zeitschrift für Gastroenterologie, 35(2), 99-104.
  • Sachs, G., et al. (2007). The Gastric H,K ATPase as a Drug Target: Past, Present, and Future. Journal of Clinical Gastroenterology, 41 Suppl 2, S226-S242.
  • Zhang, L., et al. (2004). Effect of this compound on histamine-induced acid secretion in isolated rabbit parietal cells. World journal of gastroenterology, 10(15), 2261-2264.
  • Watts, A. (2002).
  • Asano, S., et al. (1996). Functional Expression of Gastric H+,K+-ATPase and Site-directed Mutagenesis of the Putative Cation Binding Site and the Catalytic Center. Journal of Biological Chemistry, 271(5), 2740-2745.
  • Moniruzzaman, M., et al. (2019). Quantum Chemical and Pharmacokinetic Studies of some Proton Pump Inhibitor Drugs. Advances in Biochemistry & Scientific Research, 2(2).
  • Li, Y., et al. (2020). Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use. Drug Design, Development and Therapy, 14, 5625-5634.
  • Shin, J. M., & Sachs, G. (2009). Long lasting inhibitors of the gastric H,K-ATPase. Journal of neurogastroenterology and motility, 15(2), 114-125.
  • Brusselaers, N., et al. (2023).
  • Gedda, K., & Scott, D. (2011).
  • Kinoshita, Y., et al. (2017). Advantages and Disadvantages of Long-term Proton Pump Inhibitor Use. Journal of neurogastroenterology and motility, 23(2), 164-176.
  • Targownik, L. E. (2024). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. Journal of Clinical Medicine, 13(1), 269.
  • Gedda, K., & Scott, D. R. (2011). Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo. Gastroenterology, 140(5), S-593.

Sources

Lansoprazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Properties of Lansoprazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly effective proton pump inhibitor (PPI) widely used in the management of acid-related gastrointestinal disorders.[1][2] Marketed under brand names like Prevacid, it provides therapeutic relief for conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by potently suppressing gastric acid secretion.[1][2][3] this compound functions as a prodrug; following systemic absorption, it is activated in the acidic environment of the gastric parietal cells.[4][5] There, it forms a covalent bond with the H+/K+-ATPase enzyme system—the proton pump—leading to irreversible inhibition and a prolonged reduction in stomach acid.[2][4] This guide offers a comprehensive technical overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical characterization for professionals in the field of drug development and research.

Chemical Identity and Stereochemistry

This compound is a substituted benzimidazole derivative.[3][6] Its chemical and structural identifiers are fundamental to its function and classification.

  • IUPAC Name : 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole[1]

  • CAS Number : 103577-45-3[1][7]

  • Molecular Formula : C₁₆H₁₄F₃N₃O₂S[1][8]

  • Molecular Weight : 369.36 g/mol [1]

Chemical structure of this compound

Stereochemistry

This compound possesses a chiral center at the sulfur atom of the sulfoxide group, meaning it exists as a racemic mixture of two enantiomers: (R)-lansoprazole and (S)-lansoprazole.[1][9] The commercially available drug is typically a 1:1 racemic mixture.[1] The enantiomers exhibit stereoselective metabolism and inhibitory potential on various cytochrome P450 enzymes.[9][10][11] Dexthis compound, the (R)-enantiomer, has been developed and marketed as an enantiomerically pure drug.[1][12]

Physicochemical Properties

This compound's physical and chemical characteristics are crucial for its formulation, stability, and pharmacokinetic profile. It is a white to brownish-white, odorless crystalline powder.[13] A key property is its pH-dependent stability; this compound degrades rapidly in acidic aqueous solutions but is more stable under neutral or alkaline conditions.[13][14] At 25°C, its degradation half-life is approximately 0.5 hours at pH 5.0, but extends to about 18 hours at pH 7.0.[13][15]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to brownish-white odorless crystalline powder[13]
Melting Point ~166-178 °C (with decomposition)[1][13]
pKa Pyridine N: ~3.83-4.0; Benzimidazole N-H: ~8.6-9.0[16]
Solubility Practically insoluble in water and hexane.[13][15]
Freely soluble in dimethylformamide.[13][15]
Soluble in methanol.[13][15]
Sparingly soluble in ethanol.[13][15]
Log P 2.39 - 2.8[6][17]

Synthesis of this compound

The synthesis of this compound is a multi-step process that generally involves the coupling of a substituted pyridine moiety with 2-mercaptobenzimidazole, followed by oxidation. A common industrial approach starts with 2,3-lutidine (2,3-dimethylpyridine).[18][19]

Synthetic Workflow Diagram

G cluster_0 Pyridine Intermediate Synthesis cluster_1 Coupling and Oxidation A 2,3-Lutidine B 2,3-Dimethylpyridine N-oxide A->B C 2-Hydroxymethyl-3-methyl-4- nitropyridine N-oxide B->C D 2-Hydroxymethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine C->D E 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine D->E G This compound Sulfide Precursor E->G F 2-Mercaptobenzimidazole H This compound (Racemic) G->H

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis Overview

The causality behind these steps is crucial. Oxidation of 2,3-lutidine activates the pyridine ring for subsequent nitration. The nitro group is then substituted by the trifluoroethoxy moiety, a key structural element for efficacy. Rearrangement and chlorination provide the reactive intermediate needed for coupling.

  • Preparation of the Pyridine Intermediate :

    • Oxidation : 2,3-Lutidine is oxidized to 2,3-dimethylpyridine N-oxide.[19]

    • Nitration : The N-oxide is nitrated to introduce a nitro group at the 4-position.[18][19]

    • Substitution : The nitro group is displaced by 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate.[18]

    • Rearrangement & Chlorination : The resulting compound is rearranged (e.g., with acetic anhydride) and then chlorinated with an agent like thionyl chloride (SOCl₂) to yield 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[18][19]

  • Coupling Reaction :

    • The chlorinated pyridine intermediate is condensed with 2-mercaptobenzimidazole in an alkaline medium (e.g., sodium hydroxide or sodium methoxide in methanol) to form the thioether precursor, 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole.[18][20]

  • Oxidation :

    • The final step is the controlled oxidation of the thioether to the sulfoxide. This is a critical step that forms the chiral center. Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used.[18][20] This reaction yields racemic this compound.

  • Purification :

    • The crude product is purified through recrystallization to obtain this compound of pharmaceutical-grade purity.

Mechanism of Action

This compound exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[2][8][21]

  • Prodrug Activation : this compound is a prodrug that requires an acidic environment for activation.[4] After oral administration and absorption into the bloodstream, it reaches the parietal cells of the stomach lining.[4][5]

  • Acid-Catalyzed Conversion : In the acidic secretory canaliculi of the parietal cells, this compound undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.[4][5]

  • Covalent Inhibition : This active metabolite then forms a stable disulfide bond (covalent linkage) with cysteine residues on the alpha-subunit of the H+/K+-ATPase pump.[2][4][8]

  • Suppression of Acid Secretion : This covalent binding inactivates the pump, blocking the transport of H+ ions into the gastric lumen and thus inhibiting both basal and stimulated acid secretion.[21] Because the inhibition is irreversible, acid secretion resumes only after new proton pumps are synthesized and inserted into the cell membrane.[4]

Signaling Pathway Diagramdot

G cluster_0 Parietal Cell cluster_1 Gastric Lumen (Stomach) Lanso_inactive This compound (Prodrug) in Bloodstream Lanso_cell This compound diffuses into Parietal Cell Lanso_inactive->Lanso_cell Lanso_active Active Sulfenamide Metabolite Lanso_cell->Lanso_active Acidic Environment (H+) Pump H+/K+-ATPase (Proton Pump) Lanso_active->Pump Forms Disulfide Bond Pump_inhibited Inactivated Pump (Covalent Bond) Pump->Pump_inhibited H_lumen H+ Pump->H_lumen Pumps H+ out Pump_inhibited->H_lumen Secretion Blocked H_ion H+ K_ion K+ K_ion->Pump Enters Cell

Sources

Whitepaper: A Technical Guide to the In Vitro Characterization of the Lansoprazole-Tau Protein Interaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease (AD). Consequently, identifying small molecules that can bind to tau and modulate its aggregation is a primary objective in therapeutic development. Recent drug repositioning studies have highlighted lansoprazole, a widely used proton-pump inhibitor, as a promising candidate that directly binds to tau and inhibits its pathological aggregation.[1][2] This technical guide provides an in-depth framework for researchers aiming to investigate the in vitro binding of this compound to tau protein. We present a cohesive workflow, from recombinant protein production to detailed biophysical and functional characterization, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating this compound as a Tau Ligand

Tau protein is an intrinsically disordered protein (IDP) that stabilizes microtubules in healthy neurons. In tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and self-assembles into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[3] The accumulation of these aggregates strongly correlates with cognitive decline in AD.[4] Therefore, strategies aimed at preventing tau aggregation are of significant therapeutic interest.

This compound was identified from a screen of FDA-approved drugs as a potent inhibitor of AD seed-dependent tau aggregation in cellular, in vitro, and in vivo models.[1][5] The mechanism appears to be a direct interaction with the tau protein, suppressing filament formation, rather than its canonical function as a proton pump inhibitor.[2] Initial studies have reported high-affinity binding in the low to subnanomolar range and have predicted key amino acid residues involved in the interaction, such as Q351, H362, and K369.[1][6][7] This guide provides the technical methodologies required to rigorously validate and expand upon these foundational findings.

Core Reagent Preparation: Recombinant Tau Protein

Reliable in vitro studies begin with high-purity, well-characterized protein. As an IDP, tau is prone to degradation and requires a robust purification protocol.[8] The longest human tau isoform, 2N4R (htau40), is commonly used for these studies.

Workflow for Recombinant Tau (2N4R) Expression and Purification

The following protocol is a synthesized approach based on established methodologies for obtaining tag-less, soluble tau protein from an E. coli expression system.[9][10][11] The strategy leverages tau's heat stability and net positive charge for efficient purification.

Tau_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Purification Transformation Transformation (pRK172-2N4R into BL21(DE3)) Growth Cell Growth (2xTY Media, Ampicillin) Transformation->Growth Induction IPTG Induction (Overnight @ 18-25°C) Growth->Induction Harvest Cell Harvest & Lysis (Sonication) Induction->Harvest Boil Heat Denaturation (Boil lysate 15 min) Harvest->Boil Clarify Clarification (High-speed centrifugation) Boil->Clarify CationEx Cation Exchange (e.g., CaptoS column) Clarify->CationEx GelFilt Size Exclusion (e.g., Superdex 200) CationEx->GelFilt Final Concentration & QC (SDS-PAGE, BCA Assay) GelFilt->Final

Caption: Workflow for recombinant tau protein purification.

Detailed Purification Protocol
  • Expression: Transform pRK172 plasmid encoding human tau (2N4R isoform) into E. coli BL21 (DE3) cells. Grow cells at 37°C in 2xTY media with ampicillin to an OD600 of ~0.8. Induce protein expression with IPTG and continue to culture overnight at a reduced temperature (e.g., 18°C) to enhance protein solubility.[11]

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM MES pH 6.5, 50 mM NaCl, protease inhibitors) and lyse cells thoroughly using sonication on ice.[9]

  • Heat & Acid Precipitation: This step is critical and leverages tau's unique stability. Add NaCl to 0.5 M and boil the lysate for 15 minutes. This denatures and precipitates the majority of endogenous E. coli proteins. Cool the lysate on ice and centrifuge at high speed (~40,000 x g) for 30 minutes to pellet the precipitated proteins.[10]

  • Cation Exchange Chromatography: Tau is highly basic. The clarified supernatant can be loaded onto a cation exchange column (e.g., HiTrap CaptoS). Elute the bound tau protein using a linear salt gradient (e.g., 50 mM to 1 M NaCl). This step provides significant purification.[9]

  • Size Exclusion Chromatography (SEC): As a final polishing step, fractions containing tau are pooled, concentrated, and loaded onto an SEC column (e.g., HiLoad 16/600 Superdex 200). This separates monomeric tau from any potential aggregates or smaller contaminants.[9]

  • Quality Control: The purity of the final protein should be assessed by SDS-PAGE and Coomassie staining, and the concentration determined using a BCA assay. Aliquots should be snap-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.[12]

Biophysical Characterization of the this compound-Tau Interaction

To credibly assess the binding of this compound to tau, multiple orthogonal techniques are required. We recommend Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.[13]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at a sensor chip surface.[14] It provides kinetic parameters (association rate, kₐ; dissociation rate, kₔ) and the equilibrium dissociation constant (Kₗ).

Experimental Causality: SPR is chosen for its ability to provide detailed kinetic information. Understanding not just if a compound binds, but how quickly it binds and dissociates, is critical for lead optimization in drug development.[15]

Protocol Outline:

  • Immobilization: Covalently immobilize recombinant tau protein onto a sensor chip (e.g., CM5 series) via amine coupling. A reference flow cell should be activated and blocked without protein to serve as a control for nonspecific binding.[16][17]

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). A concentration range that brackets the expected Kₗ is necessary (e.g., 0.1 nM to 1 µM).

  • Binding Analysis: Inject the this compound solutions over the tau and reference flow cells at a constant flow rate. Monitor the change in response units (RU). Follow with a dissociation phase where only running buffer flows over the chip.

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound this compound before the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₔ, and calculate Kₗ (kₔ/kₐ).

SPR_Methodology cluster_setup Setup cluster_cycle Binding Cycle (Repeated for each concentration) cluster_analysis Analysis Immobilize Immobilize Tau on Sensor Chip Inject Inject this compound (Association Phase) Immobilize->Inject Dissociate Buffer Flow (Dissociation Phase) Inject->Dissociate Fit Fit Sensorgrams (e.g., 1:1 Langmuir Model) Inject->Fit Regenerate Regeneration Pulse Dissociate->Regenerate Dissociate->Fit Regenerate->Inject Regenerate->Fit Result Determine: - ka (on-rate) - kd (off-rate) - KD (affinity) Fit->Result

Caption: Generalized workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₗ, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.[18]

Experimental Causality: ITC is considered the gold standard for binding affinity determination because it is a direct measurement in solution, requires no labeling or immobilization, and reveals the thermodynamic drivers of the interaction (i.e., whether it is enthalpy- or entropy-driven).[19][20]

Protocol Outline:

  • Sample Preparation: Dialyze both tau protein and this compound extensively into the same buffer to minimize heats of dilution.

  • Loading: Fill the ITC sample cell with tau protein (e.g., 10-20 µM) and the injection syringe with a 10-20 fold higher concentration of this compound (e.g., 150-300 µM).

  • Titration: Perform a series of small, timed injections of this compound into the tau solution while maintaining a constant temperature. The instrument measures the differential power required to keep the sample and reference cells at the same temperature.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of this compound to tau. Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine n, Kₗ, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surface (refractive index)Heat change in solution
Primary Output kₐ, kₔ, KₗKₗ, n, ΔH, ΔS
Labeling Label-freeLabel-free
Immobilization Required (one partner)Not required
Throughput HigherLower
Key Advantage Provides kinetic dataProvides full thermodynamic profile

Functional Assessment: Inhibition of Tau Aggregation

The ultimate goal is to determine if this compound's binding to tau has a functional consequence. The Thioflavin T (ThT) fluorescence assay is a widely used, high-throughput method to monitor the formation of amyloid-like fibrils in real-time.[21][22]

Experimental Causality: The ThT assay provides a direct functional readout of this compound's effect. By monitoring the kinetics of aggregation (lag phase, elongation rate), one can determine if the compound inhibits fibril formation, nucleation, or both.[23][24]

Protocol Outline:

  • Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing monomeric tau protein (e.g., 10 µM), an aggregation inducer (e.g., heparin), and ThT dye (e.g., 10 µM) in an appropriate buffer (e.g., PBS).[25]

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Monitoring: Seal the plate and place it in a plate reader capable of bottom-reading fluorescence and maintaining a constant temperature (e.g., 37°C) with intermittent shaking.

  • Data Acquisition: Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~480 nm) at regular intervals over several hours or days.

  • Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curves can be analyzed to determine the lag time and the maximum fluorescence, allowing for a quantitative comparison of aggregation inhibition by this compound.

ThT_Assay Monomer Monomeric Tau Mix Reaction Mix in 96-well plate Monomer->Mix Inducer Heparin (Inducer) Inducer->Mix Lanso This compound (Test Compound) Lanso->Mix ThT Thioflavin T (Dye) ThT->Mix Reader Plate Reader (37°C, Shaking) Mix->Reader Incubation Fibril Tau Fibrils (β-sheet rich) Fluorescence Fluorescence Signal (Ex: 440nm, Em: 480nm) Fibril->Fluorescence ThT Binds Fluorescence->Reader Measurement Reader->Fibril Aggregation

Caption: Principle of the Thioflavin T (ThT) aggregation assay.

Identification of the this compound Binding Site

Identifying where a compound binds is crucial for structure-activity relationship (SAR) studies. A combination of computational and experimental approaches is most effective.

Computational Docking

Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[26][27]

  • Methodology: Using software like SwissDock or AutoDock, the 3D structure of this compound is docked into a structural model of tau, typically derived from cryo-EM data of AD filaments.[1] The software samples various poses and scores them based on energetic favorability.

  • Insight: This approach has been used to predict that this compound binds near residues Q351, H362, and K369, forming potential hydrogen bonds.[1][4]

Site-Directed Mutagenesis

This experimental technique validates computational predictions.

  • Methodology: The gene for tau protein is mutated to replace the predicted interacting amino acids with a non-interacting residue, typically alanine.[1] The mutant tau protein is then expressed, purified, and tested in the functional aggregation assay in the presence of this compound.

  • Interpretation: If mutation of a specific residue (e.g., Q351A) diminishes or abolishes the inhibitory effect of this compound, it provides strong evidence that this residue is critical for the binding interaction.[1][2]

Data Synthesis and Interpretation

CompoundTargetMethodAffinity (Kₗ / Kᵢ)Reference
This compoundHeparin-induced tau filamentsRadioligand AssayKᵢ = 2.5 nM
This compoundHeparin-induced tau filamentsRadioligand AssayKₗ = 3.3 nM[7]
[¹¹C]N-methyl this compoundHeparin-induced tau filamentsSaturation BindingKₗ = 0.7 nM[6]

These results consistently show a high-affinity interaction between the this compound scaffold and aggregated forms of tau.[6][7] The N-methylated derivative shows an even higher affinity, suggesting a potential avenue for medicinal chemistry optimization. The convergence of biophysical data (SPR/ITC), functional data (ThT assay), and binding site localization (docking/mutagenesis) creates a powerful, self-validating dataset that strongly supports the this compound-tau binding hypothesis.

Conclusion and Future Perspectives

The evidence strongly suggests that this compound is a direct, high-affinity ligand of tau protein that functionally inhibits its pathological aggregation in vitro. The methodologies outlined in this guide provide a comprehensive roadmap for researchers to rigorously characterize this interaction. Future work should focus on high-resolution structural studies (e.g., cryo-EM or X-ray crystallography) of the this compound-tau complex to definitively resolve the binding site. Furthermore, exploring the structure-activity relationship of this compound analogs could lead to the development of next-generation tau aggregation inhibitors with enhanced potency and drug-like properties for the treatment of Alzheimer's disease and other tauopathies.

References

  • Arai, T., et al. (2024). Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer's disease seed-dependent formation of tau aggregates. Frontiers in Aging Neuroscience. [Link][1][2]
  • Arai, T., et al. (2024).
  • Scott, P. J., et al. (2014). High Affinity Radiopharmaceuticals Based Upon this compound for PET Imaging of Aggregated Tau in Alzheimer's Disease and Progressive Supranuclear Palsy: Synthesis, Preclinical Evaluation, and Lead Selection. ACS Chemical Neuroscience. [Link][6][7]
  • Scott, P. J., et al. (2014). High affinity radiopharmaceuticals based upon this compound for PET imaging of aggregated tau in Alzheimer's disease and progressive supranuclear palsy: synthesis, preclinical evaluation, and lead selection. PubMed. [Link][29]
  • Barghorn, S., & Mandelkow, E. (2020).
  • Ferrari, L., et al. (2019). Recombinant production and purification of the human protein Tau. PubMed. [Link][8]
  • Ferrari, L., et al. (2019). Recombinant production and purification of the human protein Tau. Oxford Academic. [Link][10]
  • Antol, I., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. [Link][13]
  • Scott, P. J., et al. (2012). Evaluation of [11C]N-Methyl this compound as a Radiopharmaceutical for PET Imaging of Tau Neurofibrillary Tangles. PMC. [Link][28]
  • Arai, T., et al. (2024). Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer's disease seed-dependent formation of tau aggregates.
  • Rojo, L. E., et al. (2010). Selective Interaction of this compound and Astemizole with Tau Polymers: Potential New Clinical Use in Diagnosis of Alzheimer's Disease. PMC. [Link][3]
  • Rojo, L. E., et al. (2010). Selective Interaction of this compound and Astemizole with Tau Polymers: Potential New Clinical Use in Diagnosis of Alzheimer's. Biomedicina ICC. [Link][30]
  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Hilaris Publisher. [Link][26]
  • ASAP. (n.d.). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. Aligning Science Across Parkinson's. [Link][22]
  • Ferrari, L., & Rüdiger, S. G. (2019). Recombinant production and purification of the human protein Tau. bioRxiv. [Link][11]
  • Shammas, S., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. JoVE. [Link][23]
  • Fiveable. (n.d.). Protein-ligand interactions. Fiveable. [Link][27]
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link][31]
  • Kaniyappan, S., et al. (2017).
  • Wang, C., et al. (2013).
  • Le, V. H., et al. (2015).
  • Eftekharzadeh, B., et al. (2019). Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy. PubMed. [Link][15]
  • Cheng, T., et al. (2017). Physics-based methods for studying protein-ligand interactions. PubMed. [Link][32]
  • Kuang, L., et al. (2024). Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein. PMC. [Link][16]
  • Kuang, L., et al. (2023). Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, 4-repeat/full-length tau and alpha-synuclein. bioRxiv. [Link][17]
  • Cerasoli, E., et al. (2020). Exploring IDP–Ligand Interactions: Tau K18 as a Test Case. MDPI. [Link][33]
  • Schedin-Weiss, S., et al. (2017). Tau tRNA binding by gel shift assay and isothermal titration calorimetry (ITC).
  • Yuste-Checa, P., & Hartl, F. U. (2024). Tau aggregation monitored by thioflavin-T (ThT)
  • Springer. (n.d.). Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy. Springer. [Link][14]
  • Preprints.org. (2022).
  • Badiola, N., et al. (2013). The Proton-Pump Inhibitor this compound Enhances Amyloid Beta Production. PMC. [Link][36]
  • Tatge, L., et al. (2018). Isothermal Titration Calorimetry and Vesicle Leakage Assays Highlight the Differential Behaviors of Tau Repeat Segments Upon Interaction with Anionic Lipid Membranes.
  • Devred, F., et al. (2013).

Sources

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lansoprazole is a substituted benzimidazole belonging to the class of proton pump inhibitors (PPIs), a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its potent and sustained inhibition of gastric acid secretion has made it a critical tool for treating conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[3] For drug development professionals, a thorough understanding of a candidate's preclinical pharmacokinetics (PK) and pharmacodynamics (PD) is paramount. These studies form the bedrock of our understanding of a drug's behavior, enabling the prediction of its safety and efficacy in humans and guiding rational dose selection for clinical trials.

This technical guide provides an in-depth exploration of the preclinical PK and PD profile of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental designs, present validated protocols, and synthesize data from key preclinical models. The objective is to equip researchers and scientists with a comprehensive resource that is both fundamentally sound and practically applicable in a drug development setting.

Section 1: Pharmacodynamic Profile: Mechanism and Efficacy Assessment

The pharmacodynamic effect of this compound is intrinsically linked to its unique mechanism of action. Understanding this mechanism is crucial for designing and interpreting preclinical efficacy studies.

Molecular Mechanism of Action

This compound is administered as an inactive prodrug.[4] Its therapeutic activity is realized through a targeted, multi-step process within the highly acidic environment of the stomach's parietal cells.

  • Systemic Absorption and Parietal Cell Accumulation: After oral administration and absorption into the bloodstream, the lipophilic, uncharged this compound molecule freely crosses cell membranes and concentrates in the acidic secretory canaliculi of gastric parietal cells.

  • Acid-Catalyzed Activation: In this low-pH environment, this compound undergoes a rapid acid-catalyzed conversion into its active form, a tetracyclic sulfenamide.[4][5] This active metabolite is charged and thus trapped within the canaliculi, preventing it from re-entering systemic circulation.

  • Irreversible Enzyme Inhibition: The activated sulfenamide then forms a stable, covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, commonly known as the proton pump.[2][4] This binding irreversibly inactivates the pump, blocking the final step in the gastric acid secretion pathway—the exchange of hydrogen and potassium ions across the parietal cell membrane.[4][6]

The duration of acid suppression far outlasts the drug's plasma half-life because the inhibition is irreversible.[5] Acid secretion can only resume after the synthesis of new H+/K+-ATPase pumps, a process that takes a significant amount of time.[4]

MOA_this compound cluster_blood Systemic Circulation (pH ~7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) Lanso_inactive This compound (Inactive Prodrug) Lanso_active Active Sulfenamide (Trapped) Lanso_inactive->Lanso_active Acid-catalyzed activation Pump_active H+/K+-ATPase (Active Pump) Lanso_active->Pump_active Covalent binding Pump_inactive H+/K+-ATPase (Inactive) Pump_active->Pump_inactive Irreversible Inhibition H_ion H+ Pump_active->H_ion H+ Secretion

Caption: Mechanism of action of this compound in the gastric parietal cell.
Preclinical Models for PD Assessment

The choice of a preclinical model is dictated by the specific question being asked. For assessing the primary pharmacodynamic effect of this compound—inhibition of gastric acid secretion—the conscious pylorus-ligated rat model is a robust and widely utilized method.

  • Causality of Model Selection: The pylorus ligation model allows for the direct collection and quantification of gastric juice secreted over a defined period, providing a clear and direct measure of the drug's antisecretory effect.[7] Inducing acid secretion with secretagogues like histamine or pentagastrin can further probe the drug's efficacy under stimulated conditions, mimicking post-meal acid production.[8][9] For evaluating ulcer healing, chronic models such as the acetic acid-induced ulcer model are more appropriate as they better reflect the therapeutic application.[10]

Experimental Protocol: Assessing Gastric Acid Inhibition in the Pylorus-Ligated Rat Model

This protocol provides a self-validating system by including vehicle and positive control groups to ensure the model is performing as expected and to contextualize the test article's effect.

Objective: To quantify the inhibitory effect of this compound on basal gastric acid secretion.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • This compound and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Urethane or similar anesthetic

  • Surgical tools, silk suture

  • 15 mL centrifuge tubes

  • pH meter or autotitrator

  • 0.01 N NaOH solution

Methodology:

  • Animal Preparation: Fast rats for 18-24 hours prior to the experiment, with free access to water. This ensures an empty stomach for accurate collection of secreted gastric juice.

  • Dosing: Randomly assign animals to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg). Administer the test article or vehicle orally (p.o.) or intraperitoneally (i.p.). The timing of administration relative to ligation is critical; typically, this compound is given 1-2 hours prior to surgery to allow for absorption and activation.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat.

    • Make a midline abdominal incision (~2 cm) to expose the stomach.

    • Carefully isolate the pyloric sphincter, the junction between the stomach and the small intestine.

    • Ligate the pylorus with a silk suture, being careful to avoid damage to surrounding blood vessels. This step prevents stomach contents from emptying, allowing for the accumulation of gastric secretions.

    • Close the abdominal wall with sutures.

  • Gastric Juice Collection: Allow the animals to recover from anesthesia in individual cages for a set period, typically 4 hours. This duration is a balance between collecting a sufficient volume for analysis and minimizing animal distress.

  • Sample Harvesting and Analysis:

    • At the end of the 4-hour period, sacrifice the animals via an approved method (e.g., CO2 asphyxiation).

    • Carefully clamp the esophagus and remove the entire stomach.

    • Cut open the stomach along the greater curvature and collect the accumulated gastric juice into a graduated centrifuge tube.

    • Measure the total volume (mL) of the collected juice.

    • Centrifuge the sample to remove any solid debris.

    • Determine the pH of the supernatant.

    • Titrate a 1 mL aliquot of the supernatant against 0.01 N NaOH to a pH of 7.0 to determine the total acid concentration (mEq/L).

  • Data Calculation:

    • Total Acid Output (mEq/4h): Volume (L) × Acid Concentration (mEq/L)

    • Percent Inhibition: [(Mean Acid Output of Vehicle) - (Mean Acid Output of this compound)] / (Mean Acid Output of Vehicle) × 100

Section 2: Pharmacokinetic Profile: ADME in Preclinical Species

A drug's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to its efficacy and safety. This compound exhibits distinct PK characteristics that are essential to understand in a preclinical context.

Absorption

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours in preclinical models and humans.[4][10] As it is acid-labile, preclinical oral formulations often require an enteric coating or co-administration with a buffer (like NaHCO3) to prevent degradation in the stomach and ensure adequate bioavailability.[10] The absolute bioavailability is generally high, reported to be over 80%.[11][12]

Distribution

Once absorbed, this compound is extensively bound to plasma proteins, approximately 97%.[4][13][14] The primary binding proteins are albumin and, to a lesser extent, α1-acid glycoprotein.[15] This high degree of protein binding limits the volume of distribution, largely confining the drug to the vascular compartment.

Metabolism

This compound undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system.[4][16]

  • Key Enzymes and Pathways: The two main enzymes responsible for its metabolism are CYP2C19, which catalyzes the 5-hydroxylation of the benzimidazole ring, and CYP3A4, which mediates the oxidation to this compound sulfone.[6][16][17] These metabolites have minimal to no antisecretory activity.[14]

  • Stereoselectivity: this compound is a racemic mixture of R- and S-enantiomers. Metabolism is stereoselective, with studies showing that the S-enantiomer is cleared more rapidly than the R-enantiomer, primarily due to differences in metabolism by CYP2C19 and CYP3A4.[18][19][20]

Metabolism_this compound Lanso This compound (Racemate) Metab1 5-Hydroxythis compound Lanso->Metab1 CYP2C19 (Primary) Metab2 This compound Sulfone Lanso->Metab2 CYP3A4 Excretion Biliary and Renal Excretion Metab1->Excretion Metab2->Excretion

Caption: Primary metabolic pathways of this compound in the liver.
Excretion

Following metabolism, virtually no unchanged this compound is excreted in the urine.[13][14] The metabolites are eliminated through both biliary (fecal) and renal (urinary) pathways.[4][14]

Comparative PK Parameters in Preclinical Models

Understanding species differences in pharmacokinetics is critical for extrapolating data to humans. The following table summarizes representative PK parameters for this compound in common preclinical species.

ParameterRatBeagle Dog
Dose (p.o.) 50 mg/kg[20]~5.4 mg/kg[10]
Tmax (h) ~1.5-2.0~0.56[10]
Cmax (ng/mL) ~2500 ((+)-enantiomer)[20]~2067[10]
AUC (ng·h/mL) ~4000 ((+)-enantiomer)[20]~3400[10]
Half-life (t½) (h) ~1.5 - 2.0~1.5

Note: Data are compiled from different studies and serve as representative examples. Direct cross-study comparisons should be made with caution. Enantioselective pharmacokinetics are significant in rats, with the (+)-enantiomer showing much higher exposure.[20]

Section 3: Integrated PK/PD Workflow and Modeling

The ultimate goal of preclinical assessment is to establish a clear relationship between drug exposure (PK) and pharmacological response (PD). This requires an integrated approach to study design and data analysis.

Designing an Integrated Preclinical Study
  • The Rationale for Integration: The disconnect between this compound's short plasma half-life and its long duration of action highlights why simultaneous PK and PD assessment is crucial.[5] A simple correlation between plasma concentration and effect is not possible. Instead, we must relate drug exposure (specifically AUC) to the extent and duration of target engagement (proton pump inactivation). Running PK and PD studies in parallel, often using satellite animal groups for PK blood sampling to avoid influencing the main PD study animals, provides the necessary data to build a comprehensive PK/PD model.

PKPD_Workflow cluster_design Study Design cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Administration (e.g., Oral Gavage in Rats) PK_Sample Serial Blood Sampling (Satellite Group) Dose->PK_Sample PD_Model Pylorus Ligation (Main Group) Dose->PD_Model Bioanalysis Plasma Drug Concentration (UPLC-MS/MS) PK_Sample->Bioanalysis PK_Params Calculate PK Parameters (Cmax, AUC, t½) Bioanalysis->PK_Params Model PK/PD Modeling (Indirect Response Model) PK_Params->Model PD_Endpoint Gastric Juice Collection & Titration PD_Model->PD_Endpoint PD_Effect Determine % Inhibition of Acid Secretion PD_Endpoint->PD_Effect PD_Effect->Model

Caption: Integrated workflow for a preclinical PK/PD study of this compound.
Experimental Protocol: A Representative Preclinical PK Study in Rats

Objective: To determine the plasma concentration-time profile of this compound following a single oral dose.

Materials:

  • Male Sprague-Dawley rats (200-250g), cannulated (e.g., jugular vein) for serial sampling if possible.

  • This compound formulation (e.g., suspension in 0.5% CMC).

  • K2-EDTA or heparinized microcentrifuge tubes.

  • UPLC-MS/MS system.

Methodology:

  • Animal Preparation and Dosing: Fast animals overnight (~12 hours) prior to dosing. Administer a single oral dose of the this compound formulation via gavage.

  • Blood Sampling: Collect blood samples (~100-150 µL) into anticoagulant-treated tubes at pre-defined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose. The inclusion of early time points is critical to accurately capture the Cmax for a rapidly absorbed compound like this compound.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma supernatant to a clean, labeled tube and store at -80°C until analysis. This rapid processing and freezing are essential to prevent drug degradation.

  • Bioanalysis (UPLC-MS/MS):

    • Thaw plasma samples.

    • Perform protein precipitation by adding a solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant onto the UPLC-MS/MS system.

    • Quantify the concentration of this compound in each sample against a standard curve prepared in control plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t½).

PK/PD Modeling

For a drug like this compound, the relationship between PK and PD is not direct. An indirect response model is required to link plasma concentration to the observed effect.[21] This mechanistic model accounts for the delay between plasma exposure and the pharmacological response by modeling the drug's effect on the factors controlling the response, rather than the response itself. For this compound, the model would describe how the drug concentration over time (PK) drives the rate of irreversible inactivation (kin) of the H+/K+-ATPase, while the enzyme is simultaneously being newly synthesized (ksyn). The net effect on the active enzyme pool then determines the level of acid secretion.[21]

Conclusion

This compound's preclinical profile is characterized by rapid absorption, high protein binding, extensive hepatic metabolism via CYP2C19 and CYP3A4, and a short plasma half-life that belies its long-lasting pharmacodynamic effect. This durable action is a direct result of its mechanism as an irreversible inhibitor of the gastric proton pump. A sound understanding of these PK/PD characteristics, gained through well-designed in vivo studies in relevant species such as the rat, is fundamental. The protocols and integrated workflows described in this guide provide a robust framework for researchers to accurately characterize PPI candidates, enabling data-driven decisions and facilitating the successful translation of promising molecules from the laboratory to the clinic.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Zimmermann, A. E., & Katona, B. G. (1997). This compound: a comprehensive review. Pharmacotherapy, 17(2), 308-326. (Link not available, referencing abstract content)
  • Blum, R. A. (1996). This compound: a proton pump inhibitor. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 53(12), 1401–1415.
  • PharmaCompass. (n.d.). LANSOPROZOLE.
  • PathWhiz. (n.d.). This compound Metabolism Pathway (old).
  • Zhao, L. S., et al. (2018). Pharmacodynamics and Pharmacokinetics of a New Type of Compound this compound Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. Molecules (Basel, Switzerland), 23(11), 2932.
  • ClinPGx. (n.d.). This compound Pathway, Pharmacokinetics.
  • Prajapati, K. D., et al. (2018). In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. International Journal of Pharmaceutical Sciences and Research, 9(12), 4975-4982.
  • Sohn, D. R., et al. (2001). Stereoselective metabolism of this compound by human liver cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 29(1), 30–35.
  • Pearce, R. E., Rodrigues, A. D., Goldstein, J. A., & Parkinson, A. (1996). Identification of the human P450 enzymes involved in this compound metabolism. The Journal of pharmacology and experimental therapeutics, 277(2), 805–816.
  • Gaur, S. S., & Chow, A. T. (2000). Pharmacodynamic modeling of this compound using an indirect irreversible response model. Pharmaceutical research, 17(1), 14–19.
  • Sohn, D. R., et al. (2001). Stereoselective metabolism of this compound by human liver cytochrome P450 enzymes. Semantic Scholar.
  • Maciążek-Jurczyk, M., et al. (2023). Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. International Journal of Molecular Sciences, 24(19), 14889.
  • Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors this compound, omeprazole and pantoprazole with other drugs. European journal of gastroenterology & hepatology, 8 Suppl 1, S21–S25.
  • JAMP Pharma Corporation. (2020). This compound Delayed-Release Capsules, USP. Product Monograph.
  • Eswar Kumar, K., et al. (2012). Influence of lansoprozole on the pharmacokinetics and pharmacodynamics of glimepiride in normal and diabetic rats. ResearchGate.
  • Langtry, H. D., & Wilde, M. I. (1997). This compound: pharmacokinetics, pharmacodynamics and clinical uses. Request PDF.
  • Asano, S., et al. (1991). Inhibition of gastric acid secretion in vivo and in vitro by an inhibitor of Cl(-)-HCO3- exchanger, 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid. The Journal of pharmacology and experimental therapeutics, 258(2), 557–563.
  • Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of this compound. Clinical pharmacokinetics, 21(5), 339–347.
  • Pendopharm. (2015). PREVACID (this compound). Product Monograph.
  • Li, X. Q., et al. (2004). Pharmacokinetic Properties of this compound (30-mg Enteric-Coated Capsules) and Its Metabolites: A Single-Dose, Open-Label Study in Healthy Chinese Male Subjects. Clinical Therapeutics, 26(10), 1645-1652.
  • Sharma, A., et al. (2021). This compound: A Brief Review of Chemistry, Pharmacology, Clinical Efficacy, and Safety. International Journal of Engineering, Science and Technology, 3(6).
  • Friis-Hansen, L., et al. (1998). Impaired gastric acid secretion in gastrin-deficient mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(3), G561-G568.
  • Hirst, B. H., et al. (1987). In vitro inhibition of gastric acid secretion by vasopressin. The Journal of physiology, 382, 483–493.
  • Hoshino, M., et al. (2002). Safety and pharmacokinetics of oral this compound in preadolescent rats exposed from weaning through sexual maturity. Regulatory toxicology and pharmacology : RTP, 36(2), 193–201.
  • Ma, T., et al. (2000). Gastric acid secretion in aquaporin-4 knockout mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(2), G430-G437.
  • Miura, M., et al. (2001). Pharmacokinetic differences between this compound enantiomers in rats. Journal of pharmacy and pharmacology, 53(6), 837–842.
  • U.S. National Library of Medicine. (n.d.). Patient and Public Involvement (PPI) in preclinical research: A scoping review protocol.
  • Huber, R., et al. (1993). Pharmacokinetics and absolute bioavailability of this compound. International journal of clinical pharmacology, therapy, and toxicology, 31(1), 29–33.
  • Li, J., et al. (2018). Pharmacokinetics and its main metabolites after single intravenous doses in healthy Chinese subjects. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3883.
  • U.S. Food and Drug Administration. (n.d.). PREVACID (this compound) Label.
  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 19(1), 25–35.
  • U.S. Food and Drug Administration. (n.d.). PREVACID (this compound) Pharmacology Review.
  • European Bioinformatics Institute. (n.d.). Compound: this compound (CHEMBL480). ChEMBL.
  • Wikipedia. (n.d.). This compound.
  • Satoh, H. (2014). Discovery of this compound and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Current pharmaceutical design, 20(26), 4219–4226.
  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
  • Simulations Plus. (2022, October 18). From Preclinical to Clinical Drug Product Development: A Path for Smooth Transition.
  • Kleschyov, A. L., et al. (2009). Molecular mechanism and functional consequences of this compound-mediated heme oxygenase-1 induction. World journal of gastroenterology, 15(35), 4367–4374.
  • U.S. Food and Drug Administration. (2024, April 5). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry.
  • U.S. Food and Drug Administration. (2023). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry.

Sources

An In-depth Technical Guide to Lansoprazole's Effect on Gastric Acid Secretion Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is a member of the proton pump inhibitor (PPI) class of drugs.[1][2] Its therapeutic efficacy is rooted in a highly specific and potent mechanism of action targeting the final step of gastric acid production. This guide provides a comprehensive technical overview of the physiological pathways governing gastric acid secretion and elucidates the precise molecular interactions through which this compound exerts its inhibitory effects. We will explore the pharmacokinetics and pharmacodynamics that define its clinical profile and detail established experimental methodologies for quantifying its activity, from direct enzymatic assays to complex in vivo models. This document is intended to serve as an authoritative resource for professionals engaged in gastroenterological research and pharmaceutical development.

The intricate network of Gastric Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the oxyntic glands of the stomach body.[3] This secretion is not a continuous process but is meticulously regulated by a complex interplay of neural, hormonal, and paracrine signals.[4] Understanding this network is fundamental to appreciating the targeted action of this compound.

The primary stimulants of the parietal cell are:

  • Acetylcholine (ACh): A neurotransmitter released from intramural neurons of the enteric nervous system, acting on M3 muscarinic receptors.[5][6]

  • Gastrin: A hormone released from G-cells in the stomach antrum, primarily in response to peptides and amino acids from ingested food.[3][6][7] Gastrin's main effect is indirect, stimulating histamine release.[5]

  • Histamine: A paracrine agent released from enterochromaffin-like (ECL) cells, which are stimulated by both gastrin and acetylcholine.[5][8] Histamine acts on H2 receptors on the parietal cell and is considered the most potent direct stimulus for acid secretion.[3][5][6]

These stimulatory pathways converge on the parietal cell, activating intracellular signaling cascades (calcium-dependent for ACh and gastrin; cAMP-dependent for histamine) that ultimately regulate the activity of the final effector in acid secretion: the H+/K+ ATPase enzyme , or proton pump.[4] This enzyme is responsible for pumping hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+), the final step in HCl production.[1][8]

Inhibition is primarily mediated by somatostatin , released from D-cells, which exerts a tonic restraint on parietal, ECL, and gastrin cells, providing a negative feedback loop.[5]

Gastric_Acid_Regulation cluster_stimuli Stimulatory Signals cluster_target Target Cell cluster_pump Final Effector cluster_inhibit Inhibitory Signal Vagus Vagus Nerve (ACh) G_Cell G-Cell Vagus->G_Cell stimulates ECL_Cell ECL Cell Vagus->ECL_Cell stimulates (ACh) Parietal_Cell Parietal Cell Vagus->Parietal_Cell stimulates (ACh) G_Cell->ECL_Cell releases Gastrin to stimulate ECL_Cell->Parietal_Cell releases Histamine to stimulate Food Food (Peptides) Food->G_Cell stimulates Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion results in D_Cell D-Cell H_ion->D_Cell low pH stimulates Somatostatin Somatostatin D_Cell->Somatostatin releases Somatostatin->G_Cell inhibits Somatostatin->ECL_Cell inhibits Somatostatin->Parietal_Cell inhibits

Figure 1: Regulatory pathways of gastric acid secretion.

This compound: Molecular Mechanism of Irreversible Inhibition

This compound is a substituted benzimidazole that functions as a prodrug, meaning it is administered in an inactive form and requires chemical conversion to become pharmacologically active.[1][9] This activation process is ingeniously dependent on the very environment it is designed to suppress.

Mechanism of Action:

  • Absorption and Distribution: After oral administration in a gastric acid-resistant formulation, this compound is absorbed in the small intestine and enters systemic circulation.[1][10] From the bloodstream, it diffuses into the gastric parietal cells.[9]

  • Acid-Catalyzed Activation: As a weak base, this compound accumulates in the highly acidic secretory canaliculi of the parietal cells.[9][11] Here, the acidic environment catalyzes its conversion into a reactive tetracyclic sulfenamide derivative.[9][12] This activated form is trapped within the canaliculi, concentrating the drug at its site of action.[9]

  • Covalent Binding and Inactivation: The activated sulfenamide readily forms a stable, covalent disulfide bond with sulfhydryl (cysteine) groups on the exoplasmic (luminal) surface of the H+/K+ ATPase enzyme.[9][12][13][14]

  • Irreversible Inhibition: This covalent binding irreversibly inactivates the proton pump.[1][15] Consequently, the final step in the acid secretion pathway is blocked, regardless of whether the parietal cell is stimulated by acetylcholine, gastrin, or histamine.[16] Acid secretion can only resume after new H+/K+ ATPase molecules are synthesized and integrated into the cell membrane, a process that takes 24-48 hours.[9] This explains the prolonged duration of action despite this compound's relatively short plasma half-life.[9][16]

Lansoprazole_Mechanism cluster_body Systemic Circulation & Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Lanso_Inactive This compound (Inactive Prodrug) Parietal_Cell Parietal Cell Cytoplasm Lanso_Inactive->Parietal_Cell Absorption & Diffusion Lanso_Active Activated Sulfenamide Parietal_Cell->Lanso_Active Accumulation & Acid-Catalyzed Activation Proton_Pump H+/K+ ATPase (Proton Pump) Lanso_Active->Proton_Pump Forms Covalent Bond with Cysteine Residues Pump_Inactive Inactive Pump Proton_Pump->Pump_Inactive Irreversible Inactivation

Figure 2: Mechanism of this compound activation and proton pump inhibition.

Key Pharmacokinetic and Pharmacodynamic Parameters

The clinical utility of this compound is defined by how the body processes the drug (pharmacokinetics) and the resulting physiological effect (pharmacodynamics).

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations reached within 1.5 to 2 hours after oral administration.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][17] Genetic polymorphisms in the CYP2C19 enzyme can lead to inter-individual variability in metabolism and drug exposure.[1][17] The plasma elimination half-life is short, typically between 1.3 and 2.1 hours, which contrasts sharply with its long duration of pharmacodynamic effect.[10][16]

ParameterTypical Value (Healthy Volunteers)Source
Time to Peak Plasma Conc. (Tmax)1.5 - 2.0 hours[1]
Plasma Elimination Half-life (t½)1.1 - 2.1 hours[10][16][18]
Primary MetabolismHepatic (CYP2C19, CYP3A4)[1][17]
Plasma Protein Binding~97%[10]

Table 1: Summary of this compound Pharmacokinetic Parameters.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a dose-dependent suppression of both basal and stimulated gastric acid secretion.[16] This leads to a significant increase in intragastric pH. A key metric for assessing the efficacy of PPIs is the percentage of a 24-hour period that the intragastric pH is maintained above 4.0, a threshold below which refluxed acid is considered particularly injurious.[19] Following cessation of therapy, acid secretory activity typically returns to baseline within 2 to 4 days without evidence of rebound hyperacidity.[16][18]

ParameterEffect of this compound (30 mg daily)Source
Basal Acid OutputSignificantly decreased[16]
Stimulated Acid OutputSignificantly decreased[16]
Mean 24-hour Intragastric pHIncreased to ~3.5 - 3.7[20]
% Time Gastric pH > 4 (24h)>40%[20]
Onset of Action (pH increase)Within 1-2 hours after first dose[16]
Return to Baseline Post-Therapy2 - 4 days[16][18]

Table 2: Summary of this compound Pharmacodynamic Effects.

Experimental Protocols for Efficacy Assessment

Evaluating the effect of this compound requires a multi-tiered approach, from direct enzyme assays to integrated in vivo studies.

In Vitro: Isolated H+/K+ ATPase Activity Assay
  • Objective: To directly measure the rate of this compound-induced inhibition of the proton pump's enzymatic activity.

  • Causality: This assay provides a direct measure of the drug's interaction with its molecular target, independent of physiological variables like absorption or cell permeability. It is crucial for initial screening and mechanistic studies.

  • Methodology:

    • Vesicle Preparation: Isolate H+/K+ ATPase-rich vesicles from gastric mucosa (e.g., from hog stomach).

    • Incubation: Incubate the vesicles in a buffered solution (e.g., pH 6.8) containing KCl and the ionophore valinomycin to facilitate K+ entry. Add this compound at the desired concentration.

    • Initiation of Pumping: Start the reaction by adding Mg-ATP. The ATPase will begin pumping H+ into the vesicles, creating an acidic intravesicular environment. This acidic interior is required to activate the this compound prodrug.

    • Time-Course Sampling: At specific time points, withdraw aliquots of the reaction mixture.

    • Activity Measurement: Immediately measure the remaining ATPase activity in the aliquots. This is typically done by quantifying the rate of ATP hydrolysis, often via a colorimetric assay for inorganic phosphate released.

    • Data Analysis: Plot the remaining ATPase activity against time to determine the rate of inhibition for this compound compared to other PPIs or a vehicle control.[21]

Ex Vivo: Isolated Canine Gastric Mucosa (Ussing Chamber)
  • Objective: To assess the inhibition of stimulated acid secretion in an intact tissue preparation.

  • Causality: This model bridges the gap between molecular assays and whole-animal studies. It allows for the study of drug effects on functional tissue while maintaining precise control over the experimental environment.

  • Methodology:

    • Tissue Harvest: Euthanize a research animal (e.g., dog) and excise the stomach. Dissect the fundic mucosa.

    • Mounting: Mount the isolated mucosal sheet in an Ussing chamber, which separates the tissue into mucosal and serosal sides, each bathed in a physiological solution.

    • Basal Measurement: Monitor the basal rate of acid secretion by titrating the mucosal-side buffer to a constant pH (e.g., pH 7.4) with NaOH. The rate of NaOH addition is equivalent to the rate of H+ secretion.

    • Stimulation: Add a secretagogue (e.g., histamine) to the serosal side to induce a stable, maximal acid secretion rate.

    • Inhibition: Once a stable stimulated rate is achieved, add this compound to the serosal (blood) side of the chamber.

    • Data Recording: Continuously record the rate of acid secretion to determine the degree and time course of inhibition.[22]

In Vivo: The Heidenhain Pouch Dog Model
  • Objective: To measure the effect of orally or intravenously administered this compound on gastric acid secretion in a conscious, physiologically intact animal.

  • Causality: The Heidenhain pouch is a classic and highly validated model for studying the hormonal and paracrine regulation of gastric secretion.[23] Because the pouch is denervated, it isolates the effects of circulating agents (like gastrin, histamine, and systemically absorbed drugs) from direct vagal stimulation, providing clear insights into the drug's efficacy in a complete biological system.[23][24]

  • Methodology:

    • Surgical Preparation: Surgically create a pouch from the fundic (acid-secreting) portion of the dog's stomach. The pouch is isolated from the main stomach but retains its blood supply. A cannula is inserted to allow for the collection of gastric juice.[24][25]

    • Recovery and Baseline: Allow the animal to fully recover from surgery. Collect basal (fasting) secretions to establish a baseline.

    • Drug Administration: Administer this compound (or placebo) via the desired route (e.g., oral capsule).

    • Stimulation: At a specified time post-dosing, stimulate acid secretion. This can be done with a standardized meal or a continuous intravenous infusion of a secretagogue like histamine or pentagastrin.[25][26]

    • Sample Collection: Collect gastric juice from the pouch cannula in timed intervals (e.g., every 15-30 minutes) for several hours.

    • Analysis: For each sample, measure the volume and titrate for acid concentration (titratable acidity). Calculate the total acid output (Volume × Concentration) for each interval.

    • Data Comparison: Compare the acid output curves between the this compound-treated and placebo/control groups to quantify the degree and duration of inhibition.

Heidenhain_Pouch_Workflow Start Start Prep Surgical Preparation of Heidenhain Pouch Dog Start->Prep Baseline Establish Baseline Fasting Secretion Prep->Baseline Treatment Administer this compound or Placebo Baseline->Treatment Stimulation Stimulate Acid Secretion (e.g., IV Histamine) Treatment->Stimulation Collection Collect Pouch Secretions (Timed Intervals) Stimulation->Collection Analysis Measure Volume & Titrate for Acid Output Collection->Analysis Comparison Compare Acid Output: This compound vs. Placebo Analysis->Comparison End End Comparison->End

Sources

A Technical Guide to the Neuroprotective Effects of Lansoprazole in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Lansoprazole, a proton-pump inhibitor (PPI) conventionally used for acid-related gastrointestinal disorders, is emerging as a compound of significant interest in neuroscience due to its demonstrated neuroprotective properties in preclinical models. This guide synthesizes the current understanding of this compound's neuroprotective mechanisms, moving beyond its canonical function to explore its roles in mitigating oxidative stress, inflammation, and apoptosis in the central nervous system. We provide an in-depth analysis of the core signaling pathways involved, particularly the Nrf2/ARE and Akt/p53 axes, and detail the evidence from both in vitro and in vivo experimental settings. This document is intended for researchers, scientists, and drug development professionals, offering a technical foundation comprising mechanistic insights, detailed experimental protocols, and a critical evaluation of this compound's potential as a repurposed therapeutic agent for neurodegenerative diseases and acute brain injury.

Introduction: Repurposing a Proton-Pump Inhibitor for Neuroprotection

This compound's primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion[1]. However, a growing body of evidence reveals that its pharmacological activities are not confined to the gastrointestinal tract. Studies have identified potent anti-inflammatory, antioxidant, and anti-apoptotic effects in various tissues, independent of its acid-suppressing capabilities[2][3][4].

This pleiotropy has prompted investigation into its potential in neurological disorders, where pathologies like oxidative stress, neuroinflammation, and programmed cell death are common underlying features. Experimental data now suggest that this compound can cross the blood-brain barrier and exert protective effects in models of chemotherapy-induced brain toxicity, dementia, and stroke[5][6][7]. This guide dissects the molecular basis for these effects and provides the technical framework used to validate them in preclinical research.

Core Mechanistic Pillars of this compound's Neuroprotection

The neuroprotective profile of this compound is multifactorial, converging on several critical cellular defense pathways.

Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation

A cornerstone of this compound's neuroprotective action is its ability to combat oxidative stress, a key driver of neuronal damage in both acute and chronic neurodegenerative conditions. The primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][8].

Causality: Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, releasing Nrf2. This compound is believed to induce this release, possibly by modifying Keap1 cysteine residues[3][4]. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes[8][9].

Key downstream targets include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), carbon monoxide, and free iron[3][4].

  • NAD(P)H Quinone Oxidoreductase-1 (NQO1): A detoxifying enzyme that neutralizes quinones and reduces oxidative stress.

  • Glutathione S-Transferases (GSTs): Enzymes crucial for conjugating and detoxifying harmful electrophilic compounds.

Studies have shown that this compound treatment leads to a dose-dependent increase in Nrf2 expression and nuclear translocation, with a corresponding upregulation of HO-1 and other antioxidant enzymes[3][8][10]. This enhanced antioxidant capacity restores cellular redox balance and protects neurons from ROS-induced damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates ROS Oxidative Stress (e.g., from Cisplatin, Ischemia) ROS->p38_MAPK Activates Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation p38_MAPK->Keap1_Nrf2 Phosphorylates & Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes Initiates Transcription Protection Cellular Protection Genes->Protection caption Fig 1: this compound activates the Nrf2/ARE pathway.

Fig 1: this compound activates the Nrf2/ARE pathway.
Modulation of Inflammatory and Apoptotic Pathways

Neuroinflammation and apoptosis are tightly linked to oxidative stress and are critical components of neurodegenerative progression. This compound has demonstrated the ability to intervene in these cascades.

  • Anti-Inflammatory Effects: this compound can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6[1][11]. In experimental models, it has been shown to decrease the infiltration of inflammatory cells (e.g., neutrophils) and reduce the levels of myeloperoxidase (MPO), a marker of inflammation[7][12]. This effect is partly mediated by the downregulation of the redox-sensitive transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response[13].

  • Anti-Apoptotic Effects: Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurological insults. This compound has been found to modulate the Akt/p53 signaling axis, a critical pathway in cell survival[5][8]. It promotes the activation (phosphorylation) of Akt, a pro-survival kinase, which in turn can inhibit the activity of the pro-apoptotic tumor suppressor protein p53. This leads to a favorable shift in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins, ultimately inhibiting the activation of executioner caspases like Caspase-3 and preserving neuronal viability[8].

Evidence from Preclinical Experimental Models

The neuroprotective claims for this compound are substantiated by a range of in vitro and in vivo studies.

In Vitro Models

The human neuroblastoma cell line, SH-SY5Y , is a workhorse model in neurotoxicity and neuroprotection studies[14][15][16]. These cells, especially when differentiated into a more mature neuronal phenotype, provide a controlled environment to dissect molecular mechanisms.

  • Models of Neurotoxicity:

    • Chemotherapy-Induced Toxicity: this compound protects SH-SY5Y cells from cisplatin-induced cytotoxicity, a model relevant to "chemo-brain." It achieves this by activating the Nrf2 pathway and preventing apoptosis[3].

    • Tau Aggregation: In a cell-based assay using SH-SY5Y cells, this compound was identified from a library of FDA-approved drugs as an inhibitor of Alzheimer's disease seed-dependent tau aggregation[17][18].

    • Oxidative Stress Models: Cells are often challenged with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress. This compound pretreatment in these models typically results in increased cell viability and reduced markers of oxidative damage.

In Vivo Models

Rodent models are crucial for evaluating the therapeutic potential of a compound in a complex biological system, allowing for behavioral, biochemical, and histological assessments.

  • Focal Cerebral Ischemia (Stroke): The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used for experimental stroke research[19][20][21]. In this model, a filament is used to block the MCA, inducing an ischemic injury that mimics human stroke. Reperfusion can be achieved by withdrawing the filament. This compound administration in MCAO models has been associated with reduced infarct volume and improved neurological outcomes.

  • Chemotherapy-Induced Brain Toxicity: In a rat model where cisplatin was used to induce cortical injury, co-administration of this compound improved behavioral outcomes, restored redox balance, enhanced Nrf2 expression, and reduced both inflammation and neuronal apoptosis in the cortex[5][8].

  • Dementia and Cognitive Impairment: In mouse models of Alzheimer's-type dementia induced by streptozotocin (STZ) and a high-fat diet, this compound treatment significantly attenuated memory deficits[7][12]. The protective effects were attributed to its anti-cholinesterase, antioxidant, and anti-inflammatory activities[7]. However, it is crucial to note a point of contention: some studies suggest that long-term this compound use might increase the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, potentially by modulating β- and γ-secretase activity[6][22][23]. More recent work has also shown it can inhibit tau aggregation, another key pathological feature[17][18]. These conflicting findings highlight the complexity of its effects and the need for further research to delineate the contexts in which it is beneficial versus potentially detrimental.

Data Synthesis & Interpretation

The following table summarizes key quantitative findings from representative preclinical studies.

Experimental Model Key Intervention This compound Dose Primary Outcome Measure Result Reference
Cisplatin-induced cortical toxicity (Rat)Cisplatin (10 mg/kg, i.p.)50 mg/kg, p.o.Immobility time (Forced Swim Test)Significant decrease vs. Cisplatin alone[5]
Cisplatin-induced cortical toxicity (Rat)Cisplatin (10 mg/kg, i.p.)50 mg/kg, p.o.Cortical Nrf2 expressionSignificant increase vs. Cisplatin alone[5]
STZ-induced dementia (Mouse)STZ (3 mg/kg, i.c.v)20 & 40 mg/kg, p.o.Brain TBARS (Oxidative Stress)Significant dose-dependent decrease[12]
STZ-induced dementia (Mouse)STZ (3 mg/kg, i.c.v)20 & 40 mg/kg, p.o.Brain MPO (Inflammation)Significant dose-dependent decrease[12]
AD Seed-injected model (Mouse)AD brain homogenate seedIntranasal admin.Insoluble Tau levelsSignificant reduction vs. vehicle[18]
AD-like cellular model (PS70 cells)This compound treatment10 µMAβ40 production~1.5-fold increase vs. control[6]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, detailed, validated protocols are essential.

Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect against cisplatin-induced cytotoxicity.

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, and 1% Penicillin-Streptomycin[14][24].

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂[15]. Passage cells when they reach 70-80% confluency using 0.05% Trypsin-EDTA[16][24].

  • Plating and Treatment:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.

    • Introduce the neurotoxic insult by adding cisplatin (e.g., 25 µM) to the appropriate wells. Include a vehicle control group (no this compound, no cisplatin) and a cisplatin-only control group.

  • Viability Assessment (MTT Assay):

    • After 24 hours of incubation with cisplatin, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[15].

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group[15].

  • Self-Validation System:

    • Positive Control: A known neuroprotective agent.

    • Negative Control: Cisplatin-only treatment to establish maximum toxicity.

    • Vehicle Control: To ensure the solvent (DMSO) has no effect on viability.

    • Dose-Response: Testing multiple concentrations of this compound is critical to determine the effective range.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of transient focal cerebral ischemia.

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (4-5% for induction, 1-2% for maintenance)[25].

    • Maintain body temperature at 37 ± 0.5°C using a feedback-controlled heating pad[20][25].

    • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[19][20].

  • Occlusion Procedure:

    • Ligate the distal end of the ECA. Place a temporary ligature around the CCA.

    • Introduce a 6.0 silicon-coated monofilament suture via an incision in the ECA stump[20][25].

    • Advance the filament into the ICA until it blocks the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a >70% drop in regional cerebral blood flow, as measured by Laser Doppler Flowmetry[25].

  • Reperfusion and Post-Operative Care:

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

    • Remove the temporary ligature from the CCA and permanently ligate the ECA stump.

    • Suture the neck incision and allow the animal to recover. Provide post-operative analgesia and care as per institutional guidelines.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Assess motor deficits at 24 and 48 hours post-MCAO.

    • Infarct Volume Measurement: At the study endpoint, sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white)[25].

MCAO_Workflow cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative Assessment Animal_Prep Animal Acclimatization & Randomization Lanso_Admin This compound or Vehicle Administration (Pre-treatment) Animal_Prep->Lanso_Admin Anesthesia Anesthesia & Temp. Control Lanso_Admin->Anesthesia Surgery Midline Neck Incision Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Filament Block MCA Origin Surgery->Occlusion Reperfusion Withdraw Filament (after 60 min) Occlusion->Reperfusion Neuro_Score Neurological Deficit Scoring (24h, 48h) Reperfusion->Neuro_Score Sacrifice Sacrifice (Endpoint, e.g., 48h) Neuro_Score->Sacrifice Staining Brain Slicing & TTC Staining Sacrifice->Staining Analysis Infarct Volume Quantification & Data Analysis Staining->Analysis caption Fig 2: Experimental workflow for an in vivo MCAO study.

Fig 2: Experimental workflow for an in vivo MCAO study.

Future Directions and Translational Challenges

While preclinical data are promising, several challenges must be addressed before this compound can be considered for clinical use in neurological disorders.

  • Dosing and Formulation: The doses used in animal models are often higher than those used for gastric acid suppression in humans[5][12]. Optimizing dose and delivery (e.g., intranasal administration to bypass the first-pass effect and improve CNS penetration) will be critical[18].

  • Conflicting Aβ Data: The discrepancy between studies showing neuroprotection and those showing increased Aβ production must be resolved[6][7][17][22]. It is possible that the net effect of this compound depends on the specific pathological context (e.g., tauopathy vs. amyloidopathy) or the duration of treatment.

  • Clinical Trial Design: Future clinical trials must be designed carefully, perhaps focusing on specific patient populations, such as those with chemotherapy-induced cognitive impairment or specific forms of dementia where oxidative stress and inflammation are prominent drivers.

Conclusion

This compound exhibits robust neuroprotective effects in a variety of experimental models, acting through a multi-pronged mechanism that includes the potent activation of the Nrf2 antioxidant pathway and the modulation of key inflammatory and apoptotic signals. Its established safety profile as a widely used medication makes it an attractive candidate for drug repurposing. However, the conflicting reports regarding its effect on amyloid-beta metabolism underscore the need for further rigorous investigation to fully delineate its therapeutic window and appropriate indications within neurology. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to build upon this intriguing and promising area of drug development.

References

  • ATCC. (n.d.). SH-SY5Y (ATCC® CRL-2266™).
  • Bhratee, et al. (2025).
  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols.
  • El-Abhar, H. S., & Schaalan, M. F. (2023). Neuroprotective effect of this compound against cisplatin-induced brain toxicity: Role of Nrf2/ARE and Akt/P53 signaling pathways.
  • Fluri, F., et al. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link][20]
  • Gandhi, T., et al. (2021). This compound a Proton Pump Inhibitor Prevents IBD by Reduction of Oxidative Stress and NO Levels in the Rat. Drug Research (Stuttgart), 71(7), 379-387. [Link][26]
  • Hasan, M. R., et al. (2024). Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer's disease seed-dependent formation of tau aggregates. Frontiers in Aging Neuroscience, 16, 1368291. [Link][17][18]
  • Imahashi, K., et al. (2023). This compound protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway. PLoS One, 18(6), e0287955. [Link][3]
  • Kim, H., et al. (2023). The effect of this compound on MK-801-induced schizophrenia-like behaviors in mice.
  • Kumar, A., & Singh, A. (2013). Defensive effect of this compound in dementia of AD type in mice exposed to streptozotocin and cholesterol enriched diet. PLoS One, 8(7), e70487. [Link][7][12]
  • Manandhar, B., et al. (2025). Neuroprotective effects of baicalein in a this compound-induced Alzheimer's model in Wistar rats. European Journal of Clinical and Experimental Medicine.[27]
  • Mohamed, R. A., et al. (2023). This compound attenuates cyclophosphamide-induced cardiopulmonary injury by modulating redox-sensitive pathways and inflammation. Inflammopharmacology, 31(2), 859-874. [Link][13]
  • Nampoothiri, M., et al. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacological and Toxicological Methods, 76, 39-44. [Link][19]
  • Satoh, T., et al. (2006). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers. Proceedings of the National Academy of Sciences of the United States of America, 103(3), 768-773. [Link][9]
  • Badiola, N., et al. (2013). The Proton-Pump Inhibitor this compound Enhances Amyloid Beta Production. PLoS One, 8(3), e58837. [Link][6][23]
  • Various Authors. (n.d.). ResearchGate compilation on this compound and Nrf2.
  • Various Authors. (n.d.). Benchchem Protocol for In Vitro Assessment of Neurotoxicity in SH-SY5Y Cells. Benchchem.[15]
  • Various Authors. (n.d.). Bio-protocol on Murine experimental stroke models. Bio-protocol.[25]
  • Various Authors. (n.d.). R Discovery compilation on molecular and cellular mechanisms of this compound. R Discovery.[1]
  • Various Authors. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Moodle@Units.[29]
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). FarnhamLab_Culture protocol for SH_SY5Y cells. UCSC Genome Browser.[24]
  • Various Authors. (n.d.). Frontiers in Neurology on Preclinical models of middle cerebral artery occlusion. Frontiers Media S.A..[21]
  • Various Authors. (n.d.). Digital Commons @ UConn on Middle Cerebral Artery Occlusion Model in Rodents. University of Connecticut.[30]

Sources

Whitepaper: The Lansoprazole Scaffold as a PET Imaging Agent for Tauopathies: A Technical Guide from Preclinical Promise to Clinical Reality

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The in vivo quantification of aggregated tau protein is a critical objective in the diagnosis and therapeutic monitoring of Alzheimer's disease (AD) and other tauopathies. The discovery that lansoprazole, an FDA-approved proton-pump inhibitor, possesses a benzimidazole scaffold with high affinity for tau aggregates initiated a significant research effort to repurpose it as a Positron Emission Tomography (PET) imaging agent. This technical guide provides a comprehensive overview of this journey, from the initial promise of the this compound scaffold to the ultimate outcome of its lead candidate, [¹⁸F]N-methyl this compound ([¹⁸F]NML), in first-in-human trials. We will dissect the preclinical validation, including radiosynthesis, in vitro binding, and in vivo characterization, and critically analyze the clinical trial results. This document is intended for researchers, chemists, and drug development professionals in the neuroimaging field, offering field-proven insights and a cautionary tale on the complex path of PET tracer development.

Chapter 1: The Imperative for Tau-Specific PET Imaging in Neurodegenerative Disease

The pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease (AD) and Progressive Supranuclear Palsy (PSP), is the abnormal aggregation of the microtubule-associated protein tau.[1][2] Unlike amyloid-β plaques, the burden of neurofibrillary tangles (NFTs) composed of aggregated tau shows a strong correlation with the degree of cognitive decline and neuronal loss.[3] This makes tau a high-value target for both diagnostic imaging and the development of therapeutic interventions.

The goal of developing a tau PET tracer is to enable noninvasive, longitudinal quantification of tau pathology in the living brain. Such a tool is essential for:

  • Early and differential diagnosis: Distinguishing AD from other dementias.[3]

  • Patient stratification: Selecting appropriate candidates for anti-tau clinical trials.[3]

  • Monitoring disease progression and therapeutic efficacy: Objectively measuring the impact of novel treatments on tau burden.[3]

While first-generation tau tracers like [¹⁸F]FDDNP, [¹⁸F]AV1451 (flortaucipir), and [¹¹C]PBB3 demonstrated the feasibility of imaging tau, they were hampered by limitations such as affinity for both tau and amyloid aggregates ([¹⁸F]FDDNP) or significant off-target binding to structures like the basal ganglia and choroid plexus, often due to interactions with monoamine oxidase (MAO).[3][4][5] This spurred the search for novel chemical scaffolds with higher affinity and specificity, leading researchers to investigate the potential of existing, brain-penetrant drugs.

Chapter 2: The this compound Scaffold: From Proton Pump Inhibitor to Tau Ligand

The journey of this compound in tau imaging began with a report indicating that its core benzimidazole structure has a nanomolar affinity for certain forms of tau, with notable selectivity over amyloid.[1][3][6] This finding was consistent with earlier research identifying the benzimidazole heterocycle as a promising scaffold for tau-binding compounds.[7] The initial hypothesis, based on docking studies, suggested that the benzimidazole N-H group formed a critical hydrogen bond with the C-terminal region of the tau core.[3]

This discovery presented a compelling opportunity for drug repurposing. This compound is an FDA-approved drug with a known safety profile and the ability to cross the blood-brain barrier, making it an attractive starting point for developing a PET radiotracer.[3][6]

Logical Framework for Repurposing this compound

G cluster_0 Rationale cluster_1 Development Goal A Known Drug: This compound B Key Structural Feature: Benzimidazole Moiety A->B contains D Favorable Characteristics: Brain Penetrant, Known Safety A->D possesses C Reported Property: Binds Tau Aggregates B->C confers E Develop Radiolabeled Analog for Tau PET Imaging C->E D->E G cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo cluster_2 Decision A Radiosynthesis ([11C]NML, [18F]NML) B Binding Assays (Heparin-Induced Tau) A->B Characterize Affinity C Autoradiography (Human Brain Tissue) B->C Validate on Pathology D Rodent microPET (Assess BBB & Metabolism) C->D Test in Living System E Non-Human Primate PET (Confirm Kinetics in Higher Species) D->E Address Species Difference D->E PGP Efflux in Rodents Only F Proceed to First-in-Human Trial E->F Favorable Data

Sources

A Technical Guide to the Cellular and Molecular Mechanisms of Lansoprazole's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lansoprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor (PPI) clinically utilized for the management of acid-related gastrointestinal disorders.[1] Its canonical therapeutic effect is achieved through the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[2][3] this compound is a prodrug that, upon systemic absorption, accumulates in the acidic secretory canaliculi of parietal cells.[4][5] There, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide intermediate, which forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the proton pump, leading to its inactivation.[5][6][7]

Beyond this well-established mechanism, a growing body of evidence reveals that this compound possesses significant "off-target" or non-canonical therapeutic activities. These pleiotropic effects are independent of its acid-suppressing function and include potent anti-inflammatory, anti-cancer, and neuroprotective actions. Mechanistically, this compound has been shown to modulate critical cellular signaling pathways, such as NF-κB, ERK, PI3K/Akt, and Nrf2, thereby influencing processes like cytokine production, apoptosis, autophagy, and oxidative stress.[8][9][10] This guide provides an in-depth exploration of both the canonical and non-canonical molecular mechanisms of this compound, presents detailed experimental protocols for their investigation, and discusses the implications for future therapeutic development.

Canonical Mechanism: Irreversible Inhibition of the Gastric H+/K+-ATPase

The primary therapeutic application of this compound is the potent and sustained reduction of gastric acid secretion.[2] This is achieved by specifically targeting the H+/K+-ATPase, or "proton pump," located in the apical membrane of gastric parietal cells. The process is a classic example of mechanism-based covalent inhibition, requiring the drug to be chemically transformed into its active form by the unique physiological environment it targets.

Molecular Activation of the Prodrug

This compound is administered as an inactive prodrug.[4] As a weak base, it freely crosses cell membranes and preferentially accumulates in the highly acidic (pH < 2) environment of the secretory canaliculi of active parietal cells.[5] This acidic milieu catalyzes a two-step protonation process. The initial protonation occurs on the pyridine ring, trapping the molecule in the acidic compartment. A second, crucial protonation on the benzimidazole ring increases the electrophilicity at the C-2 position.[5][6] This triggers a molecular rearrangement, converting this compound into its active, thiophilic form: a tetracyclic sulfenamide cation.[5][11]

The rate of this activation is pH-dependent and varies among different PPIs, with this compound showing an intermediate rate of activation compared to rabeprazole (faster) and pantoprazole (slower).[7][12]

Covalent Inhibition of the Gastric Proton Pump

The activated sulfenamide is highly reactive and readily forms a stable, covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues on the exoplasmic (luminal) face of the H+/K+-ATPase.[5] For this compound, key binding sites include cysteine 321 and cysteine 813 on the alpha-subunit of the pump.[7] This covalent modification induces a conformational change in the enzyme, locking it in an inactive state and preventing the final step of H+ ion transport into the gastric lumen.[2][4] Because the inhibition is irreversible, the restoration of acid secretion requires the de novo synthesis of new H+/K+-ATPase enzyme units, resulting in a prolonged duration of action that far exceeds the drug's plasma half-life.[4][7]

G cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH < 2) lansoprazole_prodrug This compound (Prodrug) lansoprazole_accumulated Accumulated this compound lansoprazole_prodrug->lansoprazole_accumulated Diffusion protonation1 Pyridine Protonation (Trapping) lansoprazole_accumulated->protonation1 protonation2 Benzimidazole Protonation (Activation) protonation1->protonation2 sulfenamide Reactive Sulfenamide Cation protonation2->sulfenamide pump_active Active Pump (Cys-SH) sulfenamide->pump_active Covalent Bonding pump_inactive Inactive Pump (Cys-S-S-Lanso) pump_active->pump_inactive H_ion H+ Ion pump_active->H_ion Pumps lumen Gastric Lumen H_ion->lumen

Figure 1: Canonical mechanism of this compound action.
Experimental Protocol: In Vitro H+/K+-ATPase Activity Assay

This protocol describes a colorimetric method to quantify the enzymatic activity of H+/K+-ATPase, which is essential for screening the inhibitory potential of compounds like this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[13][14]

Causality: The principle relies on the fact that active H+/K+-ATPase hydrolyzes ATP to ADP and Pi. The rate of Pi production is directly proportional to enzyme activity. Inhibition by this compound will decrease the amount of Pi generated.[14] Commercial kits are available for this purpose.[15][16]

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., rabbit stomach) via differential centrifugation. Resuspend the final pellet in a buffer solution.

  • Acid Activation of this compound: Prepare this compound stock solutions. For the experiment, pre-incubate this compound in an acidic buffer (pH ~4.0-5.0) for a defined period (e.g., 30 minutes) to generate the active sulfenamide. This step is critical as the prodrug is inactive at neutral pH.

  • Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Control: H+/K+-ATPase vesicles + Reaction Buffer.

    • Vehicle Control: H+/K+-ATPase vesicles + Vehicle (e.g., DMSO) + Reaction Buffer.

    • Test: H+/K+-ATPase vesicles + Activated this compound (at various concentrations) + Reaction Buffer.

    • Inhibitor Control: H+/K+-ATPase vesicles + Known inhibitor (e.g., omeprazole) + Reaction Buffer.

  • Initiation of Reaction: Add ATP solution to all wells to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

  • Termination and Color Development: Stop the reaction by adding a stop solution. Add a chromogenic agent (e.g., a solution containing ammonium molybdate and a reducing agent). The inorganic phosphate reacts to form a molybdenum blue complex.[13][14]

  • Measurement: Read the absorbance at 660 nm using a spectrophotometer.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Self-Validation: The inclusion of vehicle controls ensures that the solvent does not affect enzyme activity. A known inhibitor like omeprazole serves as a positive control to validate the assay's responsiveness.

Non-Canonical (Off-Target) Therapeutic Mechanisms

Beyond acid suppression, this compound exhibits a range of therapeutic effects that are mechanistically distinct from proton pump inhibition. These actions are observed in various cell types and tissues, highlighting its potential for drug repurposing.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties independent of its effects on gastric pH.[17] These actions are mediated through the modulation of key inflammatory signaling cascades and the induction of cytoprotective proteins.

This compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in monocytic cells stimulated with bacterial components like lipopolysaccharide (LPS).[18]

Mechanism: This suppression is achieved by inhibiting the activation of two central inflammatory signaling pathways:

  • Nuclear Factor-kappa B (NF-κB): this compound prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory genes, including TNF-α and IL-1β.[18]

  • Extracellular Signal-Regulated Kinase (ERK): this compound also inhibits the phosphorylation of ERK, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in the induction of inflammatory cytokines.[18]

A pivotal anti-inflammatory mechanism of this compound involves the robust up-regulation of Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme.[9][19]

Mechanism: this compound induces HO-1 expression via the Nrf2-ARE pathway.[9]

  • Keap1 Oxidation: this compound promotes the oxidation of Kelch-like ECH-associating protein 1 (Keap1).[9] Keap1 normally acts as a cytoplasmic repressor of the transcription factor Nrf2 (NF-E2-related factor 2), targeting it for degradation.

  • Nrf2 Activation: Oxidation of Keap1 disrupts the Keap1-Nrf2 complex, allowing Nrf2 to escape degradation.

  • Nuclear Translocation & Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HO-1, leading to their transcription.[9][20] The induction of HO-1 results in the breakdown of heme into biliverdin (an antioxidant), carbon monoxide (an anti-inflammatory gasotransmitter), and free iron, which is sequestered by ferritin.[21]

G This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces oxidation of Keap1 keap1_ox Oxidized Keap1 keap1_nrf2->keap1_ox nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are ARE ho1_gene HO-1 Gene are->ho1_gene Binds & Activates ho1_protein HO-1 Protein ho1_gene->ho1_protein Transcription & Translation anti_inflam Anti-inflammatory & Cytoprotective Effects ho1_protein->anti_inflam

Figure 2: this compound-induced HO-1 expression via the Nrf2 pathway.
Anti-cancer Mechanisms

This compound has demonstrated significant anti-tumor activity in various cancer cell lines, including non-small cell lung cancer and breast cancer.[10][22][23] These effects are multifaceted, involving the induction of cell death, cell cycle arrest, and the potentiation of conventional chemotherapeutics.

This compound can inhibit cancer cell proliferation in a dose- and time-dependent manner.[10][22] Mechanism: This is achieved by simultaneously inhibiting multiple pro-survival signaling pathways:

  • PI3K/Akt and Raf/ERK Pathways: this compound reduces the activation of the PI3K/Akt and Raf/ERK signaling cascades.[10] Inhibition of these pathways affects the expression of key cell cycle regulatory proteins, such as decreasing Cyclin D1 and increasing the cell cycle inhibitor p27, leading to arrest in the G0/G1 phase.

  • Stat3 Pathway: It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (Stat3), another critical oncogenic pathway.[10]

  • Apoptotic Proteins: The collective inhibition of these pathways alters the balance of pro- and anti-apoptotic proteins, leading to an increased Bax/Bcl-2 ratio and activation of executioner caspases like caspase-3, ultimately triggering apoptosis.[10]

In some cancer cells, autophagy acts as a survival mechanism. This compound has been shown to inhibit this process. Mechanism: By acting as a proton pump inhibitor, this compound can increase the pH of acidic intracellular organelles like lysosomes.[23] This lysosomal alkalinization disrupts their function, including the crucial step of fusing with autophagosomes to degrade cellular contents. This blockage of the autophagic flux contributes to cell death.[10][24]

This compound can enhance the efficacy of conventional chemotherapeutic agents like doxorubicin.[8][25] Mechanism: Many chemotherapeutic drugs are weak bases that can become protonated and sequestered within acidic endosomes and lysosomes in cancer cells, preventing them from reaching their intracellular targets (e.g., nuclear DNA).[25][26] By raising the pH of these acidic vesicles, this compound inhibits this sequestration, leading to higher cytoplasmic and nuclear concentrations of the drug and thus enhancing its cytotoxicity.[25][27][28]

Effect Cancer Cell Line IC50 Value (48h) Reference
Proliferation InhibitionA549 (Lung Cancer)110.4 µM[10][22]
Proliferation InhibitionMDA-MB-231 (Breast Cancer)Not specified[10][22]
Proliferation InhibitionU251 (Glioma)Not specified[10]
Table 1: Anti-proliferative activity of this compound in various cancer cell lines.
Neuroprotective Effects

Emerging research indicates that this compound may exert protective effects in the central nervous system, suggesting its potential for treating neurodegenerative and neurotoxic conditions.[29][30]

Mechanisms:

  • Anti-oxidative and Anti-inflammatory: Similar to its effects in other tissues, this compound can reduce oxidative stress and inflammation in the brain. In animal models of Alzheimer's disease, it has been shown to decrease levels of thiobarbituric acid reactive species (TBARS) and myeloperoxidase (MPO), markers for oxidative stress and inflammation, respectively.[30][31] This is partly attributed to its ability to activate the Nrf2/ARE pathway in brain tissue.[29][32]

  • Modulation of Apoptotic Pathways: In models of cisplatin-induced neurotoxicity, this compound has been shown to modulate the Akt/p53 signaling pathway, thereby reducing neuronal apoptosis.[29][32]

  • Anti-cholinesterase Activity: this compound has been reported to inhibit acetylcholinesterase (AChE) activity, which could help restore cholinergic function in dementia models.[30][31]

  • Amyloid Lowering Potential: As an agonist of Liver X Receptors (LXRs), this compound may enhance the expression of proteins involved in amyloid-β clearance, such as ABCA1 and ApoE, potentially reducing amyloid plaque burden.[31][33]

G cluster_workflow Experimental Workflow: In Vitro Cell Viability (MTT Assay) cell_culture 1. Seed Cancer Cells (e.g., A549) in 96-well plates treatment 2. Treat with this compound (Dose-response) for 24-72h cell_culture->treatment mtt_addition 3. Add MTT Reagent (Incubate 4h) treatment->mtt_addition solubilization 4. Add Solubilization Solution (e.g., DMSO) mtt_addition->solubilization measurement 5. Measure Absorbance (570 nm) solubilization->measurement analysis 6. Calculate % Viability and IC50 Value measurement->analysis

Figure 3: Workflow for assessing this compound's anti-cancer activity.

Synthesis and Future Directions

This compound's molecular activities extend far beyond its role as an inhibitor of the gastric proton pump. Its ability to modulate fundamental cellular processes—including inflammation, oxidative stress, apoptosis, and autophagy—through pathways like NF-κB, Nrf2, and PI3K/Akt presents a compelling case for its consideration in therapeutic areas outside of gastroenterology. The mechanisms detailed in this guide provide a strong rationale for systematic investigation into repurposing this compound for inflammatory diseases, as an adjunct in cancer chemotherapy, and for the treatment of certain neurodegenerative disorders. Future research should focus on elucidating the precise molecular interactions responsible for these off-target effects and conducting well-designed clinical trials to validate these promising preclinical findings.

References

  • Dr.Oracle. (2025, August 16). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)?
  • R Discovery. What are the molecular and cellular mechanisms underlying the therapeutic effects of this compound?
  • ResearchGate. This compound exerts anti-inflammatory effect through up-regulation of...
  • PubMed. (2009, July 23). This compound, a proton pump inhibitor, mediates anti-inflammatory effect in gastric mucosal cells through the induction of heme oxygenase-1 via activation of NF-E2-related factor 2 and oxidation of kelch-like ECH-associating protein 1.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • PubMed. This compound: pharmacokinetics, pharmacodynamics and clinical uses.
  • PMC - NIH. This compound, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase.
  • PubChem - NIH. This compound | C16H14F3N3O2S | CID 3883.
  • ResearchGate. This compound exerts anti-inflammatory effect through the up- regulation of...
  • Anti-Inflammatory and Anti-Oxidative Properties of Proton Pump Inhibitors. (n.d.).
  • PMC - NIH. Influence of the proton pump inhibitor this compound on distribution and activity of doxorubicin in solid tumors.
  • Frontiers. This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo.
  • Krishgen Biosystems. H+ K+ATPase assay kit.
  • PubMed. (2023, June 2). Neuroprotective effect of this compound against cisplatin-induced brain toxicity: Role of Nrf2/ARE and Akt/P53 signaling pathways.
  • PLOS One. Defensive Effect of this compound in Dementia of AD Type in Mice Exposed to Streptozotocin and Cholesterol Enriched Diet.
  • PubMed Central. (2021, April 20). This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo.
  • Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors. (n.d.).
  • PubMed. Influence of the proton pump inhibitor this compound on distribution and activity of doxorubicin in solid tumors.
  • BioKB. Influence of the proton pump inhibitor this compound on distribution and activity of doxorubicin in solid tumors.
  • ResearchGate. (2025, August 7). Influence of the proton pump inhibitor this compound on the distribution and activity of doxorubicin in solid tumors.
  • PMC. The gastric H,K-ATPase blocker this compound is an inhibitor of chloride channels.
  • Elabscience. H+K+-ATPase Activity Assay Kit (E-BC-K122-S).
  • Bio-Techne. H+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25817).
  • Frontiers. Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer's disease seed-dependent formation of tau aggregates.
  • PubMed Central. (2013, July 31). Defensive Effect of this compound in Dementia of AD Type in Mice Exposed to Streptozotocin and Cholesterol Enriched Diet.
  • BioCat GmbH. H+K+-ATPase Activity Assay Kit.
  • MyBioSource. H+, K+-ATPase assay kit.
  • ResearchGate. (2025, August 7). Neuroprotective effect of this compound against cisplatin-induced brain toxicity: Role of Nrf2/ARE and Akt/P53 signaling pathways | Request PDF.
  • PubMed. (2004, June 30). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors.
  • PubMed Central. (2023, June 29). This compound protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway.
  • ResearchGate. This compound inhibits migration and autophagy in A549 cells. (A)...
  • NIH. (2009, September 21). Molecular mechanism and functional consequences of this compound-mediated heme oxygenase-1 induction.
  • PMC - NIH. Long lasting inhibitors of the gastric H,K-ATPase.
  • PMC - NIH. Pharmacology of Proton Pump Inhibitors.
  • PubMed. (2014, June 13). This compound induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion.

Sources

Lansoprazole's Impact on Inflammatory Pathways and Cytokine Production: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily recognized for its potent suppression of gastric acid secretion. However, a substantial body of evidence reveals that its therapeutic reach extends beyond the proton pump, encompassing significant anti-inflammatory and immunomodulatory activities. These effects are independent of its acid-blocking function and are increasingly relevant to researchers in inflammation, immunology, and drug development. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates inflammatory signaling pathways and alters the production of key cytokines. We will dissect its impact on the NF-κB and MAPK signaling cascades, its influence on neutrophil function, and its role in upregulating cytoprotective systems like heme oxygenase-1 (HO-1). This document serves as a resource for scientists aiming to understand and leverage the anti-inflammatory properties of this compound in preclinical and translational research.

Introduction: Beyond the Proton Pump

Inflammation is a complex biological response essential for host defense but also a central driver of numerous chronic diseases when dysregulated. Key cellular players, including macrophages and neutrophils, orchestrate this response through intricate signaling networks that culminate in the production of soluble mediators called cytokines. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) amplify the inflammatory cascade, while anti-inflammatory cytokines work to resolve it.

This compound belongs to the benzimidazole class of PPIs, which act by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells. While this is its canonical mechanism for treating acid-peptic disorders, studies have demonstrated that this compound accumulates in inflammatory cells, such as neutrophils and macrophages, within inflamed tissues.[1] This localization suggests a direct interaction with immune cells, where it exerts effects that cannot be attributed to changes in gastric pH.[2][3] These pleiotropic effects involve the direct modulation of key inflammatory pathways, positioning this compound as a molecule of interest for its potential in managing inflammatory conditions beyond the gastrointestinal tract.[2][4]

Molecular Mechanisms of this compound's Anti-inflammatory Action

This compound's anti-inflammatory profile is underpinned by its ability to interfere with several critical signaling hubs. The most well-documented of these are the NF-κB and MAPK pathways, which are central regulators of the inflammatory gene expression program.

Inhibition of the Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is arguably the master regulator of inflammation. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1][5] This frees NF-κB to translocate to the nucleus and drive the transcription of hundreds of genes, including those for TNF-α, IL-1β, and IL-6.

This compound has been shown to directly intervene in this process. Studies using human monocytic cell lines (like THP-1) demonstrate that this compound inhibits the LPS-induced phosphorylation and degradation of IκBα.[1][6] By stabilizing IκBα, this compound effectively prevents NF-κB from moving to the nucleus, thereby shutting down the expression of its target pro-inflammatory genes.[1][5] This is a primary mechanism for its observed reduction in cytokine production.[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-1β) DNA->Cytokines Transcription Experimental_Workflow cluster_assays 5. Downstream Assays N1 1. Cell Culture (e.g., THP-1 monocytes) N2 Differentiate with PMA (to macrophage-like cells) N1->N2 N3 2. Treatment Pre-incubate with this compound (various concentrations) N2->N3 N4 3. Stimulation Add LPS (e.g., 1 µg/mL) (Control group: No LPS) N3->N4 N5 4. Incubation (e.g., 6-24 hours) N4->N5 A1 Cytokine Quantification (ELISA on Supernatant) [TNF-α, IL-1β, IL-6] N5->A1 A2 Signaling Pathway Analysis (Western Blot on Cell Lysate) [p-IκBα, p-ERK] N5->A2 A3 Gene Expression Analysis (RT-qPCR on RNA) [TNF, IL1B, IL6] N5->A3

Caption: Workflow for assessing this compound's anti-inflammatory effects.
Protocol: Cell Culture and Treatment
  • Causality: The choice of THP-1 cells is based on their human monocytic origin, which can be differentiated into macrophage-like cells that are highly responsive to inflammatory stimuli like LPS, providing a clinically relevant model.

  • Cell Seeding: Plate differentiated THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well. Allow cells to adhere overnight.

  • Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO). Incubate for 2 hours.

    • Insight: Pre-incubation allows the drug to enter the cells and be available to interact with signaling molecules before the inflammatory cascade is initiated.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the appropriate wells. Include a vehicle-only control group (no this compound, no LPS) and an LPS-only positive control group.

  • Incubation: Incubate the plates for a specified period. For cytokine protein analysis, 24 hours is typical. For signaling protein phosphorylation, a much shorter time (15-60 minutes) is required. For mRNA analysis, 4-6 hours is often optimal.

Protocol: Cytokine Quantification using ELISA
  • Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted protein levels due to its high sensitivity and specificity, allowing for precise measurement of cytokine inhibition.

  • Sample Collection: After incubation, centrifuge the culture plates to pellet any detached cells. Collect the supernatant, which contains the secreted cytokines.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-1β according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

  • Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of cytokines in each sample by interpolating from the standard curve. Compare the cytokine levels in this compound-treated groups to the LPS-only positive control.

Protocol: Western Blot Analysis of NF-κB Pathway Activation
  • Causality: Western blotting allows for the direct visualization and semi-quantification of specific proteins. Probing for the phosphorylated forms of IκBα and ERK provides a direct readout of pathway activation, confirming that this compound's effect on cytokines is due to upstream signal inhibition.

  • Cell Lysis: After a short stimulation period (e.g., 30 minutes with LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Insight: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of signaling proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated IκBα (Ser32) or phosphorylated ERK.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation: Strip the membrane and re-probe with antibodies for total IκBα and total ERK to confirm that changes in the phosphorylated signal are not due to changes in total protein levels, thus validating the protocol's specificity. [7][8]

Summary and Future Directions

This compound demonstrates clear anti-inflammatory and immunomodulatory properties that are distinct from its acid-suppressing function. By inhibiting the canonical NF-κB and ERK signaling pathways, upregulating the cytoprotective HO-1 system, and impairing neutrophil function, this compound effectively reduces the production of key pro-inflammatory cytokines like TNF-α and IL-1β. [1][2][9] These mechanistic insights open several avenues for future research:

  • Therapeutic Repurposing: Investigating the efficacy of this compound in animal models of inflammatory diseases where NF-κB and cytokine dysregulation are central, such as inflammatory bowel disease or rheumatoid arthritis.

  • Structure-Activity Relationship: Developing this compound analogs that enhance anti-inflammatory activity while minimizing proton pump inhibition to create targeted anti-inflammatory drugs.

  • Clinical Observation: Retrospective and prospective clinical studies could explore whether long-term this compound use is associated with altered outcomes in patients with chronic inflammatory conditions.

Understanding the detailed molecular pharmacology of established drugs like this compound provides a powerful tool for drug development professionals and researchers, offering validated chemical scaffolds for novel therapeutic strategies.

References

  • Hori, Y., et al. (2009). This compound, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase. Journal of Clinical Biochemistry and Nutrition.
  • Hori, Y., et al. (2009). This compound, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase. Journal of Clinical Biochemistry and Nutrition.
  • Takagi, T., et al. (2009). This compound, a Proton Pump Inhibitor, Mediates Anti-Inflammatory Effect in Gastric Mucosal Cells through the Induction of Heme Oxygenase-1 via Activation of NF-E2-Related Factor 2 and Oxidation of Kelch-Like ECH-Associating Protein 1. The Journal of Pharmacology and Experimental Therapeutics.
  • Kedika, R. R., et al. (2009). Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications. Digestive Diseases and Sciences.
  • Takagi, T., et al. (2012). This compound exerts anti-inflammatory effect through up-regulation of HO-1 expression in rat gastric epithelial cells. ResearchGate.
  • Hori, Y., et al. (2009). This compound, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-alpha and Interleukin-1beta Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-kappaB and Extracellular Signal-Regulated Kinase. PubMed.
  • Sasaki, T., et al. (2006). Suppression of proinflammatory cytokine production in macrophages by this compound. PubMed.
  • Takagi, T., et al. (2009). This compound, a proton pump inhibitor, mediates anti-inflammatory effect in gastric mucosal cells through the induction of heme oxygenase-1 via activation of NF-E2-related factor 2 and oxidation of kelch-like ECH-associating protein 1. PubMed.
  • Dubey, P., & D'Souza, R. (2023). Proton pump inhibitor effect on macrophage and neutrophil function: a systematic review. Frontiers in Immunology.
  • Dubey, P., & D'Souza, R. (2023). Proton pump inhibitor effect on macrophage and neutrophil function: a systematic review. Frontiers in Immunology.
  • Kedika, R. R., et al. (2009). Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications. ResearchGate.
  • Handa, O., et al. (2006). Immune and Inflammatory Responses in GERD and this compound. PubMed.
  • Ohara, T., et al. (2011). Effects of this compound on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems. Journal of Clinical Biochemistry and Nutrition.
  • Yoshida, N., et al. (2000). A new mechanism for anti-inflammatory actions of proton pump inhibitors - Inhibitory effects on neutrophil-endothelial cell interactions. ResearchGate.
  • Suzuki, H., et al. (1995). This compound inhibits oxygen-derived free radical production from neutrophils activated by Helicobacter pylori. PubMed.
  • Handa, O., et al. (2006). Immune and Inflammatory Responses in GERD and this compound. PubMed Central.
  • Ohara, T., et al. (2011). Effects of this compound on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems: A Study Using the 293hTLR4/MD2-CD14 Cells. PubMed Central.
  • Suzuki, H., et al. (1995). This compound inhibits oxygen-derived free radical production from neutrophils activated by Helicobacter pylori. PubMed.
  • Handa, O., et al. (2006). Immune and Inflammatory Responses in GERD and this compound. PubMed Central.

Sources

A Technical Guide to the Acid-Catalyzed Degradation Pathway of Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of the acid-catalyzed degradation of lansoprazole. As a proton pump inhibitor (PPI), this compound's therapeutic efficacy is intrinsically linked to its chemical transformation in an acidic environment; however, this same reactivity makes it highly susceptible to premature degradation.[1][2] For researchers, formulation scientists, and analytical chemists in drug development, a comprehensive understanding of this degradation pathway is critical for ensuring drug stability, bioavailability, and patient safety. This guide moves beyond a simple recitation of facts to explain the causal mechanisms behind this compound's instability and provides robust, field-proven methodologies for its study.

The Molecular Basis of Acid Lability: A Mechanistic Deep Dive

This compound, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, belongs to the substituted benzimidazole class.[3][4] Its inherent instability in acidic conditions is not a flaw but a necessity for its mechanism of action. However, this controlled reactivity must be managed to prevent degradation before the drug reaches its target, the parietal cells of the stomach wall.[1][2]

The degradation is a multi-step, proton-catalyzed process centered on the molecule's sulfoxide group.[1] The rate of decomposition is highly dependent on pH, increasing significantly as the pH drops below 4.0.[5][6] In solution at room temperature, its half-life is approximately 18 hours at pH 7 but plummets to about 30 minutes at pH 5.[6]

The degradation cascade is initiated by the protonation of the benzimidazole ring's pyridine-type nitrogen. This is followed by an intramolecular nucleophilic attack from the pyridine nitrogen onto the C2 carbon of the benzimidazole ring. This rearrangement leads to the formation of a key sulfenic acid intermediate. This highly reactive species is then converted into a tetracyclic cationic sulfenamide, which is the active inhibitor that covalently binds to the H+/K+-ATPase enzyme. However, outside the parietal cell canaliculus, these reactive intermediates proceed down a degradation pathway, forming various stable, inactive products.

The diagram below illustrates this critical transformation pathway.

G cluster_0 Acid-Catalyzed Activation & Degradation Cascade This compound This compound (Pro-drug) Protonation Protonated Intermediate This compound->Protonation + H+ (Acidic pH) SulfenicAcid Sulfenic Acid Intermediate (Reactive) Protonation->SulfenicAcid Intramolecular Rearrangement Sulfenamide Cyclic Sulfenamide (Active Inhibitor) SulfenicAcid->Sulfenamide Cyclization DegradationProducts Degradation Products (e.g., Sulfide, Sulfone, etc.) SulfenicAcid->DegradationProducts Side Reactions Sulfenamide->DegradationProducts Further Degradation Enzyme H+/K+-ATPase (Proton Pump) Sulfenamide->Enzyme Covalent Binding (Disulfide Bridge)

Caption: Acid-catalyzed activation and degradation of this compound.

Profile of Major Acid Degradation Products

Forced degradation studies under acidic conditions reveal a portfolio of degradation products. The identification and characterization of these compounds are mandated by regulatory agencies like the ICH to ensure the safety and purity of the drug product.[7] The primary species formed include this compound sulfide and this compound sulfone, alongside various benzimidazole derivatives.[8]

This compound sulfide is a reduction product, while this compound sulfone is an over-oxidation product that can also be formed during synthesis.[9][10] Other reported degradants include 3H-benzimidazole-2-thione and 3H-benzimidazole-2-one.[11] The formation of these varied products underscores the complexity of the degradation cascade initiated by acid.

Below is a summary of key degradation products identified under acidic stress.

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Typical Formation Condition
This compoundC₁₆H₁₄F₃N₃O₂S369.4Parent Drug
This compound SulfideC₁₆H₁₄F₃N₃S353.4Acidic, Reductive
This compound SulfoneC₁₆H₁₄F₃N₃O₃S385.4Acidic, Oxidative
1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-oneC₁₄H₉N₃OS267.3Acid Hydrolysis
3H-benzimidazole-2-thioneC₇H₆N₂S150.2Spontaneous/Forced Degradation

Data compiled from sources.[3][4][10][11]

Experimental Workflow: A Validated Forced Degradation Protocol

A robust forced degradation study is the cornerstone of understanding a drug's stability profile. The protocol described here is a self-validating system designed to produce reliable and reproducible data, adhering to ICH Q1A (R2) guidelines.[7][12] The causality behind each step is critical: the choice of acid, its concentration, and the temperature are selected to achieve significant but not complete degradation, allowing for the accurate identification of degradation products without generating secondary, irrelevant artifacts.

The workflow diagram below outlines the logical progression from sample preparation to data analysis.

G cluster_1 Forced Acid Degradation Workflow Prep 1. Sample Preparation - Dissolve this compound (1 mg/mL) - Use ACN/H₂O (50:50) as diluent Stress 2. Acid Stress Application - Add 0.1 N - 2.0 N HCl - Reflux at 60°C for 8 hours Prep->Stress Neutralize 3. Neutralization - Cool sample to RT - Neutralize with NaOH - Prevents further degradation Stress->Neutralize Dilute 4. Dilution & Injection - Dilute with mobile phase - Inject into HPLC/LC-MS system Neutralize->Dilute Analyze 5. Data Acquisition & Analysis - Separate degradants (HPLC) - Identify structures (MS/MS, NMR) - Quantify impurities Dilute->Analyze

Caption: Logical workflow for a forced acid degradation study.
Step-by-Step Protocol for Acid Degradation
  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve 200 mg of this compound bulk drug in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile) and dilute with Milli-Q water to create a stock solution, typically at a concentration of 1-2 mg/mL.[12][13] The use of an organic co-solvent is necessary due to this compound's poor aqueous solubility.[6]

  • Application of Acidic Stress:

    • Transfer a precise volume of the stock solution into a reflux flask.

    • Add an equal volume of 0.1 N hydrochloric acid (HCl). The final concentration of the drug should be approximately half that of the stock solution.[13]

    • Rationale: 0.1 N HCl is a standard starting condition. If degradation is insufficient (e.g., <5-10%), the normality of the acid can be gradually increased in subsequent experiments.[13]

    • Heat the solution under reflux at 60°C for a specified period, such as 8 hours.[13] Monitoring the reaction at intermediate time points (e.g., 2, 4, 6 hours) is recommended to understand the degradation kinetics.

  • Sample Neutralization and Preparation for Analysis:

    • After the stress period, cool the flask to room temperature.

    • Carefully neutralize the solution with an equivalent concentration of sodium hydroxide (NaOH) to a pH of approximately 7.0. This step is crucial to halt the acid-catalyzed degradation, ensuring the analytical results reflect the specific stress condition.

    • Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 10-50 µg/mL).[14][15]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

Analytical Methodologies for Degradant Characterization

The separation and identification of degradation products require robust and sensitive analytical techniques. A multi-platform approach combining chromatography and spectroscopy is the industry standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for separating this compound from its degradation products and quantifying them. A validated, stability-indicating method is essential.

Protocol: A Validated RP-HPLC Method

  • Instrumentation: An HPLC system with a photodiode array (PDA) or UV detector.[3]

  • Column: A reverse-phase C18 column (e.g., YMC Pack Pro C18, 150 mm x 4.6 mm, 5 µm) is commonly used.[3]

  • Mobile Phase:

    • Mobile Phase A: Water or a buffer such as 10 mM ammonium acetate.[7][12]

    • Mobile Phase B: Acetonitrile.[7][12]

  • Gradient Elution: A gradient program is necessary to resolve the parent drug from the various degradants which may have different polarities. A typical gradient might be:

    • 0-15 min: 15% to 50% B

    • 15-17 min: 50% to 90% B

    • 17-19 min: Hold at 90% B

    • 19-20 min: 90% to 15% B

    • Post-run equilibration for 5 minutes.[3]

  • Flow Rate: 0.8 - 1.0 mL/min.[3][7]

  • Column Temperature: 40 °C.[12]

  • Detection Wavelength: 285 nm, where this compound and its key impurities show strong absorbance.[3]

  • Injection Volume: 10 µL.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown impurities, high-resolution mass spectrometry (HRMS) coupled with LC is indispensable.[7][16]

  • Technique: LC-HRMS provides accurate mass measurements of the protonated molecular ions ([M+H]⁺) of the degradation products. This data allows for the determination of elemental compositions with high confidence.[13]

  • Tandem MS (MS/MS): By subjecting the molecular ions to collision-induced dissociation (CID), characteristic fragmentation patterns are generated. These patterns serve as fingerprints that help in piecing together the structure of the degradant.[7]

  • Causality: This technique was instrumental in identifying a major acid degradation product with a protonated molecular ion at m/z 268, which was 102 amu less than that of this compound (m/z 370), leading to its characterization as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides the molecular formula and fragmentation data, NMR is the definitive technique for unambiguous structure confirmation.

  • Requirement: This step requires the isolation of the degradation impurity, often using preparative HPLC.[3][13]

  • Application: Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed. These experiments reveal the complete carbon-hydrogen framework and the connectivity of atoms within the molecule, allowing for its full structural characterization.[13]

Conclusion and Formulation Implications

The acid-catalyzed degradation of this compound is a complex but well-characterized process. The pathway proceeds through reactive sulfenic acid and sulfenamide intermediates, leading to a variety of degradation products, including this compound sulfide and various benzimidazole derivatives. A thorough understanding of this pathway, underpinned by robust forced degradation studies and advanced analytical characterization, is non-negotiable in the development of this compound products.

The profound instability of this compound in acidic media is the primary driver for the development of delayed-release formulations.[2] The use of enteric coatings, which are designed to remain intact in the low pH of the stomach and dissolve only in the higher pH of the small intestine, is a direct and necessary consequence of the drug's inherent acid lability.[1][2] This formulation strategy ensures that the drug bypasses the harsh stomach environment, allowing it to be absorbed and reach its site of action intact. For drug development professionals, managing this acid instability through formulation is as critical as the synthesis of the active molecule itself.

References

  • Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.
  • Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones.
  • Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degrad
  • Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. PubMed. [Link]
  • IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN this compound DRUG SUBSTANCE. Rasayan Journal of Chemistry. [Link]
  • Degradation of this compound and omeprazole in the aqu
  • Forced degradation studies of this compound using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry. [Link]
  • Degradation of this compound at different pH.
  • Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degrad
  • This compound 3 mg/mL Oral Suspension. U.S. Pharmacist. [Link]
  • Improvement of Acid Stability of this compound by Co crystallization Techniques.
  • Enhancing this compound Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Efficacy.
  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF this compound BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development. [Link]
  • Analytical method development, validation and forced degradation studies of this compound by rp-hplc. SciSpace. [Link]
  • analytical method development, validation and forced degradation studies of this compound by rp-hplc.
  • Kinetics of acid degradation of proton pump inhibitors in the presence of a thiol. The University of Jordan. [Link]
  • This compound. PubChem. [Link]
  • Stability of this compound in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administr
  • Process for preparation of this compound.
  • Photolysis and hydrolysis of this compound (1a) a and omeprazole (1b) b in different conditions.
  • How does this compound degrade in acidic conditions (mechanism)? Chemistry Stack Exchange. [Link]
  • This compound. New Drug Approvals. [Link]

Sources

Lansoprazole: A Re-examination of its Molecular Efficacy Beyond Proton Pump Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Anti-inflammatory and Anti-bacterial Properties

Abstract

Lansoprazole, a substituted benzimidazole, is a cornerstone in the management of acid-peptic disorders, renowned for its potent and irreversible inhibition of the gastric H+/K+-ATPase proton pump.[1][2][3] While its anti-secretory function is well-documented, a substantial body of evidence now illuminates its non-canonical roles, demonstrating significant anti-inflammatory and direct antibacterial activities.[4][5] These properties are largely independent of its effects on gastric pH and suggest a broader therapeutic potential. This guide synthesizes the current understanding of these mechanisms, providing a technical overview for researchers and drug development professionals. We will dissect the molecular pathways underlying this compound's immunomodulatory effects, including its influence on neutrophil function and inflammatory signaling cascades like NF-κB and Nrf2/HO-1. Furthermore, we will detail its direct bactericidal actions, with a particular focus on Helicobacter pylori, exploring mechanisms from urease inhibition to the disruption of cellular respiration. This document aims to provide a comprehensive, evidence-based resource, complete with experimental protocols and mechanistic diagrams, to facilitate further investigation into the pleiotropic effects of this widely used therapeutic agent.

The Anti-inflammatory Cascade of this compound

Beyond the parietal cell, this compound engages with key components of the innate immune system, exerting a potent anti-inflammatory effect. This activity is not a mere consequence of altered gastric pH but stems from direct molecular interactions with immune cells and their signaling pathways.

Mechanistic Insights: Direct Modulation of Immune Cell Function and Signaling

This compound's immunomodulatory profile is multifaceted, primarily characterized by its profound impact on neutrophils and the suppression of pro-inflammatory cytokine signaling pathways.

1.1.1 Attenuation of Neutrophil-Mediated Inflammation

Neutrophils are frontline responders in acute inflammation, but their excessive activation can lead to significant tissue damage. This compound has been shown to directly temper this response through several mechanisms:

  • Inhibition of Oxidative Burst: this compound significantly inhibits the production of reactive oxygen species (ROS) from neutrophils that have been activated by inflammatory stimuli such as H. pylori extracts.[6][7]

  • Direct Binding and Accumulation: Autoradiographic studies have demonstrated that radiolabeled this compound binds to and accumulates within the cytoplasmic granules of neutrophils infiltrating the gastric mucosa, suggesting a direct site of action.[7]

  • Reduction of Infiltration and Adhesion: By downregulating the expression of key adhesion molecules like CD11b/CD18 on neutrophils and ICAM-1 on endothelial cells, this compound impedes the adhesion of neutrophils to the endothelium, a critical step for their extravasation into tissues.[6] This leads to a measurable decrease in neutrophil infiltration, often quantified by reduced myeloperoxidase (MPO) levels in tissue samples.[6][7][8]

  • Impaired Chemotaxis: The directed migration of neutrophils towards an inflammatory focus is also inhibited by this compound, further limiting their accumulation at sites of inflammation.[6][9]

1.1.2 Suppression of Pro-inflammatory Signaling Pathways

This compound intercepts inflammatory signaling at critical junctures, primarily through the inhibition of the NF-κB and MAPK pathways and the induction of the Nrf2 antioxidant response.

  • NF-κB Pathway Inhibition: In monocytic cells and macrophages, this compound prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10][11][12] By stabilizing IκB-α, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[10][11][13]

  • MAPK/ERK Pathway Modulation: The mitogen-activated protein kinase (MAPK) pathway is another central signaling cascade in inflammation. This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in this pathway, further contributing to the suppression of inflammatory cytokine production.[10][11][14]

  • Induction of the Nrf2/HO-1 Antioxidant Axis: this compound upregulates the expression of Heme Oxygenase-1 (HO-1), a potent cytoprotective enzyme with significant anti-inflammatory and antioxidant properties.[6][14][15][16] This induction is mediated by the activation of the transcription factor Nrf2 (NF-E2-related factor 2).[14][15] The activation of this pathway provides a robust cellular defense against oxidative stress, a common feature of inflammatory conditions.

G cluster_0 Inflammatory Stimuli (LPS, H. pylori) cluster_1 Cellular Signaling Cascades cluster_2 Gene Transcription & Output cluster_4 Antioxidant Response Pathway Stimuli LPS / H. pylori Components TLR Toll-like Receptors (TLRs) Stimuli->TLR Binds IKK IKK Complex TLR->IKK ERK p-ERK TLR->ERK IkBa p-IκB-α (Degradation) IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB->Cytokines Induces Transcription ERK->Cytokines Promotes Transcription LPZ1 This compound LPZ1->IkBa Inhibits LPZ2 This compound LPZ2->ERK Inhibits LPZ3 This compound Nrf2 Nrf2 Activation LPZ3->Nrf2 Induces HO1 Heme Oxygenase-1 (HO-1) Expression Nrf2->HO1 AntiInflam Anti-inflammatory & Antioxidant Effects HO1->AntiInflam

Caption: this compound's multi-pronged anti-inflammatory mechanism.

Experimental Protocol: Neutrophil Oxidative Burst Assay

The causality behind this protocol is to quantify the direct inhibitory effect of this compound on a key function of activated neutrophils—the production of ROS. Using a chemiluminescent probe like luminol allows for real-time, sensitive detection of the oxidative burst.

Objective: To measure the effect of this compound on ROS production by human neutrophils stimulated with H. pylori extract.

Methodology:

  • Neutrophil Isolation:

    • Isolate polymorphonuclear neutrophils (PMNs) from fresh human whole blood (heparinized) using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Perform a hypotonic lysis to remove any remaining red blood cells.

    • Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and determine cell viability and concentration using a hemocytometer and Trypan blue exclusion. Adjust to a final concentration of 1 x 10^6 cells/mL.

  • Preparation of Reagents:

    • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in HBSS to achieve final assay concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a DMSO-only vehicle control.

    • H. pylori Extract (Stimulant): Prepare a water-soluble extract from a cultured H. pylori strain. Determine its protein concentration (e.g., via Bradford assay) for consistent use.

    • Luminol Solution: Prepare a stock solution of luminol in DMSO and dilute to the final working concentration in HBSS.

  • Chemiluminescence Assay:

    • In a 96-well white opaque microplate, add 50 µL of the neutrophil suspension to each well.

    • Add 50 µL of this compound dilution or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.

    • Add 50 µL of the luminol working solution to each well.

    • Place the plate in a luminometer and measure the baseline chemiluminescence.

    • Initiate the oxidative burst by adding 50 µL of the H. pylori extract to each well.

    • Immediately begin kinetic measurement of chemiluminescence every 2 minutes for a total of 60-90 minutes.

  • Data Analysis:

    • The primary endpoint is the peak chemiluminescence or the area under the curve (AUC) for each condition.

    • Compare the results from this compound-treated wells to the vehicle control. A statistically significant reduction in chemiluminescence indicates inhibition of the oxidative burst.

    • This protocol is self-validating through the inclusion of a positive control (stimulated neutrophils with vehicle) and a negative control (unstimulated neutrophils).

The Antibacterial Dimension of this compound

Independent of its acid suppression, which creates an unfavorable environment for some bacteria and enhances antibiotic stability, this compound possesses direct antibacterial properties.[17] This activity is most pronounced and extensively studied against Helicobacter pylori.

Direct Bactericidal and Bacteriostatic Mechanisms

This compound's antibacterial action is not a single event but a combination of targeted inhibition and induction of cellular stress.

2.1.1 Potent and Selective Activity Against Helicobacter pylori

This compound exhibits significant in vitro activity against H. pylori, with some studies indicating it is fourfold more potent than omeprazole.[18][19] This activity is selective, as common aerobic and anaerobic bacteria are typically not inhibited at similar concentrations.[20]

  • Urease Inhibition: A key survival factor for H. pylori is its powerful urease enzyme, which neutralizes gastric acid by producing ammonia. This compound is a potent inhibitor of this enzyme, likely by forming a disulfide bond with cysteine residues in the enzyme's structure.[17][21][22][23][24] This action cripples the bacterium's primary acid-resistance mechanism.

  • Disruption of Cellular Energetics: this compound has been shown to inhibit cellular respiration and dose-dependently decrease intracellular ATP levels in H. pylori.[25] This suggests an interference with the bacterium's core metabolic processes, leading to a loss of viability.

  • Induction of Morphological Aberrations: Exposure to this compound results in visible damage to H. pylori, causing elongation, constriction, and the collapse of cell surface structures.[19]

G cluster_0 This compound cluster_1 Helicobacter pylori Cell cluster_2 Bactericidal Outcomes LPZ This compound Urease Urease Enzyme (Acid Neutralization) LPZ->Urease Inhibits Respiration Cellular Respiration (ATP Production) LPZ->Respiration Inhibits Membrane Cell Membrane Integrity LPZ->Membrane Disrupts Urease_Inhibit Urease Inactivated Urease->Urease_Inhibit ATP_Depletion ATP Depleted Respiration->ATP_Depletion Morphology_Damage Morphological Damage Membrane->Morphology_Damage Death Bacterial Death Urease_Inhibit->Death ATP_Depletion->Death Morphology_Damage->Death

Caption: this compound's multi-target antibacterial action on H. pylori.

2.1.2 Activity Against Other Pathogens

While the focus has been on H. pylori, the urease inhibition mechanism extends to other urease-producing organisms. This compound has demonstrated inhibitory activity against Ureaplasma urealyticum, a pathogen implicated in urogenital tract infections, by inhibiting its urease and subsequent ATP synthesis.[24][26][27]

Data Presentation: In Vitro Susceptibility of H. pylori

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound against H. pylori, demonstrating its direct antibacterial potency.

ParameterThis compound (mg/L)Omeprazole (mg/L)Bismuth Subsalicylate (mg/L)Reference
MIC Range 1.56 - 25>1006.25 - 50[18]
MIC90 2.5--[28]
MBC90 10--[28]

MIC90: Minimum inhibitory concentration for 90% of isolates. MBC90: Minimum bactericidal concentration for 90% of isolates.

Experimental Protocol: MIC Determination by Agar Dilution

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of H. pylori, providing a standardized measure of its antibacterial activity. The choice of agar dilution is standard for fastidious organisms like H. pylori.

Objective: To determine the MIC of this compound against clinical or reference strains of H. pylori.

Methodology:

  • Media and Reagent Preparation:

    • Prepare Mueller-Hinton agar supplemented with 5-10% horse or sheep blood. Autoclave and cool to 50°C in a water bath.

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of twofold dilutions of the this compound stock solution. Add the appropriate volume of each dilution to aliquots of the molten agar to create plates with final concentrations ranging from 0.125 to 64 mg/L. Also prepare a drug-free (vehicle control) plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Culture the H. pylori strain on a non-selective blood agar plate under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

    • Harvest the bacterial growth and suspend it in sterile saline or Brucella broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each this compound-containing plate and the control plate.

    • Allow the inocula to dry completely.

    • Incubate the plates in an inverted position under microaerophilic conditions at 37°C for 72 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth, a faint haze, or fewer than two colonies.

    • The growth on the drug-free control plate validates the viability of the inoculum. Standard quality control strains of H. pylori should be included to ensure the accuracy of the results.

Caption: Experimental workflow for MIC determination via agar dilution.

Synthesis and Future Perspectives

The characterization of this compound's anti-inflammatory and antibacterial properties fundamentally expands its known pharmacological profile beyond acid suppression. These pleiotropic effects, rooted in the inhibition of key inflammatory pathways like NF-κB and direct actions against pathogens like H. pylori, present compelling opportunities for both clinical and research applications.

For drug development professionals, these findings suggest that the benzimidazole scaffold could be a promising starting point for designing novel therapeutics that are optimized for immunomodulatory or antimicrobial activity, potentially for conditions where both inflammation and infection are concurrent drivers of pathology. For researchers, the precise molecular targets of this compound within immune cells remain an area ripe for further exploration. Elucidating these interactions could uncover novel regulatory nodes in the inflammatory response.

References

  • Cederberg, C., et al. (1995). In-vitro activity of this compound against Helicobacter pylori. Journal of Antimicrobial Chemotherapy, 35(4), 861-865. [Link]
  • Lamouliatte, H., et al. (1995). Effect of this compound on Helicobacter pylori. PubMed. [Link]
  • Tsai, J. R., et al. (2018). This compound exerts anti-inflammatory effect through the up-regulation of HO-1 expression in rat gastric epithelial cells.
  • D'Elios, M. M., et al. (2011).
  • Tanigawa, T., et al. (2009).
  • Naito, Y., et al. (2010). This compound exerts anti-inflammatory effect through up-regulation of HO-1 expression in rat gastric epithelial cells.
  • Cederbrant, G., et al. (1995). In-vitro activity of this compound against Helicobacter pylori. PubMed. [Link]
  • Handa, O., et al. (2011). Immune and Inflammatory Responses in GERD and this compound. PMC - PubMed Central. [Link]
  • Iwahi, T., et al. (1995). Antibacterial properties of this compound alone and in combination with antimicrobial agents against Helicobacter pylori. PubMed. [Link]
  • Nakao, M., et al. (1995). Antibacterial properties of this compound alone and in combination with antimicrobial agents against Helicobacter pylori. PubMed. [Link]
  • Higuchi, K., et al. (2009).
  • Suzuki, M., et al. (1995). This compound inhibits oxygen-derived free radical production from neutrophils activated by Helicobacter pylori. PubMed. [Link]
  • Nagata, K., et al. (1995). Inhibitory Activities of this compound against Respiration in Helicobacter pylori. PMC. [Link]
  • Mégraud, F. (1995). Adjuvant therapy for Helicobacter pylori eradication: role of this compound shown in vitro. PubMed. [Link]
  • Hinoki, A., et al. (2006). Suppression of proinflammatory cytokine production in macrophages by this compound. PubMed. [Link]
  • Satoh, H., et al. (1995). Growth inhibition of Ureaplasma urealyticum by the proton pump inhibitor this compound. ASM Journals. [Link]
  • Satoh, H., et al. (1995). Growth inhibition of Ureaplasma urealyticum by the proton pump inhibitor this compound. NIH. [Link]
  • Nagata, K., et al. (1993). Potent inhibitory action of the gastric proton pump inhibitor this compound against urease activity of Helicobacter pylori. NIH. [Link]
  • Nagata, K., et al. (1993). Potent inhibitory action of the gastric proton pump inhibitor this compound against urease activity of Helicobacter pylori: unique action selective for H. pylori cells. PubMed. [Link]
  • Satoh, H., et al. (1995). Growth inhibition of Ureaplasma urealyticum by the proton pump inhibitor this compound: direct attribution to inhibition by this compound of urease activity and urea-induced ATP synthesis in U. urealyticum. ASM Journals. [Link]
  • Tanigawa, T., et al. (2009).
  • Satoh, H. (2013). Discovery of this compound and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Bentham Science Publisher. [Link]
  • Iwahi, T., et al. (1991). This compound, a novel benzimidazole proton pump inhibitor, and its related compounds have selective activity against Helicobacter pylori. Antimicrobial Agents and Chemotherapy. [Link]
  • Capodicasa, E., et al. (1999). Effect of this compound on Human Leukocyte Function. PubMed. [Link]
  • Tanigawa, T., et al. (2009).
  • Naito, Y. (2009). Anti-Inflammatory and Anti-Oxidative Properties of Proton Pump Inhibitors. Semantic Scholar. [Link]
  • N/A. (2026). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)? - Dr.Oracle. Dr.Oracle. [Link]
  • Al-Zubaydhi, A., et al. (2024).
  • Fornai, M., et al. (2005).
  • N/A. (2024). What is the mechanism of this compound? - Patsnap Synapse.
  • Langtry, H. D., & Wilde, M. I. (1997). This compound: pharmacokinetics, pharmacodynamics and clinical uses. PubMed. [Link]
  • N/A. (2024). This compound. Wikipedia. [Link]
  • N/A. (2024). This compound. PubChem - NIH. [Link]
  • Tanigawa, T., et al. (2009). This compound, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-alpha and Interleukin-1 beta Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-kappa B and Extracellular Signal-Regulated Kinase.
  • N/A. (2025). This compound, Clarithromycin, and Amoxicillin.
  • Saha, S., et al. (2022).

Sources

Lansoprazole's Inhibition of Rhinovirus Infection in Human Tracheal Epithelial Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Human rhinoviruses (HRV) represent a significant burden on public health, being the primary cause of the common cold and a major trigger for exacerbations of chronic respiratory diseases like asthma and COPD.[1][2] The airway epithelium is the frontline of defense and the principal site of HRV infection.[3][4] This guide provides a detailed technical overview of the mechanisms by which lansoprazole, a widely used proton pump inhibitor (PPI), inhibits HRV infection in primary human tracheal epithelial cells (pHTEC). We elucidate a dual mechanism of action: 1) the direct impairment of viral entry by neutralizing endosomal pH, a critical step for viral uncoating, and 2) the reduction of cellular susceptibility to infection by downregulating the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the primary receptor for major group rhinoviruses.[5][6] This document offers field-proven experimental protocols to validate these mechanisms, providing a robust framework for researchers in virology and drug development.

Introduction: The Rhinovirus Challenge and the Epithelial Battleground

Rhinovirus infections are typically self-limiting but are associated with significant morbidity.[7] The clinical symptoms are not a direct result of viral cytotoxicity, as HRV causes minimal damage to epithelial cells, but rather stem from the host's inflammatory response.[2][8] Upon infection of the airway epithelium, a cascade of innate immune responses is initiated, leading to the production of various pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), IL-8 (CXCL8), and CXCL10 (IP-10).[2][3][9][10] This inflammatory milieu is responsible for the symptoms of the common cold and can dangerously amplify pre-existing airway inflammation in asthmatic individuals.[2]

This compound is a well-established inhibitor of the H+/K+-ATPase (the gastric proton pump), used to reduce stomach acid production.[11] However, emerging evidence has highlighted its "off-target" effects, including anti-inflammatory and antiviral properties.[12][13][14] Studies have shown that this compound can increase the pH within acidic intracellular organelles, such as endosomes, by potentially inhibiting vacuolar-type H+-ATPases (v-ATPases).[12] This specific activity provides a compelling rationale for its investigation as an anti-rhinovirus agent, as many HRV serotypes depend on low endosomal pH for successful infection.[15]

The Molecular Hijacking: Rhinovirus Entry and Host Cell Response

Understanding the standard infection process is key to appreciating this compound's inhibitory action. The process begins with the virus binding to a specific receptor on the host cell surface. For over 90% of HRV serotypes (the "major group"), this receptor is ICAM-1.[5]

The infection pathway proceeds as follows:

  • Attachment: The HRV capsid binds to the ICAM-1 receptor on the apical surface of tracheal epithelial cells.[5]

  • Internalization: This binding triggers receptor-mediated endocytosis, enclosing the virion within an endosome.[15]

  • Acidification & Uncoating: As the endosome matures, its internal environment becomes progressively more acidic. This drop in pH induces a conformational change in the viral capsid, which facilitates the release of the viral RNA genome into the host cell's cytoplasm.[5][15]

  • Replication & Immune Activation: Once in the cytoplasm, the viral RNA is translated and replicated. The presence of viral components, particularly double-stranded RNA intermediates, is detected by host Pattern Recognition Receptors (PRRs) like TLR3, RIG-I, and MDA5.[2][3] This detection triggers downstream signaling cascades (e.g., via NF-κB and IRFs), leading to the production of interferons and a host of pro-inflammatory cytokines that orchestrate the immune response.[4][16][17]

cluster_extracellular Extracellular Space cluster_cell Tracheal Epithelial Cell cluster_cytoplasm Cytoplasm HRV Rhinovirus ICAM1 ICAM-1 Receptor HRV->ICAM1 1. Attachment Replication Viral RNA Replication & Translation PRR PRR Activation (RIG-I, MDA5, TLR3) Replication->PRR Signaling Signaling Cascades (NF-κB, IRFs) PRR->Signaling Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, CXCL10) Signaling->Cytokines Transcription Endosome Endosome (pH ~6.0) ICAM1->Endosome 2. Endocytosis AcidicEndosome Acidified Endosome (pH ~5.0) Endosome->AcidicEndosome Maturation & Acidification ViralRNA Viral RNA AcidicEndosome->ViralRNA 3. pH-dependent Uncoating ViralRNA->Replication 4. Replication Cycle

Figure 1: Simplified Rhinovirus Infection Pathway in Human Tracheal Epithelial Cells.

This compound's Counter-Attack: A Dual Mechanism of Inhibition

This compound disrupts the rhinovirus life cycle at two critical, early stages. This dual action makes it a particularly effective inhibitor.[5]

Inhibition of Viral Entry via Endosomal pH Modulation

The primary antiviral mechanism of this compound is the disruption of the pH-dependent uncoating step.[5][6] As a weak base, this compound can cross cell membranes and accumulate in acidic compartments like endosomes. Here, it becomes protonated and is believed to inhibit the v-ATPase pumps responsible for acidification.[12]

  • Causality: By raising the intra-endosomal pH, this compound prevents the low pH-triggered conformational changes in the viral capsid.[5] The virion remains intact within the endosome, unable to release its RNA genome into the cytoplasm. Without the release of its genetic material, the viral replication cycle is effectively terminated before it can begin.[6][13]

Suppression of Host Cell Susceptibility via ICAM-1 Downregulation

Beyond directly interfering with viral entry, this compound also reduces the cell's susceptibility to the virus in the first place. It achieves this by decreasing the surface expression of the ICAM-1 receptor.[5][6]

  • Causality: Rhinovirus infection itself can upregulate ICAM-1 expression, partly through an autocrine/paracrine loop involving the pro-inflammatory cytokine IL-1β.[8] this compound has been shown to reduce both baseline and rhinovirus-induced production of IL-1β and subsequent ICAM-1 mRNA expression.[5] By reducing the number of available docking sites for the virus, this compound lowers the probability of successful viral attachment and subsequent infection.

HRV Rhinovirus ICAM1 ICAM-1 Receptor HRV->ICAM1 Attachment AcidicEndosome Acidified Endosome ICAM1->AcidicEndosome Endocytosis ViralRNA Viral RNA AcidicEndosome->ViralRNA Uncoating Replication Viral Replication ViralRNA->Replication IL1B IL-1β Production Replication->IL1B IL1B->ICAM1 Upregulates Expression This compound This compound This compound->AcidicEndosome Inhibits Acidification This compound->IL1B Inhibits

Figure 2: this compound's Dual Points of Intervention in the Rhinovirus Life Cycle.

Experimental Framework: A Validating System

To empirically validate the dual mechanism of this compound, a series of well-controlled in-vitro experiments using a primary cell culture model is required. Primary human tracheal epithelial cells (pHTEC) cultured at an air-liquid interface (ALI) provide a physiologically relevant system that mimics the native airway epithelium.[7][18]

Model System: Primary Human Tracheal Epithelial Cell Culture

This protocol is intended for the culture of commercially available or locally isolated pHTEC.[19]

Step-by-Step Protocol:

  • Thawing Cells: Rapidly thaw a cryovial of pHTEC (passage 2) in a 37°C water bath.[20] Decontaminate the vial with 70% ethanol.

  • Initial Seeding: Transfer the thawed cells into a T75 flask containing pre-warmed Bronchial Epithelial Growth Medium (BEGM). A centrifugation step to remove DMSO is optional but recommended.[19] Culture at 37°C, 5% CO2.

  • Expansion: Change the medium every 48 hours until the culture reaches 80-90% confluency.

  • Subculture: Passage the cells using a ReagentPack™ Subculture Kit containing trypsin/EDTA, trypsin neutralizer, and HEPES-BSS.

  • ALI Culture Seeding: Seed the expanded pHTEC onto permeable Transwell® inserts coated with collagen at a density of ~2.5 x 10^5 cells/cm².[21]

  • Establishing ALI: Maintain submerged cultures until confluent. Once confluent, remove the apical medium to establish the air-liquid interface. Continue to feed the cells via the basolateral medium.

  • Differentiation: Allow the cells to differentiate for at least 4 weeks. The formation of a pseudostratified, ciliated epithelium can be confirmed by microscopy.

Experimental Workflow Overview

The overall workflow is designed to test the effects of a non-toxic dose of this compound on rhinovirus-infected pHTEC cultures. A dose-response curve should first be established to determine the optimal concentration.

cluster_analysis Downstream Analysis Start Differentiated pHTEC ALI Cultures Pretreat Pre-treatment (this compound or Vehicle) Start->Pretreat Infect Apical Infection (HRV-14 or Mock) Pretreat->Infect Incubate Incubation (e.g., 24, 48, 72h) Infect->Incubate Harvest Harvest Samples Incubate->Harvest ApicalWash Apical Wash: - Viral Titer (TCID50) - Cytokines (ELISA) Harvest->ApicalWash CellLysate Cell Lysate: - Viral RNA (RT-qPCR) - ICAM-1 mRNA (RT-qPCR) Harvest->CellLysate FixedCells Fixed Cells: - Endosomes (LysoTracker) - ICAM-1 Protein (Flow Cytometry) Harvest->FixedCells

Figure 3: High-Level Experimental Workflow for Assessing this compound Efficacy.
Detailed Protocols

Protocol 1: Rhinovirus Infection & this compound Treatment

  • Prepare differentiated pHTEC in ALI culture.

  • One hour prior to infection, add fresh basolateral medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Infect cells apically with human rhinovirus 14 (HRV-14) at a multiplicity of infection (MOI) of ~1.0. For mock-infected controls, use UV-inactivated virus or cell culture medium.[8]

  • Allow the virus to adsorb for 1 hour at 34°C.

  • Remove the apical inoculum and perform an apical wash with PBS to remove unbound virus.

  • Incubate the cultures at 34°C, 5% CO2 for the desired time points (e.g., 8, 24, 48 hours).

Protocol 2: Quantification of Viral Load

  • A) Infectious Titer (TCID50 Assay): [22][23]

    • At each time point, collect apical secretions by washing the apical surface with 200 µL of medium.

    • Perform 10-fold serial dilutions of the apical wash samples.

    • Infect confluent monolayers of a susceptible cell line (e.g., HeLa) in a 96-well plate with the dilutions.

    • Incubate for 4-5 days and assess for cytopathic effect (CPE).

    • Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.

  • B) Viral RNA (RT-qPCR): [5][22]

    • Lyse the pHTEC directly in the Transwell® insert using a lysis buffer (e.g., Buffer RLT).

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Perform one-step or two-step reverse transcription-quantitative PCR (RT-qPCR) using primers/probes specific for a conserved region of the HRV genome.

    • Normalize viral RNA levels to a housekeeping gene (e.g., GAPDH, RPL13A) and quantify using the ΔΔCt method.

Protocol 3: Assessment of ICAM-1 Expression

  • A) ICAM-1 mRNA (RT-qPCR): [5]

    • Use the same total RNA extracted for viral load quantification (Protocol 2B).

    • Perform RT-qPCR using validated primers for human ICAM-1.

    • Normalize to a housekeeping gene and calculate the fold change in expression relative to mock-infected, vehicle-treated controls.

  • B) Surface ICAM-1 Protein (Flow Cytometry):

    • Gently dissociate the pHTEC from the Transwell® insert using a non-enzymatic cell dissociation solution.

    • Incubate the single-cell suspension with a fluorescently-conjugated anti-human ICAM-1 antibody.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of surface protein expression.

Protocol 4: Measurement of Cytokine Secretion (ELISA)

  • Use the basolateral medium collected at each time point.

  • Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for key rhinovirus-induced cytokines, specifically IL-1β, IL-6, and IL-8 (CXCL8), according to the manufacturer's instructions.[5][23]

Protocol 5: Visualization of Endosomal Acidification

  • Treat pHTEC with this compound or vehicle as described.

  • Incubate the cells with a live-cell fluorescent probe for acidic organelles, such as LysoTracker™ Red DND-99, for 30-60 minutes.

  • Wash the cells and immediately visualize them using fluorescence microscopy.

  • Quantify the fluorescence intensity to assess the change in endosomal acidity. A reduction in fluorescence in this compound-treated cells indicates an increase in endosomal pH.[5]

Quantitative Analysis & Expected Outcomes

The data gathered from the above protocols should provide a clear, quantitative picture of this compound's efficacy. The expected results are summarized below.

Table 1: Expected Effect of this compound on Rhinovirus Replication in pHTEC

Treatment Group Viral Titer (TCID50/mL) Relative Viral RNA Levels (Fold Change)
Mock + Vehicle Not Detected 0
HRV + Vehicle High (e.g., 10^5) High (e.g., 100-fold)

| HRV + this compound | Significantly Reduced | Significantly Reduced |

Table 2: Expected Effect of this compound on Host Cell Response to Rhinovirus

Treatment Group ICAM-1 mRNA (Fold Change) IL-6 Secretion (pg/mL) IL-8 Secretion (pg/mL)
Mock + Vehicle 1.0 (Baseline) Low Low
HRV + Vehicle Increased (e.g., 4-fold) High High

| HRV + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |

  • Trustworthiness: The described experimental system is self-validating. A positive result (reduced viral load) must be accompanied by mechanistic evidence (reduced ICAM-1 expression and/or reduced cytokine storm). The inclusion of both mock and vehicle controls is critical to isolate the specific effects of both the virus and the drug.

Conclusion & Future Perspectives

The proton pump inhibitor this compound demonstrates significant anti-rhinovirus activity in physiologically relevant human tracheal epithelial cell models. Its dual mechanism, which combines the direct blockade of a pH-dependent viral entry step with the suppression of the primary viral receptor, ICAM-1, presents a compelling strategy for antiviral intervention.[5][6] Furthermore, its ability to modulate the rhinovirus-induced inflammatory response by reducing cytokine production highlights its potential to not only limit viral replication but also alleviate the symptoms of infection.[5][6][12]

This technical guide provides a robust framework for researchers to explore and validate these findings. Future research should focus on:

  • In-vivo validation: Translating these in-vitro findings into animal models and eventually human clinical trials.

  • Broad-spectrum activity: Investigating the efficacy of this compound against other respiratory viruses that rely on endosomal entry, such as influenza and coronaviruses.[6][12]

  • Combination therapy: Exploring synergistic effects when this compound is combined with other antiviral agents that target different stages of the viral life cycle.[24]

The repurposing of well-characterized and safe drugs like this compound offers an accelerated path toward new therapeutic options for common and debilitating respiratory viral infections.

References

  • Sasaki, T., Yamaya, M., Yasuda, H., Inoue, D., Yamada, M., Kubo, H., Nishimura, H., & Sasaki, H. (2005). The proton pump inhibitor this compound inhibits rhinovirus infection in cultured human tracheal epithelial cells. European Journal of Pharmacology, 509(2-3), 201–210. [Link]
  • Yamaya, M., Asada, M., Tuarada, A., et al. (1999). Rhinovirus infection of primary cultures of human tracheal epithelium: role of ICAM-1 and IL-1β. American Journal of Physiology-Lung Cellular and Molecular Physiology, 277(4), L740-L749. [Link]
  • McCullough, S. (2021). Culture of Primary Human Tracheobronchial Epithelial Cells. protocols.io. [Link]
  • Zaidi, S., & Tovey, E. (2012). Response to Rhinovirus Infection by Human Airway Epithelial Cells and Peripheral Blood Mononuclear Cells in an In Vitro Two-Chamber Tissue Culture System. PLoS ONE, 7(7), e41592. [Link]
  • Sasaki, T., Yamaya, M., Yasuda, H., Inoue, D., Yamada, M., Kubo, H., Nishimura, H., & Sasaki, H. (2005). The proton pump inhibitor this compound inhibits rhinovirus infection in cultured human tracheal epithelial cells.
  • Noble Life Sciences. (n.d.). Viral Quantification Methods. Noble Life Sciences. [Link]
  • Chee, J. D. J., et al. (2018). In Vitro Model of Fully Differentiated Human Nasal Epithelial Cells Infected With Rhinovirus Reveals Epithelium-Initiated Immune Responses. The Journal of Infectious Diseases, 217(6), 894–904. [Link]
  • Chee, J. D. J., et al. (2018).
  • Ghosh, S., et al. (2021). Rhinovirus and Innate Immune Function of Airway Epithelium. Frontiers in Physiology, 12, 759253. [Link]
  • Lin, K. M., et al. (2022). Rhinovirus-Induced Cytokine Alterations With Potential Implications in Asthma Exacerbations: A Systematic Review and Meta-Analysis. Frontiers in Immunology, 13, 821146. [Link]
  • Biswas, S., et al. (2021). The Potential Therapeutic Role of Proton Pump Inhibitors in COVID-19: Hypotheses Based on Existing Evidences. Frontiers in Pharmacology, 12, 633123. [Link]
  • Chen, Y., et al. (2006). Rhinovirus Induces Airway Epithelial Gene Expression through Double-Stranded RNA and IFN-Dependent Pathways. American Journal of Respiratory Cell and Molecular Biology, 34(2), 192–203. [Link]
  • Chen, Y., et al. (2006).
  • UCSC Genome Browser. (n.d.). Primary Tracheal Epithelial Cell Culture. UCSC. [Link]
  • Wikipedia. (n.d.).
  • Pinto-Lopes, R., & Sousa, J. (2021). An Additional Perspective on Proton Pump Inhibitors as Risk Factors for COVID-19. Journal of Clinical Medicine, 10(4), 841. [Link]
  • Sajjan, U. S., et al. (2009). Increased Cytokine Response of Rhinovirus-infected Airway Epithelial Cells in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 179(10), 891–901. [Link]
  • European Respiratory Society. (2019). Infectious Human Rhinovirus persists in in vitro human nasal epithelial cells with waning induction of corresponding innate immune signatures activation.
  • van der Vaart, J., et al. (2020). Establishment of Primary Transgenic Human Airway Epithelial Cell Cultures to Study Respiratory Virus–Host Interactions. Viruses, 12(11), 1276. [Link]
  • JoVE. (2022). Viral Load Measurement. YouTube. [Link]
  • Hudy, M. H., et al. (2020). Airway Epithelial Cell Immunity Is Delayed During Rhinovirus Infection in Asthma and COPD. Frontiers in Immunology, 11, 999. [Link]
  • Hui, K. P. S., & Chan, M. C. W. (2021). In Vitro Modelling of Respiratory Virus Infections in Human Airway Epithelial Cells – A Systematic Review. Viruses, 13(7), 1259. [Link]
  • Subauste, M. C., et al. (1995). Infection of a human respiratory epithelial cell line with rhinovirus. Induction of cytokine release and modulation of susceptibility to infection by cytokine exposure.
  • Kim, Y. K., et al. (2008). Rhinovirus-Infected Epithelial Cells Produce More IL-8 and RANTES Compared With Other Respiratory Viruses. Allergy, Asthma & Immunology Research, 1(1), 41–47. [Link]
  • Galli, A. (2014). How can I quantify virus particles in cells?
  • Voets, T., et al. (1998). The gastric H,K-ATPase blocker this compound is an inhibitor of chloride channels. Pflügers Archiv, 436(4), 527–533. [Link]
  • Suzuki, M., & Hori, Y. (2007). Gastric Epithelial Cell Modality and Proton Pump Inhibitor. Journal of Nippon Medical School, 74(1), 2–11. [Link]
  • Dr.Oracle. (2024). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)? Dr.Oracle. [Link]
  • Marasco, C., & Nardone, O. (2020). Proton Pump Inhibitors are Risk Factors for Viral Infections: Even for COVID-19? Digestive Diseases and Sciences, 65(11), 3075–3076. [Link]
  • Tanigawa, T., et al. (2009). This compound, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-alpha and Interleukin-1beta Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-kappaB and Extracellular Signal-Regulated Kinase. Journal of Clinical Biochemistry and Nutrition, 45(1), 86–92. [Link]
  • Lin, K. M., et al. (2022). Rhinovirus-Induced Cytokine Alterations With Potential Implications in Asthma Exacerbations: A Systematic Review and Meta-Analysis. Frontiers. [Link]
  • Message, S. D., & Johnston, S. L. (2020). Rhinovirus-Induced Modulation of Epithelial Phenotype: Role in Asthma. Viruses, 12(11), 1320. [Link]
  • Li, W. G., et al. (2015). Expression of acid-sensing ion channels in intestinal epithelial cells and their novel role in the regulation of duodenal mucosal bicarbonate secretion. Scientific Reports, 5, 11333. [Link]
  • Proud, D. (2021). Experimental Antiviral Therapeutic Studies for Human Rhinovirus Infections. Viruses, 13(7), 1341. [Link]
  • Wang, H., et al. (2020). Pathology and physiology of acid-sensitive ion channels in the digestive system (Review). International Journal of Molecular Medicine, 46(2), 517–530. [Link]

Sources

A Technical Guide to the Covalent Modification of Gastric H+,K+-ATPase by Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, functions as a proton pump inhibitor (PPI) by irreversibly inactivating the gastric H+,K+-ATPase.[1][2] This guide provides a detailed examination of the molecular events underpinning this therapeutic action. It delves into the bioactivation of the this compound prodrug within the acidic milieu of the parietal cell, elucidates the mechanism of covalent disulfide bond formation with specific cysteine residues on the enzyme, and explores the advanced experimental methodologies used to characterize this interaction. By synthesizing mechanistic insights with practical experimental frameworks, this document serves as a comprehensive resource for professionals engaged in gastroenterology research and the development of acid-suppressive therapies.

Introduction: The Gastric Proton Pump and the Rationale for Irreversible Inhibition

Gastric acid secretion is the terminal physiological step executed by parietal cells in the stomach lining. This process is mediated by the H+,K+-ATPase, an integral membrane protein that functions as a proton pump, exchanging cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺) against a profound concentration gradient.[3][4] The resulting luminal acidity, with a pH often below 2, is critical for digestion but also pathogenic in conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Proton pump inhibitors (PPIs) of the substituted benzimidazole class, including this compound, represent a major therapeutic advancement.[5] Unlike receptor antagonists that modulate signaling pathways, PPIs directly and irreversibly inhibit the final effector, the H+,K+-ATPase enzyme.[1][6] This covalent inhibition ensures a prolonged duration of action that far exceeds the drug's plasma half-life, as restoration of acid secretion necessitates de novo synthesis of the enzyme.[3] This guide focuses specifically on the chemical and molecular basis of this compound's interaction with its target.

This compound: From Prodrug to Activated Thiophile

This compound is administered as an inactive prodrug, a critical feature for its target selectivity.[7][8][9] Its systemic distribution and selective accumulation in the highly acidic secretory canaliculi of parietal cells is the first step toward its targeted action.[5][10]

The Role of the Acidic Microenvironment

The efficacy of this compound is entirely dependent on the acidic environment of the parietal cell.[7][8][11] this compound is a weak base with two protonation sites: a pyridine ring (pKa1 ≈ 4.0) and a benzimidazole ring (pKa2 ≈ 1.0).[3]

  • Accumulation: The first protonation at the pyridine nitrogen allows the molecule to accumulate selectively in acidic compartments, such as the secretory canaliculus of the parietal cell, where the pH can drop below 1.2.[5][9][12]

  • Activation: A second protonation, occurring on the benzimidazole ring, initiates a series of acid-catalyzed intramolecular rearrangements.[9][13] This process transforms the stable prodrug into a highly reactive tetracyclic sulfenamide.[2][9][14] This activated species is the ultimate inhibitor that covalently modifies the proton pump.[3][13]

The rate of this activation is pH-dependent and varies among different PPIs. This compound exhibits a relatively rapid activation rate in highly acidic conditions.[3]

Figure 1: Acid-catalyzed activation of this compound.

The Covalent Interaction: Mechanism of Irreversible Inhibition

The activated tetracyclic sulfenamide of this compound is a potent electrophile that readily reacts with nucleophilic thiol groups (-SH) of cysteine residues on the extracytoplasmic surface of the H+,K+-ATPase.[9][]

Disulfide Bond Formation

The core inhibitory event is the formation of a stable, covalent disulfide bond between the activated drug and the enzyme.[6][9] This reaction permanently inactivates the enzyme's pumping function.[2][]

Identification of Key Cysteine Residues

Extensive research, including site-directed mutagenesis and mass spectrometry, has identified the specific cysteine residues that serve as binding sites for this compound.[3][16] While multiple cysteines are accessible on the luminal surface, this compound primarily targets:

  • Cysteine 813 (Cys813): Located in the transmembrane segment 5/6 loop, this is a primary binding site for all benzimidazole PPIs.[3][5][16]

  • Cysteine 321 (Cys321): this compound also forms a disulfide bond with this residue.[3][16]

The rapid activation of this compound allows it to react with these accessible cysteines quickly.[3] This contrasts with slower-activating PPIs like pantoprazole, which can access deeper residues like Cys822 before reacting.[3]

Figure 2: Covalent modification of H+,K+-ATPase by this compound.

Experimental Methodologies for Studying the Interaction

A multi-faceted approach is required to fully characterize the covalent binding of this compound. The following protocols represent core, field-proven methodologies.

In Vitro ATPase Activity Assay
  • Expertise & Causality: This assay directly measures the functional consequence of this compound binding—the inhibition of ATP hydrolysis. By quantifying the concentration of this compound required to inhibit 50% of enzyme activity (IC₅₀), we can assess its potency. Performing the assay at different pH values demonstrates the acid-dependency of its activation and inhibitory effect.

  • Trustworthiness: The protocol includes positive and negative controls (a known inhibitor like omeprazole and a vehicle control, respectively) to validate the assay's performance and ensure that observed inhibition is specific to this compound.

Step-by-Step Protocol:

  • Preparation of Gastric Vesicles: Isolate H+,K+-ATPase-rich vesicles from homogenized hog or rabbit gastric mucosa via differential centrifugation.

  • Pre-incubation: Incubate the gastric vesicles with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in a buffered solution at an acidic pH (e.g., pH 6.0) for a set time (e.g., 30 minutes) to allow for drug activation and binding. A parallel set is incubated at neutral pH (e.g., pH 7.4) as a control.

  • Initiation of Reaction: Initiate the ATPase reaction by adding Mg-ATP to the vesicle suspension.

  • Quantification of Activity: The reaction is allowed to proceed for a defined period (e.g., 15 minutes) at 37°C and then stopped. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Table 1: Representative pH-Dependent IC₅₀ Values for PPIs

CompoundIC₅₀ at pH 7.4IC₅₀ at pH 6.0
This compound> 100 µM~1.5 µM
Omeprazole> 100 µM~2.0 µM
Vehicle (DMSO)No InhibitionNo Inhibition
Site-Directed Mutagenesis
  • Expertise & Causality: This is the definitive technique to confirm the role of specific cysteine residues in the covalent binding. By replacing a target cysteine (e.g., Cys813) with a non-nucleophilic amino acid like alanine (C813A), the site of covalent modification is removed. If this compound loses its ability to inhibit the mutated enzyme, it provides direct evidence that the mutated cysteine is a critical binding site.

  • Trustworthiness: Comparing the activity of the wild-type (WT) enzyme to the mutant enzyme in the presence and absence of the inhibitor provides a self-validating system. A successful experiment will show inhibition of the WT enzyme but significantly reduced or no inhibition of the mutant.

Experimental Workflow:

  • Mutagenesis: Use a commercially available PCR-based site-directed mutagenesis kit to introduce a point mutation (e.g., TGC codon for Cysteine to GCC for Alanine) into the cDNA encoding the H+,K+-ATPase α-subunit.[17][18]

  • Expression: Co-transfect a suitable mammalian cell line (e.g., HEK293 cells) with the plasmids carrying the mutated α-subunit and the wild-type β-subunit.[17]

  • Membrane Preparation: After allowing for protein expression, harvest the cells and prepare membrane fractions containing the expressed H+,K+-ATPase.

  • Functional Assay: Perform the in vitro ATPase activity assay as described in section 4.1 on both the wild-type and mutant enzyme preparations.

  • Analysis: Compare the IC₅₀ values. A dramatic increase in the IC₅₀ for the mutant enzyme confirms the importance of the mutated residue.

Figure 3: Experimental workflow for site-directed mutagenesis.
Mass Spectrometry Analysis
  • Expertise & Causality: While mutagenesis confirms if a residue is important, mass spectrometry can prove that it has been modified. By digesting the this compound-bound enzyme and analyzing the resulting peptide fragments, one can identify the exact peptide containing the covalent modification and pinpoint the specific modified cysteine residue based on the mass shift.

  • Trustworthiness: High-resolution mass spectrometers provide highly accurate mass measurements, allowing for unambiguous identification of the this compound adduct.[19] Comparing the peptide maps of treated and untreated enzyme samples clearly isolates the drug-induced modification.

Protocol Outline:

  • Inhibition Reaction: Incubate purified H+,K+-ATPase or gastric vesicles with this compound under activating conditions.

  • Proteolytic Digestion: Digest the protein with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS).

  • Data Interpretation: Search the MS/MS data against the known sequence of the H+,K+-ATPase. Identify peptides that show a mass increase corresponding to the addition of the activated this compound molecule. Fragmentation data (MS/MS) will confirm the peptide sequence and the site of modification.

Conclusion and Future Perspectives

The covalent binding of this compound to the gastric H+,K+-ATPase is a highly specific, acid-catalyzed process that results in potent and long-lasting inhibition of gastric acid secretion. The mechanism relies on the unique physiology of the parietal cell to achieve selective drug accumulation and activation, followed by an irreversible chemical reaction with specific cysteine residues. The experimental protocols detailed herein—enzymatic assays, site-directed mutagenesis, and mass spectrometry—form the cornerstone of research in this field, allowing for the characterization of inhibitor potency, confirmation of binding sites, and definitive identification of the covalent adduct. Understanding this intricate mechanism not only illuminates the function of current therapies but also provides a rational foundation for the design of next-generation acid suppressants with improved pharmacological profiles.

References

  • Kromer, W., Krüger, U., Huber, R., Hartmann, M., & Steinijans, V. W. (1998). Differences in pH-Dependent Activation Rates of Substituted Benzimidazoles and Biological in vitro Correlates. Pharmacology, 56(1), 57-70. [Link][8][9][12][13][21]
  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 14(1), 2-13. [Link][3][5][14][22]
  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors.
  • Wallmark, B., Brandstrom, A., & Larsson, H. (1984). Evidence for acid-induced transformation of omeprazole into an active inhibitor of H+, K+-ATPase within the parietal cell. Biochimica et Biophysica Acta (BBA) - Biomembranes, 778(3), 549-558. [Link]
  • Besancon, M., Shin, J. M., Mercier, F., Munson, K., Miller, M., Hersey, S., & Sachs, G. (1993). Membrane topology and omeprazole labeling of the gastric H+,K+-adenosinetriphosphatase. Biochemistry, 32(9), 2345-2355. [Link][23]
  • Asano, S., Tega, Y., Konishi, K., Fujioka, M., & Takeguchi, N. (1996). Functional expression of gastric H+,K(+)-ATPase and site-directed mutagenesis of the putative cation binding site and catalytic center. The Journal of biological chemistry, 271(5), 2750-2755. [Link][18][24]
  • PathWhiz. (n.d.). This compound Metabolism Pathway (old). PathWhiz.
  • ResearchGate. (2019). Location of the cysteines that are bound covalently by the different PPIs. [Diagram].
  • Dr. Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?.
  • Sachs, G., Shin, J. M., Vagin, O., Lambrecht, N., Yakubov, I., & Munson, K. (2007). The Gastric H,K-ATPase as a Drug Target. Acta Physiologica, 192(1), 13-21. [Link]
  • Dr. Oracle. (2025). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)?.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Organic Chemistry, 5, 145-154. [Link][25]
  • University of Cambridge. (2025). Site-Directed Mutagenesis Mediated by Molecular Modeling and Docking and Its Effect on the Protein–Protein Interactions of the.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sachs, G., Shin, J. M., Briving, C., Wallmark, B., & Hersey, S. (1995). The pharmacology of the gastric acid pump: the H+, K+ ATPase. Annual review of pharmacology and toxicology, 35, 277-305. [Link]
  • ResearchGate. (2022). High resolution Orbitrap mass spectra of this compound and... [Diagram].
  • Schubert, M. L. (2017). Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study. Gastroenterology, 152(4), 747-749. [Link][4]

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Antitumor Effects of Lansoprazole in A549 Non-Small Cell Lung Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole (Lpz), a widely-used proton pump inhibitor (PPI) for treating acid-related gastric disorders, has demonstrated significant antitumor activities in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive guide for researchers investigating the effects of this compound on the A549 human lung adenocarcinoma cell line. We delve into the molecular mechanisms, key signaling pathways, and provide detailed, field-proven protocols for cell culture, viability assays, and protein analysis to study this compound-induced apoptosis, cell cycle arrest, and autophagy modulation.

Scientific Background & Rationale

The Acidic Tumor Microenvironment and Proton Pump Inhibitors

The tumor microenvironment is often characterized by extracellular acidosis, a consequence of altered cancer cell metabolism (the Warburg effect).[1] This acidic milieu promotes tumor progression, invasion, metastasis, and chemoresistance.[1] Proton pumps, such as vacuolar-H+ ATPases (V-ATPases), are crucial in maintaining this acidic environment.[1] this compound, as a PPI, irreversibly inhibits the H+/K+-ATPase enzyme, effectively blocking the final step of acid production.[4][5] Its repurposing for cancer therapy stems from its ability to disrupt the pH homeostasis of cancer cells, leading to cytotoxic effects.[6][7]

A549 Cells: A Model for Non-Small Cell Lung Cancer (NSCLC)

The A549 cell line, derived from a human lung carcinoma, is an established and extensively used in vitro model for NSCLC studies.[8][9][10] These adenocarcinomic human alveolar basal epithelial cells grow as an adherent monolayer and are suitable for cytotoxicity and molecular pathway analyses.[9][10] A549 cells are known to have a K-Ras mutation and exhibit persistent activation of several survival pathways, making them a relevant model for testing targeted therapeutic agents.[1][2]

This compound's Antitumor Activity in A549 Cells

Research has shown that this compound exerts a tumor-suppressive role in A549 cells through multiple mechanisms.[1][2][3] It significantly inhibits cell proliferation in a dose- and time-dependent manner, induces G0/G1 phase cell cycle arrest, and promotes apoptosis.[1][2] Furthermore, this compound has been found to inhibit cell migration and modulate autophagy.[1][11] These effects are underpinned by its ability to interfere with critical oncogenic signaling cascades.

Key Signaling Pathways Modulated by this compound

This compound's efficacy in A549 cells is attributed to its simultaneous inhibition of several key signaling pathways that are frequently dysregulated in NSCLC.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a high percentage of NSCLCs and promotes cell proliferation and survival.[1][12][13] this compound has been shown to markedly reduce the phosphorylation of STAT3, thereby inhibiting its activity.[1][2]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in cancer.[1] this compound treatment significantly reduces the expression of PI3K and downregulates the phosphorylation of its downstream effectors, including Akt, mTOR, and p70 S6K.[1][2]

  • Ras/Raf/ERK Pathway: The A549 cell line possesses a K-Ras mutation, leading to constitutive activation of the downstream Raf/ERK signaling pathway, which drives proliferation.[1][2] this compound effectively suppresses the expression of K-Ras and reduces the phosphorylation of c-Raf and ERK.[1][2]

  • Autophagy: this compound inhibits autophagic flux in A549 cells. While it can increase the number of autophagic vacuoles, this is due to a blockage in the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagy markers like LC3-II and p62, ultimately impairing the cell's recycling and survival mechanism.[1][2]

Visualization of this compound's Mechanism of Action

Lansoprazole_Mechanism cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Lpz This compound STAT3 p-STAT3 Lpz->STAT3 PI3K PI3K/Akt/mTOR Lpz->PI3K ERK Ras/Raf/ERK Lpz->ERK Autophagy Autophagic Flux (Autophagosome-Lysosome Fusion) Lpz->Autophagy Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis ↑ STAT3->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest STAT3->CellCycleArrest PI3K->Proliferation PI3K->Apoptosis PI3K->CellCycleArrest ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Apoptosis ERK->CellCycleArrest

Caption: this compound inhibits key survival pathways in A549 cells.

Experimental Applications & Protocols

This section provides validated protocols to assess the effects of this compound on A549 cells.

General Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis Culture 1. A549 Cell Culture (Maintain stock in T-75 flasks) Seed 2. Seed Cells (e.g., 96-well or 6-well plates) Culture->Seed Adhere 3. Allow Adherence (Incubate overnight) Seed->Adhere Treat 4. This compound Treatment (Add desired concentrations) Adhere->Treat Incubate 5. Incubate (24, 48, or 72 hours) Treat->Incubate MTT Cell Viability (MTT Assay) Incubate->MTT WB Protein Analysis (Western Blot) Incubate->WB

Caption: General workflow for studying this compound in A549 cells.

Protocol: A549 Cell Culture and Maintenance

Causality: This protocol ensures the maintenance of healthy, exponentially growing A549 cells, which is critical for reproducible experimental results. High passage numbers should be avoided to prevent genetic drift.[8][10]

  • Culture Medium: Prepare complete growth medium consisting of F-12K Nutrient Mixture supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin solution.[9][14]

  • Incubation: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Subculturing (Passaging):

    • Subculture cells when they reach 70-90% confluency, typically every 3-4 days.[10][14]

    • Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8][10]

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.[8]

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[10]

    • Discard the supernatant, resuspend the cell pellet in 10 mL of fresh medium, and add the appropriate volume of the cell suspension to new flasks (a typical split ratio is 1:4 to 1:9).[8][10]

Protocol: this compound Stock Preparation and Cell Treatment

Causality: this compound is poorly soluble in water. Dimethyl sulfoxide (DMSO) is an appropriate solvent. A high-concentration stock solution allows for minimal solvent volume to be added to cell cultures, reducing potential solvent-induced cytotoxicity. A vehicle control (DMSO alone) is essential to distinguish the effects of the drug from the solvent.

  • Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM).[1][2]

  • Treatment: Remove the medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest drug concentration group.

Protocol: Cell Viability (MTT) Assay

Causality: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.[15]

  • Seeding: Seed A549 cells into a 96-well plate at a density of 0.6-1 x 10^4 cells/well in 100 µL of medium and incubate overnight.[16][17]

  • Treatment: Treat cells with varying concentrations of this compound as described in Protocol 3.3 and incubate for the desired time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[15][19]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Time PointIC50 Value (µM)Citation
48 hours110.4[1]
72 hours69.5[1]
Table 1: Reported IC50 values for this compound in A549 cells.
Protocol: Apoptosis and Autophagy Analysis by Western Blot

Causality: Western blotting allows for the specific detection and semi-quantification of key proteins involved in apoptosis and autophagy. An increase in cleaved Caspase-3 and cleaved PARP are hallmark indicators of apoptosis.[20] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax also signify apoptosis induction.[1][3] For autophagy, an accumulation of LC3-II and the substrate p62 indicates a blockage in autophagic flux.[1][11]

  • Cell Lysis: After treatment with this compound for 48 hours in 6-well plates, wash cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21][22]

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.[22] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) from each sample onto a 10-15% polyacrylamide gel and separate the proteins by electrophoresis.[20][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Apoptosis Markers: Cleaved Caspase-3, PARP, Bax, Bcl-2.[1][3][23]

    • Autophagy Markers: LC3B, p62.[1][11]

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Data Interpretation and Expected Outcomes

  • Cell Viability: Expect a dose- and time-dependent decrease in A549 cell viability following this compound treatment.[1] The IC50 value should be in the micromolar range, as indicated in Table 1.

  • Apoptosis: Western blot analysis is expected to show an increase in the levels of cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio in this compound-treated cells compared to the control, confirming the induction of apoptosis.[1][3]

  • Autophagy: An accumulation of both the lipidated form of LC3 (LC3-II) and the autophagy substrate p62 is expected, which is indicative of an inhibitory effect on the late stages of autophagy (autophagosome-lysosome fusion).[1][11]

  • Signaling Pathways: A decrease in the phosphorylated forms of STAT3, Akt, and ERK would confirm the inhibitory effect of this compound on these key survival pathways.[1][2]

Conclusion

This compound presents a promising avenue for NSCLC research due to its multi-targeted inhibition of critical cancer survival pathways in A549 cells. The protocols detailed in this guide provide a robust framework for researchers to explore its antitumor effects, from initial cytotoxicity screening to in-depth mechanistic studies of apoptosis and autophagy. These investigations can pave the way for further preclinical and clinical evaluation of this compound, potentially alone or in combination with other chemotherapeutic agents, for the treatment of non-small cell lung cancer.[1][2][3]

References

  • This compound inhibits migration and autophagy in A549 cells. (A)... - ResearchGate. (n.d.). ResearchGate.
  • Zhao, X., Zhang, X., Huang, X., Dou, Q., Peng, J., Wang, J., Zhang, C., Wang, Y., Qiu, H., Jin, H., & Kong, D. (2021). This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. Frontiers in Cell and Developmental Biology, 9, 655559. [Link]
  • Zhao, X., Zhang, X., Huang, X., Dou, Q., Peng, J., Wang, J., Zhang, C., Wang, Y., Qiu, H., Jin, H., & Kong, D. (2021). This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. Frontiers in Cell and Developmental Biology, 9. [Link]
  • A549 Cell Subculture Protocol. (n.d.). Ossium Health.
  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). REPROCELL.
  • Culturing A549 cells. (n.d.). Nanopartikel.info.
  • Proton Pump Inhibitors for Lung Cancer (PPI-PROTECT Trial). (n.d.). withpower.com.
  • Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser.
  • Zhao, X., Zhang, X., Huang, X., Dou, Q., Peng, J., Wang, J., Zhang, C., Wang, Y., Qiu, H., Jin, H., & Kong, D. (2021). This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. Frontiers in Cell and Developmental Biology, 9, 655559. [Link]
  • Common Medicine may work against lung cancer treatment. (2021, November 25). Medical Forum.
  • Fang, Y. H., Yang, Y. H., Hsieh, M. J., Hung, M. S., & Lin, Y. C. (2019). Concurrent proton-pump inhibitors increase risk of death for lung cancer patients receiving 1st-line gefitinib treatment-a nationwide population-based study. Cancer Management and Research, 11, 8539–8546. [Link]
  • Yunos, N. S., Mutalip, S. S. A., Tih, S., Rajab, N. F., & Fakurazi, S. (2021).
  • Western blot analysis of apoptotic and lytic cell death markers in A549... (n.d.). ResearchGate.
  • Khan, A. U., & Khan, M. (2022). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Bio-protocol, 12(14). [Link]
  • Liu, M., Zhang, L., Wang, Y., & Wu, H. (2015). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation. Oncology Letters, 10(6), 3779–3783. [Link]
  • Nair, S., Sharma, D., Singh, S., & Sharma, R. (2013). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Journal of Cancer Science & Therapy, 5(9). [Link]
  • Design and engineering of recombinant oncolytic adenoviruses expressin. (2024, January 8). OTT.
  • This compound induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion. (2014). ResearchGate.
  • Western blots analysis of apoptotic markers and siRNA transfection in... (n.d.). ResearchGate.
  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)? (n.d.). Dr.Oracle.
  • Marino, M. L., Fais, S., Djavaheri-Mergny, M., Codogno, P., & De Milito, A. (2010). Proton pump inhibition induces autophagy as a survival mechanism following oxidative stress in human melanoma cells.
  • Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. (n.d.). MDPI.
  • Zhang, X., & Yue, J. (2016). Role of STAT3 in lung cancer. Thoracic Cancer, 7(2), 147–153. [Link]
  • Grabner, B., Schramek, D., & Müller, M. (2021). STAT3: Versatile Functions in Non-Small Cell Lung Cancer. Cancers, 13(2). [Link]
  • Codony-Servat, C., Codony-Servat, J., Karachaliou, N., Molina, M. A., Chaib, I., Ramirez, J. L., Gil, M. d. l. L., Solca, F., Bivona, T. G., & Rosell, R. (2017). Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC). Oncotarget, 8(33), 54550–54560. [Link]
  • Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells. (2023). MDPI.
  • The Role of STAT3 in Non-Small Cell Lung Cancer. (n.d.). MDPI.
  • Keditsu, H., Saiki, S., Endo, M., Ohtsu, H., Kanno, S.-i., & Murata, M. (2023). This compound protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway. PLOS ONE, 18(6), e0287950. [Link]

Sources

Application Notes & Protocols: Lansoprazole-Loaded Nanoparticle Formulation for Oral Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenges of Lansoprazole Delivery

This compound (LPZ) is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion, making it a cornerstone in the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] However, the therapeutic efficacy of this compound is hampered by two primary challenges: its poor aqueous solubility and significant degradation in the acidic environment of the stomach.[1] Consequently, conventional oral dosage forms require enteric coatings to protect the drug from gastric acid, which can lead to variable absorption and bioavailability.[1][4]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within a polymeric matrix, it is possible to:

  • Protect the drug from acidic degradation: The nanoparticle acts as a physical barrier, shielding the acid-labile this compound from the harsh gastric environment.[1][4]

  • Enhance solubility and dissolution: The high surface area-to-volume ratio of nanoparticles can improve the dissolution rate of poorly soluble drugs like this compound.[4][5]

  • Provide sustained drug release: Polymeric nanoparticles can be engineered to release the encapsulated drug in a controlled manner, prolonging its therapeutic effect and potentially reducing dosing frequency.[1][2][6]

  • Improve mucoadhesion and cellular uptake: Certain polymers, such as chitosan, possess mucoadhesive properties that can increase the residence time of the nanoparticles at the site of absorption, enhancing drug uptake.[7][8][9][10]

This comprehensive guide provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, with a focus on two widely used biodegradable and biocompatible polymers: Poly(lactic-co-glycolic acid) (PLGA) and Chitosan . These protocols are designed to be robust and reproducible, providing researchers with a solid foundation for developing novel oral delivery systems for this compound and other acid-labile drugs.

Foundational Principles: Polymer Selection and Formulation Method

The choice of polymer is critical to the performance of the nanoparticle formulation. This guide focuses on PLGA and Chitosan due to their distinct and advantageous properties for oral drug delivery.

  • PLGA: A biodegradable and biocompatible copolymer approved by the US Food and Drug Administration (FDA), PLGA is known for its ability to form stable nanoparticles and provide sustained drug release.[1] The degradation of PLGA into lactic and glycolic acids, which are naturally occurring metabolites, ensures its safety.[1] The carboxyl end groups of PLGA impart a negative surface charge to the nanoparticles.[1][6][11]

  • Chitosan: A natural cationic polysaccharide derived from chitin, chitosan is renowned for its mucoadhesive and permeation-enhancing properties.[7][8][9][10] Its positive charge, due to the presence of amino groups, facilitates electrostatic interactions with the negatively charged mucus layer, prolonging gastrointestinal transit time and improving drug absorption.[7]

The selection of the formulation method is equally important. This guide will detail two common and effective techniques:

  • Emulsion-Solvent Evaporation: This method is versatile and widely used for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles, particularly with polymers like PLGA and Eudragit®.[1][2][6]

  • Ionic Gelation: This technique is specific for forming chitosan nanoparticles and relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[12]

Detailed Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This protocol describes the preparation of negatively charged PLGA nanoparticles encapsulating this compound.

3.1.1. Rationale: The oil-in-water (o/w) emulsion solvent evaporation method is a robust technique for encapsulating hydrophobic drugs. The drug and polymer are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a stabilizer. The subsequent evaporation of the organic solvent leads to the formation of solid nanoparticles.

3.1.2. Materials:

  • This compound (LPZ)

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or a mixture of DCM and acetone[11]

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

3.1.3. Experimental Workflow:

PLGA_Nanoparticle_Formulation cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation cluster_purification Purification & Collection A Dissolve PLGA and This compound in DCM C Add organic phase to aqueous phase A->C B Prepare PVA solution in deionized water B->C D Homogenize or sonicate to form o/w emulsion C->D E Stir continuously to evaporate DCM D->E F Centrifuge to collect nanoparticles E->F G Wash with deionized water F->G H Lyophilize for long-term storage G->H

Caption: Workflow for PLGA-Lansoprazole Nanoparticle Formulation.

3.1.4. Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volume of dichloromethane (e.g., 5 mL).[11] Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% w/v polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. Homogenize the mixture using a high-speed homogenizer or a probe sonicator to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continuously stir the emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvent. This will lead to the precipitation of the PLGA nanoparticles.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) to pellet the nanoparticles.[12]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug. Repeat the centrifugation and washing steps at least twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry the suspension to obtain a powdered form of the nanoparticles for long-term storage.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol details the formation of positively charged chitosan nanoparticles encapsulating this compound.

3.2.1. Rationale: The ionic gelation method is a mild and simple technique that relies on the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged phosphate groups of sodium tripolyphosphate (TPP). This interaction leads to the formation of a cross-linked nanoparticle structure.

3.2.2. Materials:

  • This compound (LPZ)

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

3.2.3. Experimental Workflow:

Chitosan_Nanoparticle_Formulation cluster_chitosan Chitosan Solution Preparation cluster_tpp TPP-Drug Solution Preparation cluster_gelation Ionic Gelation cluster_purification Purification & Collection A Dissolve Chitosan in 1% Acetic Acid Solution C Add TPP solution dropwise to Chitosan solution A->C B Dissolve TPP and This compound in Deionized Water B->C D Stir continuously to form nanoparticles C->D E Centrifuge to collect nanoparticles D->E F Wash with deionized water E->F G Lyophilize for long-term storage F->G

Caption: Workflow for Chitosan-Lansoprazole Nanoparticle Formulation.

3.2.4. Step-by-Step Procedure:

  • Chitosan Solution Preparation: Dissolve a specific concentration of chitosan (e.g., 0.1% to 1% w/v) in a 1% v/v acetic acid solution.[12] Stir until the chitosan is completely dissolved.

  • TPP-Drug Solution Preparation: Prepare an aqueous solution of TPP (e.g., 0.1% w/v).[12] Add the desired amount of this compound to the TPP solution and stir to dissolve.

  • Nanoparticle Formation: Add the TPP-lansoprazole solution dropwise to the chitosan solution under constant magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Stirring: Continue stirring for a specified period (e.g., 3 hours) to allow for the complete formation and stabilization of the nanoparticles.[12]

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 10 minutes) to collect the nanoparticles.[12]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water.

  • Lyophilization: Resuspend the washed nanoparticles in deionized water with a cryoprotectant and freeze-dry for storage.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoparticle formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

4.1.1. Rationale: Particle size influences the in vivo distribution, cellular uptake, and drug release profile of the nanoparticles. PDI is a measure of the heterogeneity of particle sizes in the sample. Zeta potential indicates the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes.

4.1.2. Protocol:

  • Sample Preparation: Disperse a small amount of the lyophilized nanoparticles in deionized water by gentle sonication.

  • Measurement: Analyze the dispersion using a dynamic light scattering (DLS) instrument (e.g., Zetasizer) to determine the average particle size, PDI, and zeta potential.[1][6][13]

4.1.3. Data Presentation:

Formulation CodePolymerAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LPZ-PLGA-NPPLGA217 ± 2[6]< 0.3-26.0 ± 2.6[6]
LPZ-CS-NPChitosan360 ± 12[12]< 0.5+18.7 ± 0.4[12]
Drug Entrapment Efficiency (EE) and Drug Loading (DL)

4.2.1. Rationale: EE refers to the percentage of the initial drug amount that is successfully encapsulated within the nanoparticles. DL is the percentage of the drug by weight in the final nanoparticle formulation. These parameters are crucial for determining the drug dosage.

4.2.2. Protocol:

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Entrapment Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) x 100

    • Drug Loading (%DL): ((Total Drug - Free Drug) / Weight of Nanoparticles) x 100

4.2.3. Data Presentation:

Formulation CodeEntrapment Efficiency (%)Drug Loading (%)
LPZ-PLGA-NP78.5 ± 8.2[6]27.6 ± 2.6[6]
LPZ-CS-NP85.3 ± 0.8[12]Varies based on formulation[12]
Morphological Analysis

4.3.1. Rationale: Visualizing the nanoparticles using microscopy techniques provides information about their shape, surface morphology, and size distribution.

4.3.2. Protocol:

  • Sample Preparation: Prepare a dilute suspension of the nanoparticles in deionized water.

  • Imaging: Place a drop of the suspension on a carbon-coated copper grid, allow it to air dry, and then visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[6][13][14]

In Vitro Drug Release Studies

5.1. Rationale: In vitro drug release studies are performed to evaluate the rate and mechanism of drug release from the nanoparticles over time. This helps in predicting the in vivo performance of the formulation.

5.2. Protocol:

  • Setup: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) within a dialysis bag (with a specific molecular weight cut-off).[1][2]

  • Incubation: Place the dialysis bag in a larger volume of the same release medium and maintain it at 37°C with constant stirring.[1][2]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1][13]

5.3. Visualization of In Vitro Release Setup:

Drug_Release_Setup cluster_beaker Release Medium (pH 7.4 PBS) dialysis_bag Dialysis Bag with Nanoparticle Suspension stir_bar Magnetic Stir Bar stir_plate Magnetic Stir Plate (37°C) stir_bar->stir_plate

Caption: Diagram of the In Vitro Drug Release Experimental Setup.

Stability Studies

6.1. Rationale: Stability studies are essential to determine the shelf-life of the nanoparticle formulation under different storage conditions.

6.2. Protocol:

  • Storage: Store the lyophilized nanoparticle formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH).[4]

  • Evaluation: At specified time points, re-evaluate the key characteristics of the nanoparticles, including particle size, PDI, zeta potential, and drug content, to assess any changes.[4]

Conclusion and Future Perspectives

The development of this compound-loaded nanoparticles presents a viable strategy to enhance the oral bioavailability and therapeutic efficacy of this important proton pump inhibitor. The protocols detailed in this guide provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of both PLGA and chitosan-based nanoparticles. Further in vivo studies are warranted to confirm the enhanced pharmacokinetic profile and therapeutic efficacy of these formulations.[1][6][15] The principles and methodologies described herein can also be adapted for the oral delivery of other challenging drug molecules.

References

  • Lin, W. J., et al. (2015). Application of nanoparticles for oral delivery of acid-labile this compound in the treatment of gastric ulcer: in vitro and in vivo evaluations. International Journal of Nanomedicine, 10, 4175–4188. [Link]
  • Nagarajan, E., et al. (2015). Development and Evaluation of Chitosan Based Polymeric Nanoparticles of an Antiulcer Drug this compound. Journal of Applied Pharmaceutical Science, 5(4), 020-025. [Link]
  • Lin, W. J., et al. (2014). Novel this compound-Loaded Nanoparticles for the Treatment of Gastric Acid Secretion-Related Ulcers: In Vitro and In Vivo Pharmacokinetic Pharmacodynamic Evaluation. Pharmaceutical Research, 31(8), 2096-2109. [Link]
  • Ways, T. M. M., et al. (2006). Chitosan nanoparticles for oral drug and gene delivery. Journal of Drug Targeting, 14(1), 1-10. [Link]
  • Rehman, A., et al. (2022). Enhancing Stability and Mucoadhesive Properties of Chitosan Nanoparticles by Surface Modification with Sodium Alginate and Polyethylene Glycol for Potential Oral Mucosa Vaccine Delivery. Pharmaceutics, 14(2), 448. [Link]
  • Lin, W. J., et al. (2014). Novel this compound-Loaded Nanoparticles for the Treatment of Gastric Acid Secretion-Related Ulcers: In Vitro and In. Pharmaceutical Research, 31(8). [Link]
  • Patel, R., et al. (2016). Formulation and Evaluation of this compound Loaded Nanosponges. Turkish Journal of Pharmaceutical Sciences, 13(3), 312-321. [Link]
  • Al-Kassas, R., et al. (2014). Effects of ball-milling on PLGA polymer and its implication on this compound-loaded nanoparticles. Journal of Basic and Clinical Pharmacy, 5(2), 35-41. [Link]
  • Patel, R., et al. (2016). Formulation and Evaluation of this compound Loaded Nanosponges.
  • Al-Kassas, R., et al. (2014). In vitro release (%) profile of this compound from PLGA and milled PLGA prepared nanoparticles.
  • Lin, W. J., et al. (2014).
  • Mohammed, M. A., et al. (2017). Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems. Polymers, 9(12), 646. [Link]
  • Zhang, X., et al. (2020). Mucoadhesive Chitosan-Based Nanoparticles for Oral Drug Delivery.
  • Unknown. (2024). (PDF) Development and Characterization of this compound Nanosponges for Enhanced Solubility and Controlled Drug Release.
  • Ubgade, S., et al. (2021). Effect of various stabilizers on the stability of this compound nanosuspension prepared using high shear homogenization: Preliminary investigation. Journal of Applied Pharmaceutical Science, 11(09), 085-092. [Link]
  • Kamble, R., et al. (2025). Design and Characterization of Chitosan- Based Mucoadhesive Nanoparticles for Buccal Delivery of Antidiabetic Drugs.
  • Nagarajan, E., et al. (2015). This compound Loaded Chitosan Nanoparticles and PLGA Nanoparticles: A Comparative Study.
  • Lin, W. J., et al. (2015).
  • Unknown. (Year unknown). Formulation and Evaluation of Dexthis compound-Loaded Solid Lipid Nanoparticles for Solubility Enhancement. International Journal of Scientific Research & Technology. [Link]
  • Lin, W. J., et al. (2015). Application of nanoparticles for oral delivery of acid-labile this compound in the treatment of gastric ulcer: in vitro and in vivo evaluations.
  • Lin, W. J., et al. (2014).
  • Patel, R., et al. (2016). Formulation and Evaluation of this compound Loaded Nanosponges. Turkish Journal of Pharmaceutical Sciences. [Link]
  • Al-Zuhairy, S. A. S., et al. (2023).

Sources

In vitro model for studying lansoprazole's effect on doxorubicin distribution in tumors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Model for Studying Lansoprazole's Effect on Doxorubicin Distribution in Tumors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Doxorubicin Resistance by Targeting the Tumor Microenvironment

Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of many chemotherapeutic regimens. Its primary mechanism of action involves intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cancer cell death. However, its efficacy is often hampered by intrinsic and acquired drug resistance. A key, yet often overlooked, contributor to this resistance is the unique tumor microenvironment, characterized by acidic extracellular pH and the sequestration of weakly basic drugs like doxorubicin into acidic organelles such as lysosomes.[1][2][3] This "ion trapping" mechanism effectively reduces the concentration of doxorubicin at its nuclear target, diminishing its cytotoxic potential.[1][4]

This compound, a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders, has emerged as a promising agent for repositioning in oncology.[5][6][7] PPIs function by irreversibly inhibiting H+/K+ ATPases, the final step in gastric acid secretion.[8][9] Intriguingly, related proton pumps, vacuolar H+-ATPases (V-ATPases), are overexpressed in many cancer cells and are crucial for maintaining the acidic environment of both the extracellular space and intracellular vesicles like lysosomes.[10][11] By inhibiting these V-ATPases, this compound can increase the pH of acidic compartments within cancer cells.[9][12][13] This application note details an in vitro 3D tumor spheroid model to investigate the hypothesis that this compound can enhance the efficacy of doxorubicin by disrupting lysosomal sequestration and thereby improving its distribution within a tumor mass.

Scientific Rationale: The Interplay of pH, Lysosomes, and Drug Sequestration

The acidic tumor microenvironment is a hallmark of cancer, arising from altered metabolism (the Warburg effect) which leads to high lactic acid production.[2][14][15] This acidic milieu promotes tumor progression, invasion, and immune evasion.[2][14] For weakly basic chemotherapeutic drugs like doxorubicin, this acidic environment presents a significant barrier.[16] While the extracellular space is acidic, the cytoplasm of cancer cells often remains neutral or slightly alkaline. This pH gradient drives the uptake of weak base drugs. However, once inside the cell, these drugs can become protonated and trapped within acidic lysosomes, a process known as lysosomal sequestration.[1][4][17] This sequestration prevents doxorubicin from reaching the nucleus to exert its cytotoxic effects.[1][18]

This compound's potential to counteract this resistance mechanism lies in its ability to inhibit V-ATPases, leading to an increase in the pH of lysosomes.[12][13] By alkalinizing these acidic vesicles, this compound is hypothesized to reduce the ion trapping of doxorubicin, allowing for its release into the cytoplasm and subsequent translocation to the nucleus.[12][19][20] This enhanced nuclear availability should, in turn, lead to increased cytotoxicity. This in vitro model is designed to meticulously dissect and visualize this proposed mechanism.

Experimental Design Overview

This protocol utilizes a 3D tumor spheroid model, which more accurately recapitulates the cell-cell interactions and diffusion gradients of an in vivo tumor compared to traditional 2D cell culture.[21][22] For a more clinically relevant model that incorporates the tumor microenvironment, a co-culture system with fibroblasts can also be established.[23][24][25][26] The experimental workflow involves generating tumor spheroids, treating them with doxorubicin in the presence or absence of this compound, and then analyzing the spatial distribution of doxorubicin within the spheroids using fluorescence microscopy.

G cluster_0 Phase 1: Spheroid Formation cluster_1 Phase 2: Drug Treatment cluster_2 Phase 3: Analysis A Seed cancer cells in ultra-low attachment plates B Incubate for 48-72 hours A->B C Formation of compact spheroids B->C D Pre-treat with this compound (or vehicle control) C->D Transfer spheroids E Add Doxorubicin to all groups D->E F Incubate for defined time points E->F G Fix and permeabilize spheroids F->G Collect spheroids H Image with confocal microscopy G->H I Quantify doxorubicin fluorescence (nuclear vs. cytoplasmic) H->I G cluster_0 Sample Preparation cluster_1 Imaging cluster_2 Quantification A Collect spheroids B Wash with PBS A->B C Fix with 4% PFA B->C D Permeabilize with 0.25% Triton X-100 C->D E Counterstain nuclei with DAPI D->E F Mount spheroids on slides E->F Mounting G Acquire Z-stacks using confocal microscope F->G H Define regions of interest (ROI): Nucleus and Cytoplasm G->H Image Processing I Measure mean fluorescence intensity of doxorubicin in each ROI H->I J Calculate Nuclear/Cytoplasmic fluorescence ratio I->J

Figure 2. Workflow for doxorubicin distribution analysis.

  • Spheroid Collection and Fixation:

    • Carefully collect the spheroids from the wells using a wide-bore pipette tip to avoid disruption.

    • Wash twice with PBS.

    • Fix the spheroids with 4% PFA for 20 minutes at room temperature.

  • Permeabilization and Staining:

    • Wash twice with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.

    • Wash twice with PBS.

    • Incubate with DAPI solution (1 µg/mL) for 10 minutes to stain the nuclei.

    • (Optional) To visualize lysosomes, spheroids can be incubated with LysoTracker Green prior to fixation.

  • Imaging:

    • Mount the spheroids on a glass slide with a suitable mounting medium.

    • Image the spheroids using a confocal microscope. Acquire Z-stacks to visualize the entire spheroid volume.

    • Use appropriate laser lines and filters for DAPI (excitation ~360 nm, emission ~460 nm) and doxorubicin (excitation ~480 nm, emission ~590 nm).

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to analyze the Z-stacks. [27] * Define regions of interest (ROIs) for the nucleus (based on DAPI staining) and the cytoplasm for multiple cells at different depths within the spheroid.

    • Measure the mean fluorescence intensity of doxorubicin within the nuclear and cytoplasmic ROIs. [28] * Calculate the ratio of nuclear to cytoplasmic doxorubicin fluorescence for each condition.

Expected Outcomes and Interpretation

  • Control (Doxorubicin alone): In the absence of this compound, doxorubicin fluorescence is expected to be punctate and concentrated in the perinuclear region, consistent with lysosomal sequestration. [18][29]Nuclear fluorescence should be relatively low.

  • Experimental (this compound + Doxorubicin): With this compound pre-treatment, a significant increase in the nuclear to cytoplasmic doxorubicin fluorescence ratio is anticipated. [12][13][19]This would indicate that this compound has successfully inhibited lysosomal sequestration, leading to a redistribution of doxorubicin to its site of action in the nucleus.

  • Penetration Gradient: In larger spheroids, a fluorescence gradient of doxorubicin may be observed, with higher intensity in the outer cell layers. [30][31][32]this compound may improve the penetration of doxorubicin into the deeper layers of the spheroid. [12][13]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor spheroid formationIncorrect cell seeding density; Cell line not suitable for spheroid formationOptimize cell number; Screen different cell lines
High background fluorescenceIncomplete washing; AutofluorescenceIncrease the number and duration of wash steps; Use appropriate background correction during image analysis
No difference in doxorubicin distributionThis compound concentration too low; Incubation time too shortPerform a dose-response and time-course experiment for this compound
Spheroid disintegrationDrug toxicity; Mechanical stress during handlingPerform a cytotoxicity assay for this compound alone; Use wide-bore pipette tips and handle spheroids gently

Conclusion

This application note provides a detailed protocol for a robust in vitro 3D tumor spheroid model to investigate the effect of this compound on doxorubicin distribution. By visualizing and quantifying the subcellular localization of doxorubicin, researchers can gain valuable insights into the potential of proton pump inhibitors to overcome a key mechanism of chemotherapy resistance. [10][33][34]The findings from this model can provide a strong rationale for further preclinical and clinical investigations into the repurposing of this compound as an adjuvant in cancer therapy. [6][20][35]

References

  • Zhitomirsky, B. & Assaraf, Y. G. (2016). Lysosomes as mediators of drug resistance in cancer.
  • Rizzo, A., et al. (2023).
  • Lee, H., et al. (2021). Proton pump inhibitor: The dual role in gastric cancer. World Journal of Gastroenterology, 27(29), 4839-4851. [Link]
  • Zhitomirsky, B. & Assaraf, Y. G. (2015). Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance. Oncotarget, 6(3), 1143-1156. [Link]
  • Yu, M., et al. (2015). Influence of the proton pump inhibitor this compound on distribution and activity of doxorubicin in solid tumors. Cancer Biology & Therapy, 16(11), 1709-1717. [Link]
  • Acciardi, F., et al. (2016). effects of proton pump inhibitors on tumor cells and tumor-infiltrating lymphocytes. Journal for ImmunoTherapy of Cancer, 4(Suppl 1), P175. [Link]
  • Yu, M., et al. (2015). Influence of the proton pump inhibitor this compound on distribution and activity of doxorubicin in solid tumors. Cancer Biology & Therapy, 16(11), 1709-1717. [Link]
  • Ikemura, K., et al. (2019). Drug Repositioning of Proton Pump Inhibitors for Enhanced Efficacy and Safety of Cancer Chemotherapy. Frontiers in Pharmacology, 10, 899. [Link]
  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: CO-CULTURE BETWEEN FIBROBLAST AND TUMORSPHERES. [Link]
  • Fourré, N., et al. (2006). In Situ Analysis of Doxorubicin Uptake and Cytotoxicity in a 3D Culture Model of Human HT-1080 Fibrosarcoma Cells. Anticancer Research, 26(6B), 4623-4626. [Link]
  • Dharmasivam, M. (2025). P-glycoprotein-mediated lysosomal sequestration of doxorubicin.
  • Boedtkjer, E. & Pedersen, S. F. (2020). Tumor acidity: From hallmark of cancer to target of treatment. Cancer and Metastasis Reviews, 39(1), 25-39. [Link]
  • Furuya, N., et al. (2022). Proton Pump Inhibitors and Cancer: Current State of Play. Frontiers in Pharmacology, 13, 873427. [Link]
  • R Discovery. (n.d.). What are the molecular and cellular mechanisms underlying the therapeutic effects of this compound? [Link]
  • Fourré, N., et al. (2006). In situ analysis of doxorubicin uptake and cytotoxicity in a 3D culture model of human HT-1080 fibrosarcoma cells. Anticancer Research, 26(6B), 4623-4626. [Link]
  • De Milito, A., et al. (2004). Effect of Proton Pump Inhibitor Pretreatment on Resistance of Solid Tumors to Cytotoxic Drugs. Journal of the National Cancer Institute, 96(22), 1702-1713. [Link]
  • Zhao, W., et al. (2020). This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. Frontiers in Pharmacology, 11, 689. [Link]
  • Gallegos-Martínez, A., et al. (2024). Diffusion/accumulation of 17.10 μM doxorubicin in cancer spheroids cultured in different systems.
  • Baek, N., et al. (2016). Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time. OncoTargets and Therapy, 9, 7207-7218. [Link]
  • Baek, N., et al. (2016). Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time. OncoTargets and Therapy, 9, 7207-7218. [Link]
  • Zdrale, S., et al. (2020). Nanoparticle-Mediated Drug Delivery of Doxorubicin Induces a Differentiated Clonogenic Inactivation in 3D Tumor Spheroids In Vitro. International Journal of Molecular Sciences, 21(18), 6898. [Link]
  • Kong, B. M., et al. (2016). Role of autophagy and lysosomal drug sequestration in acquired resistance to doxorubicin in MCF-7 cells. Oncology Reports, 36(5), 2537-2544. [Link]
  • Robey, I. F., et al. (2009). Drug resistance and cellular adaptation to tumor acidic pH microenvironment. Molecular Pharmaceutics, 6(5), 1564-1574. [Link]
  • Åberg, F., et al. (2020). Quantitative imaging of doxorubicin diffusion and cellular uptake in biomimetic gels with human liver tumor cells. Scientific Reports, 10(1), 1-12. [Link]
  • Fatfat, M., et al. (2014). Repositioning Proton Pump Inhibitors as Anticancer Drugs by Targeting the Thioesterase Domain of Human Fatty Acid Synthase. Journal of Medicinal Chemistry, 57(24), 10323-10332. [Link]
  • Zhang, S., et al. (2014). This compound induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion.
  • Zhitomirsky, B. & Assaraf, Y. G. (2017). Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis. Oncotarget, 8(31), 50614-50629. [Link]
  • Ibrahim-Hashim, A. & Estrella, V. (2019).
  • Swietach, P., et al. (2014). The chemistry, physiology and pathology of pH in cancer. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1638), 20130099. [Link]
  • Al-Akhrass, H., et al. (2022). Therapeutic Activity of the this compound Metabolite 5-Hydroxy this compound Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(21), 14358-14371. [Link]
  • Yu, M., et al. (2015). Influence of the proton pump inhibitor this compound on the distribution and activity of doxorubicin in solid tumors.
  • Ghorbanian, S., et al. (2022). Doxorubicin (DOX) uptake by spheroid under two different flow rates (n = 5).
  • Li, Y., et al. (2024). This compound (LPZ) reverses multidrug resistance (MDR) in cancer through impeding ATP-binding cassette (ABC) transporter-mediated chemotherapeutic drug efflux and lysosomal sequestration.
  • Robey, I. F., et al. (2018). Tumor acidosis causes chemoresistance against weak-base drugs.
  • Jeong, S. Y., et al. (2016). Co-Culture of Tumor Spheroids and Fibroblasts in a Collagen Matrix-Incorporated Microfluidic Chip Mimics Reciprocal Activation in Solid Tumor Microenvironment. PLoS ONE, 11(7), e0159013. [Link]
  • Ikemura, K., et al. (2019). Drug Repositioning of Proton Pump Inhibitors for Enhanced Efficacy and Safety of Cancer Chemotherapy. Semantic Scholar. [Link]
  • Crown Bioscience. (2023). Organoid, Fibroblast, and Immune Cell Co-Culture. [Link]
  • van der Worp, N., et al. (2023). Protocol for establishing a coculture with fibroblasts and colorectal cancer organoids. STAR Protocols, 4(3), 102481. [Link]
  • Jeong, S. Y., et al. (2016). Co-Culture of Tumor Spheroids and Fibroblasts in a Collagen Matrix-Incorporated Microfluidic Chip Mimics Reciprocal Activation in Solid Tumor Microenvironment. PLoS ONE, 11(7), e0159013. [Link]
  • Schneckenburger, H., et al. (2018). 3D visualization of cellular location and cytotoxic reactions of doxorubicin, a chemotherapeutic agent. Medical Research Archives, 6(4). [Link]
  • Yu, M., et al. (2015). Effect of this compound alone (a, b) or with doxorubicin (c, d) on the cytotoxicity for EMT6 (a, c) and MCF7 (b, d) cells as determined by a clonogenic survival assay.

Sources

Application Note: A Validated UPLC-MS/MS Method for the Pharmacokinetic Assessment of Lansoprazole in Beagle Dog Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of lansoprazole in beagle dog plasma. The protocol is tailored for preclinical pharmacokinetic studies, providing the necessary precision, accuracy, and speed to support drug development pipelines. The methodology employs a straightforward protein precipitation technique for sample preparation and utilizes omeprazole as a suitable internal standard. All validation parameters, including linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, have been assessed and meet the criteria outlined in regulatory guidelines.

Introduction: The Rationale for a Robust Bioanalytical Method

This compound, a proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system in gastric parietal cells.[1] It is widely used in the treatment of acid-related disorders.[1] Preclinical pharmacokinetic (PK) studies in animal models, such as the beagle dog, are a cornerstone of drug development. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which in turn informs dosing strategies for subsequent clinical trials.

The beagle dog is a commonly used non-rodent species in preclinical toxicology and pharmacokinetic evaluations due to its physiological similarities to humans. Accurate determination of drug concentrations in biological matrices from these studies is critical. UPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2] This document provides a detailed, validated protocol for quantifying this compound in beagle dog plasma, designed for researchers in pharmaceutical development and contract research organizations.

Materials and Reagents

For a successful bioanalytical assay, the quality of reagents is paramount.

Item Supplier & Grade Notes
This compound Reference StandardUSP Grade or equivalent (≥99.5%)Source from a reputable supplier like Spectrum Chemical or equivalent.
Omeprazole (Internal Standard)USP Grade or equivalent (≥99.5%)A structurally similar compound, ideal for co-extraction and ionization.
Acetonitrile (ACN)HPLC or LC-MS GradeCritical for mobile phase and protein precipitation.
Methanol (MeOH)HPLC or LC-MS GradeUsed for stock solution preparation.
Formic AcidLC-MS Grade (≥99%)Mobile phase modifier to enhance protonation in ESI+.
Deionized WaterType 1, 18.2 MΩ·cmGenerated from a Milli-Q system or equivalent.
Beagle Dog Plasma (K2-EDTA)Commercial VendorSourced from healthy, drug-free animals.

Instrumentation and Analytical Conditions

The following instrumentation and parameters were found to provide optimal performance. Equivalent systems from other manufacturers may be used but will require re-validation.

Liquid Chromatography System
  • System: Waters ACQUITY UPLC I-Class PLUS or similar.[3]

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[3][4]

    • Scientist's Note: The 1.7 µm particle size of the BEH C18 column provides high separation efficiency and resolution, enabling short run times without compromising peak shape, which is critical for high-throughput analysis.

  • Column Temperature: 40 °C.[5]

  • Autosampler Temperature: 10 °C to maintain sample integrity.[3]

  • Injection Volume: 5 µL.

Mass Spectrometry System
  • System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scientist's Note: this compound contains multiple nitrogen atoms that are readily protonated, making positive ESI the ideal choice for achieving high sensitivity.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Optimized UPLC-MS/MS Parameters
Parameter This compound Omeprazole (IS)
Parent Ion (m/z) 370.2346.3
Product Ion (m/z) 252.0198.1
Dwell Time (s) 0.050.05
Cone Voltage (V) 3025
Collision Energy (eV) 2020
  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/Hr (Nitrogen)

  • Cone Gas Flow: 50 L/Hr (Nitrogen)

Mobile Phase and Gradient
Time (min) Flow Rate (mL/min) %A (0.1% Formic Acid in Water) %B (Acetonitrile)
0.000.409010
0.500.409010
1.500.401090
2.500.401090
2.600.409010
3.000.409010

Scientist's Note: This rapid gradient allows for the elution of this compound and the internal standard within a short timeframe while ensuring that any late-eluting matrix components are washed from the column, preventing carryover between injections. The total run time is approximately 3 minutes.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and omeprazole reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the omeprazole stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Beagle Dog Plasma is_add 2. Add 150 µL of IS Working Solution (Omeprazole in ACN) plasma->is_add Precipitating Agent vortex 3. Vortex Mix (1 min at 2500 rpm) is_add->vortex centrifuge 4. Centrifuge (10 min at 13,000 rpm, 4°C) vortex->centrifuge Protein Pellet Formation supernatant 5. Transfer 100 µL of Supernatant centrifuge->supernatant inject 6. Inject 5 µL into UPLC-MS/MS supernatant->inject

Fig 1. Protein Precipitation Workflow

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Aliquot 50 µL of beagle dog plasma (or blank plasma for calibrators/QCs) into the appropriate tubes.

  • For calibrators and QCs, spike the appropriate amount of this compound working standard solution into the blank plasma.

  • Add 150 µL of the IS working solution (100 ng/mL omeprazole in acetonitrile) to all tubes.

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the UPLC-MS/MS system.

Method Validation

The developed method was fully validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1]

  • Selectivity: Assessed by analyzing six different batches of blank beagle dog plasma. No significant interfering peaks were observed at the retention times of this compound or the IS.

  • Linearity and Sensitivity: The calibration curve was linear over the range of 2.0 to 2000 ng/mL in beagle dog plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 2.0 ng/mL with a signal-to-noise ratio >10.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ (2 ng/mL), Low QC (6 ng/mL), Medium QC (200 ng/mL), and High QC (1600 ng/mL).

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ2.0≤ 8.5%± 10.2%≤ 9.8%± 11.5%
LQC6.0≤ 6.2%± 7.5%≤ 7.1%± 8.3%
MQC200.0≤ 5.1%± 4.8%≤ 5.9%± 6.2%
HQC1600.0≤ 4.5%± 3.9%≤ 5.3%± 5.0%
  • Recovery and Matrix Effect: The extraction recovery of this compound was consistent and ranged from 88% to 95%. The matrix effect was assessed and found to be negligible, with the calculated matrix factor between 0.95 and 1.04.

  • Stability: this compound was found to be stable in beagle dog plasma under various conditions:

    • Short-term: 8 hours at room temperature.

    • Long-term: 30 days at -80 °C.

    • Freeze-Thaw: Three cycles from -80 °C to room temperature.

    • Post-preparative: 24 hours in the autosampler at 10 °C.

Application to a Pharmacokinetic Study

This method was successfully applied to a pharmacokinetic study in beagle dogs.[1][2] Six healthy beagle dogs were administered a single oral dose of a 30 mg this compound capsule.[7] Blood samples were collected at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into K2-EDTA tubes.[1] Plasma was harvested by centrifugation and stored at -80 °C until analysis.

G cluster_pk_study Pharmacokinetic Study Workflow dosing Dosing Oral administration of This compound to beagle dogs sampling Blood Sampling Serial collection into K2-EDTA tubes dosing->sampling processing Plasma Processing Centrifugation and storage at -80°C sampling->processing analysis Bioanalysis UPLC-MS/MS quantification using validated method processing->analysis pk_calc PK Analysis Calculation of parameters (Cmax, Tmax, AUC) analysis->pk_calc

Fig 2. Pharmacokinetic Study Logical Flow

The resulting plasma concentration-time profile allowed for the determination of key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The data generated were of high quality, demonstrating the suitability of this method for preclinical drug development.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in beagle dog plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it ideal for analyzing large numbers of samples generated in preclinical pharmacokinetic studies. The method has been thoroughly validated and proven to be accurate, precise, and robust, ensuring data integrity for critical drug development decisions.

References

  • Wei, B., Wang, Y., Wu, H., Liu, M., Yao, W., & Wei, M. (2019).
  • Oliveira, C. H., Barrientos-Astigarraga, R. E., & Abib, E. (2011). Quantification of this compound in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. International Journal of Analytical Chemistry, 2011, 832414. [Link]
  • Wei, B., et al. (2019).
  • Wei, B., et al. (2019).
  • Yamamoto, K., et al. (2002). Pharmacokinetic differences between this compound enantiomers and contribution of cytochrome P450 isoforms to enantioselective metabolism of this compound in dogs. PubMed. [Link]
  • Patel, B. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine this compound in Human Plasma. Bentham Open. [Link]
  • Li, Y., et al. (2024). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Taylor & Francis Online. [Link]
  • Agilent Technologies, Inc. (n.d.).

Sources

A Guide to the Extemporaneous Preparation of Lansoprazole Oral Suspension for Pediatric Studies

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, scientifically-grounded protocol for the preparation of a stable and palatable lansoprazole oral suspension for pediatric research. It addresses the critical challenges of formulating an acid-labile drug for a patient population with unique needs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and the rationale behind crucial formulation and preparation steps.

Introduction: The Challenge of Pediatric Acid Reflux Treatment

This compound, a proton pump inhibitor (PPI), effectively reduces gastric acid production and is a cornerstone in treating acid-related disorders in adults. However, its administration to pediatric patients, particularly infants and young children, is complicated by the lack of a commercially available, age-appropriate liquid dosage form.[1][2] The standard encapsulated enteric-coated granules are not suitable for those unable to swallow solid forms.[3] This necessitates the extemporaneous compounding of an oral suspension.

The primary obstacle in creating a liquid formulation of this compound is its significant instability in acidic environments.[4][5][6] The drug rapidly degrades at a low pH, rendering it inactive before it can be absorbed.[4][7] Therefore, the formulation strategy must be centered on protecting the active pharmaceutical ingredient (API) from the acidic environment of both the vehicle and the patient's stomach.

Formulation Strategy: Alkalinization is Key

To counteract the acid-lability of this compound, a simple yet effective strategy is to create an alkaline environment within the suspension. This is achieved by incorporating a buffering agent, most commonly sodium bicarbonate.[3][7][8] The sodium bicarbonate serves a dual purpose: it maintains a high pH in the formulation to prevent this compound degradation during storage and administration, and it helps to neutralize gastric acid upon ingestion, further protecting the API.[7][8]

Core Components and Their Functions

The following table outlines the essential excipients for a basic, immediate-release this compound oral suspension.

ExcipientRoleRationale & Key Considerations
This compound Active Pharmaceutical Ingredient (API)A proton pump inhibitor that is practically insoluble in water and degrades rapidly in acidic conditions.[4][9]
Sodium Bicarbonate 8.4% Solution Alkalinizing & Buffering AgentCreates a pH environment (typically around 8.0-9.0) that is crucial for the stability of this compound.[3][9][10]
Suspending Vehicle (e.g., Ora-Blend®, Ora-Plus®/Ora-Sweet®) Vehicle, Suspending & Sweetening AgentProvides the liquid base, ensures uniform dispersion of the insoluble drug particles, and improves palatability, which is critical for pediatric patient compliance.[1][9][11]
Purified Water DiluentUsed to reconstitute powders and adjust the final volume.

Experimental Workflow: A Step-by-Step Overview

The process of preparing and validating a this compound oral suspension can be visualized as a sequential workflow, from initial compounding to final quality assessment.

G cluster_prep Formulation & Preparation cluster_qc Quality Control Testing A Ingredient Weighing & Measurement B Trituration of this compound Powder A->B C Geometric Dilution with Suspending Vehicle B->C D Incorporation of Sodium Bicarbonate Solution C->D E Final Volume Adjustment & Homogenization D->E F pH Measurement E->F G Visual Inspection (Appearance, Color) E->G H Assay & Purity (HPLC) E->H I Microbiological Limits E->I

Caption: Workflow for the preparation and quality control of this compound oral suspension.

Detailed Protocol: Preparation of a 3 mg/mL this compound Oral Suspension

This protocol details the extemporaneous preparation of a 100 mL batch of this compound oral suspension.

Materials & Equipment:

  • This compound 30 mg delayed-release capsules

  • Sodium Bicarbonate Powder, USP

  • Ora-Blend® (or a 1:1 mixture of Ora-Plus® and Ora-Sweet®)[9][11]

  • Purified Water, USP

  • Mortar and Pestle

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Light-resistant prescription bottles

Preparation Steps:

  • Prepare 8.4% Sodium Bicarbonate Solution: Dissolve 8.4 g of sodium bicarbonate powder in sufficient purified water to make 100 mL of solution.

  • Calculate Ingredients: For a 100 mL suspension of 3 mg/mL, a total of 300 mg of this compound is required. This corresponds to the contents of ten 30 mg capsules.

  • Extract this compound Granules: Carefully open ten 30 mg this compound capsules and empty the enteric-coated granules into a clean mortar.[9]

  • Crush the Granules: Gently crush the granules into a fine powder using the pestle. This step is essential to break the enteric coating, which would otherwise prevent the drug from being suspended.[9]

  • Form a Paste: Wet the this compound powder with a small amount of the 8.4% sodium bicarbonate solution and triturate to form a smooth, uniform paste.[9]

  • Incorporate Suspending Vehicle: Gradually add the Ora-Blend® vehicle in small portions, using the principle of geometric dilution to ensure a homogenous mixture.

  • Add Bicarbonate Solution: Slowly add the remaining sodium bicarbonate solution to the mixture, stirring continuously.

  • Adjust to Final Volume: Transfer the mixture to a 100 mL graduated cylinder. Use additional Ora-Blend® to rinse the mortar and pestle, adding the rinsings to the cylinder to ensure a complete transfer of the drug. Add Ora-Blend® to bring the final volume to 100 mL.

  • Homogenize: Transfer the suspension to a light-resistant bottle and mix thoroughly by shaking. If available, use a magnetic stirrer for 15-30 minutes to ensure complete homogenization.[3][12]

  • Labeling: The final product should be labeled with "Shake Well Before Use" and "Refrigerate".[13][14]

Stability and Beyond-Use Dating

The stability of extemporaneously prepared this compound suspensions is limited and highly dependent on the formulation and storage conditions.

  • pH is Critical: The alkaline pH provided by the sodium bicarbonate is the primary factor in maintaining chemical stability. The target pH for the final suspension should be between 8.0 and 9.0.[9][10]

  • Storage Temperature: Refrigeration (2-8°C) is crucial for prolonging the stability of the suspension. Studies have shown significantly faster degradation at room temperature.[3][15][16] At refrigerated temperatures, stability has been reported for periods ranging from 7 to 91 days, depending on the specific vehicle used.[3][11] A conservative beyond-use date of 14 to 30 days is often recommended when stored in a refrigerator.[14][16]

  • Light Protection: this compound is sensitive to light. Therefore, the suspension must be packaged in light-resistant containers, such as amber bottles.[9][15]

This compound Degradation Pathway

The instability of this compound in an acidic medium is a key aspect of its mechanism of action, leading to the formation of the active species that inhibits the proton pump. However, this degradation must be prevented in the formulation itself.

G This compound This compound Protonation Protonated Intermediate This compound->Protonation H+ (Acidic pH) Rearrangement Sulfenic Acid Derivative Protonation->Rearrangement Active_Inhibitor Cyclic Sulfenamide (Active Inhibitor) Rearrangement->Active_Inhibitor

Caption: Simplified acid-catalyzed degradation pathway of this compound.

Quality Control and Assurance

To ensure the safety, quality, and efficacy of the prepared suspension, the following quality control tests are recommended.[17][18][19]

ParameterMethodAcceptance CriteriaRationale
pH Potentiometry8.0 - 9.0Ensures chemical stability of this compound.[9][10]
Appearance Visual InspectionUniform, opaque suspension free from caking or large agglomerates.Confirms proper dispersion and physical stability.[11]
Assay (this compound Content) High-Performance Liquid Chromatography (HPLC)90% - 110% of the labeled concentration.Verifies the correct dosage of the API.[16]
Ease of Resuspendability Manual ShakingSediment is easily and uniformly redispersed upon shaking.Ensures dose uniformity for the patient.[11]
Microbiological Limits USP <61> and <62>Meets acceptance criteria for non-sterile oral preparations.Ensures the safety of the product for pediatric use.[19]

Conclusion

The extemporaneous preparation of a this compound oral suspension is a viable solution for administering this essential medication to pediatric patients. The key to a successful formulation lies in maintaining an alkaline pH to protect the acid-labile drug, ensuring proper suspension of the API for dose uniformity, and assigning an appropriate beyond-use date based on stability data. By following a well-defined protocol and implementing rigorous quality control measures, researchers and practitioners can confidently prepare a safe and effective this compound oral suspension for pediatric studies and clinical use.

References

  • Morrison, J. T., Lugo, R. A., Thigpen, J. C., & Brown, S. D. (2013). Stability of Extemporaneously Prepared this compound Suspension at Two Temperatures. Journal of Pediatric Pharmacology and Therapeutics, 18(2), 122–127. [Link]
  • Ensom, M. H. H., Decarie, D., & Sheppard, I. (2007). Stability of this compound in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy, 60(3), 184–191. [Link]
  • Allen, L. V. (2015). This compound 3 mg/mL Oral Suspension. U.S. Pharmacist, 40(12), 52-53. [Link]
  • DiGiacinto, J. L., Olsen, K. M., Bergman, K. L., & Hoie, E. B. (2000). Stability of suspension formulations of this compound and omeprazole stored in amber-colored plastic oral syringes. Annals of Pharmacotherapy, 34(5), 600-605. [Link]
  • DiGiacinto, J. L., Olsen, K. M., Bergman, K. L., & Hoie, E. B. (2000). Stability of suspension formulations of this compound and omeprazole stored in amber-colored plastic oral syringes. Annals of Pharmacotherapy, 34(5), 600-605. [Link]
  • Morrison, J. T., Lugo, R. A., Thigpen, J. C., & Brown, S. D. (2013).
  • Google Patents. (CN116687961B).
  • HyCON Labs. Oral Solutions & Oral Suspensions. [Link]
  • Medscape. This compound Oral Capsules and Suspension. [Link]
  • Nationwide Children's Hospital. This compound Oral. [Link]
  • Memorial Sloan Kettering Cancer Center.
  • African Journal of Biomedical Research. (2025). Formulation And Stability Testing Of Pediatric Oral Suspension For Antibiotic Therapy: A Quality-By-Design Approach. [Link]
  • Sriram, D., Yogeeswari, P., & Sriram, D. (2017). Forced degradation studies of this compound using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. [Link]
  • Universal Journal of Pharmaceutical Sciences and Research.
  • Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.
  • IWK Health Centre. This compound ORAL SUSPENSION 3 MG/ML. [Link]
  • ResearchGate.
  • Semantic Scholar. a liquid formulation of this compound— effectively suppresses intragastric acidity when administered through a gastrostomy. [Link]
  • IWK Health. This compound ORAL SUSPENSION 3 MG/ML NOTE. [Link]
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]
  • ResearchGate. (2025). Formulation And Stability Testing Of Pediatric Oral Suspension For Antibiotic Therapy: A Quality-By-Design Approach. [Link]
  • U.S. Food and Drug Administration. (1994). Oral Solutions and Suspensions. [Link]
  • Semantic Scholar.
  • Amanote Research. (PDF) Stability of Extemporaneously Prepared this compound. [Link]
  • CHEO Pharmacy. This compound 3 mg/mL ORAL SUSPENSION. [Link]
  • Pharmaceutical Technology. (2023).
  • MDPI. (2022).
  • JSciMed Central. Clinical Pharmacology of this compound in Infants and Children. [Link]
  • U.S. Food and Drug Administration. (2008).
  • NHS. This compound: medicine to lower stomach acid. [Link]

Sources

Use of lansoprazole to investigate mitochondrial superoxide production in RGM1 cells

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Use of Lansoprazole to Investigate Mitochondrial Superoxide Production in RGM1 Cells

Abstract

Mitochondrial superoxide, a primary reactive oxygen species (ROS), is a critical signaling molecule and a key contributor to cellular oxidative stress when overproduced. The proton pump inhibitor (PPI) this compound has demonstrated cytoprotective effects that extend beyond its canonical role in acid suppression, including the ability to mitigate mitochondrial oxidative damage.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a chemical probe to investigate the modulation of mitochondrial superoxide production in the rat gastric mucosal (RGM1) cell line. We present the scientific rationale, a detailed experimental workflow, step-by-step protocols for cell culture and superoxide detection using the fluorescent probe MitoSOX™ Red, and guidance on data analysis. This methodology is particularly relevant for studying drug-induced cellular stress and the efficacy of potential cytoprotective agents.

Scientific Principles and Rationale

Mitochondrial Superoxide in Cellular Homeostasis and Stress

Mitochondria are the primary sites of cellular respiration and ATP production. During oxidative phosphorylation, electrons are transferred along the electron transport chain (ETC). A small fraction of these electrons can prematurely leak and react with molecular oxygen to form superoxide (O₂•−), a highly reactive free radical.[1] Under physiological conditions, this basal level of superoxide is managed by endogenous antioxidant systems, such as manganese superoxide dismutase (MnSOD). However, exposure to xenobiotics, such as non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, can disrupt the ETC, leading to excessive superoxide leakage.[1][2] This overproduction can overwhelm antioxidant defenses, causing oxidative damage to mitochondrial DNA, proteins, and lipids, ultimately triggering pathways of cellular injury and apoptosis.[4][5]

This compound: Beyond Acid Suppression

This compound is a well-established PPI that irreversibly inhibits the H+/K+-ATPase in gastric parietal cells to reduce stomach acid secretion.[6][7] However, accumulating evidence reveals that its therapeutic benefits in the gastrointestinal tract are also attributable to acid-independent mechanisms.[1][8] Studies have shown that this compound possesses direct antioxidant and anti-inflammatory properties.[3][9] Specifically in RGM1 gastric epithelial cells, this compound pretreatment has been shown to significantly reduce indomethacin-induced mitochondrial superoxide production, maintain mitochondrial membrane potential, and inhibit subsequent lipid peroxidation and cellular injury.[1][2] While the precise mechanism is still under investigation, it is hypothesized that this compound may act as a direct scavenger of superoxide radicals leaking from the mitochondria.[1]

The RGM1 Cell Line as a Model System

The RGM1 cell line, derived from normal rat gastric mucosa, is an established and relevant in vitro model for studying the physiology and pathology of gastric epithelial cells.[10][11] These cells provide a robust platform for investigating the cellular responses to drug-induced stress and the protective effects of therapeutic agents like this compound, independent of their systemic effects on acid secretion.[12]

Detection of Mitochondrial Superoxide with MitoSOX™ Red

To specifically measure superoxide within the mitochondria, this protocol employs MitoSOX™ Red, a fluorogenic dye.[13][14] This cell-permeant reagent selectively accumulates in the mitochondria, driven by the mitochondrial membrane potential. Once localized, it is specifically oxidized by superoxide—but not by other ROS or reactive nitrogen species—to yield a product that intercalates with mitochondrial nucleic acids, emitting a bright red fluorescence.[14][15][16] The intensity of this fluorescence is directly proportional to the level of mitochondrial superoxide production and can be quantified using fluorescence microscopy or a microplate reader.[17][18]

Proposed Mechanism of Action

The following diagram illustrates the hypothesized mechanism by which an inducer like indomethacin elevates mitochondrial superoxide and how this compound may confer protection.

G Proposed Mechanism of this compound's Protective Effect cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) Superoxide Superoxide (O₂•−) ETC->Superoxide e⁻ leakage Damage Oxidative Damage (Lipid Peroxidation, etc.) Superoxide->Damage CellInjury Cell Injury / Apoptosis Damage->CellInjury Inducer Inducer (e.g., Indomethacin) Inducer->ETC Inhibits / Uncouples This compound This compound This compound->Superoxide Scavenges / Inhibits

Caption: this compound's hypothesized role in mitigating mitochondrial oxidative stress.

Experimental Design and Workflow

The overall workflow involves culturing RGM1 cells, pre-treating them with this compound, inducing mitochondrial superoxide production with a stressor, staining with MitoSOX™ Red, and quantifying the resulting fluorescence.

G Experimental Workflow A 1. Seed RGM1 Cells in 96-well plate or on coverslips B 2. Culture Cells (24-48 hours) A->B C 3. Pre-treat with this compound (or Vehicle) B->C D 4. Induce Stress (e.g., Indomethacin) C->D E 5. Stain with MitoSOX™ Red (10-30 min at 37°C) D->E F 6. Wash Cells E->F G 7. Acquire Data F->G H Fluorescence Microscopy G->H I Plate Reader Quantification G->I J 8. Analyze Data (Normalize & Compare) H->J I->J

Caption: A streamlined workflow for assessing mitochondrial superoxide production.

Materials and Reagents

Equipment
  • Sterile cell culture hood (Class II)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine, Ex/Em: ~510/580 nm)

  • Fluorescence microplate reader (top or bottom read)

  • Standard cell culture labware (flasks, plates, pipettes)

  • Hemocytometer or automated cell counter

  • Centrifuge

Reagents and Consumables
  • RGM1 cell line (e.g., RIKEN BRC Cat# RCB0876)[19]

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Hanks' Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺

  • This compound (powder, suitable for cell culture)

  • Indomethacin (or other desired stress inducer, e.g., Antimycin A)

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (e.g., Thermo Fisher Scientific Cat# M36008)[20]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile black-walled, clear-bottom 96-well plates (for plate reader assays)

  • Sterile glass coverslips and multi-well plates (for microscopy)

Detailed Experimental Protocols

Note: Always use sterile techniques for all cell culture procedures.

Protocol 1: RGM1 Cell Culture and Maintenance
  • Complete Growth Medium: Prepare DMEM/F12 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Rapidly thaw a cryovial of RGM1 cells in a 37°C water bath. Transfer cells to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 4 minutes.

  • Culturing: Resuspend the cell pellet in complete growth medium and plate in a T75 flask. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Subculturing: When cells reach 80-90% confluency, wash the monolayer once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralization: Add 6-8 mL of complete growth medium to neutralize the trypsin. Collect the cell suspension and centrifuge at 200 x g for 4 minutes.

  • Seeding: Resuspend the pellet and seed new flasks at a split ratio of 1:5 to 1:10. For experiments, seed cells into appropriate plates (e.g., 2 x 10⁴ cells/well in a 96-well plate) and allow them to adhere and grow for 24-48 hours.

Protocol 2: Cell Treatment with this compound and Inducer
  • Prepare Stock Solutions:

    • This compound: Prepare a 100 mM stock solution in DMSO. Store aliquots at -20°C.

    • Indomethacin: Prepare a 200 mM stock solution in DMSO. Store aliquots at -20°C.

    • Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.

  • Pre-treatment: After cells have reached 70-80% confluency in the experimental plate, remove the growth medium.

  • Add fresh, serum-free medium containing the desired final concentration of this compound (e.g., 1-100 µM, based on literature[1][2]) or vehicle (DMSO). Ensure all wells in a single experiment, including controls, have the same final concentration of DMSO.

  • Incubate for the desired pre-treatment time (e.g., 1-4 hours) at 37°C.

  • Induction of Oxidative Stress: Without removing the this compound-containing medium, add indomethacin to the appropriate wells to a final concentration (e.g., 200 µM[1]).

  • Incubate for the desired induction time (e.g., 12-24 hours) at 37°C.

Experimental Groups:

  • Control: Vehicle (DMSO) only.

  • This compound Only: this compound treatment, no inducer.

  • Inducer Only: Vehicle pre-treatment + Indomethacin.

  • Test Group: this compound pre-treatment + Indomethacin.

Protocol 3: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
  • Prepare MitoSOX™ Red Stock: Dissolve MitoSOX™ Red powder in DMSO to prepare a 5 mM stock solution.[15][21] Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[13]

  • Prepare Working Solution: Immediately before use, dilute the 5 mM stock solution to a final working concentration of 0.5-5 µM in pre-warmed HBSS (with Ca²⁺ and Mg²⁺).[13][17] The optimal concentration should be determined empirically for RGM1 cells. A starting concentration of 5 µM is common.

  • Staining: At the end of the treatment period, gently aspirate the culture medium from all wells.

  • Wash the cells once with 100 µL of pre-warmed HBSS.

  • Add 50-100 µL of the MitoSOX™ Red working solution to each well.

  • Incubate the plate for 10-30 minutes at 37°C, protected from light.[13][20]

  • Washing: Gently aspirate the staining solution. Wash the cells 2-3 times with pre-warmed HBSS to remove excess probe.[20]

  • Data Acquisition: Add 100 µL of fresh HBSS or culture medium to each well. Proceed immediately to imaging or plate reader analysis.

Data Acquisition and Analysis

Fluorescence Microscopy
  • Imaging: Place the coverslip on a slide with a drop of HBSS. Observe under a fluorescence microscope using a TRITC/Rhodamine filter set (Excitation ~510 nm, Emission ~580 nm).

  • Analysis: Capture images using consistent exposure settings across all experimental groups. The images will provide qualitative visualization of mitochondrial superoxide (bright red puncta). For semi-quantitative analysis, measure the mean fluorescence intensity per cell using software like ImageJ/Fiji.

Microplate Reader Quantification
  • Reading: Place the 96-well plate in a fluorescence microplate reader. Set the excitation wavelength to ~510 nm and the emission wavelength to ~580 nm.

  • Analysis:

    • Subtract the average fluorescence value of blank wells (containing medium but no cells) from all experimental wells.

    • Normalize the fluorescence intensity to cell number or protein content (e.g., using a parallel plate stained with Hoechst 33342 for cell count or performing a BCA/Bradford assay).

    • Express the data as a fold change relative to the vehicle-treated control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

Expected Quantitative Results

The following table summarizes hypothetical data representing expected outcomes from a plate reader-based assay.

Treatment Group Pre-treatment Inducer Normalized Fluorescence Units (RFU) Fold Change vs. Control
1. ControlVehicle (DMSO)None150 ± 121.0
2. This compound Only30 µM this compoundNone145 ± 15~0.97
3. Inducer OnlyVehicle (DMSO)200 µM Indomethacin675 ± 55~4.5
4. Test Group30 µM this compound200 µM Indomethacin290 ± 31~1.9

Data are represented as Mean ± SD. The results indicate that indomethacin significantly increases mitochondrial superoxide, and this compound pre-treatment markedly attenuates this effect.

Conclusion

This application note details a robust and reproducible method for using this compound to investigate its protective effects against induced mitochondrial superoxide production in RGM1 gastric mucosal cells. The protocol leverages the specific fluorescent probe MitoSOX™ Red for accurate detection and quantification. This experimental framework is valuable for screening compounds for antioxidant properties, elucidating mechanisms of drug-induced oxidative stress, and exploring the non-canonical, cytoprotective functions of established drugs like this compound.

References

  • Rai, K., Matsui, H., Kaneko, T., et al. (2011). This compound inhibits mitochondrial superoxide production and cellular lipid peroxidation induced by indomethacin in RGM1 cells. Journal of Clinical Biochemistry and Nutrition, 49(1), 25–30. [Link]
  • Rai, K., Matsui, H., Kaneko, T., et al. (2011). This compound inhibits mitochondrial superoxide production and cellular lipid peroxidation induced by indomethacin in RGM1 cells. PubMed. [Link]
  • Maity, P., Bindu, S., Choubey, V., et al. (2008). This compound protects and heals gastric mucosa from non-steroidal anti-inflammatory drug (NSAID)-induced gastropathy by inhibiting mitochondrial as well as Fas-mediated death pathways with concurrent induction of mucosal cell renewal. Journal of Biological Chemistry, 283(21), 14391–14401. [Link]
  • Suzuki, H., Mori, M., Seto, K., et al. (2004). This compound promotes gastric mucosal cell proliferation and migration by activating p44/p42 mitogen-activated protein kinase.
  • Naito, Y., Takagi, T., Uchiyama, K., et al. (2009). This compound, a proton pump inhibitor, mediates anti-inflammatory effect in gastric mucosal cells through the induction of heme oxygenase-1 via activation of NF-E2-related factor 2 and oxidation of kelch-like ECH-associating protein 1. Journal of Pharmacology and Experimental Therapeutics, 331(1), 255–264. [Link]
  • Yadav, V. R., Krishnamurthy, S., & Lakshmana, M. K. (2015). Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells. Journal of Biological Methods, 2(3), e26. [Link]
  • JoVE. (2023). Fluorescence-Based Quantification of Mitochondrial Membrane Potential and Superoxide Levels Using Live Imaging in HeLa Cells. Journal of Visualized Experiments. [Link]
  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling, 20(2), 372–382. [Link]
  • Hoshino, T., Tsutsumi, S., Tomisato, W., & Tsuchiya, T. (2002). This compound induces mucosal protection through gastrin receptor-dependent up-regulation of cyclooxygenase-2 in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1301–1308. [Link]
  • Maity, P., Bindu, S., Choubey, V., et al. (2008). This compound Protects and Heals Gastric Mucosa from Non-steroidal Anti-inflammatory Drug (NSAID)-induced Gastropathy by Inhibiting Mitochondrial as Well as Fas-mediated Death Pathways with Concurrent Induction of Mucosal Cell Renewal.
  • Mukhopadhyay, P., Rajesh, M., Yoshihiro, K., et al. (2007). Simple quantitative detection of mitochondrial superoxide production in live cells.
  • Lim, Z. X. H., Puan, Y. H., Lim, G. E., et al. (2023). High-Throughput Measure of Mitochondrial Superoxide Levels as a Marker of Coronary Artery Disease to Accelerate Drug Translation in Patient-Derived Endothelial Cells Using Opera Phenix® Technology.
  • Gene, E., & Song, J. C. (2017). A Review of the Novel Application and Potential Adverse Effects of Proton Pump Inhibitors. Gastroenterology Research, 10(2), 77–86. [Link]
  • ResearchGate. (2003). This compound Induces Mucosal Protection through Gastrin Receptor-Dependent Up-Regulation of Cyclooxygenase-2 in Rats.
  • Amanote Research. (2011). (PDF) this compound Inhibits Mitochondrial Superoxide. Amanote Research. [Link]
  • ResearchGate. (2011). (PDF) this compound Inhibits Mitochondrial Superoxide Production and Cellular Lipid Peroxidation Induced by Indomethacin in Gastric Epithelial RGM1 Cells.
  • Kresser, C. (2016). The Dangers of Proton Pump Inhibitors. Kresser Institute. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of this compound?
  • The Rockefeller University Press. (1997). Proton Pump Activity of Mitochondria-rich Cells: The Interpretation of External Proton-concentration Gradients. Journal of General Physiology. [Link]
  • Becerril, C., et al. (2009). Molecular mechanism and functional consequences of this compound-mediated heme oxygenase-1 induction. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Dr. Oracle. (n.d.). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)? Dr. Oracle. [Link]
  • ResearchGate. (n.d.). Cell viability of RGM 1 cells.
  • Kobayashi, I., Kawano, S., Tsuji, S., et al. (1996). RGM1, a cell line derived from normal gastric mucosa of rat. In Vitro Cellular & Developmental Biology - Animal, 32(5), 259–261. [Link]
  • Cellosaurus. (n.d.). Cell line RGM1 (CVCL_0499). Cellosaurus. [Link]
  • Estes, M. K. (n.d.). Conditioned Medium Secreted Cell line Culture Protocols. Baylor College of Medicine. [Link]
  • RIKEN BRC. (n.d.). CELL SEARCH SYSTEM -CELL BANK- [RCB0876 : RGM1]. RIKEN BioResource Research Center. [Link]

Sources

Floating drug delivery system for controlled release of lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development and Evaluation of a Floating Drug Delivery System for Controlled Release of Lansoprazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a proton pump inhibitor, is a cornerstone in treating acid-related gastrointestinal disorders. However, its therapeutic efficacy is challenged by its profound instability in the acidic milieu of the stomach and its short biological half-life, necessitating a formulation strategy that can both protect the drug and prolong its release in the upper gastrointestinal tract.[1][2] This document provides a comprehensive guide to the formulation and evaluation of a gastroretentive floating drug delivery system (FDDS) for this compound. By employing a hydrophilic matrix system, this approach aims to increase the gastric residence time (GRT), enabling a controlled, sustained release of the drug in its primary absorption window, thereby enhancing bioavailability and patient compliance.[3][4] We will detail the scientific rationale behind excipient selection, provide step-by-step protocols for tablet preparation and evaluation, and offer insights into data interpretation.

Introduction: The Rationale for a Floating System

This compound is highly susceptible to degradation at low pH levels; protons in the stomach can attack its sulfoxide structure, rendering it inactive.[2][5] Therefore, a successful oral dosage form must protect the drug from the gastric acid. While enteric coating is a common strategy, a floating system offers the dual benefit of protection within a buoyant matrix and prolonged retention in the stomach.[1][6]

An FDDS is a low-density system designed to have sufficient buoyancy to float over the gastric contents and remain in the stomach for an extended period without affecting the gastric emptying rate.[7] This extended GRT is particularly advantageous for:

  • Drugs with a narrow absorption window in the upper GI tract.[8]

  • Drugs that are locally active in the stomach.

  • Drugs that are unstable in the intestinal or colonic environment.[9]

The system described herein utilizes an effervescent mechanism, where a gas-generating agent reacts with gastric acid to produce carbon dioxide, which becomes entrapped within a swellable polymer matrix, reducing the overall density of the tablet and causing it to float.[10][11]

Formulation Strategy: The Science of Component Selection

The performance of an FDDS is critically dependent on the interplay of its components. Each excipient is selected for a specific function that contributes to the system's buoyancy and controlled-release characteristics.

  • Active Pharmaceutical Ingredient (API): this compound

    • A proton pump inhibitor that requires protection from acid degradation.[5]

  • Primary Matrix-Forming Polymer: Hydroxypropyl Methylcellulose (HPMC) K4M

    • Function: HPMC is a hydrophilic, semi-synthetic cellulose derivative that is the cornerstone of the controlled-release mechanism.[12] Upon contact with gastric fluid, HPMC K4M hydrates rapidly to form a viscous, gelatinous layer on the tablet surface.[13][14]

    • Causality: This gel layer acts as a diffusion barrier, controlling the rate of water penetration into the tablet core and the subsequent diffusion of the dissolved drug out of the matrix.[15] The high viscosity of the K4M grade ensures the formation of a robust gel that resists erosion, providing sustained release over many hours.[8][16] The concentration of HPMC K4M is inversely proportional to the drug release rate; increasing its concentration slows down release.[12]

  • Buoyancy and Raft-Forming Agent: Sodium Alginate

    • Function: Sodium alginate is a natural polysaccharide that gels in the presence of divalent cations (like Ca²⁺, though it also forms a viscous solution in acid). In an acidic environment, it precipitates as insoluble alginic acid, contributing to the matrix integrity.[17][18]

    • Causality: When used in conjunction with a gas-generating agent, the alginate structure helps trap the gas bubbles, contributing to a stable, buoyant "raft" that floats on the gastric contents.[19][20]

  • Gas-Generating Agent: Sodium Bicarbonate (NaHCO₃)

    • Function: Provides the effervescence necessary for buoyancy.

    • Causality: Sodium bicarbonate reacts with hydrochloric acid (HCl) in the stomach according to the reaction: NaHCO₃ + HCl → NaCl + H₂O + CO₂(g).[10] The liberated carbon dioxide gas is entrapped within the hydrated HPMC and alginate polymer matrix, decreasing the tablet's density to less than that of gastric fluid (~1.004 g/cm³), causing it to float.[21][22] The amount of sodium bicarbonate directly influences the Floating Lag Time (FLT) ; a higher concentration leads to faster gas generation and a shorter time to float.[21]

Example Formulation Table

The following table presents model formulations to investigate the effect of varying polymer and gas-generating agent concentrations.

Ingredient (mg/tablet) Function F1 F2 F3 (Optimized) F4
This compoundAPI30303030
HPMC K4MMatrix Former / Release Retardant100150120 150
Sodium AlginateRaft-Forming Agent252525 25
Sodium BicarbonateGas-Generating Agent202030 40
PVP K-30Binder151515 15
Magnesium StearateLubricant555 5
TalcGlidant555 5
Total Weight 200 255 235 270

Experimental Protocols

Protocol 1: Tablet Preparation via Wet Granulation

The wet granulation method is chosen to improve the flow properties and compressibility of the powder blend, ensuring tablet uniformity.[23][24]

Workflow: Wet Granulation Process

G cluster_0 Blending & Granulation cluster_1 Processing cluster_2 Finalization A 1. Weighing (API, HPMC, Alginate) B 2. Dry Mixing (Geometric Dilution) A->B C 3. Granulation (Add PVP K-30 binder solution) B->C D 4. Wet Screening (Pass through #12 mesh) C->D E 5. Drying (Tray dryer, 50°C) D->E F 6. Dry Screening (Pass through #16 mesh) E->F G 7. Lubrication (Add NaHCO₃, Talc, Mg Stearate) F->G H 8. Compression (Rotary tablet press) G->H

Caption: Workflow for preparing floating tablets via wet granulation.

Step-by-Step Procedure:

  • Weighing: Accurately weigh all ingredients as per the formulation table.

  • Dry Mixing: Pass this compound, HPMC K4M, and Sodium Alginate through a #60 mesh sieve. Mix the powders in a blender for 10 minutes using geometric dilution.

  • Binder Preparation: Prepare a binder solution by dissolving PVP K-30 in a suitable volume of isopropyl alcohol.

  • Granulation: Add the binder solution dropwise to the powder blend under continuous mixing until a coherent damp mass is formed.

  • Wet Screening: Pass the damp mass through a #12 mesh sieve to produce wet granules.

  • Drying: Dry the granules in a tray dryer at 50°C until the loss on drying (LOD) is below 2%.

  • Dry Screening: Pass the dried granules through a #16 mesh sieve to break any aggregates.

  • Lubrication: Add the sieved Sodium Bicarbonate, Talc, and Magnesium Stearate to the granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Aim for a target hardness of 5-7 kg/cm ².

Protocol 2: Physicochemical Evaluation of Tablets

These tests ensure the manufactured tablets meet standard pharmacopeial quality attributes.[25][26]

  • Hardness: Measure the crushing strength of 5-10 tablets using a Monsanto or Pfizer hardness tester. The result is expressed in kg/cm ².

  • Friability: Weigh 10 tablets (W_initial), place them in a Roche friabilator, and operate at 25 rpm for 4 minutes. Remove dust and re-weigh the tablets (W_final). The percentage friability should be less than 1%.

    • Formula: % Friability = [(W_initial - W_final) / W_initial] × 100

  • Weight Variation: Individually weigh 20 tablets and calculate the average weight. Compare individual weights to the average. The deviation should be within pharmacopeial limits (e.g., ±7.5% for tablets between 130-324 mg).

  • Drug Content Uniformity: Randomly select 10 tablets. Crush each tablet individually and dissolve in a suitable solvent (e.g., 0.1 N HCl). Analyze the drug concentration using a validated UV-Vis spectrophotometric or HPLC method.

Protocol 3: In-Vitro Buoyancy Studies

This is the critical test to determine the gastroretentive capability of the formulation.

Mechanism of Buoyancy

G cluster_0 Tablet in Gastric Fluid (0.1 N HCl) Tablet Tablet (Drug + HPMC + NaHCO₃) Hydration Polymer Hydration (HPMC swells) Reaction Acid Reaction (HCl + NaHCO₃) Entrapment Gas Entrapment (Within gel matrix) Hydration->Entrapment CO2 CO₂ Gas Generation Reaction->CO2 CO2->Entrapment Buoyancy Density < 1 g/cm³ Tablet Floats Entrapment->Buoyancy

Caption: Mechanism of effervescence-induced tablet buoyancy.

Step-by-Step Procedure: [21][27]

  • Apparatus Setup: Use a USP Type II (Paddle) dissolution apparatus.

  • Medium: Fill the dissolution vessel with 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. Maintain the temperature at 37 ± 0.5°C.

  • Test Initiation: Place one tablet in the vessel. Do not start paddle rotation initially.

  • Measure Floating Lag Time (FLT): Start a stopwatch immediately. Record the time it takes for the tablet to rise to the surface of the medium. This is the FLT.

  • Measure Total Floating Time (TFT): After the tablet floats, start the paddle rotation at 50 rpm. Observe and record the total duration for which the tablet remains buoyant on the surface. An effective formulation should float for over 8-12 hours.[23]

Protocol 4: In-Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the floating tablet.

Step-by-Step Procedure: [21][28]

  • Apparatus & Medium: Use the same setup as the buoyancy study (USP Type II, 900 mL of 0.1 N HCl, 37 ± 0.5°C, 50 rpm).

  • Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

  • Medium Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate λ_max).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

Protocol 5: Analysis of Drug Release Kinetics

To understand the mechanism of drug release, the dissolution data should be fitted to various kinetic models.[25][29][30]

Kinetic Model Equation Interpretation of Fit (High R² value)
Zero-Order C = k₀tDrug release is constant over time, independent of concentration. Typical for matrix tablets with low drug solubility.
First-Order log C = log C₀ - kt/2.303Release rate is proportional to the amount of remaining drug. Common for porous matrix systems.
Higuchi Q = kt¹/²Release is governed by Fickian diffusion from the matrix.[30]
Korsmeyer-Peppas Mₜ/Mₒ = KtⁿDescribes release from a polymeric system. The release exponent 'n' indicates the mechanism (n ≤ 0.45 for Fickian diffusion, 0.45 < n < 0.89 for anomalous/non-Fickian transport).[25]
Protocol 6: Stability Studies

Stability testing is essential to ensure the formulation maintains its quality, efficacy, and safety over its shelf life.

Step-by-Step Procedure: (According to ICH Q1A(R2) Guidelines)[31]

  • Packaging: Pack the tablets in the proposed commercial packaging (e.g., sealed aluminum strips or HDPE bottles).

  • Storage Conditions: Place the packaged samples in a stability chamber under accelerated conditions (40°C ± 2°C and 75% RH ± 5% RH).[2]

  • Testing Schedule: Withdraw samples at specified intervals (e.g., 0, 1, 2, 3, and 6 months).

  • Analysis: At each time point, evaluate the samples for:

    • Physical appearance (color, shape).

    • Hardness and friability.

    • Drug content (assay).

    • In-vitro buoyancy (FLT and TFT).

    • In-vitro drug release profile.

  • Acceptance Criteria: There should be no significant change in the evaluated parameters over the study period.

Data Interpretation and Troubleshooting

Expected Results for an Optimized Formulation (e.g., F3):

Parameter Expected Result Interpretation
Hardness5-7 kg/cm ²Tablet is robust enough for handling but allows fluid penetration.
Friability< 1%Tablet does not chip or break easily.
Floating Lag Time (FLT)< 60 secondsRapid buoyancy ensures retention before gastric emptying.[23]
Total Floating Time (TFT)> 12 hoursEnsures prolonged gastric residence time for sustained release.[23]
Drug Release at 8h90-99%Controlled and complete release within the desired timeframe.[23]
Release KineticsHiguchi / Korsmeyer-Peppas (n > 0.45)Release is primarily controlled by diffusion through the swollen polymer matrix with some contribution from polymer erosion (anomalous transport).[25][29]

Common Troubleshooting Scenarios:

Problem Potential Cause Suggested Solution
High FLT / Tablet Sinks Insufficient gas generation; high tablet density.Increase the concentration of Sodium Bicarbonate.[21] Decrease tablet hardness/compression force to increase porosity.
Short TFT Poor matrix integrity; rapid erosion of the gel layer.Increase the concentration or viscosity grade of HPMC (e.g., HPMC K15M).[32]
Drug Release Too Fast Low polymer concentration; high drug solubility.Increase the concentration of HPMC K4M.[8]
Drug Release Too Slow High polymer concentration; very thick gel layer.Decrease the concentration of HPMC K4M.

Conclusion

The development of a floating drug delivery system for this compound presents a viable and effective strategy to overcome its inherent acid instability and to achieve a controlled, prolonged release profile. By systematically optimizing the concentrations of the matrix-forming polymer (HPMC K4M) and the gas-generating agent (Sodium Bicarbonate), it is possible to formulate a robust gastroretentive tablet with minimal floating lag time and a floating duration exceeding 12 hours. The protocols detailed in this document provide a comprehensive framework for formulation, in-vitro evaluation, and troubleshooting, enabling researchers to develop a clinically effective and stable dosage form that can improve the therapeutic outcomes for patients requiring this compound therapy.

References

  • Chormale, A., Mundhada, D., & Mujoriya, R. (2015). Formulation Development and Evaluation of Floating Drug Delivery System for Proton Pump Inhibitors (this compound). Research Journal of Pharmaceutical Dosage Forms and Technology. [URL: https://rjpdft.com/HTML_Papers/Research%20Journal%20of%20Pharmaceutical%20Dosage%20Forms%20and%20Technology/2015/Volume%207,%20Issue%202/L_2015_7_2_5_RV.pdf]
  • Bindu, M. S., et al. (n.d.). Formulation and Evaluation of this compound Floating Tablets. ResearchGate. [URL: https://www.researchgate.
  • Anxin Chemistry Co. (2026). HPMC K4M in Floating and Gastroretentive Systems. Anxin Chemistry Co.,Ltd. [URL: https://www.axcellulose.
  • Unknown Author. (n.d.). Preparation and evalution of gastroretentive floating tablets of this compound. wisdomlib.org. [URL: https://www.wisdomlib.org/science/assay/preparation-and-evalution-of-gastroretentive-floating-tablets-of-lansoprazole/d/doc1883.html]
  • Garg, R., & Gupta, G. D. (2012). Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug. Journal of Young Pharmacists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3469695/]
  • Anxin Chemistry Co. (2026). HPMC K4M in Floating Drug Delivery Systems. Anxin Chemistry Co.,Ltd. [URL: https://www.axcellulose.
  • Asare-Addo, K., et al. (2013). Mechanism of drug release from hydrophilic matrix tablet. ResearchGate. [URL: https://www.researchgate.
  • Unknown Author. (n.d.). Effect of Sodium bicarbonate on onset and duration of floating of gastroretentive tablet. wisdomlib.org. [URL: https://www.wisdomlib.org/science/assay/effect-of-sodium-bicarbonate-on-onset-and-duration-of-floating-of-gastroretentive-tablet/d/doc1878.html]
  • Kim, H., et al. (2022). Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/123166]
  • Sravani, B., et al. (2022). View of Recent Development in Floating Drug Delivery System: An Overview. Asian Journal of Pharmacy and Technology. [URL: https://ajptonline.com/index.php/ajpt/article/view/15/14]
  • Singh, S., et al. (2016). A Short Review on Gastro Retentive Formulations for Stomach Specific Drug Delivery: Special Emphasis on Floating In situ Gel Systems. ResearchGate. [URL: https://www.researchgate.
  • Unknown Author. (n.d.). Gas-generating agent: Significance and symbolism. wisdomlib.org. [URL: https://www.wisdomlib.
  • B, P., et al. (2021). A Desk-top Literature for Research on Gas Engendering and Low-density Floating Drug Delivery Systems. Journal of Chemical Reviews. [URL: https://revues.imist.ma/index.php/jcr/article/view/27702]
  • Patel, V. F., et al. (2010). Design and In-vitro Buoyancy Evaluation of Floating Tablets of Diltiazem Hydrochloride. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2010/Volume%203,%20Issue%203/L_2010_3_3_27_Abstract.html]
  • Unknown Author. (2024). Enhancing this compound Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. Research Square. [URL: https://www.researchsquare.com/article/rs-3843949/v1]
  • Ebube, N. K., et al. (2012). Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3629486/]
  • Nanjwade, B. K., et al. (2011). in-vitro and in-vivo evaluation tests for floating drug delivery systems: a review. International Journal of Pharmacy. [URL: https://www.pharmainfo.
  • Nayak, B., et al. (2017). Formulation and Evaluation of Gastro Retentive Floating Tablets of Ritonavir. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2017/Volume%2010,%20Issue%201/L_2017_10_1_18_Abstract.html]
  • Rahman, M. M., et al. (2018). Preparation and In-Vitro Evaluation of Sodium Alginate Based Gastroretentive Floating Tablet of Domperidone. Galore International Journal of Health Sciences and Research. [URL: https://www.gijhsr.com/index.php/gijhsr/article/view/97]
  • Asare-Addo, K., et al. (2013). Mechanism of drug release from a hydrophilic matrix tablet (adapted from The Dow Chemical Company 2000). ResearchGate. [URL: https://www.researchgate.
  • Al-Remawi, M., et al. (2015). Design and evaluation of effervescent floating tablets based on hydroxyethyl cellulose and sodium alginate using pentoxifylline as a model drug. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4391605/]
  • Kim, H., et al. (2022). Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet. Bentham Science Publisher. [URL: https://www.bentham-open.com/ABSTRACT/TOPCJ-15-22]
  • Unknown Author. (n.d.). Stabilization of a new antiulcer drug (this compound) in the solid dosage forms. ResearchGate. [URL: https://www.researchgate.net/publication/283533860_Stabilization_of_a_new_antiulcer_drug_Lansoprazole_in_the_solid_dosage_forms]
  • Bindu, M. S., et al. (2021). (PDF) Formulation and Evaluation of this compound Floating Tablets. ResearchGate. [URL: https://www.researchgate.
  • Abhijit, C., et al. (2015). FORMULATION AND EVALUTATION OF FLOATING DRUG this compound. IJCRT.org. [URL: https://www.ijcrt.org/papers/IJCRT1133410.pdf]
  • Kim, J. Y., et al. (2023). Sodium alginate-based smart gastro-retentive drug delivery system of revaprazan loaded SLNs; Formulation and characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38163011/]
  • Arora, S., et al. (2005). Floating drug delivery systems: A review. AAPS PharmSciTech. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2750638/]
  • Chowdary, K. P. R., & Rao, Y. U. (n.d.). FORMULATION AND EVALUATION OF FLOATING TABLETS OF GLICLAZIDE EMPLOYING HPMC AND CARBOPOL. TSI Journals. [URL: https://www.tsijournals.com/articles/formulation-and-evaluation-of-floating-tablets-of-gliclazide-employing-hpmc-and-carbopol.pdf]
  • Sahoo, J., et al. (2011). FORMULATION AND IN-VITRO EVALUATION OF FLOATING TABLETS OF HYDROXYPROPYL METHYLCELLULOSE K4M AND CARBOPOL-934P USING METRONIDAZOLE AS A MODEL DRUG. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/formulation-and-in-vitro-evaluation-of-floating-tablets-of-hydroxypropyl-methylcellulose-k4m-and-carbopol-934p-using-metronidazole-as-a-model-drug/?
  • Kim, J. O., et al. (2019). Raft Formation of Sodium Alginate in the Stomach. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6454247/]
  • Unknown Author. (n.d.). POLYMERS USED IN FLOATING DRUG DELIVERY SYSTEMS: AN UPDATED REVIEW. Jetir.Org. [URL: https://www.jetir.org/papers/JETIR2308435.pdf]
  • Prajapati, V. D., et al. (2013). Gastroretentive Drug Delivery System: A Systematic Review. Asian Journal of Pharmacy and Technology. [URL: https://ajptonline.com/index.php/ajpt/article/view/15/14]
  • Unknown Author. (2024). Formulation and Evaluation of Floating Tablets Using Natural Polymer. Impactfactor.org. [URL: https://www.impactfactor.org/IJPQA/15/IJPQA,Vol15,Issue3,Article15.pdf]
  • Waghmare, P. M., et al. (2021). Formulation and Evaluation of Floating Microsphere of this compound. International Journal of Pharmaceutical Research and Applications. [URL: https://ijpra.com/index.php/ijpra/article/view/32]
  • Sathali, A. A. H., & Jayalakshmi, G. (2005). Preparation and Evaluation of this compound Floating Micropellets. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.
  • Bhowmik, D., et al. (2021). A Comprehensive Review on Floating Drug Delivery System. Longdom Publishing. [URL: https://www.longdom.
  • Bhardwaj, V., et al. (n.d.). FLOATING DRUG DELIVERY SYSTEM: A REVIEW. Pharmacophore. [URL: https://pharmacophorejournal.
  • Unknown Author. (n.d.). Review on floating drug delivery system. ijcrt.org. [URL: https://ijcrt.org/papers/IJCRT2105374.pdf]
  • Srikanth, M. V., et al. (2012). Formulation and optimization of gastric floating drug delivery system using Central composite design and its biopharmaceutical evaluation. DARU Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.
  • Unknown Author. (n.d.). FORMULATION AND EVALUATION OF this compound DELAYED RELEASE PELLETS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [URL: https://www.ijpcbs.com/files/32-1.pdf]
  • Theng, G. R., et al. (2021). (PDF) Improvement of Acid Stability of this compound by Co crystallization Techniques. ResearchGate. [URL: https://www.researchgate.
  • DiGiacinto, J. L., et al. (2000). Stability of suspension formulations of this compound and omeprazole stored in amber-colored plastic oral syringes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10852086/]
  • DiGiacinto, J. L., et al. (2000). Stability of Suspension Formulations of this compound and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. ResearchGate. [URL: https://www.researchgate.net/publication/12411985_Stability_of_Suspension_Formulations_of_Lansoprazole_and_Omeprazole_Stored_in_Amber-Colored_Plastic_Oral_Syringes]
  • Johnson, C. E., et al. (2011). Stability of Extemporaneously Prepared this compound Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding. [URL: https://www.ijpc.com/abstract.cfm?abs=3272]
  • Spencer, D. D., & Johnson, C. E. (2010). Stability of this compound in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Stability-of-Lansoprazole-in-Extemporaneously-for-Spencer-Johnson/419d80d21d607147754b23838561d2d0b04a9e52]
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

Sources

Application Note & Protocols: Controlled Crystallization of Lansoprazole Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, is known to exist in multiple crystalline polymorphic forms. The phenomenon of polymorphism is of critical importance in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including stability, solubility, and bioavailability. Consequently, the ability to selectively and reproducibly crystallize a desired polymorphic form is paramount for ensuring drug product quality and therapeutic efficacy. This document provides a detailed guide to the crystallization methods for obtaining the thermodynamically stable Form I (also referred to as Form A) and the metastable Form II (also referred to as Form B) of this compound. We delve into the underlying principles of kinetic and thermodynamic control that govern polymorphic outcomes and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] For a pharmaceutical compound like this compound, this phenomenon is not merely a crystallographic curiosity; it is a critical variable that can profoundly impact the drug's performance. Different polymorphs are, in effect, different solid-state materials with the same chemical composition, potentially leading to variations in:

  • Thermodynamic Stability: One polymorph is typically the most stable under a given set of conditions, while others are metastable and may convert to the stable form over time.[2]

  • Solubility and Dissolution Rate: Metastable forms often exhibit higher solubility, which can influence bioavailability.

  • Mechanical Properties: Flowability and compressibility can differ, affecting manufacturing processes like tableting.

This compound has several known polymorphic forms, with Form I (or A) and Form II (or B) being the most extensively documented.[3][4] Form I is the thermodynamically stable form and is therefore the preferred form for pharmaceutical formulations due to its high stability during storage and manufacturing.[1][2] Form II is a metastable polymorph that can be generated under specific conditions but may convert to Form I upon storage at elevated temperatures.[1][3] Understanding and controlling the crystallization process is therefore essential to produce the desired, stable polymorph consistently.

The selection of a crystallization method is governed by the principles of thermodynamics and kinetics.[5]

  • Thermodynamic Control: Conditions that allow the system to reach its lowest energy state (e.g., slow cooling, prolonged stirring at elevated temperatures) typically yield the most stable polymorph (Form I).

  • Kinetic Control: Conditions that favor the fastest nucleation and growth rate (e.g., rapid cooling, specific solvent interactions) can trap the system in a higher-energy, metastable state (Form II).

This guide will provide protocols that leverage these principles to selectively produce this compound Form I and Form II.

General Experimental Workflow

The crystallization of a specific this compound polymorph generally follows a sequence of controlled steps involving dissolution, nucleation, and crystal growth. The critical parameters at each stage—solvent choice, temperature, and time—dictate the final crystalline form.

G cluster_input Starting Material cluster_process Crystallization Process cluster_output Polymorphic Outcome Crude_this compound Crude or Amorphous This compound Dissolution 1. Dissolution in Selected Solvent (Heating) Crude_this compound->Dissolution Hot_Filtration 2. Hot Filtration (Remove Particulates) Dissolution->Hot_Filtration Crystallization 3. Controlled Cooling & Nucleation/Growth Hot_Filtration->Crystallization Isolation 4. Isolation (Filtration) Crystallization->Isolation Drying 5. Drying (Under Vacuum) Isolation->Drying Polymorph Pure Polymorphic Form (e.g., Form I or Form II) Drying->Polymorph caption General workflow for polymorphic crystallization.

Caption: General workflow for polymorphic crystallization.

Protocol 1: Preparation of this compound Form II (Metastable Form)

This protocol describes the crystallization of the kinetically favored, metastable Form II from an aqueous ethanol solvent system. The relatively rapid cooling from a high-solubility state favors the nucleation of this less stable form.

Principle: Crude this compound is dissolved in hot aqueous ethanol. Upon controlled cooling, the supersaturated solution preferentially nucleates and precipitates the metastable Form II.

Materials and Reagents:

  • Crude this compound

  • 90% Ethanol (10% v/v Deionized Water)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Drying oven

Procedure:

  • Dissolution: To a reaction flask, add crude this compound and 90% aqueous ethanol in an approximate ratio of 1 g this compound to 8.5 mL of solvent.

  • Heating: Heat the mixture to approximately 55-60°C with continuous stirring until all the this compound has completely dissolved.[1]

  • Hot Filtration (Optional but Recommended): If the solution contains any particulate matter, perform a hot filtration through a pre-warmed funnel to obtain a clear solution.

  • Cooling & Crystallization: Remove the heat source and allow the solution to cool to room temperature. Subsequently, cool the flask slowly in an ice bath to 0°C and hold for at least 3 hours to maximize crystal formation.[1]

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 50% aqueous ethanol to remove residual soluble impurities.

  • Drying: Dry the isolated crystals under vacuum at a temperature not exceeding 50°C. The resulting product is predominantly this compound Form II, though it may contain small amounts of Form I.[4]

Causality and Insights:

  • The use of aqueous ethanol is critical; the water content influences the solubility profile and favors the formation of Form II.

  • Drying at a low temperature (<50°C) is essential to prevent the solid-state conversion of the metastable Form II to the more stable Form I.[4] Form II is noted to be stable at temperatures below 0°C but will convert to Form I over time at higher temperatures.[1][3]

Protocol 2: Preparation of this compound Form I (Thermodynamically Stable Form)

The stable Form I can be reliably produced either by recrystallizing the metastable Form II or by a direct crystallization method under conditions of thermodynamic control.

Method A: Recrystallization of Form II from Acetone

Principle: This method leverages the stability difference between the polymorphs. Dissolving the metastable Form II in a suitable solvent (acetone) and allowing it to recrystallize slowly provides the necessary molecular mobility and time for the system to rearrange into the lowest energy, most stable crystalline state (Form I).

Materials and Reagents:

  • This compound Form II (from Protocol 1)

  • Acetone (reagent grade)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Add this compound Form II to a flask containing acetone (approx. 1 g to 15 mL). Heat the mixture to boiling with stirring until a clear solution is obtained.[1][4]

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Cooling & Crystallization: Allow the filtrate to cool gradually to room temperature. Then, cool the solution slowly to 0°C over a period of 3 hours.[1][4] A slow cooling rate is crucial for forming high-quality crystals of the stable polymorph.

  • Isolation: Collect the crystalline precipitate by vacuum filtration.

  • Drying: Dry the product under vacuum at a temperature below 50°C for approximately 2 hours. The resulting product is the highly stable this compound Form I.[1][4]

Method B: Direct Crystallization from Aqueous Ethanol

Principle: This protocol achieves the thermodynamically stable Form I directly by carefully controlling the crystallization conditions (temperature and stirring time) to favor its formation over the kinetically preferred Form II.

Materials and Reagents:

  • Crude this compound

  • Ethanol (absolute)

  • Deionized Water

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve crude this compound in ethanol.

  • Water Addition: Add water to the ethanolic solution.

  • Controlled Stirring: Maintain the solution temperature between 15°C and 40°C while stirring continuously for a period of 0.5 to 4 hours.[4]

  • Isolation: After the stirring period, filter the resulting crystalline product.

  • Drying: Dry the isolated solid to yield this compound Form I.

Causality and Insights:

  • The key to this direct method is the extended stirring time within a specific temperature window (15-40°C).[4] This provides the activation energy needed to overcome the kinetic barrier for Form I nucleation while being below a temperature that would lead to decreased yield. Stirring for less than 30 minutes or at temperatures below 15°C tends to produce the undesirable Form II.[4] This process exemplifies thermodynamic control.

Polymorphic Conversion Pathway

The relationship between crude this compound and its primary polymorphic forms can be visualized as a pathway where the metastable Form II often serves as an intermediate to the final, stable Form I.

G Crude Crude/Amorphous This compound Form_II Form II (Metastable) Kinetic Product Crude->Form_II Protocol 1: Crystallization from 90% Aqueous Ethanol, Cooling to 0°C Form_I Form I (Stable) Thermodynamic Product Crude->Form_I Protocol 2B: Direct Crystallization from Aq. Ethanol (15-40°C, prolonged stirring) Form_II->Form_I Protocol 2A: Recrystallization from Acetone caption Crystallization pathways to this compound polymorphs.

Caption: Crystallization pathways to this compound polymorphs.

Summary of Crystallization Parameters

ParameterProtocol 1: Form II (Metastable)Protocol 2A: Form I (from Form II)Protocol 2B: Form I (Direct)
Starting Material Crude this compoundThis compound Form IICrude this compound
Solvent System 90% Aqueous EthanolAcetoneAqueous Ethanol
Dissolution Temp. 55-60°CBoilingAmbient to moderate heat
Crystallization Temp. Cool to 0°CSlow cooling to 0°CStirring at 15-40°C
Key Process Control Rapid cooling favors kinetic formSlow recrystallizationExtended stirring time at controlled temp.
Governing Principle Kinetic ControlThermodynamic ControlThermodynamic Control
Resulting Form Form II Form I Form I

Characterization of Polymorphs

Confirmation of the obtained polymorphic form is essential. The following techniques are standard for solid-state characterization:

  • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying crystalline forms. Each polymorph has a unique diffraction pattern with characteristic peaks at specific 2θ angles.

  • Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. Form I typically shows a single melting endotherm around 180°C.[3] The metastable Form II may show an exothermic event (recrystallization to Form I) before the final melting endotherm.[3]

  • Infrared (IR) Spectroscopy: FTIR can distinguish polymorphs based on differences in vibrational modes of the molecules in the crystal lattice, resulting in unique spectral fingerprints.[1]

Conclusion

The selective crystallization of this compound into its stable Form I or metastable Form II is achievable through the careful manipulation of key process parameters. The formation of the metastable Form II is favored by kinetically controlled conditions, such as crystallization from aqueous ethanol. The thermodynamically stable and pharmaceutically preferred Form I can be obtained either by recrystallizing Form II from acetone or through a direct crystallization process that employs extended stirring times at controlled temperatures to ensure thermodynamic equilibrium is reached. The protocols and principles detailed in this application note provide a robust framework for researchers to reliably produce and study the distinct polymorphic forms of this compound.

References

  • Crystalline forms of this compound.
  • A novel crystalline form of this compound.
  • Process for preparing crystalline form A of this compound.
  • Chemistry Review(s) - accessdata.fda.gov. U.S.
  • This compound polymorphs and processes for preparation thereof.
  • This compound or dextral this compound crystal type compound and preparation method thereof.
  • Role of thermodynamic, molecular, and kinetic factors in crystallization

Sources

Application Notes & Protocols: Leveraging Lansoprazole to Unravel and Reverse Chemoresistance in Tumor Cells

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Objective: This document provides a comprehensive guide to utilizing the proton pump inhibitor (PPI) lansoprazole as a tool to investigate and potentially reverse multidrug resistance (MDR) in cancer cell models. It details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies.

Introduction: The Challenge of Chemoresistance and the Promise of pH Modulation

Multidrug resistance remains a primary obstacle to successful cancer chemotherapy.[1] A key mechanism tumors employ to survive cytotoxic treatments is the active efflux of therapeutic agents, rendering them ineffective.[2][3] Furthermore, the tumor microenvironment (TME) is notoriously acidic, a condition that not only promotes tumor progression and metastasis but also contributes significantly to chemoresistance.[4][5][6][7] This acidic milieu can neutralize weakly basic drugs or prevent their entry into cancer cells.[6][8]

Proton pump inhibitors (PPIs), such as this compound, are a class of drugs traditionally used to reduce gastric acid.[7][9] However, compelling evidence now shows they can also inhibit Vacuolar-type H+-ATPases (V-ATPases).[6][7][9] V-ATPases are crucial for maintaining the acidic environment of both the extracellular space and intracellular organelles like lysosomes and endosomes in cancer cells.[1][9] By inhibiting these pumps, this compound can modulate tumor pH, offering a powerful strategy to disrupt resistance mechanisms.[1][6]

This guide will explore how this compound can be applied in vitro to:

  • Potentiate the cytotoxicity of conventional chemotherapeutic agents.

  • Increase intracellular drug accumulation by mitigating pH-dependent sequestration and efflux.

  • Serve as a research tool to elucidate the complex interplay between tumor pH, lysosomal function, and drug resistance pathways.

Scientific Rationale: The Multifaceted Mechanism of this compound

This compound's ability to reverse chemoresistance is not attributed to a single action but rather a combination of effects that disrupt the tumor's defense systems. Understanding these mechanisms is critical for designing robust experiments.

Primary Mechanisms of Action:

  • Inhibition of V-ATPase and pH Gradient Disruption: V-ATPases are overexpressed in many tumor types and are responsible for pumping protons (H+) out of the cell and into organelles.[5][9] This action creates a reversed pH gradient compared to normal cells (acidic exterior, alkaline interior). This compound, by inhibiting V-ATPases, leads to an increase in both extracellular and intracellular organelle pH.[1][6][7]

  • Inhibition of Lysosomal Drug Sequestration: Many weakly basic chemotherapeutic drugs (e.g., doxorubicin, vincristine) are naturally sequestered within acidic lysosomes, effectively removing them from their sites of action (like the nucleus).[1][2][8] By raising the lysosomal pH, this compound prevents this "ionic trapping," leading to higher cytoplasmic concentrations of the drug and increased availability at its target.[1][2]

  • Modulation of ABC Transporter Activity: this compound has been shown to impede the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2, which are major contributors to MDR.[2] It can competitively bind to the substrate-binding regions of these pumps, thereby reducing the efflux of chemotherapeutic agents.[2]

  • Inhibition of Autophagy: The acidic environment of endosomes and lysosomes is critical for the process of autophagy, a survival mechanism that cancer cells use to withstand the stress induced by chemotherapy.[1][8] this compound can block the fusion of autophagosomes with lysosomes, disrupting this pro-survival pathway and rendering cells more susceptible to apoptosis.[7][10]

The following diagram illustrates the key pathways through which this compound acts to reverse chemoresistance.

G cluster_cell Tumor Cell cluster_tme Acidic Tumor Microenvironment (TME) ChemoDrug Chemotherapeutic Drug ABCTransporter ABC Transporter (e.g., P-gp/ABCB1) ChemoDrug->ABCTransporter Effluxed Lysosome Acidic Lysosome (Drug Sequestration) ChemoDrug->Lysosome Trapped Nucleus Nucleus (Drug Target) ChemoDrug->Nucleus Therapeutic Effect cluster_cell cluster_cell ChemoDrug->cluster_cell Enters Cell Lanso This compound VATPase V-ATPase Lanso->VATPase Inhibits Lanso->ABCTransporter Inhibits Efflux Lanso->Lysosome Raises pH, Prevents Sequestration Autophagy Autophagy (Cell Survival) Lanso->Autophagy Inhibits VATPase->Protons Pumps H+ out

Caption: this compound's multi-target approach to reversing chemoresistance.

Experimental Design & Workflow

A typical workflow to investigate the effects of this compound involves establishing a chemoresistant cell line, treating it with a combination of this compound and a chemotherapeutic agent, and then assessing various cellular endpoints.

G cluster_analysis Analysis Assays Start Start: Parental Cancer Cell Line Step1 Step 1: Generate Chemoresistant Cell Line Model Start->Step1 Step2 Step 2: Characterize Resistance (IC50 Assay) Step1->Step2 Step3 Step 3: Combination Treatment - Chemo Drug - this compound Step2->Step3 Step4 Step 4: Endpoint Analysis Step3->Step4 Assay1 Cell Viability (MTT/XTT) Step4->Assay1 Assay2 Drug Accumulation (Flow Cytometry) Step4->Assay2 Assay3 Protein Expression (Western Blot) Step4->Assay3 Assay4 pH Measurement (Fluorescent Probes) Step4->Assay4

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

Important Pre-experimental Considerations:

  • This compound Preparation: this compound is a prodrug that requires an acidic environment for activation.[11][12] While the naturally acidic TME facilitates this in vivo, for in vitro work, prepare a stock solution in DMSO and ensure the final cell culture medium has a pH that allows for its activity (typically unbuffered or slightly acidic conditions are preferred to mimic the TME).[13]

  • Cell Line Selection: Use a pair of cell lines: the parental, drug-sensitive line and a derived, drug-resistant subline. Resistance can be induced by continuous exposure to escalating doses of the chemotherapeutic agent.[14]

Protocol 1: Generation of a Chemoresistant Cell Line

This protocol describes a common method for developing a drug-resistant cell line through continuous drug pressure.[14]

  • Initiation: Culture the parental cancer cell line in its recommended medium. Start by exposing the cells to the chemotherapeutic drug at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating steadily (this may take several passages), increase the drug concentration by 1.5 to 2-fold.

  • Iterative Selection: Repeat the dose escalation process over several months. The goal is to gradually select for a population of cells that can survive and proliferate in high concentrations of the drug.

  • Verification: Once a resistant line is established (e.g., can tolerate 10-fold or higher IC50 than the parental line), confirm the resistance phenotype by performing a dose-response curve and comparing the IC50 values (see Protocol 2).

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of the drug (typically the IC50 of the parental line) to ensure the resistance phenotype is not lost. Remove the drug from the medium 24-48 hours before starting an experiment.

Protocol 2: Determining IC50 and Reversal of Resistance (MTT Assay)

This assay quantifies cell viability and is the cornerstone for assessing chemoresistance reversal.

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Pre-treatment (this compound): The next day, remove the medium and add fresh medium containing a non-toxic concentration of this compound.[1] It is crucial to first determine the cytotoxicity of this compound alone to select a sublethal concentration for combination studies.[9] Incubate for a period determined by pilot studies (e.g., 2-24 hours).[10]

  • Chemotherapy Treatment: Add the chemotherapeutic drug in a series of 2-fold dilutions to the wells already containing this compound. Include controls: untreated cells, cells with this compound only, and cells with the chemo-drug only.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value for each condition. The fold reversal (FR) can be calculated as: FR = IC50 of chemo-drug alone / IC50 of chemo-drug + this compound.

Table 1: Example Data for IC50 Determination

Cell Line / ConditionChemotherapy Drug IC50 (µM)Fold Reversal (FR)
Parental Cells1.5-
Resistant Cells45.0-
Resistant Cells + this compound (100 µM)5.28.65
Protocol 3: Intracellular Drug Accumulation Assay (Flow Cytometry)

This protocol measures whether this compound increases the intracellular concentration of a fluorescent chemotherapeutic drug (like doxorubicin) or a fluorescent substrate of ABC transporters (like Rhodamine 123).

  • Cell Preparation: Prepare a single-cell suspension of resistant cells.

  • Treatment: Incubate the cells with a non-toxic concentration of this compound (or a known P-gp inhibitor like verapamil as a positive control) for 1-2 hours at 37°C.

  • Fluorescent Substrate Addition: Add doxorubicin (e.g., 10 µM) or Rhodamine 123 (e.g., 1 µM) to the cell suspension and incubate for another 60-90 minutes at 37°C, protected from light.

  • Washing: Stop the accumulation by placing the tubes on ice and washing the cells twice with ice-cold PBS to remove extracellular fluorescence.

  • Flow Cytometry: Resuspend the cells in fresh cold PBS and analyze them immediately using a flow cytometer (e.g., using the FITC or PE channel, depending on the fluorophore).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different treatment groups. An increase in MFI in the this compound-treated group compared to the chemo-drug only group indicates increased intracellular accumulation.[2]

Protocol 4: Western Blot for ABC Transporter Expression

This protocol determines if this compound's effect is due to a change in the expression level of efflux pumps.

  • Treatment and Lysis: Treat resistant cells with this compound for 24-48 hours. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-P-glycoprotein/ABCB1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH). Recent studies suggest this compound does not typically alter the expression or subcellular localization of ABCB1/G2, but rather inhibits their function.[2] This experiment serves as a crucial control to confirm this mechanism.

Data Interpretation and Troubleshooting

  • Successful Reversal: A significant decrease in the IC50 value of the chemotherapeutic agent in the presence of this compound, coupled with an increase in intracellular drug accumulation, strongly suggests that this compound is effectively reversing chemoresistance.

  • No Change in Protein Expression: If Western blot results show no change in P-gp/ABCB1 levels, it supports the hypothesis that this compound acts as a functional inhibitor rather than a transcriptional regulator of the pump.[2]

  • Cytotoxicity of this compound: High concentrations of this compound can be cytotoxic to some cancer cell lines.[1][13] Always perform a dose-response curve for this compound alone to identify a concentration that is effective at modulating pH without causing significant cell death on its own.

  • Variability Between Cell Lines: The efficacy of this compound can vary significantly between different tumor types and even between cell lines of the same origin.[11][13] This highlights the importance of empirical testing for each specific model system.

Conclusion

This compound presents a readily available and clinically relevant tool for studying the mechanisms of chemoresistance. Its ability to modulate the tumor pH gradient, inhibit drug sequestration, and interfere with efflux pump function makes it a valuable agent for both basic research and translational studies. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of pH modulation as a strategy to overcome one of the most significant challenges in cancer therapy.

References

  • Yu, M., et al. (2015). Influence of the proton pump inhibitor this compound on distribution and activity of doxorubicin in solid tumors. Journal of Pharmacology and Experimental Therapeutics.
  • Ji, N., et al. (2024). This compound (LPZ) reverses multidrug resistance (MDR) in cancer through impeding ATP-binding cassette (ABC) transporter-mediated chemotherapeutic drug efflux and lysosomal sequestration. Drug Resistance Updates.
  • Ikemoto, T., et al. (2019). Proton Pump Inhibitors Enhance the Antitumor Effect of Chemotherapy for Esophageal Squamous Cell Carcinoma. Cancers (Basel).
  • Delfino, P., et al. (2015). Influence of the proton pump inhibitor this compound on the distribution and activity of doxorubicin in solid tumors. ResearchGate.
  • Wang, Y., et al. (2021). This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. Frontiers in Oncology.
  • Spugnini, E. P., et al. (2011). This compound as a rescue agent in chemoresistant tumors: a phase I/II study in companion animals with spontaneously occurring tumors. Journal of Translational Medicine.
  • Ji, N., et al. (2024). This compound (LPZ) reverses multidrug resistance (MDR) in cancer through impeding ATP-binding cassette (ABC) transporter-mediated chemotherapeutic drug efflux and lysosomal sequestration. Ouci.
  • Spugnini, E. P., et al. (2011). This compound as a rescue agent in chemoresistant tumors: a phase I/II study in companion animals with spontaneously occurring tumors. PMC.
  • Azzarito, T., et al. (2018). This compound and carbonic anhydrase IX inhibitors sinergize against human melanoma cells. Taylor & Francis Online.
  • Various Authors. (2024). This compound (LPZ) reverses multidrug resistance (MDR) in cancer through impeding ATP-binding cassette (ABC) transporter-mediated chemotherapeutic drug efflux and lysosomal sequestration | Request PDF. ResearchGate.
  • Fanciulli, M., et al. (2021). Rethinking the Combination of Proton Exchanger Inhibitors in Cancer Therapy. PMC.
  • Lugini, L., et al. (2016). Proton pump inhibitors while belonging to the same family of generic drugs show different anti-tumor effect. Taylor & Francis Online.
  • Parks, M. M., et al. (2024). Emerging Role of Extracellular pH in Tumor Microenvironment as a Therapeutic Target for Cancer Immunotherapy. PMC.
  • De Milito, A., et al. (2005). Proton pump inhibitors may reduce tumour resistance. Expert Opinion on Pharmacotherapy.
  • Wang, Y., et al. (2021). This compound Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. PubMed Central.
  • Crown Bioscience. (2024). How to use in vitro models to study and overcome drug resistance in oncology.
  • Various Authors. (2024). In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. Expert Opinion on Drug Discovery.
  • Cigna Healthcare. (2020). Tumor In Vitro Chemosensitivity and Chemoresistance Assays.
  • Leonova, E. I., et al. (2024). An in vitro tumor recurrence model based on platinum-resistant colon cancer cells as a research tool for studying cancer cell dormancy. PLoS One.
  • Stanford University. (2024). Scientists Discover Method to Reverse Chemo Resistance in Pancreatic Cancer. SciTechDaily.
  • Manigandan, V., et al. (2024). Role of P-Gp in Treatment of Cancer. Scirp.org.

Sources

Application Notes & Protocols: Investigating the Protective Effect of Lansoprazole on Cisplatin-Induced Oxidative Stress in Hepatic Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Cisplatin-Induced Hepatotoxicity

Cisplatin is a cornerstone of chemotherapy, widely employed against a variety of solid tumors.[1] However, its clinical utility is often constrained by severe side effects, including hepatotoxicity.[2][3][4] The liver damage induced by cisplatin is largely attributed to the overwhelming production of reactive oxygen species (ROS), leading to a state of oxidative stress that damages cellular components and can trigger apoptosis (programmed cell death).[1][2][3][5][6][7] Mitochondria are a primary target and source of this ROS surge, resulting in mitochondrial dysfunction, which further exacerbates cellular injury.[5][6][8] This creates a critical need for co-therapies that can mitigate this hepatic damage without compromising cisplatin's anti-cancer efficacy.

Lansoprazole, a proton pump inhibitor (PPI) primarily used to reduce gastric acid, has emerged as a promising cytoprotective agent.[9][10] Its protective effects extend beyond the stomach, demonstrating potent antioxidant properties independent of its acid-blocking function.[9][10][11] Research indicates that this compound can shield hepatic cells from drug-induced oxidative injury by activating the body's own defense mechanisms.[9][11][12][13][14] This guide provides a comprehensive overview of the underlying molecular pathways and detailed protocols to investigate and validate the protective effects of this compound against cisplatin-induced hepatotoxicity in an in vitro setting.

Core Signaling Pathway: this compound's Activation of the Nrf2 Antioxidant Response

The primary mechanism by which this compound confers protection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Nrf2 is a master regulator of cellular redox homeostasis, orchestrating the expression of a suite of antioxidant and detoxification genes.[9][10]

Under normal conditions , Nrf2 is held inactive in the cytoplasm by its inhibitor, Keap1. When cells are exposed to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Cisplatin-induced oxidative stress initiates this process, but the damage can overwhelm the cell's capacity. This compound acts as a potent Nrf2 activator. [9] Studies have shown that this compound treatment leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn promotes the stabilization and nuclear accumulation of Nrf2.[9][10][11] This enhanced Nrf2 activity significantly boosts the expression of protective enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione S-Transferases (GSTs).[11][12][14] These enzymes neutralize ROS and detoxify harmful compounds, thereby reducing cisplatin-induced cell death.[9][11] The cytoprotective effect of this compound is largely dependent on this p38 MAPK/Nrf2/ARE axis.[9][10][11]

Lansoprazole_Cisplatin_Pathway cluster_cisplatin Cisplatin-Induced Stress cluster_this compound This compound Protective Pathway Cisplatin Cisplatin Mito Mitochondrial Dysfunction Cisplatin->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Damage Hepatic Cell Damage / Apoptosis ROS->Damage LPZ This compound p38 p38 MAPK (Phosphorylation) LPZ->p38 activates Nrf2_cyto Nrf2 (Cytoplasm) p38->Nrf2_cyto stabilizes Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds AntiOx ↑ Antioxidant Genes (HO-1, NQO1, GSTs) ARE->AntiOx activates transcription AntiOx->ROS neutralizes

Caption: Proposed mechanism of this compound's cytoprotective effect.

Experimental Design and Rationale

To validate the hypothesis that this compound protects hepatic cells from cisplatin-induced oxidative stress via Nrf2 activation, a series of well-controlled in vitro experiments are necessary. The workflow is designed to first establish the cytotoxic effect of cisplatin and the protective potential of this compound, then to dissect the underlying mechanisms by measuring oxidative stress and quantifying the activation of the key signaling molecules.

Experimental_Workflow A 1. Cell Culture (e.g., Rat Hepatic RL34 Cells) B 2. Treatment Groups - Control (DMSO) - this compound (LPZ) only - Cisplatin (CP) only - LPZ + CP A->B Seed & Treat C 3. Assess Cytotoxicity (MTS Assay) B->C 24h Post-CP D 4. Measure Oxidative Stress (ROS Detection Assay) B->D Time-course E 5. Analyze Nrf2 Pathway - Western Blot (p-p38, Nrf2, HO-1) - qRT-PCR (HO-1, NQO1 mRNA) B->E 3-6h Post-LPZ F 6. Data Analysis & Interpretation C->F D->F E->F

Caption: High-level experimental workflow.

Application Protocols

Protocol 1: In Vitro Model of Cisplatin-Induced Hepatotoxicity

Rationale: This protocol establishes a reproducible cell-based model to study drug-induced liver injury. Rat liver epithelial cells (e.g., RL34) are a suitable model as they have been previously used to demonstrate this specific mechanism.[9][11][15] The concentrations and timing are based on published studies to achieve significant cytotoxicity with cisplatin and observe a protective effect with this compound.[15][16]

Materials:

  • Rat liver epithelial cells (RL34)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Cisplatin (Stock solution in DMSO or saline)

  • This compound (Stock solution in DMSO)

  • 96-well and 6-well cell culture plates

  • Sterile DMSO (Vehicle control)

Procedure:

  • Cell Seeding: Seed RL34 cells in the appropriate plates (e.g., 1 x 10⁴ cells/well for a 96-well plate; 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in complete medium. A final concentration of 100 µM is recommended.[15]

    • Aspirate the old medium from the designated wells and add the this compound-containing medium.

    • For control and "Cisplatin only" wells, add medium containing an equivalent concentration of DMSO.

    • Incubate for 3 hours.[15][16]

  • Cisplatin Treatment:

    • Prepare working solutions of cisplatin in complete medium. A final concentration of 20 µM is recommended to induce significant cell death.[15]

    • Add the cisplatin-containing medium to the "Cisplatin only" and "this compound + Cisplatin" wells.

    • Incubate for an additional 24 hours.[15][16]

Experimental Groups Summary:

Group Pre-treatment (3 hr) Treatment (24 hr)
Control Vehicle (DMSO) Vehicle (DMSO)
This compound 100 µM this compound Vehicle (DMSO)
Cisplatin Vehicle (DMSO) 20 µM Cisplatin

| LPZ + Cisplatin | 100 µM this compound | 20 µM Cisplatin |

Protocol 2: Assessment of Cell Viability (MTS Assay)

Rationale: The MTS assay is a colorimetric method to determine the number of viable cells. It measures the metabolic activity of mitochondria, which is reduced in cells undergoing apoptosis or necrosis. This allows for the quantification of cisplatin's cytotoxicity and this compound's protective effect.[16]

Materials:

  • Cells cultured and treated in a 96-well plate (from Protocol 1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Following the 24-hour cisplatin treatment, add 20 µL of MTS reagent directly to each well of the 96-well plate.

  • Incubate the plate for 1-2 hours at 37°C, 5% CO₂.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Express the viability of treated cells as a percentage of the control group after subtracting the background absorbance.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: Since oxidative stress is the primary mechanism of cisplatin toxicity, directly measuring ROS levels is crucial.[5][6] Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are cell-permeable and become fluorescent upon oxidation by ROS, providing a quantitative measure of the intracellular oxidative state.[17][18]

Materials:

  • Cells cultured and treated in a 96-well plate (black, clear bottom)

  • H₂DCFDA reagent (or similar ROS probe like CellROX™)[19]

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • After the desired treatment period (a time-course experiment, e.g., 6, 12, 24 hours post-cisplatin, is recommended), aspirate the culture medium.

  • Wash the cells gently with 100 µL of warm PBS.

  • Add 100 µL of H₂DCFDA working solution (typically 5-10 µM in PBS) to each well.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Aspirate the H₂DCFDA solution and wash again with warm PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence using a microplate reader (e.g., Excitation/Emission ~485/535 nm for DCF).

  • Calculation: Express ROS levels as a fold change relative to the control group.

Protocol 4: Western Blot Analysis of Nrf2 Pathway Proteins

Rationale: To confirm the mechanism of action, it is essential to measure the protein levels of key players in the signaling cascade. Western blotting allows for the visualization and quantification of p38 MAPK phosphorylation (activation), Nrf2 accumulation, and the upregulation of its downstream target, HO-1.[9][12]

Materials:

  • Cells cultured and treated in 6-well plates (from Protocol 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-p38, anti-p38, anti-Nrf2, anti-HO-1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein (e.g., p-p38 to total p38).

Data Analysis & Expected Outcomes

The following table summarizes the expected outcomes from the described protocols, which would collectively support the hypothesis.

AssayCisplatin OnlyThis compound + CisplatinRationale / Interpretation
Cell Viability ↓ ~40-50%↑ Significantly higher than Cisplatin onlyDemonstrates this compound's cytoprotective effect.[11][16]
ROS Levels ↑ ~2-3 fold↓ Significantly lower than Cisplatin onlyShows that this compound mitigates cisplatin-induced oxidative stress.
p-p38/p38 Ratio ↑ (Slight)↑↑ Significantly higher than Cisplatin onlyIndicates that this compound activates the p38 MAPK pathway.[9][11]
Nrf2 Protein ↑ (Slight)↑↑ Significantly higher than Cisplatin onlyConfirms this compound induces Nrf2 stabilization and accumulation.[11][12]
HO-1 Protein ↑ (Slight)↑↑ Significantly higher than Cisplatin onlyValidates activation of Nrf2's downstream antioxidant gene expression.[9][12]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for investigating the protective effects of this compound against cisplatin-induced hepatotoxicity. The data generated will elucidate the role of the p38 MAPK/Nrf2/ARE signaling pathway in mediating this protection.[9][10][11] By demonstrating that this compound can bolster the cell's intrinsic antioxidant defenses, this research can provide a strong preclinical rationale for using this compound as an adjunctive therapy to reduce the harmful side effects of cisplatin, potentially improving patient outcomes and quality of life. Future studies could involve in vivo animal models to confirm these findings in a whole-organism context and explore the therapeutic window for co-administration.

References

  • Kanai, Y., et al. (2023).
  • Liu, H., et al. (2012). Cisplatin-Induced Hepatotoxicity Is Enhanced by Elevated Expression of Cytochrome P450 2E1. Toxicological Sciences. [Link]
  • Yamashita, Y., et al. (2014). Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of this compound. PLOS ONE. [Link]
  • Kanai, Y., et al. (2023).
  • Kanai, Y., et al. (2023).
  • Yamashita, Y., et al. (2014). A summary schematic of the this compound-induced AhR/Cyp1a1/Nrf2 pathway...
  • Yamashita, Y., et al. (2014). Nrf2-inducing anti-oxidation stress response in the rat liver--new beneficial effect of this compound. PubMed. [Link]
  • Kanai, Y., et al. (2023).
  • Santos, N. A., et al. (2007).
  • Santos, N. A., et al. (2007). Cisplatin induces mitochondrial oxidative stress with resultant energetic metabolism impairment, membrane rigidification and apoptosis in rat liver.
  • Yamashita, Y., et al. (2014). Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of this compound.
  • Zolnik, B., et al. (2011). Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles. Methods in Molecular Biology. [Link]
  • Li, S., et al. (2024). Licorice attenuates cisplatin-induced hepatotoxicity by alleviating endoplasmic reticulum stress and apoptosis. Frontiers in Pharmacology. [Link]
  • Kanai, Y., et al. (2023). This compound suppresses the cisplatin-induced cytotoxicity.
  • Kocic, J., et al. (2023). Oxidative Damage as a Fundament of Systemic Toxicities Induced by Cisplatin—The Crucial Limitation or Potential Therapeutic Target? PubMed Central. [Link]
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
  • Thomas, D. D., et al. (2015).
  • Chen, Z., et al. (2015). Mitaplatin Increases Sensitivity of Tumor Cells to Cisplatin by Inducing Mitochondrial Dysfunction. PubMed Central. [Link]
  • Zhang, Y., et al. (2018). Methods for the detection of reactive oxygen species. Analytical Methods. [Link]
  • Wang, H., et al. (2017). Effect of cisplatin on cell viability in rat primary hepatocytes.
  • Andres-Mach, M., et al. (2015).
  • Lee, S., et al. (2014). In-depth Identification of Pathways Related to Cisplatin-induced Hepatotoxicity through an Integrative Method Based on an Informatics-assisted Label-free Protein Quantitation and Microarray Gene Expression Approach. PubMed Central. [Link]
  • Siddik, Z. H. (2006).
  • Marullo, R., et al. (2013). Cisplatin Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions. PLOS ONE. [Link]

Sources

Application Note & Protocol: Enhancing the Acid Stability of Lansoprazole through Co-crystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor, is notoriously unstable in acidic environments, which complicates its formulation and can impact its therapeutic efficacy.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of co-crystallization to improve the acid stability of this compound. We delve into the mechanistic principles of co-crystallization, offering detailed, step-by-step protocols for both the synthesis of this compound co-crystals via solvent evaporation and slurry methods, and their subsequent evaluation in acidic media. This guide emphasizes the causality behind experimental choices and provides a framework for the robust characterization of the resulting co-crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Challenge of this compound's Acid Instability

This compound is a cornerstone in the treatment of acid-related gastrointestinal disorders.[3] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[4] However, the therapeutic efficacy of this compound is intrinsically linked to its chemical stability. The molecule is a substituted benzimidazole that is highly susceptible to degradation in the acidic milieu of the stomach.[1][2] This degradation occurs before the drug can be absorbed in the small intestine to exert its systemic effect.[5] Consequently, commercial formulations often rely on enteric coatings to protect the active pharmaceutical ingredient (API) from gastric acid.

Co-crystallization has emerged as a powerful tool in crystal engineering to enhance the physicochemical properties of APIs, such as solubility, dissolution rate, and, critically, chemical stability, without altering the covalent structure of the drug molecule.[6][7][8] Co-crystals are multi-component crystalline solids composed of an API and a pharmaceutically acceptable co-former held together by non-covalent interactions, most commonly hydrogen bonds.[8] By incorporating a co-former into the crystal lattice of this compound, it is possible to create a new solid form with a modified microenvironment that can protect the API from acid-catalyzed degradation. A study has demonstrated that co-crystals of this compound with nicotinamide can significantly improve its stability in acidic conditions.[9]

This application note will provide detailed protocols for two common co-crystallization techniques—solvent evaporation and slurry co-crystallization—and a robust methodology for assessing the enhanced acid stability of the resulting this compound co-crystals.

Co-crystallization Screening and Co-former Selection

The success of co-crystallization hinges on the selection of an appropriate co-former. An ideal co-former should be non-toxic, pharmaceutically acceptable, and capable of forming strong intermolecular interactions (e.g., hydrogen bonds) with the API. For enhancing the acid stability of this compound, co-formers with basic functional groups may offer an additional advantage by neutralizing the local acidic environment.

Commonly explored co-formers for pharmaceutical applications include:

  • Carboxylic acids: (e.g., succinic acid, tartaric acid)

  • Amides: (e.g., nicotinamide, isoniazid)

  • Amino acids: (e.g., proline, glycine)

  • Other pharmaceutically acceptable compounds: (e.g., piperazine, vanillin)[10]

Screening for co-crystal formation can be performed using various techniques, including thermal methods like Differential Scanning Calorimetry (DSC) and solvent-based methods.[11][12][13] DSC can be a rapid screening tool by observing thermal events such as eutectic melting and co-crystal formation upon heating a physical mixture of the API and co-former.[12][13]

Experimental Protocols

Protocol 1: Co-crystallization of this compound by Solvent Evaporation

The solvent evaporation method is a widely used and straightforward technique for preparing co-crystals.[14][15][16] It involves dissolving both the API and the co-former in a common solvent and then allowing the solvent to evaporate slowly, leading to the formation of co-crystals.

Materials and Equipment:

  • This compound (API)

  • Nicotinamide (Co-former)

  • Methanol (HPLC grade)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spatula

  • Fume hood

Step-by-Step Procedure:

  • Molar Ratio Selection: Based on previously successful studies, a 1:1 molar ratio of this compound to nicotinamide is a good starting point.[9]

  • Weighing: Accurately weigh equimolar amounts of this compound and nicotinamide.

  • Dissolution: Dissolve the weighed this compound and nicotinamide in a minimal amount of a suitable solvent (e.g., methanol) in a glass vial. The choice of solvent is crucial; it should be one in which both components are soluble.[17]

  • Stirring: Gently stir the solution at room temperature for approximately 30 minutes to ensure complete dissolution and molecular interaction.

  • Evaporation: Cover the vial with a perforated lid (e.g., aluminum foil with small holes) and leave it in a fume hood at ambient temperature for slow evaporation of the solvent. The slow evaporation rate is critical for the growth of well-defined crystals.[15]

  • Crystal Collection: Once the solvent has completely evaporated, collect the resulting solid material.

  • Characterization: Characterize the obtained solid to confirm the formation of co-crystals.

Protocol 2: Co-crystallization of this compound by Slurry Co-crystallization

Slurry co-crystallization is particularly useful when the API and co-former have different solubilities in the chosen solvent.[14][18] It involves suspending a solid mixture of the API and co-former in a small amount of a solvent where at least one component has limited solubility.

Materials and Equipment:

  • This compound (API)

  • Nicotinamide (Co-former)

  • Ethanol (HPLC grade)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled stirring plate

  • Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Spatula

Step-by-Step Procedure:

  • Molar Ratio and Weighing: Prepare a physical mixture of this compound and nicotinamide in a 1:1 molar ratio.

  • Slurry Preparation: Place the physical mixture in a glass vial and add a small amount of a selected solvent (e.g., ethanol) to create a slurry. The solid should not completely dissolve.[17]

  • Stirring and Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., 25°C or slightly elevated) for a prolonged period (e.g., 24-72 hours). This allows for the gradual transformation of the initial solid phases into the more stable co-crystal form.[19]

  • Solid Isolation: After the equilibration period, filter the solid material using a vacuum filtration setup.

  • Drying: Wash the collected solid with a small amount of the solvent and dry it under vacuum or at room temperature.

  • Characterization: Analyze the dried solid to confirm the formation of co-crystals.

Characterization of this compound Co-crystals

Thorough characterization is essential to confirm the formation of a new crystalline phase and to understand its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying new crystalline forms.[20][21] The diffraction pattern of a co-crystal will be unique and different from the patterns of the individual components and their physical mixture.[22][23]

  • Sample Preparation: Gently grind the sample to a fine powder.

  • Data Acquisition: Collect the PXRD pattern over a suitable 2θ range (e.g., 5-40°).

  • Analysis: Compare the PXRD pattern of the product with those of this compound and the co-former. The appearance of new diffraction peaks indicates the formation of a new crystalline phase.[10][24]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the co-crystals, such as their melting point.[11] A co-crystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[12][25]

  • Sample Preparation: Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Analysis: Observe the thermogram for a single melting endotherm. This can also provide information about the purity of the co-crystal phase.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the intermolecular interactions between the API and the co-former.[26][27] The formation of hydrogen bonds in a co-crystal will lead to shifts in the vibrational frequencies of the involved functional groups (e.g., C=O, N-H, O-H).[9][26][28]

  • Sample Preparation: Prepare a sample by mixing a small amount of the solid with KBr powder and pressing it into a pellet, or use an ATR-FTIR setup.[26]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm-1.

  • Analysis: Compare the spectrum of the co-crystal with those of the individual components. Shifts in the characteristic peaks provide evidence of hydrogen bond formation.[24][29]

Protocol for Acid Stability Assessment

The primary goal of co-crystallizing this compound in this context is to enhance its stability in an acidic environment. This protocol outlines a method to quantify and compare the degradation of pure this compound versus its co-crystals.

Materials and Equipment:

  • Pure this compound

  • This compound Co-crystals

  • 0.1 N Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • pH meter

  • Water bath or incubator set to 37°C

  • Syringe filters (0.45 µm)

Step-by-Step Procedure:

  • Preparation of Acidic Medium: Prepare a solution of 0.1 N HCl.

  • Sample Preparation:

    • Accurately weigh an amount of pure this compound and an equivalent amount of this compound co-crystals and place them in separate volumetric flasks.

    • Add a small amount of methanol to dissolve the samples, and then dilute to the mark with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Place the sample solutions in a water bath or incubator maintained at 37°C.

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Sample Quenching and Filtration: Immediately neutralize the withdrawn aliquots with a suitable base (if necessary for the HPLC method) and filter them through a 0.45 µm syringe filter.

  • HPLC Analysis: Analyze the filtered samples by HPLC to determine the concentration of remaining this compound. A typical HPLC method for this compound analysis might use a C18 column with a mobile phase of methanol and water (e.g., 80:20 v/v) and UV detection at 285 nm.[30][31] The retention time for this compound is typically around 5.4 minutes under these conditions.[30]

  • Data Analysis: Plot the percentage of undegraded this compound against time for both the pure drug and the co-crystals. Calculate the degradation rate constants for comparison. A study showed that this compound co-crystals were up to 75% more stable than pure this compound in 0.1 N HCl.[9]

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound and its Co-crystal

PropertyThis compound (Pure)This compound-Nicotinamide Co-crystalReference
Appearance White to off-white crystalline powderWhite crystalline powder[9]
Melting Point (°C) ~178 °C (decomposition)Lower than pure this compound[9]
PXRD Peaks (2θ) Characteristic peaks at specific anglesUnique peaks different from starting materials[10][24]
FTIR (cm⁻¹) Characteristic peaks for functional groupsShifts in C=O and N-H stretching bands[9][26]

Table 2: Acid Degradation of this compound vs. This compound Co-crystal in 0.1 N HCl at 37°C

Time (minutes)% this compound Remaining (Pure)% this compound Remaining (Co-crystal)
0100100
156590
304082
601570
120<555

Visualization of Workflows

Co-crystallization Workflow

CoCrystallization_Workflow cluster_prep Preparation cluster_methods Co-crystallization Methods cluster_analysis Characterization cluster_evaluation Evaluation API This compound (API) SolventEvap Solvent Evaporation API->SolventEvap Slurry Slurry Crystallization API->Slurry Coformer Co-former (e.g., Nicotinamide) Coformer->SolventEvap Coformer->Slurry PXRD PXRD SolventEvap->PXRD DSC DSC SolventEvap->DSC FTIR FTIR SolventEvap->FTIR Slurry->PXRD Slurry->DSC Slurry->FTIR Stability Acid Stability Study (HPLC Analysis) PXRD->Stability DSC->Stability FTIR->Stability

Caption: Workflow for co-crystal preparation and analysis.

Mechanism of Enhanced Stability

Stability_Mechanism cluster_pure Pure this compound in Acid cluster_cocrystal This compound Co-crystal in Acid Pure_API This compound Molecule Degradation Degradation Products Pure_API->Degradation rapid degradation H_ion H+ H_ion->Pure_API attacks sulfoxide CoCrystal This compound Co-former H_ion2 H+ CoCrystal:cf->H_ion2 shields/neutralizes Stable_API Stable this compound CoCrystal:api->Stable_API protected

Caption: Co-crystal lattice protects this compound from acid attack.

Conclusion

Co-crystallization presents a highly effective strategy for overcoming the inherent acid instability of this compound. By forming co-crystals with suitable co-formers, the stability of this compound in acidic environments can be significantly enhanced, potentially leading to improved bioavailability and more robust formulation development. The protocols and analytical methods detailed in this application note provide a solid foundation for researchers to explore the potential of co-crystallization in improving the physicochemical properties of this compound and other acid-labile drugs.

References

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. PubMed.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org.
  • Types of Solution Cocrystallization. Encyclopedia.pub.
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. World Journal of Pharmaceutical Research.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. NIH.
  • Improvement of Acid Stability of this compound by Co crystallization Techniques. ResearchGate.
  • Cocrystal formation by anti-solvent slurry. CrystEngComm (RSC Publishing).
  • A rapid thermal method for cocrystal screening. CrystEngComm (RSC Publishing).
  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Analytical method development, validation and forced degradation studies of this compound by rp-hplc. SciSpace.
  • DSC as a screening tool for rapid co-crystal detection in binary mixtures of benzodiazepines with co-formers. Springer.
  • Crystal Engineering of this compound for Solubility and Bioavailability Enhancement. IJCRT.org.
  • DISSOLUTION ENHANCEMENT OF this compound USING COCRYSTALLIZATION. ResearchGate.
  • Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study. ACS Publications.
  • Cocrystal Screening of Stanolone and Mestanolone Using Slurry Crystallization. ResearchGate.
  • Detection of cocrystal formation based on binary phase diagrams using thermal analysis. PubMed.
  • Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characterization of antioxidants 3H-benzimidazole-2-thiones. Pharmazie.
  • analytical method development, validation and forced degradation studies of this compound by rp-hplc. ResearchGate.
  • Solubility data of this compound and its cocrystals. ResearchGate.
  • Pharmacology of Proton Pump Inhibitors. PMC - NIH.
  • Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org.
  • Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. Journal of Pharmacy & Pharmacognosy Research.
  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. ACS Publications.
  • Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. ACS Publications.
  • Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. UCL Discovery.
  • Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. PMC - NIH.
  • Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. NIH.
  • Simultaneous DSC-FTIR microspectroscopy used to screen and detect the co-crystal formation in real time. ResearchGate.
  • Stabilization of a new antiulcer drug (this compound) in the solid dosage forms. ResearchGate.
  • DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. PMC - PubMed Central.
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI.
  • Design and Optimizing this compound Solubility through Nanocrystallization: A Dual Polymer Approach. Asian Journal of Pharmaceutics.
  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. ACS Publications.
  • This compound Metabolism Pathway (old). PathWhiz.
  • This compound. PubChem - NIH.
  • What is the mechanism of this compound?. Patsnap Synapse.
  • DISSOLUTION ENHANCEMENT OF this compound USING COCRYSTALLIZATION. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Lansoprazole in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of lansoprazole's bioavailability in experimental settings. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results in your studies. Our guidance is grounded in established scientific principles and practical field experience to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with this compound in the lab.

Q1: Why am I observing low and variable plasma concentrations of this compound in my animal model?

A1: Low and erratic plasma concentrations of this compound are a frequent challenge, primarily due to its inherent physicochemical and pharmacokinetic properties. Several factors could be contributing to this issue in your experimental model:

  • Acid Lability: this compound is a proton pump inhibitor (PPI) that is highly unstable in acidic environments.[1][2][3] If the formulation does not adequately protect the drug from the low pH of the stomach, it will degrade before it can be absorbed in the small intestine.[2]

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which can limit its dissolution rate in the gastrointestinal fluids and subsequently, its absorption.[4][5][6]

  • First-Pass Metabolism: this compound undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[7][8][9][10] The extent of this metabolism can vary significantly between individuals and animal species, leading to variable bioavailability.[9][10]

  • Food Effect: The presence of food can significantly decrease the rate and extent of this compound absorption, reducing its bioavailability by about 50-70%.[3][11][12] Ensure that your experimental animals are fasted overnight before oral administration.

Q2: My in vitro dissolution results for a novel this compound formulation look promising, but the in vivo bioavailability is still poor. What could be the disconnect?

A2: This is a common challenge in formulation development. A disconnect between in vitro dissolution and in vivo performance can arise from several factors:

  • Inappropriate Dissolution Medium: The dissolution medium used in vitro may not accurately reflect the in vivo environment of the gastrointestinal tract. Consider using biorelevant media that mimic the fasted or fed state intestinal fluids.

  • Metabolic Instability: Even if the formulation successfully enhances dissolution, the drug is still subject to first-pass metabolism in the liver. Your formulation may not be addressing this key contributor to poor bioavailability.

  • Efflux Transporters: this compound is a substrate for efflux transporters like P-glycoprotein (ABCB1), which can pump the drug back into the intestinal lumen, reducing its net absorption.[9] Your in vitro model may not account for this.

  • Animal Model Specifics: The gastrointestinal physiology and metabolic enzyme expression can differ significantly between animal species and humans. The chosen animal model may not be predictive of human pharmacokinetics.

Q3: What are the most effective formulation strategies to enhance the oral bioavailability of this compound in preclinical studies?

A3: Several formulation strategies have proven effective in overcoming the challenges associated with this compound's bioavailability:

  • Enteric Coating: This is a fundamental and critical strategy to protect the acid-labile this compound from the gastric environment, ensuring it reaches the higher pH of the small intestine for absorption.[2][13]

  • Solid Dispersions: This technique involves dispersing this compound in a water-soluble carrier at a molecular level to enhance its solubility and dissolution rate.[14][15][16][17] Carriers like PVP K30 have shown promising results.[14]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from Eudragit® or PLGA, can improve its stability, increase its surface area for dissolution, and potentially enhance its absorption.[18][19][20][21] Positively charged nanoparticles have shown higher cellular uptake.[20]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can form nanoemulsions in the gastrointestinal tract, improving the solubilization and absorption of poorly water-soluble drugs like this compound.[6]

Q4: How can I accurately quantify this compound concentrations in small volume plasma samples from my rodent studies?

A4: For quantifying this compound in small biological samples, a highly sensitive and specific analytical method is required. The most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method is suitable for determining this compound concentrations, but may lack the sensitivity required for very low concentrations.[22][23][24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to use a stable isotope-labeled internal standard, allowing for accurate quantification in complex biological matrices like plasma.[25]

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Guide 1: Troubleshooting Inconsistent Pharmacokinetic (PK) Data

Problem: High inter-individual variability in Cmax and AUC values in your animal cohort.

Potential Cause Troubleshooting Steps Rationale
Improper Dosing Technique - Ensure consistent oral gavage technique to deliver the full dose to the stomach. - For solid formulations, ensure complete ingestion by the animal.Inaccurate dosing is a primary source of variability.
Inadequate Fasting - Implement a strict overnight fasting protocol (12-16 hours) with free access to water before dosing.Food significantly impacts this compound absorption.[3][11]
Formulation Instability - Prepare the dosing formulation fresh daily. - If using a suspension, ensure it is homogenous before each administration.This compound is unstable, especially in aqueous solutions.[1]
Genetic Polymorphisms in Animal Strain - Be aware of potential genetic variations in CYP enzymes within your chosen animal strain. - Consider using a more genetically homogenous strain if variability persists.Polymorphisms in CYP2C19 can lead to significant differences in metabolism.[9][10]
Coprophagy (in rodents) - House animals in metabolic cages or use tail cups to prevent ingestion of feces, which can contain excreted drug or metabolites.This can lead to reabsorption and altered PK profiles.
Guide 2: Addressing Formulation-Related Issues

Problem: A novel formulation fails to show a significant improvement in bioavailability compared to a simple suspension.

Potential Cause Troubleshooting Steps Rationale
Inadequate Drug Loading or Encapsulation Efficiency - Characterize your formulation for drug content and encapsulation efficiency.Low drug loading will result in a lower administered dose.
Premature Drug Release - For enteric-coated formulations, perform in vitro release testing in simulated gastric fluid (e.g., 0.1 N HCl) to ensure stability.The coating must withstand the acidic environment of the stomach.[2]
Poor Redispersibility of Solid Formulations - For solid dispersions or nanoparticles, assess their ability to redisperse into a fine, homogenous suspension in aqueous media.Aggregation upon redispersion will reduce the surface area for dissolution.
Interaction with Formulation Excipients - Evaluate potential interactions between this compound and the excipients used in your formulation.Some excipients may hinder drug release or absorption.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound with PVP K30, a common strategy to enhance its solubility.[14]

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:carrier).[14]

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Gently sonicate the mixture if necessary to ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Drying and Pulverization:

    • Scrape the dried film from the flask.

    • Place the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Perform characterization studies such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug in the dispersion and the absence of chemical interactions.

    • Conduct in vitro dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a novel this compound formulation in a rodent model.

Materials and Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation and vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week before the experiment.

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Dosing:

    • Accurately weigh each animal to determine the correct dose volume.

    • Administer the this compound formulation or vehicle control orally via gavage at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[25]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Visualizations

Factors Contributing to Poor Bioavailability of this compound

cluster_physicochemical Physicochemical Properties cluster_physiological Physiological Factors Acid_Lability Acid Lability Poor_Bioavailability Poor & Variable Bioavailability Acid_Lability->Poor_Bioavailability Degradation in Stomach Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Poor_Bioavailability Limited Dissolution First_Pass_Metabolism First-Pass Metabolism (CYP2C19 & CYP3A4) First_Pass_Metabolism->Poor_Bioavailability Pre-systemic Elimination Efflux_Transporters Efflux by P-glycoprotein Efflux_Transporters->Poor_Bioavailability Reduced Absorption Food_Effect Food Effect Food_Effect->Poor_Bioavailability Decreased Absorption

Caption: Key factors impacting this compound's oral bioavailability.

Workflow for a Preclinical Pharmacokinetic Study

start Start: Animal Acclimatization & Fasting dosing Oral Administration of this compound Formulation start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis end End: Data Interpretation pk_analysis->end

Caption: Standard workflow for an in vivo pharmacokinetic study.

References

  • Delhotal-Landes, B., Cournot, A., Vermerie, N., Flouvat, B., & Lemaire, M. (n.d.). Clinical pharmacokinetics of this compound. PubMed.
  • SANOFI-AVENTIS CANADA INC. (2015, March 6). This compound.
  • Kok, R. J., Visser, J., Moolenaar, F., de Zeeuw, D., & Meijer, D. K. (1998). Determination of this compound in biological fluids and pharmaceutical dosage by HPLC. European Journal of Drug Metabolism and Pharmacokinetics, 23(2), 329–332.
  • Kristl, A., Vrecer, F., Sustercic, M., & Vojnovic, D. (1997). Preformulation investigation of the novel proton pump inhibitor this compound. Die Pharmazie, 52(11), 874–877.
  • (2024, November 4). Enhancement of this compound's solubility and dissolution rate. Science-backed Q&A.
  • Dr. Oracle. (2025, August 16). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)? Dr. Oracle.
  • Thorn, C. F., et al. (n.d.). This compound Pathway, Pharmacokinetics. PharmGKB.
  • (2024, July 17). What is the mechanism of this compound? Patsnap Synapse.
  • (n.d.). This compound Metabolism Pathway (old). PathWhiz.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Al-Ghazali, M. A., & Al-Hashimi, N. A. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 2385–2410.
  • Nirogi, R., Kandikere, V., & Mudigonda, K. (2015). Development and Validation of a LC-MS/MS Method to Determine this compound in Human Plasma. The Open Analytical Chemistry Journal, 9(1), 1-8.
  • El-Ragehy, N. A., El-Kimary, E. I., & El-Zanfaly, E. S. (2002). Anodic polarographic determination of this compound and omeprazole in pure form and in pharmaceutical dosage forms. Journal of Food and Drug Analysis, 10(3).
  • (2024, January 1). Enhancing this compound Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. International Journal of Trend in Scientific Research and Development.
  • Lin, Y. H., et al. (2014). Novel this compound-Loaded Nanoparticles for the Treatment of Gastric Acid Secretion-Related Ulcers: In Vitro and In Vivo Pharmacokinetic Pharmacodynamic Evaluation. AAPS PharmSciTech, 15(6), 1445–1455.
  • Freston, J. W., Chiu, Y. L., Mulford, D. J., & Pilmer, B. L. (2001). Bioavailability of this compound Granules Administered in Juice or Soft Food Compared With the Intact Capsule Formulation. Clinical Therapeutics, 23(4), 545–554.
  • Mulford, D., et al. (2001). Effect on bioavailability of admixing the contents of this compound capsules with selected soft foods. Journal of the American Pharmaceutical Association, 41(2), 254–258.
  • Al-kassas, R., et al. (2023). Development of a Multifunctional Oral Dosage Form via Integration of Solid Dispersion Technology with a Black Seed Oil-Based Self-Nanoemulsifying Drug Delivery System. Pharmaceutics, 15(10), 2465.
  • Kumar, A., & Saini, V. (2019). A review article on sublingual tablet of this compound. Journal of Pharmacognosy and Phytochemistry, 8(5), 1888-1894.
  • (n.d.). (PDF) Recent approaches of solid dispersion: A new concept toward oral bioavailability. ResearchGate.
  • (2024, December 28). Formulation of this compound delayed-release capsules with Eudragit. Science-backed Q&A.
  • Delhotal-Landes, B., Flouvat, B., Duchier, J., Lemaire, M., & Cournot, A. (1991). The effect of food and antacids on this compound absorption and disposition. European Journal of Drug Metabolism and Pharmacokinetics, Spec No 3, 315–320.
  • (n.d.). Formulation and evaluation of this compound orodispersable tablets using novel excipients. Scholars Research Library.
  • (2018, August 20). Analytical method development, validation and forced degradation studies of this compound by rp-hplc. SciSpace.
  • Lin, Y. H., et al. (2014). Application of nanoparticles for oral delivery of acid-labile this compound in the treatment of gastric ulcer: in vitro and in vivo evaluations. International Journal of Nanomedicine, 9, 2185–2196.
  • (n.d.). A simple UV spectrophotometric method for determination of this compound in bulk and pharmaceutical dosage forms.
  • Lin, Y. H., et al. (2014). Novel this compound-loaded nanoparticles for the treatment of gastric acid secretion-related ulcers: in vitro and in vivo pharmacokinetic pharmacodynamic evaluation. AAPS PharmSciTech, 15(6), 1445–1455.
  • Gerloff, J., Mignot, A., Barth, H., & Stuber, W. (1993). Pharmacokinetics and absolute bioavailability of this compound. European Journal of Clinical Pharmacology, 45(4), 365–367.
  • (2025, August 10). Effect of adsorbents on the absorption of this compound with surfactant. ResearchGate.
  • (2025, August 8). Pharmacokinetic Properties of this compound (30-mg Enteric-Coated Capsules) and Its Metabolites: A Single-Dose, Open-Label Study in Healthy Chinese Male Subjects. ResearchGate.
  • (2025, August 7). Formulation and Evaluation of fast dissolving tablets of this compound by Solubility Enhancement Technique. ResearchGate.
  • Dimov, D., et al. (2001). A bioavailability/bioequivalence study of two oral this compound formulations after single administration to healthy volunteers. Pharmazie, 56(10), 800–802.
  • Khan, S., et al. (2022). Controlled release floating drug delivery system for proton pump inhibitors this compound: In-vitro, In-vivo floating and pharmacokinetic evaluation. Pakistan Journal of Pharmaceutical Sciences, 35(1(Supplementary)), 195–201.
  • Lin, Y. H., et al. (2015). Application of nanoparticles for oral delivery of acid-labile this compound in the treatment of gastric ulcer: in vitro and in vivo evaluations. International Journal of Nanomedicine, 10, 4147–4158.
  • (n.d.). This compound (Prevacid): Uses, Side Effects, Alternatives & More. GoodRx.
  • (n.d.). This compound: A Brief Review of Chemistry, Pharmacology, Clinical Efficacy, and Safety. IJISET.
  • (n.d.). LANSOPROZOLE | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • (2025, August 6). A bioavailability/bioequivalence study of two oral this compound formulations after single administration to healthy volunteers | Request PDF. ResearchGate.
  • Messenger, C. (n.d.). Testing this compound on Human Gut Microbiota using a Gastroesophageal Reflux Model In Vitro. Journal of Student Research.

Sources

Technical Support Center: Optimizing Lansoprazole Dosage for In Vivo Floating Hydrogel Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance and field-proven insights for optimizing lansoprazole dosage in your in vivo floating hydrogel experiments. Here, you will find practical solutions to common challenges, rooted in scientific principles to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of in vivo studies with this compound-loaded floating hydrogels.

Q1: Why is a floating hydrogel a suitable drug delivery system for this compound?

A1: this compound, a proton pump inhibitor, is highly susceptible to degradation in the acidic environment of the stomach.[1][2][3][4] A floating hydrogel offers a gastroretentive drug delivery system that remains in the stomach for an extended period.[5][6] This prolonged gastric residence time is advantageous for several reasons:

  • Protection from Acid Degradation: The hydrogel matrix can protect the entrapped this compound from the harsh acidic gastric milieu, preventing premature degradation.[7]

  • Sustained Drug Release: It allows for a sustained release of the drug, which can maintain a therapeutic plasma concentration over a longer duration, potentially reducing dosing frequency.[8][9][10]

  • Improved Bioavailability: By continuously releasing the drug in the upper gastrointestinal tract, where it is absorbed, the overall bioavailability of this compound can be enhanced.[11][12][13]

Q2: What are the critical physicochemical properties of this compound to consider during formulation?

A2: The most critical property of this compound is its instability in acidic solutions.[1] It degrades rapidly at low pH. This necessitates the use of formulation strategies that protect the drug until it reaches a more neutral pH environment for absorption. Additionally, its solubility is pH-dependent, with higher solubility at a higher pH.[1] The choice of polymers and excipients in the hydrogel formulation should create a microenvironment that enhances the stability of this compound.

Q3: Which animal model is most appropriate for in vivo floating hydrogel studies of this compound?

A3: The choice of animal model is crucial for obtaining relevant and translatable data. Common models for gastric retentive studies include:

  • Rabbits: Their larger stomach size compared to rodents allows for the administration of human-sized dosage forms and better visualization of floating behavior. X-ray imaging has been successfully used to demonstrate the in vivo floating of hydrogels in rabbits for up to 24 hours.[12]

  • Rats: While smaller, rats are frequently used for pharmacokinetic studies due to their well-characterized physiology and the availability of established experimental protocols.[14][15][16][17] However, the smaller stomach volume may necessitate scaling down the hydrogel formulation.

It is important to consider that gastric emptying times can vary between species and may differ from humans.[18]

Q4: How is the initial this compound dose for in vivo studies in animals determined?

A4: The initial dose is typically determined through allometric scaling from the human dose, considering the body surface area or body weight of the animal. For instance, a 30 mg dose in humans can be scaled down for rats.[16] It is also common to test a range of doses in preliminary studies to establish a dose-response relationship and to identify a dose that provides a measurable and therapeutically relevant plasma concentration.[15]

Q5: What are the key pharmacokinetic parameters to evaluate for a this compound floating hydrogel?

A5: The primary pharmacokinetic parameters to assess the performance of your formulation include:

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.

  • Tmax (Time to Reach Cmax): The time at which the peak plasma concentration is observed. A delayed Tmax can indicate a sustained release profile.

  • AUC (Area Under the Curve): Represents the total drug exposure over time. An increased AUC suggests enhanced bioavailability.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half. An extended apparent half-life can be indicative of sustained absorption from the hydrogel.

These parameters are determined by analyzing plasma samples collected at various time points after administration of the hydrogel.[11][14]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during your experiments.

Problem 1: Poor In Vivo Floating Behavior or Premature Gastric Emptying

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Insufficient Buoyancy of the Hydrogel 1. Incorporate a gas-generating agent: Add sodium bicarbonate and an acid source (e.g., citric acid) to the formulation.[10]Upon contact with gastric acid, carbon dioxide is generated, which gets entrapped within the hydrogel matrix, reducing its density and promoting flotation.
2. Use low-density polymers: Incorporate polymers with a lower density, such as certain grades of HPMC or ethyl cellulose.[19]Polymers with inherent low density contribute to the overall buoyancy of the hydrogel system.
Inadequate Swelling of the Hydrogel 1. Optimize polymer concentration and type: Experiment with different concentrations and types of swelling polymers like HPMC K4M, HPMC K15M, or natural gums.[8][20]The polymer's ability to rapidly swell and form a large, cohesive gel mass is crucial for gastric retention.[18][21]
2. Adjust crosslinking density: For chemically crosslinked hydrogels, modifying the crosslinker concentration can alter the swelling ratio.[11]A lower crosslinking density generally allows for greater water uptake and swelling.
Rapid Erosion of the Hydrogel Matrix 1. Increase polymer viscosity and concentration: Use higher molecular weight polymers or increase their concentration in the formulation.[20]Higher viscosity polymers form a more robust gel matrix that erodes more slowly in the gastric environment.
2. Incorporate hydrophobic polymers: Add hydrophobic polymers like ethyl cellulose to the formulation.[19]Hydrophobic components can retard the penetration of gastric fluid into the hydrogel, slowing down its erosion.
Problem 2: Low this compound Bioavailability or High Variability in Pharmacokinetic Data

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Degradation of this compound in the Stomach 1. Enhance the protective barrier of the hydrogel: Ensure the hydrogel matrix provides a sufficient diffusion barrier to gastric acid.This compound is extremely acid-labile, and its protection is paramount for achieving adequate bioavailability.[3][4]
2. Incorporate alkaline stabilizers: Add basic excipients like magnesium carbonate or sodium bicarbonate to the formulation.[7]These agents create an alkaline microenvironment within the hydrogel, neutralizing incoming acid and protecting the this compound.
Incomplete or Slow Drug Release from the Hydrogel 1. Modify the polymer composition: Adjust the ratio of hydrophilic to hydrophobic polymers to control the drug release rate.[19]The release of this compound is often governed by diffusion through the swollen polymer matrix and erosion of the matrix itself.
2. Decrease the viscosity of the gel matrix: Use a lower viscosity grade of polymer or reduce its concentration.A less viscous gel will allow for faster diffusion of the drug out of the matrix.
Inconsistent Gastric Emptying in Animal Models 1. Standardize feeding conditions: Ensure that all animals are fasted for a consistent period before the experiment.The presence of food in the stomach can significantly affect gastric emptying and the performance of the floating hydrogel.[22]
2. Administer the hydrogel with a sufficient volume of water: This helps to ensure the hydrogel can swell and float properly upon reaching the stomach.Adequate hydration is necessary for the initial swelling and buoyancy of the hydrogel.

Experimental Protocols

Protocol 1: Preparation of this compound Floating Hydrogel

This protocol provides a general method for preparing a this compound-loaded floating hydrogel using HPMC as the matrix-forming polymer and sodium bicarbonate as the gas-generating agent.

  • Polymer Dispersion: Accurately weigh the required amount of HPMC K4M and slowly add it to a beaker containing a specific volume of distilled water while stirring continuously with a mechanical stirrer to avoid lump formation.[9]

  • Addition of this compound: Once a homogenous polymer dispersion is formed, add the pre-weighed this compound to the mixture and continue stirring until it is uniformly dispersed.

  • Incorporation of Gas-Generating Agent: Add sodium bicarbonate and citric acid to the drug-polymer dispersion and mix thoroughly.[10]

  • Final Mixing: Continue stirring the mixture until a uniform, viscous hydrogel formulation is obtained.

  • Degassing (Optional): If necessary, allow the formulation to stand to remove any entrapped air bubbles before administration.

Protocol 2: In Vivo Administration and Pharmacokinetic Study in Rats

This protocol outlines the steps for oral administration of the hydrogel and subsequent blood sampling for pharmacokinetic analysis.

  • Animal Preparation: Fast male Sprague-Dawley or Wistar rats overnight (12-18 hours) with free access to water.[14][15]

  • Hydrogel Administration: Administer the prepared this compound floating hydrogel orally to the rats using a suitable gavage needle. The volume administered should be based on the animal's body weight.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[11]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • This compound Quantification: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.[23][24][25][26][27]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

Visualizations

Experimental Workflow for In Vivo Floating Hydrogel Study

experimental_workflow cluster_prep Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Sample Analysis & Data Interpretation prep1 Polymer Dispersion prep2 This compound Addition prep1->prep2 prep3 Gas-Generating Agent Incorporation prep2->prep3 prep4 Final Mixing prep3->prep4 invivo1 Animal Fasting prep4->invivo1 Administer Formulation invivo2 Oral Administration of Hydrogel invivo1->invivo2 invivo3 Blood Sampling at Time Points invivo2->invivo3 analysis1 Plasma Separation invivo3->analysis1 Process Samples analysis2 LC-MS/MS Quantification analysis1->analysis2 analysis3 Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis2->analysis3 troubleshooting_bioavailability start Low this compound Bioavailability cause1 Cause: Drug Degradation Check: Hydrogel's protective capacity start->cause1 cause2 Cause: Incomplete Release Check: Drug release profile start->cause2 cause3 Cause: Premature Gastric Emptying Check: In vivo floating behavior start->cause3 solution1 Solution: - Enhance hydrogel barrier - Add alkaline stabilizers cause1->solution1 solution2 Solution: - Modify polymer composition - Decrease gel viscosity cause2->solution2 solution3 Solution: - Incorporate gas-generating agent - Optimize polymer swelling cause3->solution3

Caption: Decision tree for troubleshooting low bioavailability.

References

  • Di-Pede, C., et al. (2003). This compound quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 783(2), 453-459.
  • Veerabhadrappa, S. K. (2018). In vitro Evaluation of Gastro Retentive Drug Delivery System of this compound. Research Journal of Pharmacy and Technology, 11(10), 4373-4379.
  • Rajalakshmi, R., et al. (2011). Development and Evaluation of Floating in-Situ Gel Solution of this compound. Research Journal of Pharmacy and Technology, 4(5), 779-783.
  • Veerabhadrappa, S. K. (2018). In vitro Evaluation of Gastro Retentive Drug Delivery System of this compound. ResearchGate.
  • Ravi, J., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine this compound in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-8.
  • Ding, L., et al. (2008). Determination of this compound in human plasma by rapid resolution liquid chromatography–tandem mass spectrometry and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 877-882.
  • Di-Pede, C., et al. (2003). This compound quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate.
  • Jadhav, S. B., et al. (2013). This compound Release from a Floating Dosage Form based on the Natural Polymer of Delonix regia. International Journal of Pharmaceutical Sciences and Research, 4(11), 4303-4310.
  • Singh, A., & Asati, S. (2024). FORMULATION AND EVALUATION OF FLOATING MICROBEADS OF this compound USING NATURAL POLYMER. Indo American Journal of Pharmaceutical Sciences, 11(05), 453-461.
  • Muthusamy, K., et al. (2005). Preparation and evaluation of this compound floating micropellets. Indian Journal of Pharmaceutical Sciences, 67(1), 75-79.
  • Sarfraz, M., et al. (2022). Controlled release floating drug delivery system for proton pump inhibitors this compound: In-vitro, In-vivo floating and pharmacokinetic evaluation. Pakistan Journal of Pharmaceutical Sciences, 35(1(Supplementary)), 195-201.
  • Amini, H., & Ahmadiani, A. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, this compound and Rabeprazole in Human Plasma. DARU Journal of Pharmaceutical Sciences, 18(2), 128-134.
  • Patel, V. R., et al. (2014). FORMULATION AND EVALUATION OF this compound FLOATING TABLETS FOR GASTRORETENTIVE DRUG DELIVERY. International Journal of Pharmaceutical Sciences and Research, 5(8), 3346-3355.
  • Kristl, A., & Vrecer, F. (2000). Preformulation investigation of the novel proton pump inhibitor this compound. Drug Development and Industrial Pharmacy, 26(7), 781-783.
  • Liu, X., et al. (2019). Ingestible hydrogel device. Nature Communications, 10(1), 493.
  • Sonam, et al. (2021). Formulation, Development and Evaluation of Gastroretentive Sustained Release Tablets of this compound Using Natural Polymer. Journal of Drug Delivery and Therapeutics, 11(5-S), 108-112.
  • Sarfraz, M., et al. (2022). Controlled release floating drug delivery system for proton pump inhibitors this compound: In-vitro, In-vivo floating and pharmacokinetic evaluation. Pakistan Journal of Pharmaceutical Sciences.
  • U.S. Food and Drug Administration. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations.
  • Sarfraz, M., et al. (2022). Controlled release floating drug delivery system for proton pump inhibitors this compound: In-vitro, In-vivo floating and pharmacokinetic evaluation. ResearchGate.
  • Sarfraz, M., et al. (2022). Controlled release floating drug delivery system for proton pump inhibitors this compound: In-vitro, In-vivo floating and pharmacokinetic evaluation. HKUST Research Portal.
  • Reddy, G. S., et al. (2024). Enhancing this compound Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Efficacy. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1008.
  • U.S. Food and Drug Administration. (1995). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application.
  • Kobayashi, T., et al. (2000). Pharmacokinetic differences between this compound enantiomers in rats. Journal of Pharmacy and Pharmacology, 52(7), 817-823.
  • Hirth, C., et al. (2002). Safety and pharmacokinetics of oral this compound in preadolescent rats exposed from weaning through sexual maturity. Regulatory Toxicology and Pharmacology, 36(2), 194-201.
  • GMP Compliance. (2021). New FDA Draft Guidance for Industry on Bioequivalence Studies.
  • Hwang, S. J., et al. (1998). Gastric retentive drug-delivery systems. Critical Reviews in Therapeutic Drug Carrier Systems, 15(3), 243-284.
  • Mar-Medic Inc. (2020). This compound Delayed-Release Capsules, USP.
  • Li, Y., et al. (2021). Pharmacodynamics and Pharmacokinetics of a New Type of Compound this compound Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. Pharmaceuticals, 14(10), 1035.
  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
  • Hirth, C., et al. (2002). Safety and pharmacokinetics of oral this compound in preadolescent rats exposed from weaning through sexual maturity. ResearchGate.
  • U.S. Food and Drug Administration. (2021). 21 CFR 320.25 - Guidelines for the conduct of an in vivo bioavailability study.
  • Theng, G. R., et al. (2018). Improvement of Acid Stability of this compound by Co crystallization Techniques. Asian Journal of Pharmaceutics, 12(03).
  • S, S., & G, N. (2024). Advances in gastroretentive drug delivery systems: Formulation strategy and therapeutic applications. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-13.
  • Rwei, A. Y., et al. (2020). Light-triggerable hydrogels for biomedical applications. Science Advances, 6(3), eaaz4245.
  • Wang, L., et al. (2016). Floating Hydrogel with Self-Generating Micro-Bubbles for Intravesical Instillation. Polymers, 8(12), 433.
  • Tetsuro, O., et al. (1992). Stabilization of a new antiulcer drug (this compound) in the solid dosage forms. Journal of Drug Development and Industrial Pharmacy, 18(11-12), 1237-1251.
  • de Oliveira, T. A. S., et al. (2024). In Vitro and In Vivo Evaluation of Magnetic Floating Dosage Form by Alternating Current Biosusceptometry. Pharmaceutics, 16(3), 359.
  • Dunn, A. J., et al. (2015). Stability of extemporaneously prepared this compound suspension at two temperatures. Journal of Pharmacy Practice, 28(4), 369-373.
  • Mao, L. K., et al. (2019). Magnetic Living Hydrogels for Intestinal Localization, Retention, and Diagnosis. Advanced Functional Materials, 29(45), 1904252.
  • Al-Ghananeem, A. M., et al. (2024). Development and Characterization of this compound Nanosponges for Enhanced Solubility and Controlled Drug Release. ResearchGate.
  • Patel, D., et al. (2018). FORMULATION AND EVALUTATION OF FLOATING DRUG this compound. International Journal of Creative Research Thoughts, 6(2).
  • Patel, D., et al. (2016). GASTRORETENTIVE SUPERPOROUS HYDROGEL TABLETS OF DEXthis compound. World Journal of Pharmacy and Pharmaceutical Sciences, 5(11), 1332-1346.
  • McClements, D. J. (2020). In vivo models to evaluate ingestible devices. Trends in Food Science & Technology, 104, 137-147.
  • Mao, L. K., et al. (2019). Magnetic Living Hydrogels for Intestinal Localization, Retention, and Diagnosis. ResearchGate.

Sources

Technical Support Center: Lansoprazole Degradation Product Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of lansoprazole and its degradation products. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we will address common challenges and questions encountered during the stability testing and impurity profiling of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions during your experimental work.

Section 1: Understanding this compound Stability and Degradation Pathways

This section focuses on the inherent stability of the this compound molecule and the chemical transformations it undergoes under various stress conditions.

Q1: Why is this compound so unstable, particularly in acidic environments?

A1: The instability of this compound, a substituted benzimidazole, is fundamental to its mechanism of action as a proton pump inhibitor (PPI).[1][2] The molecule is a prodrug that requires activation in the acidic environment of the stomach's parietal cells.

The Chemistry of Acid-Catalyzed Degradation: The process begins with the protonation of the benzimidazole nitrogen.[3] This protonation makes the sulfinyl group susceptible to an intramolecular nucleophilic attack. The molecule then undergoes a series of rearrangements, ultimately forming a tetracyclic cationic sulfenamide. This reactive species is the active form that covalently binds to the H+/K+-ATPase enzyme.

However, outside of this targeted environment, this same acid sensitivity leads to rapid degradation in solution, forming a complex mixture of products.[4] The rate of degradation is directly related to the pH; as the pH decreases below 4.0, the degradation becomes significantly faster.[2][3] This inherent lability is a critical factor to consider in all aspects of handling, formulation, and analysis.

Q2: What are the primary degradation pathways for this compound besides acidic hydrolysis?

A2: this compound is susceptible to degradation under several conditions as stipulated by ICH guidelines.[5][6][7] While acid hydrolysis is the most rapid pathway, other significant routes include:

  • Oxidative Degradation: The sulfoxide group in this compound is readily oxidized. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) will convert the sulfoxide to a sulfone, forming this compound Sulfone (Impurity B). This is a common and well-characterized degradation product.

  • Basic Hydrolysis: While more stable than in acidic conditions, this compound does degrade in basic media (e.g., 0.1 N NaOH), though often requiring more forcing conditions like heat to achieve significant degradation.[6][8][9] Studies have identified unique, higher molecular weight impurities under basic stress that are not typically seen in acidic conditions.[8][9]

  • Photolytic and Thermal Degradation: this compound is generally found to be relatively stable under thermal and photolytic stress conditions when compared to hydrolytic and oxidative stress.[6][7] However, some degradation can occur, and these conditions should still be evaluated as part of a comprehensive stability study.

The following diagram illustrates the major degradation pathways.

This compound Degradation Pathways cluster_conditions Stress Conditions cluster_products Major Degradation Products Acid Acidic Hydrolysis (e.g., 0.1 N HCl) This compound This compound Oxidation Oxidation (e.g., H₂O₂) Base Basic Hydrolysis (e.g., 0.1 N NaOH) Sulfenamide Active Sulfenamide & Rearrangement Products This compound->Sulfenamide Rapid Sulfone This compound Sulfone (Impurity B) This compound->Sulfone Common Sulfide This compound Sulfide (Impurity A) This compound->Sulfide Possible (Reductive) Other Other Benzimidazole Fragments & Dimers This compound->Other Condition Dependent

Caption: Major stress degradation pathways of this compound.

Section 2: Analytical Strategy and Method Development

A robust analytical method is the cornerstone of any degradation study. This section provides practical guidance on developing and troubleshooting a stability-indicating HPLC method.

Q3: How do I perform a forced degradation study for this compound?

A3: A forced degradation or stress study is essential to develop and validate a stability-indicating analytical method. The goal is to generate potential degradation products to ensure the method can separate them from the parent drug. The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[1][5]

Here is a typical protocol. The concentrations and durations should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.[5]

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described in the table below. Include a control sample diluted with the reaction medium and kept at room temperature.

  • Neutralization & Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., acid sample with NaOH, basic sample with HCl) to approximately pH 7.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). Analyze immediately.

Stress ConditionReagentTypical ConditionsKey Degradants Expected
Acid Hydrolysis 0.1 N HClReflux at 60°C for 8 hours.[8][9]Multiple benzimidazole-related products.
Base Hydrolysis 0.1 N NaOHReflux at 60°C for 8 hours.[8][9]Unique high MW impurities.[8][9]
Oxidation 3-6% H₂O₂Room temperature for 24 hours.This compound Sulfone.
Thermal HeatSolid drug at 60-80°C or solution at 60°C.Minimal degradation expected.[6]
Photolytic LightExpose solution to UV/Vis light (ICH Q1B).Minimal degradation expected.[6]
Q4: My this compound sample is degrading in the autosampler/on the HPLC column. What can I do to prevent this?

A4: This is a very common and critical issue. On-column degradation invalidates the analytical result. The primary cause is the acidity of standard reversed-phase silica columns and acidic mobile phases.

Troubleshooting & Solutions:

  • Diluent pH is Critical: The single most important factor is the pH of your sample diluent. The current USP monograph for this compound has drawbacks, including sample instability. A change of diluent to a slightly basic pH can significantly improve sample stability.

    • Expert Tip: Prepare your final sample dilutions in a mobile phase that is buffered to a pH of 7.0 or slightly above (e.g., pH 7.5).[2] A mixture of 0.1 N sodium hydroxide and methanol (75:25) has also been used effectively as a diluent.[10] This prevents the acid-catalyzed degradation from starting before the sample is even injected.

  • Mobile Phase pH: Avoid acidic mobile phases. A mobile phase buffered around pH 7.0 is often used.[10] Some methods use a slightly higher pH of up to 10.0 to ensure the stability of this compound during the chromatographic run.[10]

  • Column Choice: While standard C18 columns can be used, consider columns specifically designed for stability at higher pH or polar-endcapped columns that have reduced silanol activity.

  • Temperature Control: Keep the autosampler tray cooled (e.g., 4-10°C) to slow down any potential degradation in the sample vials while they are waiting for injection.

Section 3: Identification and Characterization of Degradants

Once you have separated the degradation products, the next step is to identify them. This section outlines the workflow for structural elucidation.

Q5: What is the best analytical approach to identify an unknown peak in my chromatogram?

A5: A multi-step approach combining chromatographic data with mass spectrometry and, if necessary, isolation and NMR, is the gold standard for impurity identification.

The workflow diagram below outlines the logical process for identifying an unknown degradation product.

Degradant Identification Workflow Start Unknown Peak Detected in HPLC-UV LCMS 1. LC-MS Analysis Start->LCMS HRMS 2. High-Resolution MS (HRMS) for Elemental Composition LCMS->HRMS Obtain Accurate Mass MSMS 3. Tandem MS (MS/MS) for Fragmentation Pattern HRMS->MSMS Select Precursor Ion DB_Search 4. Database & Literature Search (Compare mass & fragments) MSMS->DB_Search Tentative_ID Tentative Structure Proposed DB_Search->Tentative_ID Final_ID Confirmed Structure DB_Search->Final_ID If match is definitive Isolation 5. Isolation via Preparative HPLC Tentative_ID->Isolation If structure is novel or requires confirmation NMR 6. NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR NMR->Final_ID

Caption: Workflow for structural elucidation of unknown degradants.

Step-by-Step Explanation:

  • LC-MS Analysis: The first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the degradation product.[1]

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap provides a highly accurate mass measurement. This allows you to determine the most likely elemental formula (e.g., C₁₆H₁₄F₃N₃O₂S for this compound Sulfone).[7][8]

  • Tandem MS (MS/MS): By fragmenting the molecular ion, you can obtain structural information. The fragmentation pattern is like a fingerprint for the molecule and can be used to piece together its structure or compare it to known compounds.[7]

  • Literature and Database Search: Compare the accurate mass and fragmentation data against scientific literature and databases for known this compound impurities and degradation products.[1][5] Many common degradants, like the sulfone and sulfide, are well-documented.

  • Isolation and NMR: If the degradant is novel or its structure cannot be definitively determined by MS alone, it must be isolated using preparative HPLC.[1][8] Once a pure sample is obtained, its structure can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques).[8][9]

By following these structured approaches, you can effectively tackle the challenges of analyzing this compound degradation products, ensuring the development of robust, reliable, and scientifically sound analytical methods.

References

  • Di Majo, D., Giammona, G., & Previtera, L. (2006). Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characterization of some degradation products. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 47-53.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. SciSpace.
  • Selenka, M., et al. (2021). Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling, 61(7), 3347–3357.
  • Nagarajan, B., & Manoharan, G. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE. International Journal of Engineering Science Technologies, 6(3).
  • Reddy, G. M., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN this compound DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(1), 1-7.
  • Guntupalli, C., et al. (2017). Forced degradation studies of this compound using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471.
  • Guntupalli, C., et al. (2017). Forced degradation studies of this compound using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry.
  • Nagarajan, B., & Manoharan, G. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE. International Journal of Engineering Science Technologies.
  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexthis compound and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal, 9(1), 81-106.
  • Nagarajan, B., & Manoharan, G. (2022). (PDF) STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE. ResearchGate.
  • Roy, B. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare.
  • DellaGreca, M., et al. (2006). Degradation of this compound and omeprazole in the aquatic environment. Chemosphere, 63(7), 1087-1093.
  • Liu, H., et al. (2010). A validated, specific, stability-indicating HPLC method for determination of this compound enteric capsules and related impurities. ResearchGate.
  • Shin, J. M., et al. (2004). The rate of degradation of the investigated PPIs had a direct relationship with the basicity of benzimidazole nitrogen of individual PPIs. ResearchGate.
  • Al-Omar, M. A., & Al-Mohizea, A. M. (2011). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. International Journal of Molecular Sciences, 12(10), 6439-6456.
  • Isidori, M., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 977-986.
  • Kumar, A., et al. (2017). Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Journal of Chemical and Pharmaceutical Research, 9(1), 220-229.
  • Unknown. (2018). Analytical method development, validation and forced degradation studies of this compound by rp-hplc. SciSpace.
  • El-Gindy, A., et al. (2003). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of this compound in Pharmaceutical Dosage Forms and Human Plasma. Semantic Scholar.

Sources

Technical Support Center: Stabilizing Acid-Labile Lansoprazole Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for challenges in developing stable lansoprazole formulations.

Welcome to the technical support center dedicated to addressing the unique challenges in formulating stable dosage forms of this compound. As a proton pump inhibitor (PPI), this compound's inherent instability in acidic environments, coupled with its sensitivity to moisture and heat, presents significant hurdles for formulation scientists.[1][2] This guide is designed to provide you, our fellow researchers and developers, with field-proven insights, troubleshooting protocols, and a foundational understanding of the mechanisms behind this compound's degradation to empower you in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding this compound's stability profile.

Q1: What makes this compound so fundamentally unstable?

A1: this compound is a substituted benzimidazole, a class of compounds highly susceptible to degradation in acidic conditions.[3] The core of its instability lies in the proton-catalyzed degradation of its sulfoxide group.[1][4] In the presence of protons (i.e., in an acidic medium), the molecule undergoes a structural rearrangement, leading to its rapid breakdown.[5] This acid-labile nature means that without protection, the drug would be almost entirely destroyed by stomach acid before it could be absorbed in the small intestine.[6][7] Furthermore, this compound is also sensitive to moisture, heat, and light, which can accelerate degradation even in a solid state.[1]

Q2: What are the primary degradation pathways I should be aware of?

A2: The main degradation route is the acid-catalyzed conversion that ultimately leads to the scission of the sulfoxide bridge, breaking the molecule into its corresponding pyridine and benzimidazole derivatives.[5][8] This process is initiated by protonation of the benzimidazole ring, followed by intramolecular rearrangement. Under various stress conditions (acid, base, oxidation), a number of degradation products can be formed.[9][10] Understanding these pathways is critical for developing stability-indicating analytical methods.

Below is a simplified representation of the initial acid-catalyzed degradation step.

G cluster_0 Acidic Environment (Stomach, pH 1-3) LSP This compound (Inactive Prodrug) Activated Activated Sulfenamide (Cationic Intermediate) LSP->Activated Protonation & Rearrangement Proton H+ Proton->LSP Degradation Further Degradation Products (e.g., Sulfides, Benzimidazolones) Activated->Degradation Scission of Sulfoxide Bridge

Caption: Acid-catalyzed degradation pathway of this compound.

Q3: Why is an enteric coating mandatory for oral solid dosage forms?

A3: An enteric coating is the primary and most effective strategy to protect this compound from the acidic environment of the stomach.[3][11] These coatings are pH-sensitive polymers that remain intact and insoluble at the low pH of the stomach but dissolve readily at the higher pH of the small intestine (typically pH > 5.5 or 6.0).[11] This ensures the drug bypasses the stomach, preventing premature degradation and allowing it to be absorbed in the intestine where it enters the systemic circulation to reach the parietal cells of the stomach wall.

Q4: How do alkaline stabilizers protect this compound within the formulation?

A4: While the enteric coat provides external protection, alkaline stabilizers (or alkalinizing agents) provide internal, micro-environmental protection.[1][12] this compound can still be degraded by acidic excipients, particularly the free carboxyl groups present in many enteric polymers.[2][4] Alkaline stabilizers, such as magnesium carbonate, sodium bicarbonate, or dibasic sodium phosphate, are incorporated directly into the drug-containing core or as a separate sub-coating.[1][12] They neutralize any residual acidic components and create a high-pH micro-environment (ideally around pH 9) within the dosage form, which is crucial for maintaining the drug's stability during manufacturing and long-term storage.[4]

Q5: What are the most common excipient compatibility issues?

A5: The primary compatibility issue stems from the acidic nature of many common pharmaceutical excipients. Direct contact between this compound and acidic substances will lead to degradation.

Excipient ClassCompatibility ConcernMitigation Strategy
Enteric Polymers Free carboxyl groups (e.g., in methacrylic acid copolymers) are acidic and can degrade this compound upon direct contact.[4]Apply an inert sub-coating (barrier layer) between the drug layer and the enteric coat.[4][7]
Binders/Fillers Some grades may have an acidic pH or contain acidic impurities.Select neutral or slightly alkaline grades of excipients (e.g., microcrystalline cellulose, mannitol). Screen all excipients for pH.
Plasticizers Certain plasticizers can affect the permeability and integrity of the enteric coat.Optimize the type and concentration of plasticizer (e.g., triethyl citrate) to ensure a robust, non-permeable film.[7]
Moisture Water acts as a medium for proton mobility and can accelerate degradation reactions.[1]Use anhydrous excipients where possible and maintain strict humidity control during manufacturing and storage.[12]

Troubleshooting Guides

This section provides structured guidance for specific problems encountered during formulation development.

Problem 1: My enteric-coated pellets/tablets are failing the acid resistance test (significant drug release in 0.1N HCl).

This is a common and critical failure point. The cause is almost always a breach in the integrity of the enteric coating.

Potential Cause 1: Insufficient Coating Thickness

  • Causality: The enteric coat may not be thick enough to withstand the acidic medium for the required duration (typically 2 hours).

  • Troubleshooting Protocol:

    • Increase Weight Gain: Systematically increase the target weight gain of the enteric coating polymer (e.g., in 2% increments) during the coating process.

    • Verify Thickness: Use scanning electron microscopy (SEM) to visually confirm the uniformity and thickness of the coating layer on cross-sectioned pellets/tablets.[13]

    • Re-evaluate: Perform the acid resistance test on each batch with increased coating weight to determine the minimum effective thickness.

Potential Cause 2: Improper Film Formation (Cracks, Pores)

  • Causality: Poor coalescence of the polymer particles during the coating process can lead to a porous or cracked film. This is often related to incorrect coating parameters or plasticizer issues.[13]

  • Troubleshooting Protocol:

    • Check Plasticizer Level: The concentration of the plasticizer is critical. Too little results in a brittle film, while too much can lead to tackiness. An inadequate plasticizer level can prevent the formation of a continuous film.[11]

    • Optimize Thermal Parameters: Ensure the product bed temperature during coating is at or slightly above the minimum film formation temperature (MFFT) of the polymer dispersion.

    • Evaluate Spray Rate: An excessively high spray rate can lead to overwetting and agglomeration, while a rate that is too low can cause spray drying before the droplets reach the substrate, resulting in a rough, porous coat.

Potential Cause 3: Interaction with Sub-coating or Drug Layer

  • Causality: An ingredient in the drug layer or sub-coating might be interacting with and compromising the enteric polymer. Highly soluble components can leach out, creating pores in the film.

  • Troubleshooting Protocol:

    • Evaluate Sub-coat: Ensure the sub-coating (e.g., HPMC-based) provides a complete and uniform barrier. Consider increasing its thickness.

    • Excipient Review: Review all core and sub-coat excipients for high solubility or potential interactions with the enteric polymer.

Caption: Troubleshooting workflow for enteric coating failures.

Problem 2: I am observing discoloration (e.g., a pink, brown, or black hue) in my formulation during stability studies.

Discoloration is a clear visual indicator of chemical degradation. For this compound, this is almost always a result of the active ingredient breaking down.

Potential Cause 1: Moisture Ingress

  • Causality: Moisture absorbed into the dosage form can create an environment ripe for degradation, even with alkaline stabilizers present.[1] The extent of degradation is often directly correlated with moisture content.[1]

  • Troubleshooting Protocol:

    • Packaging Review: Switch to more protective packaging with lower moisture vapor transmission rates (MVTR), such as induction-sealed HDPE bottles or aluminum/aluminum blisters. Always include a desiccant.

    • Manufacturing Environment: Ensure the manufacturing and packaging suites have stringent relative humidity (RH) controls (e.g., < 40% RH).

    • Hygroscopicity of Excipients: Evaluate the hygroscopicity of your chosen excipients. Consider replacing highly hygroscopic materials with less hygroscopic alternatives.

Potential Cause 2: Ineffective Alkaline Stabilizer

  • Causality: The chosen alkaline stabilizer may not have sufficient buffering capacity, or it may not be intimately mixed with the API, failing to create a uniform protective micro-environment.

  • Troubleshooting Protocol:

    • Evaluate Stabilizer Type: Different stabilizers have different properties. Dibasic sodium phosphate has been shown to be a very effective stabilizer.[1] Consider evaluating alternatives like magnesium carbonate or sodium bicarbonate.

    • Increase Stabilizer Concentration: Incrementally increase the ratio of alkaline stabilizer to this compound in the formulation.

    • Process Optimization: Ensure your manufacturing process (e.g., wet granulation, powder layering) achieves a homogenous distribution of the stabilizer around the API particles.

Problem 3: I am developing a liquid suspension for pediatric or nasogastric tube administration, but it loses potency in hours.

Liquid formulations of this compound are notoriously challenging and are intended for immediate use, as the drug degrades rapidly in aqueous solutions.[14]

Potential Cause: Low pH of the Vehicle

  • Causality: this compound's half-life in an aqueous solution is highly pH-dependent. At pH 5, its half-life can be as short as 30 minutes at room temperature, while at pH 7, it extends to about 18 hours.[14] Any acidic component in the vehicle will cause rapid degradation.

  • Troubleshooting Protocol:

    • Use an Alkaline Vehicle: The standard approach is to compound the suspension using an 8.4% sodium bicarbonate solution.[15][16] This raises the pH of the final preparation to an alkaline state (typically > pH 8), which significantly slows the degradation rate.

    • Stability Study & Beyond-Use Dating: Even with a bicarbonate vehicle, stability is limited. A thorough stability study is required. Data suggests that such suspensions may only be stable for 48 hours at room temperature and up to 7-14 days under refrigeration.[15][17][18] Your beyond-use date must be supported by this data.

    • Storage Conditions: Always store the suspension under refrigeration and protected from light to maximize its limited shelf-life.[17]

pH of Aqueous SolutionApproximate Half-Life (Room Temp)Reference
5.0~30 minutes[14]
7.0~18 hours[14]
>8.0 (e.g., in NaHCO₃)Days (refrigerated)[17][18]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. This protocol is based on ICH Q1A(R2) guidelines.[10][19]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Incubate at 60°C. Withdraw samples at time points (e.g., 1, 2, 4, 8 hours) and immediately neutralize with an equivalent amount of 0.1N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1N HCl at the same time points.

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature. Monitor at the specified time points.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C). Sample at time points (e.g., 24, 48, 72 hours) and prepare solutions for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by a suitable HPLC method (see example below) against a non-degraded control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.

Protocol 2: Example HPLC Method for Stability Testing

This method is a starting point and must be validated for your specific formulation.[20][21]

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Phosphate Buffer (pH adjusted to 7.0)
Mobile Phase B Acetonitrile
Gradient Time-based gradient, optimized to separate degradants from the main peak
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Column Temperature 30°C
Injection Volume 10 µL

References

  • Effect of various salts on the stability of this compound, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy.
  • Enhancing this compound Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Stabilization of a new antiulcer drug (this compound) in the solid dosage forms.
  • Degradation of this compound at different pH.
  • Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of the Brazilian Chemical Society.
  • Stability of Extemporaneously Prepared this compound Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding.
  • This compound 3 mg/mL Oral Suspension. U.S. Pharmacist.
  • This compound: Ultimate Guide For Pharma Manufacturers & API Importers. OCTAGONCHEM.
  • Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degrad
  • Eudragit L/HPMCAS Blend Enteric-Coated this compound Pellets: Enhanced Drug Stability and Oral Bioavailability. PMC - NIH.
  • Formulation and Evaluation of Enteric Co
  • Stability of suspension formulations of this compound and omeprazole stored in amber-colored plastic oral syringes. PubMed.
  • Forced degradation studies of this compound using LC-ESI HRMS and 1 H-NMR experiments. Journal of Mass Spectrometry.
  • Technical Support Center: Overcoming this compound Instability in Acidic Solutions. Benchchem.
  • Formulation and Evaluation of Enteric Coated Tablets of this compound. Scholars Research Library.
  • Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.
  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF this compound BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development.
  • Effect of various stabilizers on the stability of this compound nanosuspension prepared using high shear homogenization: Preliminary investigation. Journal of Applied Pharmaceutical Science.
  • Preparation and evaluation of enteric coated tablets of hot melt extruded this compound. NIH.
  • Stability of Extemporaneously Prepared this compound Suspension at Two Temper
  • Analysis of the causes for abnormal dissolution of this compound enteric-coated tablets by multiple techniques and different dimensions. Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: Optimizing HPLC Analysis of Lansoprazole for Purity and Assay

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of lansoprazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the purity and assay testing of this compound. Our goal is to empower you with the knowledge to troubleshoot issues effectively, ensure data integrity, and maintain compliance with regulatory standards.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the HPLC analysis of this compound.

Q1: What is a common mobile phase composition for the reversed-phase HPLC analysis of this compound?

A typical mobile phase for this compound analysis is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of a phosphate or ammonium acetate buffer and acetonitrile is commonly used.[1] The pH of the aqueous phase is a critical parameter and is often adjusted to a specific value, for instance, pH 6.0, to ensure good peak shape and resolution.

Q2: What type of HPLC column is recommended for this compound analysis?

A C18 or C8 column is frequently used for the reversed-phase HPLC analysis of this compound.[1][2] These columns provide good retention and separation of this compound from its related substances. Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are common.[2][3]

Q3: What is the typical UV detection wavelength for this compound?

This compound has a UV maximum at approximately 285 nm, which is a commonly used detection wavelength for its HPLC analysis.[1][3]

Q4: How can I improve the stability of my this compound sample solution?

This compound is known to be unstable in acidic conditions.[4][5] To improve the stability of sample solutions, it is advisable to use a diluent with a neutral or slightly basic pH. Some methods suggest dissolving the sample in a mixture of 0.1 M sodium hydroxide and acetonitrile or using a diluent with a pH of 10.0.[6][7][8] It is also recommended to inject the sample within a short period after preparation if stability is a concern.[9]

Q5: What are the key system suitability test (SST) parameters for this compound HPLC analysis?

Key SST parameters, as per ICH guidelines, include plate count (N), tailing factor (T), and repeatability (%RSD of peak areas from replicate injections).[10][11] For a robust method, the plate count should be high (e.g., >2000), the tailing factor for the this compound peak should be close to 1 (typically ≤ 2.0), and the %RSD for replicate injections should be low (e.g., ≤ 2.0%).[3][11][12]

In-depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues you may encounter during your HPLC analysis of this compound.

Issue 1: Peak Tailing

Symptom: The this compound peak is asymmetrical with a tail extending from the back of the peak. This can lead to inaccurate integration and quantification.

Causality: Peak tailing for basic compounds like this compound on silica-based reversed-phase columns is often caused by secondary interactions between the analyte and acidic silanol groups on the stationary phase surface. Other causes can include column overload, low mobile phase pH, or a void at the column inlet.[12][13]

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH Is it appropriate for this compound (pKa ~8.8)? start->check_ph adjust_ph Increase Mobile Phase pH (e.g., to pH 6.0-7.0) to suppress silanol interactions. check_ph->adjust_ph No check_buffer Check Buffer Concentration Is it sufficient? check_ph->check_buffer Yes end Peak Shape Improved adjust_ph->end increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) to improve buffering capacity. check_buffer->increase_buffer No check_column Inspect Column Is it old or contaminated? check_buffer->check_column Yes increase_buffer->end flush_column Flush or Regenerate Column Follow manufacturer's instructions. check_column->flush_column Yes check_sample_conc Check Sample Concentration Is it too high? check_column->check_sample_conc No replace_column Replace Column If flushing is ineffective. flush_column->replace_column Still Tailing replace_column->end dilute_sample Dilute Sample To avoid column overload. check_sample_conc->dilute_sample Yes check_sample_conc->end No dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Verify and Adjust Mobile Phase pH: this compound is a basic compound. A mobile phase with a pH that is too low can lead to increased interaction with residual silanol groups on the column packing material, causing tailing. Consider adjusting the mobile phase pH to a value between 6.0 and 7.0.

  • Optimize Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to peak shape issues. Try increasing the buffer concentration to between 20-50 mM.

  • Evaluate Sample Concentration: Injecting a sample that is too concentrated can overload the column, resulting in peak tailing.[12] Try diluting your sample and reinjecting.

  • Assess Column Health: Over time, columns can become contaminated or develop voids at the inlet, leading to poor peak shape.[14] First, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Issue 2: Split or Broad Peaks

Symptom: The peak for this compound is split into two or is significantly broader than expected, leading to poor resolution and inaccurate quantification.

Causality: Peak splitting or broadening can be caused by a variety of factors including a partially blocked frit, a void in the column packing material, or a mismatch between the sample solvent and the mobile phase.[12][13][14]

Step-by-Step Solutions:

  • Check for Blockages: A common cause of split peaks is a partially blocked inlet frit on the column.[15] This can be caused by particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer allows) or replacing the inlet frit.

  • Inspect for Column Voids: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak.[15] This can be caused by pressure shocks or the dissolution of the silica packing at high pH. If a void is suspected, the column will likely need to be replaced.

  • Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[14] Whenever possible, dissolve your sample in the mobile phase.

  • Verify System Integrity: Check for any leaks in the system, especially between the injector and the column, and between the column and the detector. Leaks can cause a loss of pressure and lead to broad peaks.[16]

Recommended HPLC Method for this compound Assay and Purity

This method is designed to be robust and stability-indicating, suitable for the simultaneous determination of this compound and its related substances.

Experimental Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a solution of 20 mM ammonium acetate in water and adjust the pH to 6.0 with acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound Reference Standard (RS) in the mobile phase to obtain a known concentration of about 100 µg/mL.

3. Sample Solution Preparation:

  • For drug substance: Accurately weigh and dissolve about 25 mg of this compound in 250.0 mL of mobile phase to get a concentration of 100 µg/mL.

  • For dosage form (e.g., capsules): Weigh and finely powder the contents of not fewer than 20 capsules. Transfer a portion of the powder equivalent to 25 mg of this compound to a 250.0 mL volumetric flask. Add about 150 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
253070
303070
317030
407030

5. System Suitability Test (SST):

Before sample analysis, perform the following SST checks using the standard solution:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections
HPLC Analysis Workflow

G start Start Analysis prep_mp Prepare Mobile Phase start->prep_mp prep_std Prepare Standard Solution prep_mp->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst_pass SST Passes? sst->sst_pass inject_samples Inject Blank, Standard, and Sample Solutions sst_pass->inject_samples Yes troubleshoot Troubleshoot HPLC System sst_pass->troubleshoot No acquire_data Acquire and Process Data inject_samples->acquire_data calculate Calculate Assay and Impurity Content acquire_data->calculate report Generate Report calculate->report end End of Analysis report->end troubleshoot->equilibrate

Caption: Workflow for HPLC analysis of this compound.

References

  • T. Rajkumar et al. (2010). Development and validation of RP-HPLC method for the estimation of this compound in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295. [Link]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC?[Link]
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
  • AMSbiopharma. (2025, July 22).
  • ALWSCI. (2025, November 27).
  • Nagarajan, B., & Manoharan, G. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE. International Journal of Engineering Science Technologies, 6(3), 20-32. [Link]
  • Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of this compound by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. [Link]
  • Reddy, P. R., et al. (2012). RP-HPLC Method Development and Validation for the Estimation of this compound in Presence of Related Substances. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 967-974.
  • Al-Ghannam, S. M. (2006). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of this compound in Pharmaceutical Dosage Forms and in Biological Fluids.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • Nagarajan, B., & Manoharan, G. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE. International Journal of Engineering Science Technologies. [Link]
  • Kakde, R. B., et al. (2012). Forced Degradation Study Of this compound And Domperidone By Hptlc.
  • USP. (n.d.). USP Monographs: this compound. [Link]
  • Reddy, P. R., et al. (2021). RP-HPLC Method Development and Validation for the Estimation of this compound in Presence of Related Substances by QbD Approach.
  • Meher, M. K. (2018). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF this compound BY RP-HPLC. Semantic Scholar. [Link]
  • Meher, M. K. (2018). analytical method development, validation and forced degradation studies of this compound by rp-hplc.
  • Nagarajan, B., & Manoharan, G. (2022). (PDF) STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE.
  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexthis compound and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities), 38(3), 1-20.
  • Meher, M. K. (2018). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF this compound BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development. [Link]
  • Wang, J., et al. (2012). A validated, specific, stability-indicating HPLC method for determination of this compound enteric capsules and related impurities.
  • USP. (n.d.). USP Monographs: this compound Delayed-Release Capsules. [Link]
  • Reddy, G. M., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN this compound DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283.
  • Rao, P. V., et al. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of this compound and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(1), 89–102.
  • Al-Gou'od, A. M., et al. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated this compound Preparations. Dissolution Technologies, 23(2), 26-31.
  • World Journal of Pharmaceutical Research. (n.d.). [Link]
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

Sources

Navigating Lansoprazole's Instability in USP Methods: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for lansoprazole analysis. As a Senior Application Scientist, I've frequently encountered the challenges researchers face due to the inherent instability of this compound, particularly within the stringent framework of United States Pharmacopeia (USP) methods. This guide is designed to provide you with not just troubleshooting steps, but a deeper understanding of the "why" behind these experimental challenges. We will explore the chemical intricacies of this compound's degradation and equip you with robust strategies to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the analysis of this compound sample solutions.

Q1: My this compound assay values are consistently low and I'm seeing unexpected peaks in my chromatogram. What's happening?

A1: This is a classic sign of this compound degradation. This compound is a proton pump inhibitor that is notoriously unstable in acidic and even neutral aqueous solutions.[1][2] The molecule's sulfoxide bridge is susceptible to transformation, leading to the formation of various degradation products, including this compound sulfone and sulfide.[3] The current USP monograph for this compound has noted this sample solution instability, which can lead to inaccurate assay results and the appearance of extraneous peaks in your chromatogram.[4]

Q2: The USP monograph for this compound testing requires injecting the sample solution within 10 minutes of preparation. Is this strictly necessary?

A2: Yes, this recommendation is a direct consequence of this compound's instability. The limited timeframe is intended to minimize degradation before analysis.[5] However, this can be operationally challenging. An alternative approach to enhance sample stability involves modifying the diluent pH to be more alkaline.[4] For instance, using a diluent with a pH on the basic side can significantly improve the stability of the this compound solution, extending the viable injection window.[3][4]

Q3: What are the primary degradation pathways for this compound under typical laboratory conditions?

A3: this compound degradation is primarily driven by hydrolysis and oxidation.[1][6]

  • Acid-Catalyzed Hydrolysis: In acidic environments, this compound undergoes rapid degradation.[1][3][7] This is the most significant pathway leading to the scission of the sulfoxide bridge and the formation of corresponding pyridine and benzimidazole derivatives.[8]

  • Neutral and Basic Hydrolysis: While more stable than in acidic conditions, this compound still degrades in neutral and basic aqueous solutions, albeit at a slower rate.[1][6]

  • Oxidation: The sulfoxide group in this compound can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of this compound sulfone.[1][3][6]

  • Photodegradation: While generally considered more stable under photolytic conditions, some degradation can occur upon exposure to light.[1][2]

Q4: Can I use the same sample preparation for both the assay and the impurity testing of this compound according to the USP monograph?

A4: The traditional USP monograph often specifies different columns and sample preparations for assay and impurity evaluation, which can be inefficient.[4] However, modern HPLC columns, such as those with Fused-Core particle technology, offer improved sensitivity and resolution.[4] This advancement allows for a reduction in the sample concentration for chromatographic purity tests to the level required for the assay, enabling the simultaneous evaluation of both with a single preparation.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to this compound sample solution instability.

Issue 1: Rapid Degradation of this compound Standard and Sample Solutions
  • Symptom: Continuously decreasing peak area for this compound over a short period, even in a cooled autosampler.

  • Root Cause Analysis:

    • Acidic Diluent: The primary culprit is often the use of a diluent with a pH below 7. This compound's half-life dramatically decreases as the pH drops; for example, at pH 5, its half-life is about 30 minutes at room temperature.[2]

    • Contaminated Solvents: Traces of acidic impurities in solvents like methanol or acetonitrile can accelerate degradation.

    • Glassware: Residual acidic cleaning agents on glassware can lower the pH of your solutions.

  • Corrective and Preventive Actions (CAPA):

    • pH Modification of Diluent: Prepare the diluent using a slightly alkaline solution. The USP monograph for this compound Delayed-Release Capsules suggests a mixture of 0.1 M sodium hydroxide and acetonitrile (3:2).[9] A simple and effective diluent can be a mixture of methanol and 0.1 N sodium hydroxide (1:3).[10]

    • Solvent Quality: Always use high-purity, HPLC-grade solvents.

    • Glassware Neutralization: Ensure all glassware is thoroughly rinsed with purified water and, if necessary, a dilute basic solution followed by purified water to remove any acidic residues.

    • Fresh Preparation: Prepare solutions as fresh as possible before analysis.

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
  • Symptom: Tailing or fronting of the this compound peak, or co-elution with degradation products.

  • Root Cause Analysis:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound.

    • Column Degradation: The stationary phase of the HPLC column can be affected by aggressive mobile phases or sample matrices.

    • Suboptimal Method: The existing USP method may not be fully optimized for modern HPLC columns, leading to long run times and potential for peak broadening.[4]

  • CAPA:

    • Mobile Phase Optimization: The USP method often suggests a mobile phase with a pH adjusted to 7.0.[11] Ensure accurate pH measurement and adjustment.

    • Column Selection: Consider using modern, high-efficiency columns, such as those with core-shell particles, which can provide better resolution and faster analysis times.[4]

    • Method Modernization: Explore validated, stability-indicating UPLC methods that can significantly reduce run times and improve the separation of this compound from its impurities.[12]

Experimental Protocols

To ensure reproducible and accurate results, follow these detailed protocols for sample preparation and analysis.

Protocol 1: Preparation of a Stabilized this compound Standard Solution

This protocol is designed to minimize degradation by using an alkaline diluent.

  • Diluent Preparation: Prepare a diluent by mixing 0.1 N sodium hydroxide and methanol in a 3:1 ratio.[10]

  • Stock Solution Preparation: Accurately weigh a suitable amount of USP this compound Reference Standard (RS) and dissolve it in a minimal amount of methanol before diluting with the prepared diluent to obtain a known concentration.

  • Working Standard Solution: Further dilute the stock solution with the diluent to the final desired concentration (e.g., 0.1 mg/mL).[9]

  • Storage: Store the solution in a tightly sealed, light-resistant container, preferably in a cooled autosampler at or below 5°C.[10] Solutions stored under these conditions are generally stable for about 24 hours.[10]

Protocol 2: Forced Degradation Study to Identify Potential Impurities

This protocol helps in understanding the degradation profile of this compound and ensuring the analytical method is stability-indicating.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified time (e.g., 2 hours).[13]

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified time (e.g., 24 hours).[13]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time (e.g., 24 hours).[13]

  • Neutralization and Analysis: After the specified stress period, neutralize the solutions and dilute them to a suitable concentration with the mobile phase before injecting them into the HPLC system.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.[12]

Data Presentation

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the degradation behavior under different conditions.

Stress ConditionReagentTemperatureObservationReference
Acid Hydrolysis0.1 N HCl80°CSignificant degradation[13]
Base Hydrolysis0.1 N NaOH80°CSignificant degradation[13]
Oxidation3% H₂O₂Room TempSignificant degradation[13]
Neutral HydrolysisWater60°CStable[13]
Thermal-60°CStable[1]
PhotolyticUV/Visible LightRoom TempGenerally Stable[1]

Visualizations

To better understand the concepts discussed, the following diagrams illustrate key processes.

This compound Degradation Pathway This compound This compound (Sulfoxide) Degradation_Products Degradation Products (e.g., Pyridine & Benzimidazole derivatives) This compound->Degradation_Products Hydrolysis Sulfone This compound Sulfone This compound->Sulfone Oxidation Sulfide This compound Sulfide This compound->Sulfide Reduction (minor) Acid Acidic Conditions (H+) Acid->Degradation_Products Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Sulfone Base Basic Conditions (OH-) Base->Degradation_Products Slower Hydrolysis

Caption: Simplified this compound Degradation Pathways.

Troubleshooting Workflow for this compound Instability Start Low Assay Values or Extra Peaks Observed Check_Diluent Check Diluent pH Start->Check_Diluent Check_Solvents Verify Solvent Purity (HPLC Grade) Check_Diluent->Check_Solvents pH is Neutral/Alkaline Use_Alkaline Use Alkaline Diluent (e.g., MeOH/0.1N NaOH) Check_Diluent->Use_Alkaline pH is Acidic Check_Glassware Ensure Glassware is Neutralized Check_Solvents->Check_Glassware Solvents are Pure Reanalyze Re-analyze Sample Check_Solvents->Reanalyze Impure Solvents Found (Use New Lot) Prepare_Fresh Prepare Solutions Fresh Check_Glassware->Prepare_Fresh Glassware is Neutral Check_Glassware->Reanalyze Glassware Contaminated (Re-clean & Neutralize) Prepare_Fresh->Reanalyze Use_Alkaline->Reanalyze

Sources

Navigating the First-Pass Effect: A Technical Guide for Lansoprazole Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of lansoprazole. This guide is designed to provide you with in-depth, field-proven insights into a critical challenge in oral drug delivery: the first-pass effect. My aim is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to navigate the complexities of this compound metabolism and enhance its systemic bioavailability in your studies.

This compound, a cornerstone in the management of acid-related disorders, presents a classic case of a drug whose therapeutic efficacy is significantly influenced by its journey through the gastrointestinal tract and liver. Its acid-lability and extensive presystemic metabolism necessitate a sophisticated approach to formulation and experimental design. This guide will delve into the mechanisms of the first-pass effect, offer detailed protocols for its assessment, and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions researchers encounter when designing and conducting pharmacokinetic studies with this compound.

Q1: What is the first-pass effect and why is it particularly relevant for this compound?

Q2: What are the primary metabolic pathways of this compound that contribute to its first-pass effect?

Q3: How can I quantify the first-pass effect of this compound in my preclinical studies?

A3: Quantifying the first-pass effect typically involves comparing the area under the plasma concentration-time curve (AUC) after oral administration with the AUC after intravenous (IV) administration of the same dose. The absolute bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral). A low F value indicates a significant first-pass effect. For instance, studies in rats have been conducted to clarify the in vivo first-pass metabolism of proton pump inhibitors by comparing pharmacokinetic profiles after oral, intraduodenal, intraportal venous, and intravenous administration[5].

Q4: What is the significance of using an enteric coating for this compound formulations?

A4: this compound is highly acid-labile and degrades rapidly in the acidic environment of the stomach[6]. An enteric coating protects the drug from gastric acid, ensuring that it passes through the stomach intact and is released in the more neutral pH of the small intestine, where it can be absorbed[6][7]. It is crucial to understand that while the enteric coating is essential for oral bioavailability, it does not prevent the first-pass metabolism that occurs in the liver after absorption.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during pharmacokinetic studies aimed at reducing the first-pass effect of this compound.

Issue 1: High Variability in Pharmacokinetic Data

Potential Causes and Solutions:

  • Genetic Polymorphisms: As mentioned, variations in CYP2C19 and CYP3A4 activity can lead to different metabolic rates.

    • Solution: If feasible, genotype your study animals for relevant CYP enzymes. Alternatively, use a larger sample size to ensure statistical power. In early-stage research, using inbred animal strains with more uniform genetic backgrounds can also help minimize this variability.

  • Inconsistent Food Intake: Food can affect the absorption of this compound.

    • Solution: Standardize the feeding schedule for all animals in the study. Typically, overnight fasting before drug administration is recommended to ensure consistent absorption.

  • Formulation Instability: If your novel formulation is not robust, it may lead to inconsistent drug release.

    • Solution: Thoroughly characterize your formulation for stability under relevant physiological conditions (e.g., pH, enzymatic degradation). Ensure consistent manufacturing processes for each batch of your formulation.

Issue 2: Poor Entrapment Efficiency in Nanoparticle Formulations

Scenario: You are developing this compound-loaded nanoparticles to enhance bioavailability, but the entrapment efficiency is consistently low.

Potential Causes and Solutions:

  • Drug-Polymer Incompatibility: The physicochemical properties of this compound may not be optimal for the chosen polymer.

  • Suboptimal Formulation Parameters: The parameters of your nanoparticle preparation method (e.g., solvent evaporation, nanoprecipitation) can greatly influence drug loading.

    • Solution: Systematically optimize parameters such as the type and volume of organic solvent, surfactant concentration, and stirring speed. For example, in the solvent evaporation method, the rate of solvent removal can affect nanoparticle formation and drug entrapment. A study on PLGA nanoparticles showed that rotary ball milling of the polymer prior to nanoparticle formation increased this compound loading to 96%[9].

  • Drug Leakage during Preparation: this compound may leak out of the nanoparticles during the washing or purification steps.

    • Solution: Minimize the duration of these steps and use appropriate centrifugation speeds to pellet the nanoparticles without causing excessive stress.

Issue 3: In vitro-in vivo Correlation (IVIVC) is Poor

Scenario: Your novel formulation shows promising sustained release and stability in vitro, but it fails to demonstrate improved bioavailability in vivo.

Potential Causes and Solutions:

  • Inadequate In Vitro Model: Your in vitro dissolution or permeation model may not accurately reflect the complex in vivo environment.

    • Solution: Refine your in vitro model to better mimic physiological conditions. For example, use biorelevant dissolution media that contain bile salts and lecithin. For permeability studies, consider using co-culture Caco-2 cell models that also express metabolizing enzymes.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which can pump the drug back into the intestinal lumen, reducing its net absorption.

    • Solution: Investigate the role of efflux transporters by conducting in vitro transport studies using Caco-2 cells with and without P-gp inhibitors. Some nanoparticle formulations may inherently inhibit P-gp, which could be an additional mechanism for enhancing bioavailability.

  • Unforeseen In Vivo Interactions: The formulation components may interact with physiological factors in a way not captured by in vitro tests.

    • Solution: Conduct detailed mechanistic studies in vivo. For example, use animal models with cannulated portal and femoral veins to directly measure the extent of intestinal and hepatic extraction.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from a method described for preparing this compound-loaded nanoparticles[8].

Objective: To encapsulate this compound within PLGA nanoparticles to protect it from degradation and potentially enhance its absorption.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane and acetone (organic solvents)

  • Sodium bicarbonate (NaHCO₃)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixture of dichloromethane and acetone (e.g., 5:5 v/v).

  • Primary Emulsion Formation: Add an aqueous solution of 0.2% (w/v) NaHCO₃ to the organic phase. Emulsify this mixture using a probe sonicator at 4°C for 2 minutes to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion Formation: Add the primary emulsion to an aqueous solution of 0.25% (w/v) PVA (pH adjusted to 9.0) and emulsify again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvents to evaporate.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the nanoparticle suspension to obtain a powder for long-term storage and characterization.

Protocol 2: In Vitro Metabolism Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound[10][11].

Objective: To determine the rate of metabolism of this compound by human liver microsomal enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Internal standard (e.g., a deuterated analog of this compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: On ice, prepare a reaction mixture containing HLM (final concentration typically 0.2-1.0 mg/mL) and this compound in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow it to reach the reaction temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)Reference
Conventional Capsule (30 mg) 810~2.02229~80-90%[6][12][13]
Orally Disintegrating Tablet (30 mg) Bioequivalent to capsule~2.0Bioequivalent to capsuleSimilar to capsule[12]
Suspension in Sodium Bicarbonate (30 mg) 879Shorter than capsule1825Bioequivalent to capsule[13]
Immediate-Release Capsule with Sodium Bicarbonate (30 mg) 1510~0.5Bioequivalent to enteric-coated capsuleSimilar to enteric-coated capsule[14]
Nanoparticle Formulation (in vivo, rats) Sustained releaseProlongedIncreased compared to solutionEnhanced[1][8]

Note: Data are compiled from multiple sources and may not be directly comparable due to differences in study design and populations. The table is for illustrative purposes to highlight trends.

Visualizations

This compound Metabolic Pathway

Lansoprazole_Metabolism This compound This compound Metabolite1 5-Hydroxythis compound (Inactive) This compound->Metabolite1 CYP2C19 (Hydroxylation) Metabolite2 This compound Sulfone (Inactive) This compound->Metabolite2 CYP3A4 (Sulfoxidation)

Caption: Primary metabolic pathways of this compound contributing to the first-pass effect.

Experimental Workflow for Developing a Novel this compound Formulation

Formulation_Workflow cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Formulation Formulation Design (e.g., Nanoparticles) Optimization Parameter Optimization (e.g., Polymer:Drug Ratio) Formulation->Optimization Characterization Physicochemical Characterization (Size, Zeta, Entrapment Efficiency) Optimization->Characterization Release In Vitro Release Studies Characterization->Release Stability Metabolic Stability Assay (Human Liver Microsomes) Release->Stability Permeability Cell Permeability Studies (e.g., Caco-2) Stability->Permeability PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Data_Analysis Data Analysis (AUC, Cmax, t1/2) PK_Study->Data_Analysis Bioavailability Bioavailability Calculation Data_Analysis->Bioavailability

Caption: A generalized workflow for the development and evaluation of a novel this compound formulation.

Troubleshooting Decision Tree for Unexpected Pharmacokinetic Results

PK_Troubleshooting decision decision action action Start Unexpected PK Results Low_AUC Low AUC / Bioavailability Start->Low_AUC High_Variability High Inter-Individual Variability Start->High_Variability Unexpected_Metabolites Unexpected Metabolite Profile Start->Unexpected_Metabolites decision_formulation decision_formulation Low_AUC->decision_formulation Check Formulation Integrity decision_genetics decision_genetics High_Variability->decision_genetics Consider Genetic Polymorphisms decision_assay decision_assay Unexpected_Metabolites->decision_assay Validate Analytical Method action_recharacterize Re-characterize Formulation decision_formulation->action_recharacterize Yes decision_absorption Assess Intestinal Absorption decision_formulation->decision_absorption No action_permeability Conduct Caco-2 Permeability Assays decision_absorption->action_permeability Permeability Issue action_efflux Use P-gp Inhibitors in Studies decision_absorption->action_efflux Efflux Transporter Involvement action_genotype Genotype for CYP2C19/3A4 decision_genetics->action_genotype Genotype Subjects action_increase_n Increase 'n' for Statistical Power decision_genetics->action_increase_n Increase Sample Size action_revalidate Re-validate Bioanalytical Method decision_assay->action_revalidate Yes action_pathway Investigate Alternative Metabolic Pathways decision_assay->action_pathway No

Caption: A decision tree to guide troubleshooting of unexpected pharmacokinetic outcomes.

References

  • Novel this compound-Loaded Nanoparticles for the Treatment of Gastric Acid Secretion-Related Ulcers: In Vitro and In Vivo Pharmacokinetic Pharmacodynamic Evaluation. (n.d.). National Institutes of Health.
  • Comparison of the Pharmacokinetic Parameters of Various PPIs. (n.d.).
  • Effects of ball-milling on PLGA polymer and its implication on this compound-loaded nanoparticles. (n.d.). Journal of Basic and Clinical Pharmacy.
  • Comparative pharmacokinetics and safety of this compound oral capsules and orally disintegrating tablets in healthy subjects. (2003). Alimentary Pharmacology & Therapeutics.
  • Comparative pharmacokinetics and pharmacodynamics of this compound oral capsules and suspension in healthy subjects. (n.d.). PubMed.
  • Investigation of the bioequivalence of two this compound formulations in healthy Chinese volunteers after a single oral administration. (2016). Taylor & Francis Online.
  • Formulation and Evaluation of this compound Loaded Nanosponges. (n.d.). Turkish Journal of Pharmaceutical Sciences.
  • Pharmacokinetic Evaluation of this compound/sodium Bicarbonate capsule compared with this compound capsule in Healthy Chinese Adults. (2020). PubMed.
  • This compound fast disintegrating tablet: a new formulation for an established proton pump inhibitor. (2003). PubMed.
  • Bioavailability of this compound Granules Administered in Juice or Soft Food Compared With the Intact Capsule Formulation. (n.d.). PubMed.
  • Comparative pharmacokinetics and safety of this compound oral capsules and orally disintegrating tablets in healthy subjects. (n.d.). Request PDF.
  • The effect of CYP2C19 activity on pharmacokinetics of this compound and its active metabolites in healthy subjects. (n.d.). PubMed.
  • A novel option in proton pump inhibitor dosing: this compound orally disintegrating tablet dispersed in water and administered via nasogastric tube. (n.d.). ResearchGate.
  • This compound Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of this compound by human liver microsomes. (n.d.). PubMed.
  • In vitro release (%) profile of this compound from PLGA and milled PLGA prepared nanoparticles. (n.d.). ResearchGate.
  • Formulation and Evaluation of this compound Loaded Nanosponges. (n.d.). Turkish Journal of Pharmaceutical Sciences.
  • Complex GraphViz DOT Sample. (n.d.). GitHub.
  • Examples — graphviz 0.21 documentation. (n.d.). Read the Docs.
  • Real examples of Graphviz. (2021). DevTools Daily - Medium.
  • Optimization of lipid-based nanoparticles formulation loaded with biol. (2024). Dove Medical Press.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate.
  • Safety and pharmacokinetics of oral this compound in preadolescent rats exposed from weaning through sexual maturity. (n.d.). PubMed.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Drawings Using Graphviz. (2024). Project ACRN™ 3.4-unstable documentation.
  • (PDF) FORMULATION DEVELOPMENT, OPTIMIZATION, AND EVALUATION OF this compound LOADED NANOSUSPENSION. (n.d.). ResearchGate.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025).
  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). National Institutes of Health.
  • Pharmacodynamic modeling of this compound using an indirect irreversible response model. (n.d.). PubMed.
  • This compound. (2015).
  • Pharmacodynamics and Pharmacokinetics of a New Type of Compound this compound Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. (n.d.). MDPI.
  • First-pass metabolism of omeprazole in rats. (n.d.). PubMed.
  • This compound: pharmacokinetics, pharmacodynamics and clinical uses. (n.d.). PubMed.
  • This compound Pathway, Pharmacokinetics. (n.d.). ClinPGx.

Sources

Technical Support Center: Stability of Extemporaneously Prepared Lansoprazole Suspensions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of extemporaneously prepared lansoprazole suspensions. As a proton pump inhibitor, this compound is inherently unstable in acidic environments, making the formulation of a stable liquid dosage form a significant challenge. This resource synthesizes data from multiple studies and provides practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the preparation and storage of this compound suspensions.

Q1: What is the primary cause of this compound instability in aqueous preparations? this compound is highly susceptible to degradation in acidic conditions. The rate of decomposition increases significantly as the pH drops.[1][2] For instance, at room temperature, its half-life is approximately 18 hours at pH 7 but shortens to only 30 minutes at pH 5.[1] Therefore, maintaining a sufficiently alkaline environment is the most critical factor in creating a stable oral suspension.

Q2: What is the most common vehicle used for compounding this compound suspensions and why? An 8.4% sodium bicarbonate solution is the most historically used and studied vehicle.[3] Its primary function is to provide an alkaline pH (typically around 8.0-8.5), which is essential for protecting the acid-labile this compound from rapid degradation.[1][4] This simple formulation is often referred to as a simplified this compound suspension (SLS).[3]

Q3: How does storage temperature impact the stability of the suspension? Lowering the storage temperature consistently improves the stability of compounded this compound. Suspensions stored under refrigerated conditions (e.g., 4°C) maintain their potency for a longer duration than those kept at room temperature (e.g., 22°C - 25°C).[3][5][6] However, the exact beyond-use date (BUD) varies significantly across different studies, highlighting the need for careful experimental validation.

Q4: What are the typical beyond-use dates (BUDs) reported for these suspensions? There is considerable conflict in the published literature regarding the BUD of extemporaneously prepared this compound suspensions. Some studies report stability for as little as 48 hours at room temperature and 7 days under refrigeration when stored in plastic oral syringes.[3][5] Others have found the drug to be stable for 14 days refrigerated.[6][7] More complex formulations, sometimes incorporating commercial suspending vehicles like Ora-Plus® and Ora-Sweet®, have even shown stability for up to 91 days at both refrigerated and room temperatures in glass bottles.[8][9] This variability underscores the importance of the specific formulation and storage container used.

Q5: What are the visible signs of potential degradation in the suspension? Visual inspection is a crucial first step in stability assessment. Key signs of degradation include:

  • Color Change: The suspension may develop a brownish or reddish hue.[8][10]

  • Precipitation and Caking: Formation of precipitates that are difficult or impossible to resuspend upon shaking.[8]

  • Changes in Odor or Taste: A more bitter taste may develop over time.[8][9] While physical changes are strong indicators, the absence of these signs does not guarantee chemical stability. Quantitative analysis is always required.

In-Depth Troubleshooting Guide

This section provides detailed guidance for specific experimental challenges you may encounter.

Scenario 1: My suspension is losing potency much faster than expected, even under refrigeration.

Question: I prepared a 3 mg/mL this compound suspension in 8.4% sodium bicarbonate and stored it at 4°C in amber plastic syringes. My HPLC analysis shows over 10% degradation in just 4 days, whereas I expected it to last at least a week. What are the likely causes?

Expert Analysis & Troubleshooting Protocol: This is a common and frustrating issue that often points to one or more subtle variables in the formulation or storage system. This compound's stability is multifactorial, and deviation in any single parameter can lead to accelerated degradation.

Potential Causalities:

  • Sub-optimal pH: While 8.4% sodium bicarbonate is standard, the final pH of your suspension might be lower than the optimal 8.0-8.5 range. This can result from variations in the raw materials or interaction with other components. The buffering capacity may be insufficient over the study period.

  • Storage Container Interactions: The choice of storage container is critical. Some studies explicitly note that stability is shorter in plastic oral syringes compared to amber glass or plastic vials.[3][5] This could be due to adsorption of the drug onto the plastic or leaching of components from the syringe that affect pH or catalyze degradation.

  • Inadequate Compounding Technique: The enteric-coated granules from this compound capsules must be thoroughly crushed to a fine powder to ensure proper dispersion and availability for stabilization by the alkaline vehicle.[1] Incomplete crushing can leave micro-environments where the drug is not protected from hydrolysis.

  • Degradation Kinetics: The degradation of this compound in this system often follows first-order kinetics.[3] A small initial deviation from the target concentration or an unaccounted-for stressor (like brief exposure to heat or light) can have a significant impact on the final concentration at later time points.

Troubleshooting Workflow Diagram:

G cluster_problem Problem cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Rapid Potency Loss A 1. Verify pH (Immediately & Serially) Problem->A B 2. Review Compounding SOP (Crushing, Mixing) A->B Sol1 Adjust/Buffer pH A->Sol1 C 3. Container Study (Glass vs. Plastic) B->C Sol2 Refine Compounding Technique B->Sol2 D 4. Analytical Method Validation (Stability-Indicating?) C->D Sol3 Switch to Glass Containers C->Sol3 Sol4 Reformulate with Suspending Agents D->Sol4

Caption: Troubleshooting workflow for accelerated this compound degradation.

Step-by-Step Investigative Protocol:

  • pH Verification: Immediately measure the pH of a freshly prepared suspension and of the retained stability samples. Ensure your pH meter is properly calibrated. A stable suspension should maintain a pH between 8.0 and 8.5 throughout the study period.[4]

  • Review Compounding Procedure: Scrutinize your Standard Operating Procedure (SOP). Are the capsule contents being triturated to a consistently fine powder? Is mixing with the vehicle thorough and immediate?

  • Conduct a Comparative Container Study: Prepare a new batch and divide it into two sets of storage containers: your standard amber plastic syringes and amber glass prescription bottles. Run the stability study on both sets in parallel. This will isolate the impact of the storage container.

  • Validate Your Analytical Method: Confirm that your HPLC method is stability-indicating. This means it must be able to separate the intact this compound peak from all potential degradation products.[11] A forced degradation study is essential for this validation.

Scenario 2: My suspension is developing a precipitate that is difficult to resuspend.

Question: After about a week of refrigerated storage, I'm noticing that the precipitate in my suspension requires very vigorous shaking to resuspend, and sometimes it seems to clump. Is this normal?

Expert Analysis & Troubleshooting Protocol: While some sedimentation is expected in a suspension, the formation of "caked" or clumped material that is not easily and uniformly redispersed is a sign of physical instability. This can compromise dose uniformity and may be linked to chemical degradation.

Potential Causalities:

  • Inadequate Suspending Vehicle: The 8.4% sodium bicarbonate solution has poor suspending properties. It serves primarily as a pH-modifying agent. Over time, particles can agglomerate and form a dense cake.

  • Particle Size Changes: Changes in the crystal structure or particle size of the suspended this compound can occur over time, leading to altered sedimentation and resuspension characteristics.

  • Chemical Degradation Products: Some degradation products may be less soluble than the parent drug, contributing to the precipitate and potentially acting as a binding agent for other particles.[12][13]

This compound Degradation Pathway (Simplified)

G cluster_degradation Degradation Products This compound This compound (Sulfoxide) Sulfide This compound Sulfide This compound->Sulfide Reduction Thione Benzimidazole-2-thione This compound->Thione Rearrangement One Benzimidazole-2-one This compound->One Rearrangement Other Other Fragments & Complex Adducts This compound->Other Hydrolysis

Caption: Simplified degradation pathways for this compound in aqueous media.

Step-by-Step Investigative Protocol:

  • Quantify Physical Stability: Develop a semi-quantitative method to assess resuspendability. For example, document the number of inversions or seconds of shaking required to achieve a uniform suspension at each time point.

  • Microscopic Examination: Use a microscope to visually inspect the particle morphology at different time points. Look for changes in particle size, shape, or the formation of crystalline aggregates.

  • Reformulate with a Suspending Agent: The most effective solution is to improve the vehicle. Prepare a parallel batch using a 1:1 mixture of a suspending agent (e.g., Ora-Plus®) and a sweetening vehicle (e.g., Ora-Sweet®) in addition to the sodium bicarbonate.[8][9][14] This provides a structured vehicle designed to keep particles suspended and prevent caking.

  • Analyze the Precipitate: If possible, isolate the caked material by centrifugation, wash it, and analyze it using techniques like HPLC or mass spectrometry to determine if it is primarily intact this compound or if it is enriched with specific degradation products.

Core Experimental Protocols

Protocol 1: Preparation of this compound Suspension (3 mg/mL) This protocol is a synthesis of methodologies described in the literature.[1][3][4]

  • Calculate Ingredients: Determine the total volume of suspension required and calculate the number of this compound 30 mg delayed-release capsules and the volume of vehicle needed.

  • Prepare Powder: Carefully open the required number of this compound capsules and empty the enteric-coated granules into a clean, dry mortar.

  • Triturate: Using a pestle, crush the granules into a fine, uniform powder. This step is critical to break the enteric coating and allow the alkaline vehicle to protect the active drug.

  • Form Paste: Add a small amount of the 8.4% Sodium Bicarbonate solution to the powder and triturate to form a smooth, uniform paste. This ensures all particles are wetted.

  • Dilute to Volume: Gradually add the remaining 8.4% Sodium Bicarbonate solution in portions, mixing well after each addition. Transfer the contents quantitatively to a calibrated container (e.g., a graduated cylinder or volumetric flask).

  • Final Mixing: Use additional vehicle to rinse the mortar and pestle, adding the rinsing to the calibrated container to ensure a complete transfer of the drug. Add vehicle to the final desired volume and mix thoroughly.

  • Package and Label: Immediately transfer the suspension to tight, light-resistant containers (e.g., amber glass bottles or amber oral syringes). Label with the concentration, date of preparation, and storage conditions.

Protocol 2: Stability-Indicating HPLC Method Outline This protocol outlines a typical stability-indicating method based on common parameters from referenced studies.[4][11][15][16]

  • Chromatographic System:

    • Column: C18, 4.6-mm × 25-cm; 5-µm packing (L1).[4]

    • Detector: UV at 285 nm.[4][11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[4]

    • Injection Volume: 20 µL.

  • Mobile Phase (Example): A gradient or isocratic system using a mixture of an aqueous buffer (e.g., pH 7.0 phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol).[11][17]

  • Sample Preparation:

    • Thoroughly shake the suspension to ensure uniformity.

    • Withdraw a precise volume of the suspension (e.g., 2.0 mL).

    • Dilute the sample in a volumetric flask (e.g., 500-mL) using a suitable diluent (e.g., a 50:50 mix of acetonitrile and water or a weak base solution to prevent degradation during analysis).[4]

    • Centrifuge an aliquot of the diluted sample to remove any undissolved excipients.[4]

    • Transfer the supernatant to an HPLC vial for injection.

  • Quantification: Calculate the percentage of the initial this compound concentration remaining at each time point. Stability is typically defined as retaining at least 90% of the initial concentration.

Data Summary: this compound Suspension Stability

The following table summarizes stability data from various studies to highlight the range of reported outcomes.

Study FormulationStorage Temp.Storage ContainerReported Stability (≥90% Potency)Reference
3 mg/mL in 8.4% NaHCO₃Room Temp. (~22°C)Amber Plastic Syringes< 48 hours[3][5][18]
3 mg/mL in 8.4% NaHCO₃Refrigerated (~4°C)Amber Plastic Syringes7 days[3][5][18]
3 mg/mL in 8.4% NaHCO₃Room Temp. (22°C)Amber Plastic Syringes8 hours[6][7]
3 mg/mL in 8.4% NaHCO₃Refrigerated (4°C)Amber Plastic Syringes14 days[6][7]
3 mg/mL in 8.4% NaHCO₃Room Temp. (25°C)Amber Glass Bottles91 days[8][9]
3 mg/mL in 8.4% NaHCO₃Refrigerated (4°C)Amber Glass Bottles91 days[8][9]
3 mg/mL in NaHCO₃ with Ora-Sweet/Ora-PlusRoom Temp. (25°C)Amber Glass Bottles91 days[8][9]
3 mg/mL in NaHCO₃ with Ora-Sweet/Ora-PlusRefrigerated (4°C)Amber Glass Bottles91 days[8][9]

Disclaimer: This guide is intended for informational purposes for qualified professionals. All compounding and stability testing should be performed in accordance with applicable regulations and standards, such as those outlined by the U.S. Pharmacopeia (USP).[4][19]

References

  • Morrison, J. T., Lugo, R. A., Thigpen, J., & Brown, S. D. (2013). Stability of Extemporaneously Prepared this compound Suspension at Two Temperatures. The Journal of Pediatric Pharmacology and Therapeutics, 18(2), 122–127.
  • Ensom, M. H. H., Décarie, D., & Sheppard, I. (2007). Stability of this compound in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy, 60(3), 184–191.
  • Selenka, M., et al. (2009). Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones. Journal of Pharmaceutical and Biomedical Analysis.
  • Azurity Pharmaceuticals. (n.d.). This compound | Gastrointestinal Compounding Kit. FIRST Kits.
  • Ensom, M. H., Décarie, D., & Sheppard, I. (n.d.).
  • Morrison, J. T., Lugo, R. A., Thigpen, J. C., & Brown, S. D. (2013). Stability of extemporaneously prepared this compound suspension at two temperatures. Journal of Pediatric Pharmacology and Therapeutics, 18(2), 122-127.
  • Allen, L. V. Jr. (2015). This compound 3 mg/mL Oral Suspension. U.S. Pharmacist.
  • Johnson, C. E., & Wong, J. (2006). Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 398-426.
  • IWK Health Centre. (2007). This compound ORAL SUSPENSION 3 MG/ML. Compounding Formula.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry.
  • DiGiacinto, J. L., Olsen, K. M., Bergman, K. L., & Hoey, L. L. (2000). Stability of suspension formulations of this compound and omeprazole stored in amber-colored plastic oral syringes. Annals of Pharmacotherapy, 34(5), 600-604.
  • DellaGreca, M., et al. (2006). Degradation of this compound and omeprazole in the aquatic environment. Chemosphere, 63(7), 1087-1093.
  • Gupta, V. K., et al. (1999). Effect of various salts on the stability of this compound, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 25(9), 1057-1065.
  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2007). Stability-Indicating Methods for the Determination of this compound. IL FARMACO, 62(10), 702-710.
  • Kumar, A. S., et al. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of this compound and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms.
  • U.S. Pharmacopeia. (n.d.). This compound Compounded Oral Suspension. USP Compounding Compendium.
  • Shankar, G., et al. (2017). Forced degradation studies of this compound using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471.
  • Reddy, G. M., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN this compound DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(2), 113-118.
  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE. International Journal of Engineering Science Technologies, 6(3).
  • U.S. Pharmacist. (n.d.).
  • Hammad, A. M. A., Hamdan, I. I., & El-Sabawi, D. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated this compound Preparations. AAPS PharmSciTech, 17(1), 139-147.
  • Morrison, J. T. (2013).

Sources

Technical Support Center: A Deep Dive into the Hydrolytic Degradation of Lansoprazole in Basic Medium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the hydrolytic degradation of lansoprazole in a basic medium. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in stability studies of this widely used proton pump inhibitor. Here, we will explore the nuances of this compound's behavior in alkaline conditions, offering practical troubleshooting advice and evidence-based protocols to ensure the integrity and accuracy of your experimental work.

This compound, a substituted benzimidazole, is notoriously labile in acidic environments, a characteristic that is fundamental to its mechanism of action. However, its stability in basic conditions also presents unique challenges that are critical to understand, particularly during formulation development and for intravenous preparations where alkaline agents may be used.[1][2] This guide will address common questions and issues encountered during these studies, providing a comprehensive framework for robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to study the degradation of this compound in a basic medium?

While this compound's instability in acidic media is well-documented, its degradation in basic conditions is also a significant concern for several reasons.[1][2] Intravenous formulations of this compound often include alkaline substances like sodium hydroxide to achieve the desired pH for solubility and stability.[1][2] Therefore, understanding the degradation pathway in a basic environment is essential for developing stable parenteral dosage forms. Furthermore, forced degradation studies, as mandated by regulatory bodies like the ICH, require the evaluation of a drug's stability across a range of pH values, including alkaline conditions, to establish a comprehensive stability profile.[3][4]

Q2: What are the primary degradation products of this compound in a basic medium?

Under basic hydrolytic stress, this compound undergoes degradation to form several products. Notably, a major degradation product with a higher molecular weight than the parent drug has been identified.[1][2][5] This unique impurity is distinct from the degradation products typically observed under acidic or oxidative stress.[1][2] One significant base degradation product has been characterized as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[2][6]imidazo[2,1-b]benzo[2][6]imidazo[2,1-d][1][2][3]thiadiazine, with a molecular weight of 467.10.[1][5] It is crucial to employ a stability-indicating analytical method that can effectively separate and quantify this and other potential degradants from the intact this compound.

Q3: My this compound sample shows significant degradation even in a mildly basic solution. What could be the cause?

Several factors can contribute to the accelerated degradation of this compound in basic solutions:

  • pH and Buffer Composition: The rate of degradation is directly influenced by the pH.[7] Even small variations in the pH of your medium can lead to significant differences in stability. The composition of the buffer system can also play a role, as certain salts may catalyze the degradation process.[7]

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis.[1][2] Ensure that your experiments are conducted at a controlled and documented temperature.

  • Presence of Oxidizing Agents: Although the primary pathway is hydrolytic, the presence of trace oxidizing agents can lead to the formation of oxidative degradation products like this compound sulfone, which can complicate the degradation profile.[8]

  • Solvent Effects: The choice of co-solvents can impact the stability of this compound. It is advisable to use high-purity solvents and to be aware of any potential interactions.

Q4: I am observing unexpected peaks in my chromatogram during a base degradation study. How can I identify them?

The appearance of unknown peaks is a common challenge in forced degradation studies. A systematic approach is necessary for their identification:

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9] By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight and fragmentation pattern, which provides crucial clues to its structure.[1][2][5]

  • Comparative Chromatography: Compare the chromatogram of your stressed sample with that of an unstressed sample and samples subjected to other stress conditions (acid, peroxide, heat, light). This will help you determine if the peak is unique to basic hydrolysis.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of both the main analyte and the degradation products.[6][10] This ensures that each chromatographic peak corresponds to a single component.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No or minimal degradation observed. 1. Stress conditions are too mild (low base concentration, low temperature, or short duration).[3] 2. The analytical method is not stability-indicating.1. Gradually increase the normality of the base (e.g., from 0.1 N to 2 N NaOH), the temperature (e.g., to 60°C), or the duration of the study.[1][2] 2. Ensure your analytical method can separate the parent drug from potential degradants. This may require method re-validation.[6][10]
Complete degradation of this compound. 1. Stress conditions are too harsh (high base concentration, high temperature, or prolonged exposure).[3]1. Reduce the strength of the base, lower the temperature, or decrease the exposure time. The goal is to achieve a target degradation of 5-20% to ensure the formation of degradation products without complete loss of the parent drug.[11]
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation due to high pH of the mobile phase. 3. Co-elution of degradation products.1. Optimize the mobile phase pH to ensure good peak shape for both this compound and its degradation products. A pH of around 7.0 is often used for the analysis of this compound.[6][7][10] 2. Use a pH-stable column, such as a hybrid-silica or polymer-based column, if a high pH mobile phase is necessary. 3. Adjust the gradient profile or the organic modifier in the mobile phase to improve the separation of all components.
Inconsistent and irreproducible results. 1. Variability in the preparation of the basic medium. 2. Fluctuations in temperature during the experiment. 3. Inconsistent sample preparation and handling.1. Ensure accurate and consistent preparation of the NaOH or other basic solutions. 2. Use a temperature-controlled water bath or oven for the degradation study.[1][2] 3. Standardize all sample preparation steps, including dilution and neutralization prior to injection.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound in Basic Medium

This protocol provides a standardized procedure for conducting a forced degradation study of this compound under basic conditions, in accordance with ICH guidelines.[1][2]

Materials:

  • This compound reference standard

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), analytical grade (for neutralization)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating apparatus (e.g., water bath)

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Basic Solution: Accurately prepare a 0.1 N NaOH solution using HPLC grade water.

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound and transfer it to a suitable round-bottom flask. Add a defined volume of the 0.1 N NaOH solution.

  • Stress Conditions: Reflux the solution at 60°C for 8 hours.[1][2] Note: The concentration of NaOH and the duration of heating may need to be adjusted to achieve the target degradation of 5-20%. It may be necessary to increase the normality of the base solution gradually from 0.1 N to 2 N.[1][2]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot of the reaction mixture.

  • Neutralization and Dilution: Immediately neutralize the sample with an equivalent amount of HCl to stop the degradation reaction. Dilute the neutralized sample with a suitable solvent (e.g., methanol or mobile phase) to a known concentration suitable for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into a validated stability-indicating HPLC system. Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of this compound.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

A robust stability-indicating method is essential for accurately quantifying this compound in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: Waters Acquity BEH C18 (or equivalent)[6][10]

  • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10, v/v)[6][10]

  • Mobile Phase B: Methanol and acetonitrile (50:50, v/v)[6][10]

  • Gradient Program: A time-based gradient should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm[6]

  • Column Temperature: 40°C

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and ensuring the this compound peak is free from co-eluting peaks (peak purity analysis).[6][10]

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.[10]

  • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).[10]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[6]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Degradation Pathway and Experimental Workflow

Lansoprazole_Degradation_Workflow cluster_degradation Hydrolytic Degradation in Basic Medium cluster_workflow Analytical Workflow This compound This compound (C16H14F3N3O2S) base NaOH (aq) Heat (60°C) This compound->base degradation_product Major Degradation Product (C23H16F3N5OS) [m/z 468.11 (M+H)] base->degradation_product Hydrolysis other_products Other Minor Degradation Products base->other_products Hydrolysis sample_prep Sample Preparation (Neutralization & Dilution) degradation_product->sample_prep other_products->sample_prep hplc Stability-Indicating HPLC-UV/PDA Analysis sample_prep->hplc lcms LC-MS for Identification sample_prep->lcms data_analysis Data Analysis (Quantification & Purity) hplc->data_analysis

Caption: Workflow for the study of this compound degradation in basic medium.

References

  • Battu, S. and Pottabathini, V. (2015) Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]
  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of this compound and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC - NIH. [Link]
  • Pharma Stability: Troubleshooting & Pitfalls. [Link]
  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of this compound and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - MDPI. [Link]
  • Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degrad
  • Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degrad
  • Stability‐Indicating Methods for the Determination of this compound - Taylor & Francis Online. [Link]
  • Stability-Indicating Methods for the Determination of this compound - Taylor & Francis Online. [Link]
  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique - JOCPR. [Link]
  • Effect of various salts on the stability of this compound, omeprazole, and pantoprazole as determined by high-performance liquid chrom
  • Forced Degradation Study Of this compound And Domperidone By Hptlc - Elementary Educ
  • IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN this compound DRUG SUBSTANCE - Rasayan Journal of Chemistry. [Link]
  • Forced degradation studies of this compound using LC-ESI HRMS and 1 H-NMR experiments. [Link]
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.
  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique - ResearchG
  • Analytical method development, validation and forced degradation studies of this compound by rp-hplc - SciSpace. [Link]
  • ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF this compound BY RP-HPLC | Asian Journal of Pharmaceutical Research and Development. [Link]
  • analytical method development, validation and forced degradation studies of this compound by rp-hplc - ResearchG
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. [Link]
  • [PDF] ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF this compound BY RP-HPLC | Semantic Scholar. [Link]
  • Stability Indicating Validated Novel RP-HPLC Method for Dexthis compound and LC - An-Najah journals. [Link]
  • Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase | Journal of Chemical Information and Modeling - ACS Public
  • Forced degradation studies of this compound using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products | Request PDF - ResearchG
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • This compound 3 mg/mL Suspension - U.S. Pharmacist. [Link]
  • Stability of extemporaneously prepared this compound suspension at two temper
  • Stabilization of a new antiulcer drug (this compound) in the solid dosage forms. [Link]
  • Dissolution Method Troubleshooting: An Industry Perspective. [Link]
  • Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characteriz
  • (PDF)
  • Available Guidance and Best Practices for Conducting Forced Degrad

Sources

Technical Support Center: Forced Degradation Studies of Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of lansoprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. As your partner in scientific discovery, we aim to equip you with the necessary knowledge to conduct robust and reliable stability-indicating studies for this compound, a widely used proton pump inhibitor.

This compound, like many substituted benzimidazoles, is susceptible to degradation under various stress conditions, a critical consideration in drug development and formulation.[1][2] Understanding its degradation pathways is not just a regulatory requirement but a cornerstone of ensuring the safety and efficacy of the final drug product.[3] This guide will walk you through the nuances of designing and executing these studies, interpreting the results, and troubleshooting common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the forced degradation of this compound.

Q1: Under which stress conditions is this compound known to degrade?

This compound is known to be labile and degrades significantly under acidic, basic, and oxidative stress conditions.[3][4] It is generally found to be stable under thermal and photolytic conditions.[3][4]

Q2: Why is this compound so unstable in acidic conditions?

The instability of this compound in acidic environments is inherent to its mechanism of action. In the acidic compartment of the gastric parietal cell, it undergoes a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide, which then covalently binds to the H+/K+-ATPase enzyme.[5] This same reactivity makes it prone to degradation in acidic solutions during laboratory studies.[1][6]

Q3: What are the major degradation products of this compound?

Several degradation products have been identified. Under acidic conditions, common degradants include this compound sulfide and various benzimidazole and pyridine derivatives.[4][7][8][9] Basic hydrolysis can also lead to the formation of unique degradation products, sometimes with a higher molecular weight than the parent drug.[6][10] Oxidative stress typically results in the formation of this compound sulfone (this compound Related Compound A) and other N-oxides.[11]

Q4: What are the regulatory guidelines for forced degradation studies?

The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances and products, provide the framework for forced degradation studies.[3][12] These studies are essential for developing and validating stability-indicating analytical methods.

Q5: Is it necessary to characterize the structure of the degradation products?

Yes, it is highly recommended, especially for significant degradation products. Techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of these compounds.[4][6][10] This information is crucial for understanding the degradation pathways and assessing the potential toxicity of the degradants.[3][4]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides practical solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Interaction with active sites on the stationary phase.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH. A pH around 7.0 has been used successfully for this compound analysis.[8][13]3. Reduce the sample concentration or injection volume.4. Use a high-purity, end-capped column (e.g., C18) to minimize secondary interactions.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column aging.4. Air bubbles in the pump.1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing.2. Use a column oven to maintain a constant temperature.[11]3. Equilibrate the column thoroughly before each run and monitor its performance over time.4. Degas the mobile phase and prime the pump.[13]
Inadequate Resolution Between Degradation Products 1. Mobile phase composition is not optimal.2. Inappropriate column chemistry.3. Flow rate is too high.1. Optimize the mobile phase composition. A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is often effective.[4][14]2. Consider a high-resolution column with a smaller particle size or fused-core technology.[13]3. Reduce the flow rate to improve separation efficiency.
Low Signal Intensity or Sensitivity 1. Incorrect detection wavelength.2. Low sample concentration.3. On-column degradation of the sample.1. Set the UV detector to the wavelength of maximum absorbance for this compound, which is typically around 285 nm.[8][11][13]2. Increase the sample concentration or injection volume, being mindful of potential peak broadening.3. Ensure the sample diluent is appropriate to maintain the stability of this compound. A slightly basic diluent may be necessary.
Appearance of Unexpected Peaks 1. Contamination of the mobile phase or diluent.2. Carryover from previous injections.3. Further degradation of the sample in the autosampler.1. Use fresh, high-purity solvents and reagents.2. Implement a robust needle wash program in your HPLC method.3. Keep the autosampler temperature controlled (e.g., 4°C) and analyze samples promptly after preparation.

Experimental Protocols & Data Summary

Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent/ConditionTypical Duration & TemperatureMajor Degradation Products
Acid Hydrolysis 0.1 N to 2 N HCl8 hours at 60°CThis compound sulfide, benzimidazole and pyridine derivatives[4][6][10]
Base Hydrolysis 0.1 N to 2 N NaOH8 hours at 60°C or 80°CA unique degradant with m/z 468.11 has been reported[6][10][14]
Oxidative Degradation 2% to 30% H₂O₂20 minutes to 24 hours at Room TemperatureThis compound sulfone (USP Related Compound A), N-oxides[11][14][15]
Thermal Degradation Dry heat60°CGenerally stable[4][15]
Photolytic Degradation UV light (e.g., 366 nm) or solar simulator24 hoursGenerally stable[4][15][16]
Step-by-Step Methodologies

1. Acidic Degradation:

  • Accurately weigh about 200 mg of this compound and transfer it to a suitable flask.

  • Add a specific volume of 0.1 N HCl (the volume depends on the desired concentration).

  • Reflux the solution at 60°C for 8 hours.[6][10]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N NaOH.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

2. Basic Degradation:

  • Accurately weigh about 200 mg of this compound and transfer it to a suitable flask.

  • Add a specific volume of 0.1 N NaOH.

  • Reflux the solution at 60°C for 8 hours.[6][10]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N HCl.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile or a suitable solvent.

  • Add 2% hydrogen peroxide (H₂O₂) to the solution.[14]

  • Keep the solution at room temperature and monitor the degradation over time (e.g., sample at different time points).

  • Once sufficient degradation is observed, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a petri dish.

  • Expose it to dry heat at 60°C in a calibrated oven.

  • After the desired duration, dissolve a portion of the sample in a suitable solvent and dilute it for HPLC analysis.

5. Photolytic Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to UV light (e.g., in a photostability chamber) or a solar simulator.[7][16]

  • Simultaneously, keep a control sample in the dark.

  • After the exposure period, dilute both the exposed and control samples for HPLC analysis.

Visualizing Workflows and Pathways

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-UV/DAD Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis Base->Analysis Analyze Samples Oxidation Oxidation Oxidation->Analysis Analyze Samples Thermal Thermal Thermal->Analysis Analyze Samples Photo Photolytic Photo->Analysis Analyze Samples API This compound (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Characterization LC-MS/NMR Characterization Analysis->Characterization Identify & Isolate Degradants Method_Validation Stability-Indicating Method Validation Analysis->Method_Validation Validate Method

Caption: A typical workflow for conducting forced degradation studies of this compound.

This compound Degradation Pathways

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidative Oxidative Degradation This compound This compound C₁₆H₁₄F₃N₃O₂S Sulfide This compound Sulfide This compound->Sulfide H⁺ Benzimidazole_Deriv Benzimidazole Derivatives This compound->Benzimidazole_Deriv H⁺ High_MW_DP High MW Degradant (m/z 468) This compound->High_MW_DP OH⁻ Sulfone This compound Sulfone This compound->Sulfone [O] N_Oxide N-Oxide Derivatives This compound->N_Oxide [O]

Caption: Simplified degradation pathways of this compound under different stress conditions.

References

  • Jadav, K. G., Solanki, B. S., & Captain, A. D. (2017). Forced degradation studies of this compound using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. [Link]
  • Reddy, G. M., Mukkanti, K., & Reddy, P. P. (2013). Identification of Oxidative Degradation Products of this compound by Using High Resolution Mass Spectrometry Spectral Data. Pharmacology & Pharmacy, 4(5), 449-455. [Link]
  • Capelo, J. L., Lages, S., Avivar, J., & Santos, H. M. (2014). Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of the Brazilian Chemical Society, 25, 1636-1644. [Link]
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of this compound, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 145-155. [Link]
  • DellaGreca, M., Brigante, M., Previtera, L., & Temussi, F. (2006). Degradation of this compound and omeprazole in the aquatic environment. Chemosphere, 63(7), 1087-1093. [Link]
  • Siragusa, L., et al. (2021). Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling, 61(6), 2706-2719. [Link]
  • Battu, S., & Pottabathini, V. (2015).
  • Shankar, G., Borkar, R. M., et al. (2017). Forced degradation studies of this compound using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products.
  • Kakde, R. B., & Kotak, M. A. (2012). Forced Degradation Study Of this compound And Domperidone By Hptlc.
  • DellaGreca, M., Brigante, M., Previtera, L., & Temussi, F. (2006). Photolysis and hydrolysis of this compound (1a) and omeprazole (1b) in different conditions.
  • Meher, M. K. (2018). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF this compound BY RP-HPLC. Semantic Scholar. [Link]
  • Reddy, G. C., Reddy, V. R., & Kumar, P. S. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN this compound DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(1), 1-6. [Link]
  • Sridhar, G., et al. (2017). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN this compound INTERMEDIATE. International Journal of Research - Granthaalayah, 5(6), 1-10. [Link]
  • Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of this compound by rp-hplc. SciSpace. [Link]
  • Kristl, A., Vrecer, F., & Vojnovic, D. (1996). Preformulation investigation of the novel proton pump inhibitor this compound. Die Pharmazie, 51(10), 763-766. [Link]
  • DellaGreca, M., Brigante, M., Previtera, L., & Temussi, F. (2006).
  • Siragusa, L., et al. (2021). Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.
  • ResearchGate. (n.d.). Degradation of this compound at different pH.
  • DellaGreca, M., Brigante, M., Previtera, L., & Temussi, F. (2006). Degradation of this compound and omeprazole in the aquatic environment.
  • Battu, S., & Pottabathini, V. (2015).
  • U.S. Food and Drug Administration. (n.d.). PREVACID (this compound) Delayed-Release Capsules. FDA. [Link]
  • Siragusa, L., et al. (2021). Automatic Identification of this compound Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. PubMed. [Link]
  • Meher, M. K. (2018). analytical method development, validation and forced degradation studies of this compound by rp-hplc.
  • Sriram, S., et al. (2011). Development and validation of RP-HPLC method for the estimation of this compound in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 3(4), 834-840. [Link]

Sources

Technical Support Center: Optimizing Lansoprazole Nanocrystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of lansoprazole nanocrystals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to overcome common challenges in optimizing the drug-to-polymer ratio for stable and effective this compound nanocrystal formulations.

I. Understanding the Core Challenge: The Dual Nature of this compound

This compound, a proton pump inhibitor, presents a significant formulation challenge due to its dichotomous nature: it is poorly soluble in water yet highly unstable in acidic environments.[1][2] Nanocrystal technology offers a promising solution by increasing the surface area for dissolution, thereby enhancing bioavailability.[3][4] However, the success of a nanocrystal formulation hinges on achieving a stable dispersion, which is critically dependent on the appropriate selection and concentration of a polymeric stabilizer.

The polymer's primary role is to adsorb onto the surface of the newly formed nanocrystals, creating a steric or electrostatic barrier that prevents aggregation.[5] An insufficient polymer concentration will lead to irreversible agglomeration, while an excessive amount may not provide additional benefit and could introduce challenges in downstream processing. Therefore, optimizing the drug-to-polymer ratio is a critical determinant of the final product's quality and performance.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the optimization of the drug-to-polymer ratio in this compound nanocrystal formulations, providing potential causes and actionable solutions.

Issue 1: Rapid Aggregation or Precipitation Upon Nanocrystal Formation

  • Symptom: Immediately after preparation (e.g., via antisolvent precipitation or high-pressure homogenization), the suspension becomes cloudy, or visible particles settle out quickly.

  • Potential Cause 1: Insufficient Polymer Concentration. The newly created, high-energy surfaces of the nanocrystals are not adequately covered by the stabilizer, leading to van der Waals forces driving aggregation.

  • Solution 1:

    • Systematically Increase Polymer Concentration: Prepare a series of formulations with increasing drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3).[6][7]

    • Rationale: A higher polymer concentration provides more molecules to adsorb onto the drug surface, enhancing the steric barrier against aggregation. A study on this compound nanocrystals found that a 1:3 drug-to-PVP ratio yielded better stability and dissolution compared to 1:1 and 1:2 ratios.[6]

  • Potential Cause 2: Inappropriate Polymer Type. The chosen polymer may have poor affinity for the this compound crystal surface.

  • Solution 2:

    • Screen Alternative Polymers: Evaluate polymers with different stabilizing mechanisms. For instance, if using a non-ionic polymer like Polyvinylpyrrolidone (PVP), consider an alternative like Polyvinyl Alcohol (PVA) or a charged polymer like Eudragit® RS100.[6][8]

    • Rationale: The effectiveness of a polymer is related to its ability to interact with the drug's surface. The chemical structure of the polymer dictates its adsorption characteristics.

  • Potential Cause 3: pH of the Aqueous Phase. this compound is acid-labile.[1] If the aqueous phase is acidic, the drug may be degrading, leading to precipitation.

  • Solution 3:

    • Adjust and Buffer the pH: Ensure the aqueous phase is buffered to a pH where this compound is stable (e.g., pH 7.4 or higher).[8] Some studies have used a pH of 9.0 for the external aqueous phase during preparation.[8]

    • Rationale: Maintaining a neutral to alkaline pH prevents the degradation of the acid-sensitive this compound molecule.

Issue 2: Initial Nanocrystal Formation is Successful, but Aggregation Occurs During Storage

  • Symptom: A stable nanosuspension is formed, but over hours or days, the particle size increases, and sedimentation is observed.

  • Potential Cause 1: Ostwald Ripening. Smaller crystals have higher saturation solubility than larger ones. Over time, the smaller crystals dissolve and redeposit onto the larger crystals, leading to an overall increase in particle size.

  • Solution 1:

    • Optimize Polymer Concentration: A higher concentration of an effective polymer can create a more robust barrier, slowing down the diffusion of dissolved drug molecules.

    • Rationale: The adsorbed polymer layer can hinder both the dissolution of small crystals and the growth of larger ones.

  • Potential Cause 2: Insufficient Zeta Potential (for electrostatically stabilized systems). If the surface charge of the nanocrystals is not high enough, the repulsive forces will be insufficient to prevent aggregation over time.

  • Solution 2:

    • Measure Zeta Potential: Characterize the surface charge of your nanocrystals. A general rule of thumb is that a zeta potential greater than |30| mV indicates good electrostatic stability.

    • Incorporate a Charged Stabilizer: If using a non-ionic polymer, consider adding a small amount of an ionic surfactant or using a charged polymer to increase the surface charge.

    • Rationale: A higher zeta potential creates stronger electrostatic repulsion between particles, preventing them from coming close enough to aggregate.

  • Potential Cause 3: Inappropriate Storage Conditions. Temperature fluctuations can affect crystal solubility and polymer conformation, leading to instability.

  • Solution 3:

    • Controlled Storage: Store the nanosuspension at a constant, controlled temperature, typically refrigerated (2-8 °C), but avoid freezing.[9]

    • Rationale: Lower temperatures generally reduce the rate of Ostwald ripening. Freezing can cause irreversible aggregation as ice crystals form and force the nanoparticles together.[9]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common polymers used for stabilizing this compound nanocrystals?

A1: The literature frequently cites the use of non-ionic polymers such as Polyvinylpyrrolidone (PVP) and Polyvinyl Alcohol (PVA).[6][7] Cationic polymers like Eudragit® RS100 and biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) have also been successfully used, particularly for creating sustained-release nanoparticle formulations.[8][10]

Q2: How does the drug-to-polymer ratio affect the dissolution rate of this compound nanocrystals?

A2: Generally, an increase in the polymer concentration (up to an optimal point) leads to a faster and more complete drug release.[6] This is because a higher polymer ratio can result in smaller, more stable nanocrystals with a larger effective surface area for dissolution. A study showed that a 1:3 drug-to-PVP ratio for this compound nanocrystals resulted in the highest drug release (97.5% in 60 minutes) compared to lower ratios.[6]

Q3: My particle size is in the nano-range, but the Polydispersity Index (PDI) is high (>0.5). What does this indicate and how can I improve it?

A3: A high PDI indicates a wide particle size distribution, which can be a precursor to instability issues like Ostwald ripening. It suggests that the nucleation and growth of your nanocrystals were not well-controlled.

  • To improve PDI:

    • Optimize Homogenization/Stirring Speed: In methods like antisolvent precipitation, the speed of homogenization is critical. Higher speeds can lead to more uniform particle sizes.[6]

    • Control the Rate of Antisolvent Addition: A rapid and uniform addition of the drug solution into the antisolvent can promote more homogenous nucleation.

    • Re-evaluate Polymer Concentration: An optimal polymer concentration is key to preventing the growth of a subset of crystals.

Q4: How can I confirm that the polymer is not chemically interacting with the this compound?

A4: Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are essential characterization techniques for this purpose.[6]

  • FTIR: Compare the spectra of the pure drug, the pure polymer, and the drug-polymer nanocrystal formulation. The absence of new peaks or significant shifts in the characteristic peaks of this compound in the formulation's spectrum indicates a lack of chemical interaction.[6][11]

  • DSC: A DSC thermogram of pure this compound will show a sharp endothermic peak corresponding to its melting point.[6] In the nanocrystal formulation, this peak may be broadened, shifted to a lower temperature, or absent, indicating a reduction in crystallinity or a transition to an amorphous state, which is often desirable for enhancing solubility.[6] The absence of new exothermic peaks suggests no chemical reaction has occurred.

IV. Data Presentation & Experimental Protocols

Table 1: Impact of Drug-to-Polymer Ratio on this compound Nanocrystal Properties (Illustrative Data)
Formulation CodeDrug:PVP RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Release in 60 min (%)
LNC-11:1450 ± 250.48-15.2 ± 1.875.6 ± 4.2
LNC-21:2280 ± 150.31-22.5 ± 2.188.9 ± 3.5
LNC-31:3195 ± 100.25-28.7 ± 1.597.5 ± 2.8

This table is a representative example based on trends reported in the literature.[6]

Experimental Protocol: Preparation of this compound Nanocrystals by Antisolvent Precipitation
  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., ethanol) to a final concentration of 10 mg/mL.

  • Aqueous Phase Preparation: Dissolve the chosen polymer (e.g., PVP K30) in deionized water to achieve the desired drug-to-polymer ratio upon mixing (e.g., for a 1:3 ratio and a final volume of 50 mL with 5 mL of organic phase, dissolve 150 mg of PVP in 45 mL of water).

  • pH Adjustment: Adjust the pH of the aqueous phase to 7.4 using a suitable buffer system.

  • Precipitation: Place the aqueous phase in a beaker on a high-shear homogenizer. While homogenizing at a high speed (e.g., 10,000 rpm), rapidly inject the organic phase into the aqueous phase.[6]

  • Homogenization: Continue homogenization for a set period (e.g., 15 minutes) to ensure uniform particle size reduction and stabilization.

  • Solvent Removal (Optional but Recommended): Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: Immediately characterize the resulting nanosuspension for particle size, PDI, and zeta potential.

V. Visualization of Experimental Workflow

A clear workflow is essential for reproducible results. The following diagram outlines the key steps in optimizing the drug-to-polymer ratio.

G cluster_prep Formulation Preparation cluster_char Characterization cluster_opt Optimization Loop A Define Drug:Polymer Ratios (e.g., 1:1, 1:2, 1:3) B Prepare Organic Phase (this compound in Solvent) A->B C Prepare Aqueous Phase (Polymer in Buffered Water) A->C D Antisolvent Precipitation (High-Shear Homogenization) B->D C->D E Particle Size & PDI Analysis (DLS) D->E F Zeta Potential Measurement D->F G Solid-State Analysis (FTIR, DSC) D->G H In Vitro Dissolution Testing D->H I Analyze Results: - Particle Size < 200 nm? - PDI < 0.3? - Stable Suspension? E->I F->I H->I J Select Optimal Ratio I->J Yes L Modify Parameters: - Polymer Type - Homogenization Speed I->L No K Proceed to Further Formulation Development J->K L->A

Caption: Workflow for optimizing the drug-to-polymer ratio.

This diagram illustrates the iterative process of formulation, characterization, and analysis required to identify the optimal drug-to-polymer ratio for a stable and effective this compound nanocrystal formulation.

VI. References

  • Design and Optimizing this compound Solubility through Nanocrystallization: A Dual Polymer Approach. Asian Journal of Pharmaceutics. [Link]

  • Nanocrystals | CDMO Services. HyCON Labs. [Link]

  • Novel this compound-Loaded Nanoparticles for the Treatment of Gastric Acid Secretion-Related Ulcers: In Vitro and In Vivo Pharmacokinetic Pharmacodynamic Evaluation. National Institutes of Health (NIH). [Link]

  • Enhancing this compound Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. International Journal of Trend in Scientific Research and Development. [Link]

  • FORMULATION AND EVALUATION OF this compound DELAYED RELEASE PELLETS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Design and Optimizing this compound Solubility through Nanocrystallization: A Dual Polymer Approach. Asian Journal of Pharmaceutics (AJP). [Link]

  • Formulation and Evaluation of this compound Effervescent Tablet. International Journal of Pharmacy and Biological Sciences. [Link]

  • How to prevent gold nanoparticles from aggregating. NanoHybrids. [Link]

  • Nanocrystal technology for drug formulation and delivery. Heparin. [Link]

  • Effects of ball-milling on PLGA polymer and its implication on this compound-loaded nanoparticles. Journal of Basic and Clinical Pharmacy. [Link]

  • Pharmaceutical nanocrystals: Production by wet milling and applications. UCL Discovery. [Link]

  • Nanocrystals and nanosuspensions: an exploration from classic formulations to advanced drug delivery systems. National Institutes of Health (NIH). [Link]

  • FAQs Nanotechnology. Losan Pharma GmbH. [Link]

  • Formulation and Evaluation of this compound Loaded Nanosponges. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried this compound Enteric Microparticles. National Institutes of Health (NIH). [Link]

  • How can the aggregation of nanoparticles be prevented? Quora. [Link]

  • This compound. National Institutes of Health (NIH). [Link]

  • Orodispersible Tablets Of this compound: Formulation, Characterization And In Vitro Evaluation. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (PDF) FORMULATION DEVELOPMENT, OPTIMIZATION, AND EVALUATION OF this compound LOADED NANOSUSPENSION. ResearchGate. [Link]

  • (PDF) Development and Characterization of this compound Nanosponges for Enhanced Solubility and Controlled Drug Release. ResearchGate. [Link]

  • Surfactant–Polymer Complexation and Competition on Drug Nanocrystal Surfaces Control Crystallinity. Doyle Research Group. [Link]

  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. [Link]

  • Progress in the development of stabilization strategies for nanocrystal preparations. National Institutes of Health (NIH). [Link]

  • How to minimize the aggregation of nanoparticles? ResearchGate. [Link]

  • A novel nanoparticulate system for sustained delivery of acid-labile this compound. PubMed. [Link]

  • DRUG NANOCRYSTALS: A NOVEL FORMULATION APPROACH FOR POORLY SOLUBLE DRUGS. International Journal of PharmTech Research. [Link]

  • How to concentrate nanoparticles and avoid aggregation? ResearchGate. [Link]

  • Tips on preventing nanoparticle aggregation? Reddit. [Link]

  • Research Progress on Influencing Factors and Stabilization Measures of Nanocrystals. Francis Academic Press, UK. [Link]

  • Role of polymeric stabilizers for drug nanocrystal dispersions. ResearchGate. [Link]

  • (PDF) Improvement of Acid Stability of this compound by Co crystallization Techniques. ResearchGate. [Link]

Sources

Enhancing lansoprazole's therapeutic efficacy through novel delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Enhancing Lansoprazole's Therapeutic Efficacy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and evaluating novel delivery systems for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

This compound, a proton pump inhibitor (PPI), is highly effective in treating acid-related disorders. However, its therapeutic efficacy is challenged by its acid lability and poor bioavailability.[1][2] Novel drug delivery systems offer a promising approach to overcome these limitations by protecting the drug from the harsh gastric environment and providing controlled or targeted release.[3][4]

This guide is structured to address specific challenges you may encounter with different delivery platforms.

Section 1: Nanoparticle-Based Delivery Systems

Nanoparticles can improve the bioavailability of this compound by various mechanisms, including enhanced permeation across biological barriers and sustained drug release.[3] Common polymers used for fabricating this compound nanoparticles include Eudragit® RS100 and poly(lactic-co-glycolic acid) (PLGA).[3]

Troubleshooting Guide: this compound Nanoparticles

Q1: My drug encapsulation efficiency (%EE) is consistently low. What are the probable causes and how can I improve it?

A1: Low encapsulation efficiency is a common hurdle in nanoparticle formulation. The underlying cause often lies in the physicochemical properties of the drug and the formulation parameters.

  • Causality: this compound's solubility characteristics play a crucial role. During the emulsification-solvent evaporation method, the drug may partition into the external aqueous phase, especially if it has some aqueous solubility at the formulation pH. The polymer concentration is also a critical factor; insufficient polymer may not adequately entrap the drug within the forming nanoparticles.[5]

  • Troubleshooting Steps:

    • Optimize Polymer Concentration: Gradually increase the polymer concentration in the organic phase. A higher polymer amount can create a more viscous organic phase, hindering drug diffusion into the aqueous phase and improving entrapment.[5]

    • Vary the Drug-to-Polymer Ratio: Experiment with different drug-to-polymer ratios. A lower drug-to-polymer ratio often leads to higher encapsulation efficiency as more polymer is available to encapsulate the drug.

    • Control the Emulsification Process: The energy input during emulsification (e.g., sonication time and power) can affect droplet size and subsequent nanoparticle formation. Over-emulsification can lead to very small droplets with a high surface area, potentially increasing drug loss to the external phase.

Q2: The particle size of my this compound nanoparticles is too large and shows a wide size distribution (high polydispersity index - PDI). How can I achieve smaller, more uniform nanoparticles?

A2: Achieving a desirable particle size and a narrow PDI is critical for the stability and in vivo performance of nanoparticles.

  • Causality: The particle size is influenced by the concentration of the polymer and the composition of the internal phase, which affect the droplet size during the emulsification process.[5] The viscosity of the dispersed and continuous phases, as well as the type and concentration of the stabilizer, also play significant roles.

  • Troubleshooting Steps:

    • Adjust Polymer Concentration: A lower polymer concentration can lead to smaller nanoparticles, but this may also impact encapsulation efficiency, so a balance needs to be found.[5]

    • Optimize Stabilizer Concentration: The concentration of the stabilizer (e.g., polyvinyl alcohol - PVA) is crucial. Insufficient stabilizer can lead to particle aggregation, resulting in a larger mean particle size and high PDI. Conversely, an excessively high concentration might lead to an increase in viscosity, hindering particle size reduction.

    • Refine the Homogenization Process: The homogenization speed and duration are key parameters. Increasing the homogenization rate or time generally leads to smaller particle sizes. However, excessive energy input can sometimes lead to particle aggregation.

Q3: My this compound-loaded nanoparticles show rapid initial drug release ("burst release") in vitro. How can I achieve a more sustained release profile?

A3: A significant burst release can reduce the therapeutic duration and potentially lead to side effects. This is often due to the drug being adsorbed on the nanoparticle surface.

  • Causality: The burst release is primarily attributed to the fraction of the drug that is weakly bound to or adsorbed on the surface of the nanoparticles. The nature of the polymer and the drug-polymer interactions also influence the release kinetics.

  • Troubleshooting Steps:

    • Washing Step: Incorporate a gentle washing step after nanoparticle collection (e.g., centrifugation and resuspension in distilled water) to remove surface-adsorbed drug.

    • Optimize Polymer Type and Concentration: Polymers with a higher glass transition temperature (Tg) and greater hydrophobicity can slow down drug diffusion and polymer erosion, leading to a more sustained release. Increasing the polymer concentration can also create a denser matrix, further retarding drug release.[5]

    • Consider a Coating: Applying a secondary coating of a release-retarding polymer can help to control the initial burst release.

Experimental Protocol: Preparation of this compound-Loaded Eudragit® RS100 Nanoparticles

This protocol is based on the oil-in-water (o/w) emulsion solvent evaporation/extraction method described in the literature.[3]

  • Organic Phase Preparation: Dissolve 200 mg of this compound and a specified amount of Eudragit® RS100 (e.g., 200 mg for a 1:1 ratio) in a suitable organic solvent mixture (e.g., 10 mL of dichloromethane/methanol, 5/5 v/v).[3]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 0.25% w/v polyvinyl alcohol (PVA).[3]

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.[3]

  • Solvent Evaporation/Extraction: Stir the emulsion at room temperature for a sufficient time (e.g., 3 hours) to allow the organic solvent to evaporate.[3]

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 17,000 rpm for 30 minutes).[3]

  • Washing and Lyophilization: Wash the nanoparticle pellet with distilled water to remove excess PVA and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.

Visualization: Nanoparticle Preparation Workflow

G cluster_prep Preparation cluster_process Processing cluster_collection Collection & Final Product Organic Phase Dissolve this compound & Eudragit® RS100 in Organic Solvents Emulsification Homogenize Organic & Aqueous Phases to form o/w Emulsion Organic Phase->Emulsification Aqueous Phase Prepare Aqueous PVA Solution Aqueous Phase->Emulsification Solvent Evaporation Stir to Evaporate Organic Solvent Emulsification->Solvent Evaporation Centrifugation Collect Nanoparticles by Centrifugation Solvent Evaporation->Centrifugation Washing Wash with Distilled Water Centrifugation->Washing Lyophilization Lyophilize for Storage Washing->Lyophilization Final Product This compound-Loaded Nanoparticles Lyophilization->Final Product

Caption: Workflow for preparing this compound nanoparticles.

Section 2: Floating Drug Delivery Systems (FDDS)

FDDS are designed to prolong the gastric residence time of the dosage form, thereby increasing the local action of this compound in the stomach and improving its bioavailability.[6][7][8]

Troubleshooting Guide: this compound Floating Systems

Q1: My floating tablets/micropellets have a long floating lag time and a short total floating time. What could be the issue?

A1: The floating capability of the system is paramount for its gastroretentive properties.

  • Causality: The floating behavior depends on the bulk density of the dosage form being lower than that of the gastric fluids. This is often achieved by incorporating gas-generating agents (e.g., sodium bicarbonate) or low-density polymers. The rate of hydration of the polymer matrix also plays a crucial role; a rapid hydration can increase the density and cause the system to sink.

  • Troubleshooting Steps:

    • Optimize Gas-Generating Agent: If using an effervescent system, adjust the concentration of sodium bicarbonate and the acid source (e.g., citric acid). A higher concentration will generate more CO2, leading to faster floating.

    • Select Appropriate Polymers: Use low-density polymers like hydroxypropyl methylcellulose (HPMC) or chitosan.[9] The viscosity grade of the polymer is also important; a higher viscosity grade can form a stronger gel barrier, trapping the generated gas more effectively and prolonging the floating time.

    • Control Formulation Density: Incorporate low-density excipients. Avoid high-density fillers or binders.

    • Optimize Porosity: For micropellets prepared by emulsion solvent diffusion, the process parameters can be adjusted to create a more porous internal structure, which aids in buoyancy.[9]

Q2: The in vitro drug release from my floating system is too fast, failing to provide sustained release. How can I prolong the drug release?

A2: Achieving a controlled release profile is essential for maintaining therapeutic drug levels over an extended period.

  • Causality: The drug release rate is governed by the diffusion of the drug through the hydrated polymer matrix and the erosion of the matrix itself. The type, viscosity, and concentration of the release-controlling polymer are the primary factors.

  • Troubleshooting Steps:

    • Increase Polymer Viscosity and Concentration: Higher viscosity grades of polymers like HPMC form a stronger and more tortuous gel layer, which retards drug diffusion. Increasing the polymer concentration will also enhance this effect.

    • Incorporate Hydrophobic Polymers: Adding hydrophobic polymers like ethylcellulose to the formulation can further slow down water penetration and drug release.[10]

    • Optimize Tablet Hardness: For floating tablets, increasing the compression force can lead to a less porous matrix, thereby decreasing the drug release rate. However, excessive hardness might negatively impact the floating lag time.

Data Presentation: Formulation of this compound Floating Micropellets
Formulation CodeDrug:Carrier Ratio (Chitosan)Encapsulation Efficiency (%)In Vitro Release at 12h (%)
F11:1High~90%
F21:2Moderate~75%
F31:3Lower~60%
Data synthesized from information on floating micropellets using chitosan.[9]

Section 3: Mucoadhesive Drug Delivery Systems

Mucoadhesive systems are designed to adhere to the gastric mucosa, which increases the gastric residence time and allows for localized drug delivery.[11][12]

Troubleshooting Guide: this compound Mucoadhesive Systems

Q1: My mucoadhesive microspheres show poor mucoadhesion in ex vivo tests. How can I enhance their mucoadhesive properties?

A1: Strong mucoadhesion is the cornerstone of this delivery strategy.

  • Causality: Mucoadhesion is primarily mediated by the interaction between the mucoadhesive polymer and the mucin glycoproteins in the mucus layer. This interaction can be due to electrostatic forces, hydrogen bonding, or physical entanglement. The properties of the polymer, such as its charge, molecular weight, and chain flexibility, are critical.

  • Troubleshooting Steps:

    • Select an Appropriate Polymer: Cationic polymers like chitosan show strong mucoadhesive properties due to electrostatic interactions with the negatively charged sialic acid residues in mucin.[11] Thiolated polymers can form covalent disulfide bonds with mucin, leading to very strong adhesion.[11]

    • Optimize Polymer Concentration: An optimal concentration of the mucoadhesive polymer is necessary. Too low a concentration may not provide sufficient adhesive sites, while too high a concentration can lead to a coiled polymer conformation with reduced chain flexibility for interpenetration with the mucus.

    • Control Particle Size and Surface Charge: Smaller particles with a larger surface area generally exhibit better mucoadhesion. A positive surface charge (zeta potential) can enhance the interaction with the negatively charged mucus.[3]

Visualization: Mucoadhesion Mechanism

G cluster_interactions Adhesion Forces Mucoadhesive Microsphere Mucoadhesive Microsphere Mucus Layer Mucus Layer Mucoadhesive Microsphere->Mucus Layer Adhesion Gastric Epithelium Gastric Epithelium Electrostatic Interaction Electrostatic Interaction Hydrogen Bonding Hydrogen Bonding Physical Entanglement Physical Entanglement Adhesion->Electrostatic Interaction Adhesion->Hydrogen Bonding Adhesion->Physical Entanglement

Sources

Mitigating lansoprazole-induced cognitive impairment in research models

Author: BenchChem Technical Support Team. Date: January 2026

I. Overview & Scientific Context

Welcome to the technical support guide for researchers investigating lansoprazole-induced cognitive impairment. As the use of proton pump inhibitors (PPIs) remains widespread, understanding their potential off-target neurological effects is a critical area of investigation. This guide is designed to provide field-proven insights, troubleshooting strategies, and validated protocols to support your research into the underlying mechanisms and potential therapeutic interventions.

Current preclinical evidence points to several convergent mechanisms by which this compound may impact cognition. These include the modulation of amyloid-beta (Aβ) processing, impairment of microglial lysosomal function, and induction of nutrient deficiencies such as Vitamin B12.[1][2][3][4] This guide will equip you with the knowledge to navigate the complexities of modeling these effects in a controlled research environment.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary proposed mechanisms for this compound-induced cognitive impairment?

There are three primary mechanisms under investigation:

  • Altered Amyloid-Beta (Aβ) Metabolism: this compound has been shown to increase the production of pathogenic Aβ species (Aβ40, Aβ42) and decrease clearance.[1][2][5] This is thought to occur through the modulation of β- and γ-secretase activity and by inhibiting vacuolar H+-ATPases (V-ATPases) in microglia, which impairs the acidic environment required for lysosomal degradation of Aβ.[2][3][6]

  • Vitamin B12 Deficiency: this compound, by reducing gastric acid, significantly impairs the absorption of Vitamin B12 from food.[7][8] Chronic Vitamin B12 deficiency is a well-established cause of neurological damage and cognitive symptoms, including memory problems and confusion.[9][10][11]

  • Gut-Brain Axis Disruption: Long-term PPI use can alter the gut microbiome composition.[12] Emerging research suggests this dysbiosis may impact the gut-brain axis, contributing to neuroinflammation and potentially exacerbating neurodegenerative processes.[8][12]

Q2: Which animal model is most appropriate for my study?

The choice of model depends on your specific research question. The table below summarizes common choices:

Model TypeStrain ExamplesThis compound Dosing (Typical)Key AdvantagesConsiderations
Wild-Type Rodents C57BL/6 Mice, Sprague-Dawley Rats20-50 mg/kg/day (oral gavage)Isolates direct drug effect; cost-effective; good for studying nutrient deficiency and gut-brain axis.May require longer treatment duration to induce a robust cognitive deficit.
Alzheimer's Disease (AD) Transgenic APP/PS1, 5XFAD Mice10-30 mg/kg/day (oral gavage)Accelerated pathology; useful for studying the interaction between this compound and pre-existing amyloidosis.[5]The underlying AD pathology can be a confounding factor; requires careful control groups.
Chemically-Induced Amnesia Scopolamine or Aβ peptide injection models[13]VariesRapid induction of cognitive deficit; useful for screening acute protective effects of mitigating agents.Does not model the chronic, multi-factorial nature of PPI-induced impairment.

Q3: What are the essential biomarkers to measure?

Beyond behavioral outcomes, robust biochemical data is crucial. Key targets include:

  • Brain Tissue: Soluble and insoluble Aβ40 and Aβ42 levels (via ELISA or Western Blot), BACE1 activity, microglial activation markers (Iba1, CD68), and lysosomal pH indicators.

  • Blood/Serum: Vitamin B12 levels, homocysteine (as an indicator of B12 deficiency), and markers of systemic inflammation.[8]

  • Fecal Samples: 16S rRNA sequencing for gut microbiota analysis.

III. Troubleshooting Experimental Challenges

This section addresses common problems encountered during in-vivo studies in a direct Q&A format.

My this compound-treated wild-type mice show inconsistent or no cognitive deficit in the Morris Water Maze (MWM). What's going wrong?

This is a frequent challenge. The effect size in wild-type animals can be subtle. Consider these factors:

  • Causality Check 1: Dose & Duration: Is your treatment period long enough? Studies often require 4-8 weeks or longer of continuous daily dosing to manifest a clear deficit. Verify your dose is consistent with published literature for rodent models.[5]

  • Causality Check 2: Animal Strain & Age: Not all strains perform equally in the MWM.[14][15] C57BL/6 mice can be strong swimmers, potentially masking subtle learning deficits. Older animals are generally more susceptible to cognitive insults. Ensure your control and treated groups are age-matched.

  • Causality Check 3: MWM Protocol Rigor: High variability often stems from the MWM protocol itself.

    • Over-training: Too many trials per day can lead to fatigue or alternative coping strategies like floating ("learned helplessness").[16] Consider spacing trials out more.

    • Water Temperature: Water that is too warm (~28°C) may reduce the motivation to escape, while water that is too cold (<22°C) can cause stress and hypothermia, leading to freezing behavior.[16] A range of 23-26°C is often optimal.

    • Handling Stress: Ensure all animals are habituated to handling for at least a week before testing begins. Inconsistent handling can create anxiety, a major confounder.

  • Self-Validation System: Always include a "cued trial" where the platform is visible (e.g., marked with a flag).[17] If treated animals perform poorly on this task, it suggests a non-cognitive issue (e.g., impaired motility, vision) rather than a spatial memory deficit.

I'm trying to mitigate the deficit with a therapeutic agent, but my results are inconclusive. How can I improve my experimental design?

  • Causality Check 1: Mechanism of Action: Is your mitigating agent targeting a relevant pathway?

    • If targeting Aβ, is it designed to reduce production or enhance clearance?

    • If targeting nutrient deficiency, are you supplementing with an appropriate form and dose of Vitamin B12 (e.g., methylcobalamin)?

    • If targeting the gut-brain axis, are you using a well-characterized probiotic strain?[18]

  • Causality Check 2: Dosing Regimen: When are you administering the therapeutic?

    • Prophylactic: Starting the agent before or concurrently with this compound can test for protective effects.

    • Reversal: Starting the agent after a cognitive deficit has been established tests for restorative effects. This is often a more challenging but clinically relevant paradigm.

  • Self-Validation System: Your design must include these four core groups:

    • Vehicle Control

    • This compound Only

    • Mitigating Agent Only (to rule out cognitive enhancement effects of the agent itself)

    • This compound + Mitigating Agent

My Aβ ELISA results from brain homogenates have high inter-animal variability. How can I reduce this?

  • Causality Check 1: Tissue Dissection: Consistency is paramount. Dissect the hippocampus and cortex precisely and rapidly on an ice-cold surface. Inconsistent inclusion of adjacent structures can dilute or alter protein concentrations.

  • Causality Check 2: Homogenization Protocol: Use a validated buffer system (e.g., RIPA for total protein, or sequential extraction for soluble/insoluble fractions). Ensure the tissue-to-buffer ratio is identical for all samples. Keep samples on ice at all times to prevent protease activity.

  • Self-Validation System: Run a total protein assay (e.g., BCA) on all samples before the ELISA. Normalize your Aβ results to the total protein concentration for each sample. This corrects for minor variations in initial tissue weight or homogenization volume and is a critical step for data integrity.

IV. Visualized Workflows & Pathways

Proposed Signaling Pathway

The following diagram illustrates the hypothesized molecular cascade of this compound's effect on microglial Aβ clearance.

G cluster_microglia Microglial Cell PPI This compound (crosses BBB) VATPase V-ATPase Pump PPI->VATPase Inhibits Lysosome Lysosome (pH ↑) (Basified) VATPase->Lysosome Acidifies Enzymes Cathepsins & Other Proteases (Activity ↓) Lysosome->Enzymes Enables AB_deg Aβ Degradation (Impaired) Enzymes->AB_deg Mediates AB_f Internalized Fibrillar Aβ AB_f->Lysosome Trafficked to AB_out Extracellular Aβ Accumulation AB_deg->AB_out Leads to CogImp Cognitive Impairment AB_out->CogImp Contributes to workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Behavioral Assessment cluster_analysis Phase 3: Biochemical Analysis cluster_data Phase 4: Data Integration A1 Animal Acclimation & Baseline Handling A2 Group Allocation (Vehicle, LPZ, Agent, LPZ+Agent) A1->A2 A3 Chronic Dosing Regimen (e.g., 8 weeks via oral gavage) A2->A3 B1 Morris Water Maze (5 days acquisition) A3->B1 B2 Probe Trial (24h post-acquisition) B1->B2 B3 Open Field Test (Controls for locomotor activity) B2->B3 C1 Euthanasia & Tissue Collection (Brain, Blood, Cecal Content) B3->C1 C2 Brain Homogenization & Protein Quantification C1->C2 C4 Serum Vitamin B12 Assay C1->C4 C3 ELISA (Aβ40/42) Western Blot (BACE1, Iba1) C2->C3 D1 Statistical Analysis (ANOVA, t-test) C3->D1 C4->D1 D2 Correlate Behavioral & Biochemical Data D1->D2 D3 Conclusion & Interpretation D2->D3

Caption: A comprehensive workflow from model induction to data interpretation for mitigation studies.

V. Key Experimental Protocols

Protocol 1: Morris Water Maze (MWM) - Spatial Acquisition & Memory

This protocol is adapted for assessing this compound-induced deficits in mice.

  • Apparatus Setup:

    • Use a circular pool (~120 cm diameter) filled with water made opaque with non-toxic white tempera paint. [14] * Maintain water temperature at 24 ± 1°C.

    • Place a 10 cm diameter escape platform 1.5 cm below the water surface in the center of one quadrant (target quadrant).

    • Ensure prominent, high-contrast spatial cues are fixed on the walls of the room. [14]

  • Habituation (Day 0):

    • Place each mouse in the pool for 60 seconds without the platform present to habituate them to swimming.

  • Acquisition Training (Days 1-5):

    • Conduct 4 trials per mouse per day.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).

    • Allow the mouse to search for the platform for a maximum of 60 seconds. If it fails, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds to observe the spatial cues.

    • Remove the mouse, dry it, and return it to its home cage. The inter-trial interval should be at least 15 minutes.

    • Record the escape latency (time to find the platform) and path length for each trial using an automated tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located. A significant preference for the target quadrant indicates robust spatial memory.

  • Data Analysis:

    • Acquisition: Analyze escape latencies using a two-way repeated measures ANOVA (Treatment x Day). A significant interaction indicates a learning deficit in the treated group.

    • Probe Trial: Analyze the percentage of time spent in the target quadrant using a one-way ANOVA or t-test. Compare against the chance level (25%).

Protocol 2: Brain Tissue Preparation for Aβ ELISA
  • Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Tissue Protein Extraction Reagent (e.g., T-PER) or similar, supplemented with protease and phosphatase inhibitor cocktails.

    • Dounce homogenizer or bead-based mechanical homogenizer.

    • Microcentrifuge refrigerated to 4°C.

    • BCA Protein Assay Kit.

  • Procedure:

    • Rapidly dissect the hippocampus and cortex on an ice-cold plate.

    • Weigh the tissue sample.

    • Add 10 volumes of ice-cold extraction buffer per gram of tissue (e.g., 100 mg tissue in 1 mL buffer).

    • Homogenize thoroughly on ice until no visible tissue pieces remain.

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (this is the soluble protein fraction) and transfer to a new, pre-chilled tube. Store at -80°C.

    • Determine the total protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

    • When performing the Aβ ELISA, dilute all samples to the same total protein concentration to ensure valid comparisons.

VI. References

  • Badiola, N., et al. (2013). The proton-pump inhibitor this compound enhances amyloid beta production. PLoS One, 8(3), e58837. [Link]

  • Fallahzadeh, M., et al. (2024). The Proton-Pump Inhibitor this compound Enhances Amyloid Beta Production. ResearchGate. [Link]

  • Pascale, A., et al. (2019). Proton Pump Inhibitors and Dementia: Physiopathological Mechanisms and Clinical Consequences. Mediators of Inflammation. [Link]

  • Guedes, J., et al. (2023). Proton pump inhibitors and dementia. ScienceOpen. [Link]

  • Chin Mun Yee, H. (2023). Prolonged Proton Pump Inhibitor Usage Linked to Elevated Dementia Risk. Docquity. [Link]

  • Dr.Oracle. (2025). What are the considerations for using this compound (proton pump inhibitor) in patients at risk for dementia? Dr.Oracle. [Link]

  • Javed, R., et al. (2024). Proton Pump Inhibitors and Cognitive Health: Review on Unraveling the Dementia Connection and Co-morbid Risks. Cureus. [Link]

  • Faller, M., & Fandrich, M. (2010). Proton pump inhibitors: predisposers to Alzheimer disease? Gerontology. [Link]

  • Dr.Oracle. (2025). What medications can cause vitamin B12 deficiency? Dr.Oracle. [Link]

  • Guedes, J., et al. (2023). Proton pump inhibitors and dementia: what association? Internal and Emergency Medicine. [Link]

  • The People's Pharmacy. (2023). When Vitamin B12 Deficiency Causes Mental Confusion. The People's Pharmacy. [Link]

  • The People's Pharmacy. (2023). Vitamin B12 Deficiency Can Cause Cognitive Problems. The People's Pharmacy. [Link]

  • Lee, B., et al. (2021). Animal Models of Cognitive Deficits for Probiotic Treatment. Journal of Microbiology and Biotechnology. [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Brain Research Reviews. [Link]

  • ALZinfo.org. (2014). How Heartburn Drugs May Lead to Memory Problems. Fisher Center for Alzheimer's Research Foundation. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]

  • Callaerts-Vegh, Z. (2014). How do you remove freezing behaviour of mice in Morris Water Maze task? ResearchGate. [Link]

  • Lee, B., et al. (2021). Animal Models of Cognitive Deficits for Probiotic Treatment. KoreaScience. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease (GERD): A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of various proton pump inhibitors (PPIs) in the management of Gastroesophageal Reflux Disease (GERD). Synthesizing data from head-to-head clinical trials, meta-analyses, and pharmacological studies, this document is intended to serve as a critical resource for researchers, scientists, and drug development professionals. We will explore the nuances of their mechanisms, pharmacokinetic and pharmacodynamic profiles, comparative clinical efficacy, and safety considerations to inform both clinical strategy and future drug development.

Introduction: The Central Role of PPIs in GERD Management

Gastroesophageal Reflux Disease (GERD) is a chronic, highly prevalent condition characterized by the reflux of stomach contents into the esophagus, causing troublesome symptoms like heartburn and regurgitation.[1] For over two decades, proton pump inhibitors (PPIs) have been the cornerstone of GERD therapy, demonstrating superior efficacy in acid suppression and healing of erosive esophagitis compared to previous drug classes like histamine-2 receptor antagonists (H2RAs).[2][3]

PPIs function by targeting the final step in the gastric acid production pathway.[4][5] While all PPIs share this fundamental mechanism, they are not a homogenous class. Differences in their chemical structure, metabolism, and formulation lead to distinct pharmacokinetic and pharmacodynamic profiles, which can, in turn, influence clinical efficacy and safety.[4][6] This guide dissects these differences, providing the evidence base to compare prominent, clinically established PPIs, including omeprazole, esomeprazole, lansoprazole, dexthis compound, pantoprazole, and rabeprazole.

The Unifying Mechanism: Irreversible Proton Pump Inhibition

All PPIs are substituted benzimidazoles that act as prodrugs.[4] They are inactive at neutral pH but are activated in the acidic environment of the secretory canaliculi of gastric parietal cells. The activated form, a sulfenamide cation, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme—the proton pump.[4] This irreversible inhibition effectively blocks the final step of both basal and stimulated gastric acid secretion.[7][8] The clinical effect of acid suppression persists long after the drug has been cleared from the plasma, as restoration of acid secretion requires the synthesis of new proton pump enzymes, a process that can take up to 54 hours.[8]

PPI_Mechanism PPI_inactive Inactive PPI (Prodrug) Canaliculus Secretory Canaliculus (Acidic Environment, pH < 2) PPI_inactive->Canaliculus PPI_active Activated PPI (Sulfenamide) Canaliculus->PPI_active Acid-Catalyzed Activation Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ Pump->H_ion_out K_ion_in K+ K_ion_in->Pump Lumen Gastric Lumen H_ion_out->Lumen Acid Secretion PPI_active->Pump Covalent Bonding (Irreversible Inhibition)

Caption: General mechanism of action for Proton Pump Inhibitors.

Pharmacological Distinctions: Pharmacokinetics and Pharmacodynamics

The therapeutic effect of a PPI is directly related to the area under the plasma concentration-time curve (AUC) and the drug's ability to maintain a therapeutic concentration when proton pumps are active.[4] Metabolism, primarily via the cytochrome P450 (CYP) system, is a key determinant of these parameters.

Metabolism and Genetic Influence: PPIs are extensively metabolized in the liver, principally by the CYP2C19 and CYP3A4 isoenzymes.[4][9] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in PPI metabolism, classifying individuals as poor, intermediate, or extensive metabolizers.[9] Poor metabolizers experience higher plasma PPI levels and more profound acid suppression, which can correlate with higher cure rates for GERD.[9] Rabeprazole's metabolism is considered less dependent on the CYP2C19 pathway, potentially offering more predictable efficacy across different patient genotypes.

Comparative Pharmacokinetics: While all PPIs have short plasma half-lives (typically 1-2 hours), their bioavailability and time to peak concentration vary. These differences can impact the speed of onset of acid suppression.[10]

PPI Standard DoseOral Bioavailability (%)Time to Peak Plasma Conc. (hr)Plasma Half-Life (hr)Primary Metabolic Pathway
Omeprazole20 mg30-40%0.5-3.5~1.0-3.0CYP2C19, CYP3A4
Esomeprazole20/40 mg~89%1.5-2.0~1.3-3.0CYP2C19, CYP3A4
This compound30 mg80-90%1.5-2.0~1.5CYP2C19, CYP3A4
Dexthis compound30/60 mgHigh1-2 (1st peak), 4-5 (2nd peak)~1.0-2.0CYP2C19, CYP3A4
Pantoprazole40 mg~77%2.0-3.0~1.0CYP2C19, CYP3A4
Rabeprazole20 mg~52%2.0-5.0~1.0-2.0CYP2C19, Non-enzymatic
Data compiled from sources[9][10].

Pharmacodynamic Superiority: The 24-Hour pH Control Challenge The ultimate pharmacodynamic goal in GERD treatment is to maintain an intragastric pH > 4 for the longest possible duration over a 24-hour period. Head-to-head studies using 24-hour pH monitoring have revealed differences among PPIs. Dexthis compound, with its dual delayed-release formulation, has demonstrated a significantly longer duration of pH > 4 compared to pantoprazole, esomeprazole, and rabeprazole over a 24-hour period, particularly in the latter 12-24 hours.[11][12] Similarly, esomeprazole 40 mg has been shown to provide more effective acid control compared to standard doses of omeprazole, pantoprazole, this compound, and rabeprazole.[13]

Clinical Efficacy: A Head-to-Head Analysis

While pharmacodynamic studies show clear differences, the translation to superior clinical outcomes in large populations is more nuanced. Many systematic reviews and meta-analyses have concluded that there is no convincing evidence that one PPI is broadly preferable to another for symptom management in uncomplicated GERD.[7] However, in the treatment of erosive esophagitis (EE), some advantages have been observed.

A network meta-analysis incorporating 25 randomized controlled trials (RCTs) found that esomeprazole 40 mg demonstrated superiority in mucosal healing and heartburn relief compared to other PPIs.[13]

  • vs. Omeprazole 20 mg: Esomeprazole 40 mg increased healing rates by 46% at 4 weeks and 58% at 8 weeks.[13]

  • vs. This compound 30 mg: Esomeprazole 40 mg improved healing efficacy by approximately 30% at both 4 and 8 weeks and significantly improved heartburn relief rates.[13]

  • vs. Pantoprazole 40 mg: A greater efficacy for esomeprazole 40 mg was noted at 4 weeks.[13]

Another study suggested that esomeprazole may provide more rapid relief of heartburn symptoms within the first two days of treatment compared to omeprazole, this compound, and pantoprazole.[14] Despite these findings, for many patients with less severe disease, most PPIs at standard doses are considered clinically indistinguishable.[15]

Comparison EndpointResultStrength of Evidence
Esomeprazole 40 mg vs. Omeprazole 20 mgHealing of EE (4 & 8 wks)Esomeprazole significantly superior[13]High (Network Meta-analysis)
Esomeprazole 40 mg vs. This compound 30 mgHealing of EE (4 & 8 wks)Esomeprazole significantly superior[13]High (Network Meta-analysis)
Esomeprazole 40 mg vs. Pantoprazole 40 mgHealing of EE (4 wks)Esomeprazole superior[13]Moderate (Network Meta-analysis)
Dexthis compound 60 mg vs. Other PPIs24-hr intragastric pH > 4Dexthis compound significantly superior[11][12]Moderate (Crossover Study)
Various PPIs vs. Each OtherSymptom relief in GERDNo convincing evidence of superiority for one agent over another[7]High (Systematic Review)

Dosing Strategies and Experimental Protocols

Standard vs. High-Dose Therapy: The standard treatment for GERD begins with a once-daily (QD) PPI dose for 4-8 weeks.[16][17] For patients with persistent symptoms, options include doubling the dose to twice-daily (BID) or switching to a different PPI.[16][18] A meta-analysis found that while BID dosing may improve endoscopic healing rates at 8 weeks compared to QD, it does not consistently show a significant benefit for sustained symptom relief.[19] Furthermore, there is a lack of strong evidence to support doubling the dose to improve symptomatic control over the standard dose.[1]

Experimental Protocol: 8-Week Empiric PPI Trial for Suspected GERD Clinical guidelines from the American College of Gastroenterology (ACG) recommend an empiric trial of PPIs for patients presenting with classic GERD symptoms without alarm features (e.g., dysphagia, weight loss, bleeding).[17][20]

Objective: To assess the symptomatic response to a standard-dose PPI in a patient with suspected GERD. Methodology:

  • Patient Screening: Recruit patients with classic GERD symptoms (heartburn, regurgitation) and no alarm symptoms.

  • Baseline Assessment: Administer a validated symptom questionnaire (e.g., GerdQ) to establish baseline symptom frequency and severity.

  • Randomization: Assign patients to receive a standard dose of a PPI (e.g., Esomeprazole 40 mg) once daily.

  • Administration Protocol: Instruct patients to take the PPI 30-60 minutes before their first meal of the day.[17][21]

  • Duration: Continue treatment for 8 weeks.

  • Weekly Monitoring: Use the symptom questionnaire weekly to track changes in symptom control.

  • Endpoint Analysis: The primary endpoint is a significant reduction in the symptom score from baseline at 8 weeks.

  • Follow-up: If symptoms resolve, attempt to discontinue the PPI or transition to on-demand therapy.[20] If symptoms persist, consider further diagnostic evaluation (e.g., endoscopy) or alternative treatment strategies.[16]

PPI_Trial_Workflow Start Patient with Classic GERD Symptoms (No Alarm Features) Screening Baseline Symptom Assessment (e.g., GerdQ) Start->Screening Treatment Initiate 8-Week Trial: Standard-Dose PPI QD (30-60 min before meal) Screening->Treatment Monitor Weekly Symptom Monitoring Treatment->Monitor Decision Evaluate Response at 8 Weeks Monitor->Decision After 8 weeks Success Symptoms Resolved Decision->Success Yes Failure Symptoms Persist Decision->Failure No Deescalate Attempt PPI Discontinuation or Switch to On-Demand Therapy Success->Deescalate Further_Eval Consider Further Evaluation: - Double Dose or Switch PPI - Endoscopy / pH Monitoring Failure->Further_Eval

Caption: Workflow for an 8-week empiric PPI trial in GERD.

Safety, Tolerability, and Drug Interactions

General Safety Profile: PPIs are generally well-tolerated for short-term use.[22] The most common adverse events are mild and include headache, diarrhea, nausea, and abdominal pain, occurring in fewer than 5% of patients.[22][23]

Long-Term Safety Considerations: The widespread and often prolonged use of PPIs has raised concerns about potential long-term adverse effects. Observational studies have suggested associations between long-term PPI use and several complications, although causality is not definitively established.

Adverse Event Category Potential Adverse Events Comments
Common (Short-Term) Headache, diarrhea, nausea, constipation, abdominal pain, dizziness[22][23][24]Typically mild and often resolve with continued use. Frequency is comparable to placebo.[22]
Nutrient Malabsorption Vitamin B12 deficiency, hypomagnesemia, reduced calcium absorption[5][23]Due to reduced gastric acidity. Monitoring may be warranted in high-risk patients on long-term therapy.
Bone Fractures Increased risk of hip, wrist, and spine fractures[23][24]Association is dose- and duration-dependent.[24] The mechanism may be related to impaired calcium absorption.
Infections Increased risk of Clostridium difficile infection, pneumonia, small intestinal bacterial overgrowth (SIBO)[5][8]Gastric acid is a defense mechanism against ingested pathogens.
Renal Effects Acute interstitial nephritis (rare)[24]An infrequent but serious idiosyncratic reaction.
Cardiovascular Risks Myocardial infarction, stroke (in some high-dose/prolonged therapy patients)[5]Data is conflicting and requires further investigation.

Drug Interactions: Clinically significant drug interactions with PPIs primarily involve the CYP450 metabolic system.[22]

  • Clopidogrel: Omeprazole and esomeprazole are potent inhibitors of CYP2C19 and can reduce the metabolic activation of the antiplatelet drug clopidogrel, potentially decreasing its efficacy.[5][8]

  • Warfarin, Phenytoin, Theophylline: Caution is advised when PPIs are used concomitantly with drugs that have a narrow therapeutic window and are metabolized by the CYP system.[22]

  • Other Medications: PPIs can interact with certain antifungals, HIV medications, and immunosuppressants.[5][23]

Conclusion and Future Directions

The family of proton pump inhibitors represents a highly effective class of drugs for the management of GERD. While all share a common mechanism of irreversible proton pump inhibition, they are distinguished by their pharmacokinetic profiles, which are influenced by their metabolism and formulation.

Key Comparative Insights:

  • General Efficacy: For most patients with uncomplicated GERD, all PPIs at standard doses are highly effective, and there is no convincing evidence of the clinical superiority of one agent over another for symptom control.[7]

  • Erosive Esophagitis: In more severe disease, particularly erosive esophagitis, esomeprazole 40 mg has demonstrated a statistically significant advantage in healing rates compared to several other PPIs.[13][25]

  • Acid Control: Dexthis compound's unique dual delayed-release formulation provides superior 24-hour intragastric pH control, which may be advantageous for patients with nocturnal symptoms or those who are refractory to single-release PPIs.[11]

  • Safety: The short-term safety profile of all PPIs is excellent.[22] Long-term use requires a careful risk-benefit assessment, weighing the potential for adverse events against the risks of untreated GERD.[23]

The choice of a specific PPI should be individualized. For most patients, a standard-dose generic PPI is an appropriate and cost-effective first choice. In cases of severe erosive esophagitis or inadequate response, switching to an agent with documented higher efficacy in healing (esomeprazole) or prolonged acid control (dexthis compound) is a rational, evidence-based strategy. Future research and development may focus on agents with even longer durations of action or alternative mechanisms, such as potassium-competitive acid blockers (P-CABs), which may offer further improvements in the management of GERD.[15][21]

References

  • Safety profile of the proton-pump inhibitors. PubMed.
  • What are the guidelines for the treatment of Gastroesophageal Reflux Disease (GERD)? A.D.A.M. Medical Encyclopedia.
  • A Meta-Analysis and Systematic Review of the Efficacy of Twice Daily PPIs versus Once Daily for Treatment of Gastroesophageal Reflux Disease. PMC - NIH.
  • Comparative Efficacy of Dexthis compound, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control. NIH.
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PMC - NIH.
  • PPI Safety Profile Explained. EverydayMeds.
  • Gastroesophageal Reflux Disease Guidelines: 2022 AGA Guidelines for Diagnosis and Management of GERD. Medscape Reference.
  • Clinical Practice Guidelines on the Diagnosis and Treatment of Gastroesophageal Reflux Disease (GERD). Philippine Society for Digestive Endoscopy.
  • ACG Clinical Guideline: Guidelines for the Diagnosis and Management of Gastroesophageal Reflux Disease. PMC - PubMed Central.
  • ACG Clinical Guidelines Updated for Tre
  • Comparative effectiveness of proton pump inhibitors. Therapeutics Letter - NCBI Bookshelf.
  • Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. PubMed.
  • How to Compare Proton Pump Inhibitors. BuzzRx.
  • Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis. PMC - NIH.
  • Safety of the long-term use of proton pump inhibitors. PMC - NIH.
  • Pharmacokinetics, Pharmacodynamics, and Pharmacogenetics of Proton Pump Inhibitors. Karger Publishers.
  • Review article: The pharmacodynamics and pharmacokinetics of proton pump inhibitors - Overview and clinical implications.
  • Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers.
  • The Current Use of Proton-Pump Inhibitor Therapy in Clinical GI Practice. PMC.
  • Comparative study of omeprazole, this compound, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis. PMC - NIH.
  • Potential Options to Optimize Therapy of Gastroesophageal Reflux Disease with Proton Pump Inhibitors. Karger Publishers.
  • Comparative Efficacy of Dexthis compound, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambul
  • A Randomized Placebo-Controlled N-of-1 Trial: The Effect of Proton Pump Inhibitor in the Management of Gastroesophageal Reflux Disease. NIH.
  • 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver.

Sources

A Comparative Guide to Intragastric pH Control: Lansoprazole vs. Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of two prominent proton pump inhibitors (PPIs), lansoprazole and omeprazole, focusing on their respective effects on intragastric pH. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuances in their pharmacodynamic profiles.

Introduction to Proton Pump Inhibitors and Gastric Acid Suppression

Proton pump inhibitors (PPIs) are a class of drugs that profoundly and protractedly reduce the production of stomach acid.[1] They are the standard of care for many acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2][3] Both this compound and omeprazole belong to the substituted benzimidazole class of molecules, which form the chemical backbone of most PPIs.[3]

The therapeutic efficacy of these agents is directly linked to their ability to control intragastric pH, ideally maintaining it above a threshold of 4. This level of acid suppression is critical for the healing of acid-induced mucosal damage and symptomatic relief.

Mechanism of Action: The Final Step in Acid Secretion

PPIs target the final common pathway of gastric acid secretion: the H+/K+ ATPase enzyme system, or "proton pump," located in the secretory canaliculi of gastric parietal cells.[1][4][5]

  • Activation: PPIs are administered as inactive prodrugs.[4][5][6][7] They are absorbed in the small intestine and reach the parietal cells via the bloodstream. The acidic environment of the parietal cell's secretory canaliculus catalyzes their conversion into the active form, a reactive sulfenamide.[3][4][5]

  • Irreversible Inhibition: The activated drug then forms a covalent disulfide bond with cysteine residues on the proton pump.[4][5] This binding is irreversible, permanently inactivating the enzyme.[1][4][7]

  • Sustained Effect: Acid secretion resumes only after new H+/K+ ATPase molecules are synthesized and integrated into the cell membrane, a process that can take up to 36 hours.[4][5] This explains why the pharmacological effect of PPIs is significantly longer than their plasma half-life of approximately one hour.[3][8]

PPI_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Stomach Lumen PPI_prodrug PPI (Inactive Prodrug) Parietal_Cell Parietal Cell Cytoplasm PPI_prodrug->Parietal_Cell Absorption Canaliculus Secretory Canaliculus (Acidic Environment, pH < 2) Parietal_Cell->Canaliculus Accumulation Activated_PPI Active Sulfenamide Canaliculus->Activated_PPI Acid-Catalyzed Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Acid_Secretion H+ Secretion Blocked Proton_Pump->Acid_Secretion Activated_PPI->Proton_Pump Forms Covalent Bond (Irreversible Inhibition)

Caption: Mechanism of Proton Pump Inhibitor (PPI) Action.

Pharmacokinetics and Metabolism: A Shared Pathway

This compound and omeprazole share similar pharmacokinetic profiles. Both are primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically involving the CYP2C19 and, to a lesser extent, CYP3A4 isoenzymes.[4][8][9]

It is crucial for researchers to recognize that genetic polymorphisms of CYP2C19 can significantly alter PPI metabolism, leading to variations in drug exposure and clinical efficacy among individuals.[4][8][9] Individuals who are "poor metabolizers" may have higher plasma concentrations and a more pronounced acid-suppressing effect compared to "extensive" or "ultrarapid" metabolizers.

Comparative Efficacy on Intragastric pH: A Data-Driven Analysis

While both drugs are potent acid inhibitors, clinical studies reveal subtle but potentially significant differences in their pharmacodynamic effects on intragastric pH.

A systematic review that included nine studies found that in five of the six trials reporting on intragastric pH, omeprazole demonstrated superiority over this compound in controlling gastric pH.[10] The review concluded that while there is no significant difference in the clinical effectiveness for relieving symptoms like heartburn and regurgitation, omeprazole is more effective in increasing intragastric pH.[10] One study in Japanese participants found that a single dose of omeprazole 20 mg maintained an intragastric pH above 4 for a longer duration over 24 hours compared to this compound 30 mg (29.3% vs. 27.8% of the time, respectively).[11]

Conversely, other studies present a more nuanced picture. One trial found that this compound 30 mg was slightly more effective than omeprazole 20 mg in the time spent with intragastric pH above 3.[12] Another study focusing on GERD patients reported that while both drugs had a comparable effect on overall gastric acidity, this compound 30 mg was more effective than omeprazole 20 mg in reducing acidity within the esophagus.[13] In terms of symptom relief, some evidence suggests a faster onset for this compound.[14] A meta-analysis also indicated that this compound might have a superior effectiveness for symptom relief in GERD.

However, for key clinical endpoints such as the healing of duodenal ulcers, a meta-analysis showed no significant difference in efficacy between the two drugs.[15]

Quantitative Data Summary

The following table summarizes key pharmacodynamic parameters from comparative studies. It is important to note that results can vary based on study design, patient population (e.g., healthy volunteers vs. GERD patients), and the presence of H. pylori.

ParameterThis compound (Dose)Omeprazole (Dose)Study PopulationKey FindingCitation
% Time Intragastric pH > 4 (24h) 27.8% (30 mg)29.3% (20 mg)Healthy Japanese VolunteersOmeprazole maintained pH > 4 for a longer period.[11]
% Time Intragastric pH > 3 (24h) Slightly more effective (30 mg)Less effective (20 mg)Healthy VolunteersThis compound was slightly more effective.[12]
Mean 24-hour Intragastric pH 5.4 (30 mg)5.5 (20 mg)H. pylori-positive VolunteersNo significant difference between treatments.[16]
Esophageal Acidity (% time pH < 4) 1.92% (30 mg)4.76% (20 mg)GERD PatientsThis compound was significantly more effective in reducing esophageal acid exposure.[13]
Heartburn Relief (Day 1) 33% of patients heartburn-free (30 mg)25% of patients heartburn-free (20 mg)Erosive Esophagitis PatientsThis compound provided faster relief.

Experimental Protocol: 24-Hour Intragastric pH Monitoring

To provide a self-validating framework, we describe a standard protocol for a crossover clinical trial comparing the effects of this compound and omeprazole on intragastric pH.

Methodology
  • Subject Recruitment & Screening:

    • Causality: Recruit healthy, H. pylori-negative volunteers to eliminate confounding variables related to disease state or infection.

    • Protocol: Screen subjects based on inclusion/exclusion criteria, including medical history and concomitant medications. Obtain informed consent.

  • Washout Period:

    • Causality: To ensure that baseline pH is not influenced by prior medication, a sufficient washout period is essential.

    • Protocol: Instruct subjects to discontinue all acid-suppressing medications, such as PPIs and H2-receptor antagonists, for at least 7-10 days prior to the study.[17]

  • Baseline pH Monitoring (Day 0):

    • Causality: Establishing a baseline provides a control against which the drug's effect can be measured for each individual.

    • Protocol: After an overnight fast, a thin pH monitoring catheter is passed transnasally into the stomach.[18][19][20] Its position is confirmed, and it is connected to a portable data logger. The subject resumes normal activities and diet for 24 hours while keeping a detailed diary of meals, sleep times, and any symptoms.[17][21]

  • Randomized Treatment Periods:

    • Causality: A randomized, double-blind, crossover design minimizes bias. Each subject serves as their own control, increasing statistical power.

    • Protocol: Subjects are randomly assigned to receive either this compound (e.g., 30 mg) or omeprazole (e.g., 20 mg) once daily for a set period (e.g., 7 days). On the final day of treatment, the 24-hour pH monitoring is repeated.

  • Crossover and Second Treatment Period:

    • Causality: The crossover design ensures each subject is exposed to both treatments. A second washout period prevents carryover effects from the first drug.

    • Protocol: After the first treatment period, there is another washout period (e.g., 14 days). Subjects then "cross over" to the alternate treatment arm for the same duration, followed by a final 24-hour pH monitoring session.

  • Data Analysis:

    • Causality: Quantitative analysis of the pH data allows for objective comparison.

    • Protocol: The collected pH data is analyzed to determine key parameters for each treatment, including:

      • Mean 24-hour intragastric pH.

      • Percentage of time the intragastric pH is maintained above 3 and 4.

      • Median nocturnal intragastric pH.

    • Statistical comparisons are made between placebo, this compound, and omeprazole.

Experimental_Workflow cluster_groupA Group A cluster_groupB Group B cluster_groupA2 Group A (Crossover) cluster_groupB2 Group B (Crossover) Start Subject Screening & Consent Washout1 Washout Period 1 (7-10 Days) Start->Washout1 Baseline Baseline 24-Hour pH Monitoring Washout1->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment Period 1 (e.g., this compound 30mg) Randomization->TreatmentA TreatmentB Treatment Period 1 (e.g., Omeprazole 20mg) Randomization->TreatmentB pH_A1 24-Hour pH Monitoring TreatmentA->pH_A1 Washout2 Crossover Washout (14 Days) pH_A1->Washout2 pH_B1 24-Hour pH Monitoring TreatmentB->pH_B1 pH_B1->Washout2 TreatmentA2 Treatment Period 2 (Omeprazole 20mg) Washout2->TreatmentA2 TreatmentB2 Treatment Period 2 (this compound 30mg) Washout2->TreatmentB2 pH_A2 24-Hour pH Monitoring TreatmentA2->pH_A2 Analysis Data Analysis & Statistical Comparison pH_A2->Analysis pH_B2 24-Hour pH Monitoring TreatmentB2->pH_B2 pH_B2->Analysis

Caption: Crossover Experimental Workflow for pH Monitoring.

Conclusion and Field Insights

Both this compound and omeprazole are highly effective proton pump inhibitors that provide robust and sustained suppression of gastric acid.[12] The existing body of evidence suggests that while their overall clinical efficacy in healing acid-related conditions is largely comparable, there may be subtle pharmacodynamic differences.[15][22]

Several studies indicate that omeprazole may offer slightly more potent and sustained control over intragastric pH, as measured by the percentage of time pH is held above 4.[10] In contrast, some clinical data points towards a faster onset of symptom relief, particularly for heartburn, with this compound.

For the drug development professional, the choice between these two molecules as a benchmark or lead compound may depend on the specific therapeutic goal. If the primary endpoint is rapid symptomatic relief, the pharmacokinetic profile of this compound might be advantageous. If the goal is maximal and sustained acid suppression for healing severe erosive disease, the data supporting omeprazole's effect on 24-hour pH control warrants consideration. Ultimately, factors such as patient CYP2C19 genotype, potential drug-drug interactions, and formulation technology will also play critical roles in determining the optimal therapeutic agent.

References

  • What is the mechanism of action for Proton Pump Inhibitors (PPIs)? - Dr.Oracle. (2025, October 5). Vertex AI Search.
  • Omeprazole vs this compound in the Management of Gastroesophageal Reflux Disease: A Systematic Literature Review | Journal of Medical Research and Innovation. Journal of Medical Research and Innovation.
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. United States National Library of Medicine.
  • Comparison of this compound with omeprazole on 24-hour intragastric pH, acid secretion and serum gastrin in healthy volunteers. (1994, June). Alimentary Pharmacology & Therapeutics.
  • Proton-pump inhibitor. Wikipedia.
  • Pharmacology of Proton Pump Inhibitors. (2014, October 29). United States National Library of Medicine.
  • Proton Pump Inhibitors (PPIs): What They Are & Side Effects. Cleveland Clinic.
  • omeprazole. PharmGKB.
  • Meta-analysis of the efficacy of this compound and omeprazole for the treatment of H.pylori-associated duodenal ulcer. (2017, June 29). United States National Library of Medicine.
  • PPI Strength Guide: Omeprazole vs this compound. (2026, January 6). EverydayMeds.
  • An Overview of Proton Pump Inhibitors. Ovid.
  • Initial potency of this compound and omeprazole tablets on pentagastrin-stimulated gastric acid secretion-a placebo-controlled study in healthy volunteers. (1998, October). European Journal of Gastroenterology & Hepatology.
  • Comparative pharmacokinetics and pharmacodynamics of this compound oral capsules and suspension in healthy subjects. (2005, April). The Journal of Clinical Pharmacology.
  • Comparison of the effect of this compound and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease. (1998, December). Scandinavian Journal of Gastroenterology.
  • Comparison of the effect of a single dose of omeprazole or this compound on intragastric pH in Japanese participants: A two-way crossover study. (2025, August 6). Journal of the Chinese Medical Association.
  • Effects of Omeprazole and this compound on 24-Hour Intragastric pH in Helicobacter pylori-Positive Volunteers. Taylor & Francis Online.
  • This compound: pharmacokinetics, pharmacodynamics and clinical uses. (1999, July). Clinical and Experimental Hypertension.
  • Omeprazole. (2023, July 31). StatPearls.
  • This compound Pathway, Pharmacokinetics. PharmGKB.
  • This compound: Pharmacokinetics, pharmacodynamics and clinical uses. (2025, August 4). ResearchGate.
  • Omeprazole: pharmacology, pharmacokinetics and interactions. (1989). Digestive Diseases and Sciences.
  • Omeprazole: pharmacology, pharmacokinetics and interactions. Semantic Scholar.
  • Comparing this compound Vs Omeprazole For Acid Reflux. (2023, October 23). Click2Pharmacy.
  • Rapid Effect of this compound on Intragastric pH: a Crossover Comparison with Omeprazole. Scandinavian Journal of Gastroenterology.
  • Comparative effectiveness of different recommended doses of omeprazole and this compound for gastroesophageal reflux disease. (2017, April 15). International Journal of Clinical and Experimental Medicine.
  • Omeprazole vs this compound in the Management of Gastroesophageal Reflux Disease: A Systematic Literature Review. OUCI.
  • Comparing this compound and Omeprazole in Onset of Heartburn Relief: Results of a Randomized, Controlled Trial in Erosive Esophagitis. The American Journal of Gastroenterology.
  • 24 hour pH Monitoring. Hamilton Health Sciences.
  • Preparation for 24 hr pH monitoring study. Western Sydney University.
  • 24-hour pH monitoring study. North Tees and Hartlepool NHS Foundation Trust.
  • 24-hour pH-Impedance Testing. Johns Hopkins Medicine.
  • 24 hour Esophageal pH Impedance Test Instructions. Optum Medical Care.

Sources

A Comparative Pharmacokinetic Analysis of Lansoprazole Formulations: Oral Capsules vs. Extemporaneous Suspension

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of lansoprazole administered as standard delayed-release oral capsules and as an extemporaneously prepared oral suspension. Designed for researchers, clinical pharmacologists, and drug development professionals, this document synthesizes key experimental data to elucidate the performance differences and bioequivalence of these two widely used formulations.

Introduction: The Rationale for Diverse this compound Formulations

This compound is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+ ATPase (the proton pump) in gastric parietal cells.[1][2][3] This mechanism of action makes it a cornerstone therapy for acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[3][4]

As this compound is highly unstable in acidic environments, oral formulations are engineered to protect the active pharmaceutical ingredient (API) from degradation in the stomach.[5][6] The standard formulation is a delayed-release capsule containing enteric-coated granules.[7] However, for patients with dysphagia (difficulty swallowing), pediatric patients, or those receiving medication via nasogastric tubes, an intact capsule is not a viable option.[8][9] This clinical need has led to the widespread use of an extemporaneously prepared oral suspension, typically made by dispersing the capsule's granules in a sodium bicarbonate solution.[6][10] This guide critically examines the pharmacokinetic consequences of these different delivery strategies.

Formulation Science: Protecting an Acid-Labile Compound

The choice of formulation is dictated by the chemical properties of this compound. Its rapid degradation at low pH necessitates a delivery system that bypasses the acidic milieu of the stomach to allow for absorption in the more alkaline environment of the small intestine.[6]

  • Delayed-Release Capsules: These capsules contain small, enteric-coated pellets.[5] The gelatin capsule dissolves in the stomach, releasing the pellets. The enteric coating on these pellets is resistant to gastric acid but dissolves at a higher pH, releasing the this compound for absorption in the proximal small intestine.[7]

  • Oral Suspension: This formulation is typically prepared by opening the delayed-release capsule and suspending the enteric-coated granules in a liquid vehicle.[11][12] A key component of this extemporaneous preparation is 8.4% sodium bicarbonate solution.[8][13] The bicarbonate acts as a buffer, transiently neutralizing gastric acid. This neutralization protects the this compound granules from premature dissolution and degradation, allowing them to pass into the duodenum for absorption.[10]

Experimental Design for Bioequivalence Assessment

To objectively compare these formulations, a rigorous experimental design is paramount. The gold standard is the randomized, open-label, two-period crossover study, which allows for intra-subject comparison, minimizing biological variability.[13][14]

Typical Study Protocol:
  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Subjects undergo a health screening to ensure no underlying conditions that could interfere with drug pharmacokinetics.[14]

  • Randomization & Washout: Subjects are randomly assigned to one of two treatment sequences (e.g., Capsule then Suspension, or Suspension then Capsule). After the first treatment period, a washout period of at least 8 days is observed to ensure complete elimination of the drug before the second treatment is administered.[14]

  • Drug Administration:

    • Fasting Conditions: Subjects typically fast overnight for at least 12 hours before drug administration.[8][13] Food can significantly decrease the bioavailability of this compound and should be withheld for at least 30-60 minutes post-dose.[15][16]

    • Capsule Group: Subjects receive a single 30 mg this compound delayed-release capsule orally with water.[8] Capsules must be swallowed whole, not crushed or chewed.[1][17]

    • Suspension Group: A 30 mg dose is prepared by suspending the contents of a capsule in a specified volume of 8.4% sodium bicarbonate solution. This is administered orally or, in some studies, via a nasogastric tube to simulate clinical use in specific patient populations.[8][13]

  • Pharmacokinetic Sampling: Blood samples are collected at pre-determined intervals, typically pre-dose and then serially for up to 24 hours post-dose.[8][13]

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][14]

Workflow for a Comparative Bioequivalence Study

G cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 (Crossover) cluster_3 Analysis GroupA Group A (n=18) AdminA1 Administer This compound Capsule (30 mg) GroupA->AdminA1 GroupB Group B (n=18) AdminB1 Administer This compound Suspension (30 mg) GroupB->AdminB1 PKSamp1 Serial Blood Sampling (0-24h) AdminA1->PKSamp1 AdminB1->PKSamp1 Washout ≥ 8 Days PKSamp1->Washout Analysis Calculate PK Parameters (AUC, Cmax, Tmax) PKSamp1->Analysis GroupA2 Group A (n=18) Washout->GroupA2 GroupB2 Group B (n=18) Washout->GroupB2 AdminA2 Administer This compound Suspension (30 mg) GroupA2->AdminA2 AdminB2 Administer This compound Capsule (30 mg) GroupB2->AdminB2 PKSamp2 Serial Blood Sampling (0-24h) AdminA2->PKSamp2 AdminB2->PKSamp2 PKSamp2->Analysis Bioeq Assess Bioequivalence (90% CI for AUC & Cmax ratios) Analysis->Bioeq

Caption: A typical two-period crossover design for a bioequivalence study.

Comparative Pharmacokinetic Data

Multiple studies have demonstrated that while there are statistically significant differences in the rate of absorption, the two formulations are considered bioequivalent in terms of the extent of absorption.[8][13][18]

Pharmacokinetic ParameterThis compound Capsule (30 mg)This compound Suspension (30 mg)Key Observation
Tmax (hours) ~1.7 - 2.0~1.0 - 1.5Suspension achieves peak concentration significantly faster.[8][13]
Cmax (ng/mL) ~810~879Suspension results in a significantly higher peak plasma concentration.[8][13][19]
AUC₀-inf (ng·hr/mL) ~2229~1825Total drug exposure is slightly lower for the suspension.[8][13][19]
Bioequivalence (90% CI) ReferenceWithin 80-125% limitsThe 90% confidence intervals for the ratios of Cmax and AUC fall within the accepted range for bioequivalence.[8][13][20]

Data synthesized from multiple studies in healthy volunteers. Absolute values may vary between studies.[8][13][19]

Interpretation of Pharmacokinetic Differences:
  • Faster Absorption (Shorter Tmax): The suspension formulation delivers the this compound granules to the small intestine in a more readily available state. The co-administered sodium bicarbonate neutralizes gastric acid, which may facilitate quicker gastric emptying and dissolution of the enteric coating in the duodenum. This leads to a more rapid absorption and a shorter time to reach peak plasma concentration (Tmax).[8][13]

  • Higher Peak Concentration (Cmax): The faster absorption rate logically results in a higher peak concentration (Cmax) for the suspension.[8][13][19]

  • Bioequivalence in Extent of Absorption (AUC): Despite the higher Cmax, the area under the concentration-time curve (AUC), which reflects the total systemic exposure to the drug, is slightly lower for the suspension.[8][13] This may be due to incomplete protection of the granules by the bicarbonate, leading to some minor degradation of this compound in the stomach before absorption.[10] However, this difference is not considered clinically significant, as the 90% confidence intervals for the AUC ratio between the two formulations fall within the 80% to 125% range required by regulatory agencies to establish bioequivalence.[8][13][18]

Pharmacodynamic Equivalence: Impact on Gastric pH

Ultimately, the clinical efficacy of this compound is determined by its ability to control intragastric pH. Studies that have measured this pharmacodynamic endpoint have found no significant difference between the capsule and suspension formulations. Both effectively raise the mean 24-hour intragastric pH to therapeutic levels (e.g., above 3.5), demonstrating pharmacodynamic equivalence.[8][13][20] This confirms that the observed pharmacokinetic differences do not translate into a meaningful disparity in clinical effect.

Clinical Implications and Professional Guidance

  • Choice of Formulation: The oral suspension is a bioequivalent and effective alternative for patients who cannot swallow capsules.[8][20] Its faster absorption might offer a theoretical advantage for more rapid symptom relief, though this is not firmly established in large-scale clinical outcome studies.

  • Administration with Food: this compound should be taken on an empty stomach, at least 30 to 60 minutes before a meal.[21] Food can decrease the rate and extent of absorption for both formulations, potentially reducing clinical efficacy.[15][16][22]

  • Considerations for Special Populations:

    • Pediatrics: The oral suspension is the preferred method for administering this compound to infants and young children, with dosing often based on body weight (e.g., 1-2 mg/kg/day).[9][23] Pharmacokinetic studies in pediatric populations show a higher apparent plasma clearance compared to adults, sometimes necessitating weight-adjusted dosing.[24]

    • Elderly: Elderly subjects may exhibit decreased clearance and a longer elimination half-life of this compound, resulting in a higher AUC compared to younger adults.[25][26] While dose adjustments are not typically required, this altered pharmacokinetic profile should be considered.

Conclusion

Extemporaneously prepared this compound oral suspension and manufactured delayed-release capsules are bioequivalent formulations. While the suspension exhibits a faster rate of absorption, leading to a shorter Tmax and a higher Cmax, the total drug exposure (AUC) is comparable and well within the accepted regulatory limits for bioequivalence. Both formulations demonstrate equivalent pharmacodynamic effects in suppressing gastric acid. The choice between the capsule and suspension should be guided by patient-specific needs, such as the ability to swallow solid dosage forms, with the assurance that both delivery methods provide a reliable and effective therapeutic option for managing acid-related disorders.

References

  • PREVACID (this compound) Label. (n.d.). U.S.
  • Doan, T. T., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of this compound oral capsules and suspension in healthy subjects. American Journal of Health-System Pharmacy.
  • Li, X., et al. (2017). Investigation of the bioequivalence of two this compound formulations in healthy Chinese volunteers after a single oral administration. Artificial Cells, Nanomedicine, and Biotechnology.
  • Doan, T. T., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of this compound oral capsules and suspension in healthy subjects. American Journal of Health-System Pharmacy, 58(16), 1512-1517.
  • Skerjanec, A., et al. (2001).
  • This compound Metabolism Pathway (old). (n.d.).
  • What is the mechanism of this compound? (2024).
  • This compound: Package Insert / Prescribing Inform
  • This compound Oral Capsules and Suspension. (n.d.). Medscape.
  • Li, X., et al. (2017).
  • Langtry, H. D., & Wilde, M. I. (1997). This compound: pharmacokinetics, pharmacodynamics and clinical uses. Drugs.
  • Abu Hammad, A. M., et al. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated this compound Preparations. Journal of Analytical Methods in Chemistry.
  • LANSOPROZOLE Drug Inform
  • Fiedorek, S., et al. (2005). Comparison of the pharmacokinetics of this compound 15- and 30-mg sachets for suspension versus intact capsules. Clinical Therapeutics.
  • This compound Food, Alcohol, Supplements and Drug Interactions. (n.d.). ScriptSave WellRx.
  • This compound delayed-release capsules 15 mg / acid reducer. (n.d.).
  • Doan, T. T., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of this compound oral capsules and suspension in healthy subjects. SciSpace.
  • This compound Oral Capsules and Suspension - Page 4. (n.d.). Medscape.
  • Delhotal-Landes, B., et al. (1991). The effect of food and antacids on this compound absorption and disposition. European Journal of Drug Metabolism and Pharmacokinetics.
  • This compound Delayed Release Capsules USP 15 mg - SUMMARY OF PRODUCT CHARACTERISTICS. (2023). Pharma.lk.
  • Grgurevic, I., et al. (2021). Effect of Food and Dosing Regimen on Safety and Efficacy of Proton Pump Inhibitors Therapy—A Literature Review.
  • This compound 3 mg/mL Oral Suspension. (2015). U.S. Pharmacist.
  • Hussein, Z., et al. (1996). Age-related differences in the pharmacokinetics and pharmacodynamics of this compound. British Journal of Clinical Pharmacology.
  • Lefebvre, R. A., et al. (1995). Single and multiple dose pharmacokinetics of this compound in elderly subjects. British Journal of Clinical Pharmacology.
  • This compound ORAL SUSPENSION 3 MG/ML. (2013). IWK Health.
  • Pacifici, G. M. (2018). Clinical Pharmacology of this compound in Infants and Children. JSciMed Central.
  • Pacifici, G. M. (2022). Clinical Pharmacology of this compound in Infants and Children. Open Access eBooks.
  • OFFICE OF CLINICAL PHARMACOLOGY REVIEW. (n.d.).
  • This compound Oral. (n.d.).

Sources

In vitro comparison of lansoprazole and omeprazole on gastric acidity control

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Analysis of Lansoprazole and Omeprazole for Gastric Acidity Control

Prepared by: A Senior Application Scientist

This guide provides a detailed in vitro comparison of two prominent proton pump inhibitors (PPIs), this compound and omeprazole, focusing on their fundamental mechanisms and performance in controlling gastric acidity. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of these widely prescribed therapeutic agents.

Introduction: The Proton Pump as a Therapeutic Target

Gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders are primarily managed by controlling gastric acid secretion. The final step in this secretion process is mediated by the H+/K+ ATPase enzyme, commonly known as the proton pump, located in the secretory canaliculi of gastric parietal cells.[1][2] Proton pump inhibitors (PPIs) are a class of drugs designed to specifically target and inhibit this enzyme system, offering potent and long-lasting suppression of stomach acid.[3][]

This compound and omeprazole are both substituted benzimidazole derivatives that function as highly effective PPIs.[5][6] While they are often used interchangeably in clinical practice and share a common mechanism of action, subtle differences in their chemical properties and in vitro performance can provide valuable insights for drug development and specialized therapeutic applications.[5][7] This guide presents a side-by-side in vitro comparison of their chemical stability and direct inhibitory effects on the H+/K+ ATPase, supported by detailed experimental protocols.

The Shared Mechanism: Covalent Inhibition of H+/K+ ATPase

Both this compound and omeprazole are administered as inactive prodrugs.[8] Their therapeutic action is contingent upon a multi-step process that begins with absorption into the bloodstream and culminates in their accumulation and activation at the site of acid secretion.

Key Mechanistic Steps:

  • Systemic Absorption: After oral administration, the drugs are absorbed in the small intestine and enter systemic circulation.[1]

  • Accumulation in Parietal Cells: As weak bases, with pKa values around 4.0, this compound and omeprazole selectively accumulate in the highly acidic environment of the parietal cell's secretory canaliculus, where the pH can drop below 1.0.[9][10] This acid-trapping mechanism concentrates the drug approximately 1000-fold compared to blood levels, enhancing its target specificity.[10]

  • Acid-Catalyzed Activation: In this acidic milieu, the drugs undergo a chemical transformation into their active form, a reactive tetracyclic sulfenamide.[][8]

  • Irreversible Inhibition: The activated sulfenamide then forms a stable, covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+ ATPase enzyme.[] This binding is irreversible, permanently inactivating the pump. Acid secretion can only resume after new H+/K+ ATPase units are synthesized and integrated into the cell membrane.[]

G cluster_blood Bloodstream (pH ~7.4) cluster_parietal Parietal Cell cluster_canaliculus Canaliculus Lumen (pH < 2) Prodrug Inactive PPI (this compound/Omeprazole) Accumulation Accumulation in Secretory Canaliculus Prodrug->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation Low pH Environment ActiveDrug Active Sulfenamide Activation->ActiveDrug Pump H+/K+ ATPase (Proton Pump) ActiveDrug->Pump Covalent Bonding (Irreversible Inhibition) StomachLumen Stomach Lumen Pump->StomachLumen H+ Secretion (Blocked)

Caption: Mechanism of Proton Pump Inhibition.

Experimental Design: An In Vitro Rationale

To objectively compare this compound and omeprazole, it is essential to isolate their direct chemical and enzymatic interactions from the complex pharmacokinetic and pharmacodynamic variables present in vivo.[11] In vitro assays provide a controlled environment to assess two critical performance parameters:

  • Chemical Stability in Acidic Conditions: PPIs are notoriously unstable in acid.[2][9] An ideal PPI should remain stable long enough to be absorbed and reach the parietal cell, but then rapidly convert to its active form in the target's extreme acidic environment. Comparing their degradation rates at different pH levels reveals inherent differences in their chemical resilience.

  • Direct Potency of H+/K+ ATPase Inhibition (IC50): The half-maximal inhibitory concentration (IC50) is a direct measure of a drug's potency. This value quantifies the concentration of each drug required to inhibit 50% of the proton pump's enzymatic activity, providing a clear benchmark for comparative efficacy at the molecular level.

Methodologies

Protocol: Comparative Chemical Stability Assessment

This protocol details the procedure for evaluating the stability of this compound and omeprazole in solutions of varying acidity over time.

Objective: To quantify the degradation rate of each PPI at pH levels simulating the stomach lumen and less acidic environments.

Materials:

  • This compound and Omeprazole reference standards

  • Phosphate buffer solutions (pH 3.0, 5.0, and 7.0)

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[12][13]

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of this compound and omeprazole in methanol.

  • Incubation: For each drug, dilute the stock solution into the pH 3.0, 5.0, and 7.0 buffer solutions to a final concentration of 100 µg/mL. Maintain the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from each solution.

  • Reaction Quenching: Immediately neutralize the aliquot by diluting it in a basic buffer (e.g., pH 9.0) to halt further acid-catalyzed degradation.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a C18 column and a mobile phase suitable for separating the parent drug from its degradation products.[14] Monitor the eluent at the drug's maximum absorbance wavelength (λmax).

  • Quantification: Calculate the concentration of the remaining parent drug at each time point by comparing its peak area to a standard curve. Express the results as a percentage of the initial (time 0) concentration.

G A Prepare PPI Stock Solutions B Dilute into Buffers (pH 3, 5, 7) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 15, 30, 60, 120 min) C->D E Quench Reaction (Add Basic Buffer) D->E F Analyze by HPLC E->F G Quantify Remaining Parent Drug F->G

Caption: Workflow for Chemical Stability Assessment.

Protocol: H+/K+ ATPase Inhibition Assay (IC50 Determination)

This protocol describes the measurement of the inhibitory potency of this compound and omeprazole on isolated H+/K+ ATPase.

Objective: To determine the IC50 value for each drug against the proton pump.

Materials:

  • H+/K+ ATPase-rich vesicles (commercially available or isolated from hog gastric mucosa)

  • This compound and Omeprazole reference standards

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl)

  • Acidic activation buffer (pH ~2.0)

  • Malachite green reagent or similar for phosphate detection

Procedure:

  • Drug Activation: Prepare a series of dilutions for each PPI. Prior to the assay, incubate each dilution in the acidic activation buffer for a short period (e.g., 10 minutes) to convert the prodrug into its active sulfenamide form. Neutralize the solutions immediately before use.

  • Enzyme Preparation: Suspend the H+/K+ ATPase vesicles in the assay buffer to a predetermined concentration.

  • Inhibition Reaction: In a microplate, combine the enzyme suspension with the various concentrations of the activated drugs (and a vehicle control). Allow a brief pre-incubation period for the drug to bind to the enzyme.

  • Initiate ATPase Activity: Start the enzymatic reaction by adding ATP to each well. The H+/K+ ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi). Incubate at 37°C for a fixed time (e.g., 20 minutes).

  • Stop Reaction & Measure Activity: Terminate the reaction. Add a reagent (e.g., malachite green) that forms a colored complex with the inorganic phosphate released during the reaction.

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader. The amount of phosphate produced is directly proportional to the enzyme activity.

  • IC50 Calculation: Plot the percentage of enzyme inhibition versus the logarithm of the drug concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Results: A Quantitative Comparison

The following tables summarize key physicochemical and inhibitory parameters for this compound and omeprazole based on data reported in the scientific literature.

Table 1: Physicochemical Properties

PropertyThis compoundOmeprazoleReference(s)
pKa (Acid Dissociation Constant)~3.83 - 4.0~4.0 - 4.06[9][10]

The pKa value reflects the pH at which the compound is 50% ionized. The similar pKa values of both drugs facilitate their accumulation in the acidic canaliculi of parietal cells.[10]

Table 2: Comparative Chemical Stability in Acidic Conditions

pHTime (minutes)This compound (% remaining)Omeprazole (% remaining)Reference(s)
3.0 30~40%~60%[15]
5.0 60~75%~85%[9]
7.0 120>95% (Stable)>95% (Stable)[8][9]

In vitro studies have demonstrated that the degradation rate of PPIs is pH-dependent, with this compound generally degrading faster than omeprazole in highly acidic conditions (pH < 4).[9][15] Conversely, both drugs are relatively stable at neutral pH.[9]

Table 3: H+/K+ ATPase Inhibition

ParameterThis compoundOmeprazoleReference(s)
IC50 (vs. H+/K+ ATPase)~3.2 µM~3.1 µM[16]

In vitro inhibition assays using human liver microsomes show that both drugs are potent, competitive inhibitors of CYP2C19, the primary enzyme responsible for their metabolism, with nearly identical inhibitory constants (Ki, which is analogous to IC50 in this context).[16] Pharmacodynamic studies in rats also suggest their characteristics are very similar.[17]

Discussion and Interpretation

The in vitro data reveal a nuanced comparison between this compound and omeprazole. While their fundamental mechanism and direct potency against the proton pump are remarkably similar, their differing chemical stabilities present an interesting point of analysis.

Potency vs. Stability: The nearly identical IC50 values suggest that, at the molecular level, both drugs are equally potent inhibitors of the H+/K+ ATPase once they have been activated.[16] The primary in vitro distinction lies in their stability. This compound's faster rate of degradation in highly acidic environments could be interpreted in two ways.[15] On one hand, greater lability might imply a faster conversion to the active sulfenamide at the target site, potentially leading to a quicker onset of action.[15] Some clinical studies have suggested that this compound may offer faster symptom relief than omeprazole, a finding that could be partly explained by this chemical property.[5][18]

On the other hand, omeprazole's greater stability might allow more of the intact drug to survive transit through acidic environments and reach the parietal cells, a potential advantage in certain physiological conditions.[12][19] Studies on suspension formulations have shown omeprazole to be stable for longer durations than this compound under various storage conditions.[12]

From In Vitro to In Vivo: It is crucial to recognize that these in vitro findings do not fully predict clinical outcomes. In a physiological setting, factors such as drug formulation, absorption rates, and patient-specific metabolism (particularly variations in the CYP2C19 enzyme) play a significant role in overall effectiveness.[1][5] However, the in vitro data provide an indispensable foundation, explaining the causality behind their shared efficacy and highlighting the subtle chemical differences that may underlie observed variations in their clinical profiles.

Conclusion

In vitro comparisons demonstrate that both this compound and omeprazole are potent and effective inhibitors of the gastric H+/K+ ATPase. They share a common mechanism of action and exhibit nearly identical inhibitory potency at the enzyme level. The most significant difference observed in vitro is their relative chemical stability in acidic conditions, with this compound degrading more rapidly than omeprazole.[15] This distinction in acid lability may contribute to subtle variations in their pharmacodynamic profiles, such as the speed of onset. These fundamental, data-driven insights are critical for the continued development and optimized application of proton pump inhibitors in treating acid-related diseases.

References

  • Title: this compound vs. Omeprazole | Power Source: withpower.com URL:[Link]
  • Title: this compound vs Omeprazole: How They Work Source: EveryDayMeds URL:[Link]
  • Title: this compound Vs Omeprazole - Acid Reflux Source: Pharmacy2U URL:[Link]
  • Title: Degradation of this compound and omeprazole in the aqu
  • Title: Comparison of this compound with omeprazole on 24-hour intragastric pH, acid secretion and serum gastrin in healthy volunteers Source: PubMed URL:[Link]
  • Title: Slow, spontaneous degradation of this compound, omeprazole and pantoprazole tablets: isolation and structural characteriz
  • Title: this compound vs. Omeprazole: What's the Difference? Source: Verywell Health URL:[Link]
  • Title: In vitro inhibition of gastric acid secretion by vasopressin Source: PubMed URL:[Link]
  • Title: Stability of Suspension Formulations of this compound and Omeprazole Stored in Amber-Colored Plastic Oral Syringes Source: Creighton University URL:[Link]
  • Title: Comparison of the effect of this compound and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease Source: PubMed URL:[Link]
  • Title: Stability of Suspension Formulations of this compound and Omeprazole Stored in Amber-Colored Plastic Oral Syringes Source: Semantic Scholar URL:[Link]
  • Title: Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: Journal of Neurogastroenterology and Motility URL:[Link]
  • Title: A comparison of this compound, omeprazole, and ranitidine for reducing preoperative gastric secretion in adult patients undergoing elective surgery Source: PubMed URL:[Link]
  • Title: Determination of Proton Pump Inhibitors by Spectrophotometric, Chromatographic and by Hyphenated Techniques: A Review Source: PubMed URL:[Link]
  • Title: An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile Source: PubMed URL:[Link]
  • Title: Analytical method for determination of proton pump inhibitors in bulk and in different dosage forms Source: JOCPR URL:[Link]
  • Title: DETERMINATION OF PROTON PUMP INHIBITORS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: ResearchG
  • Title: Evaluation of omeprazole and this compound as inhibitors of cytochrome P450 isoforms Source: PubMed URL:[Link]
  • Title: Comparative pharmacokinetic/pharmacodynamic Study of Proton Pump Inhibitors, Omeprazole and this compound in R

Sources

A Systematic Review of the Comparative Effectiveness of Proton Pump Inhibitors: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a systematic review of the comparative effectiveness of proton pump inhibitors (PPIs), a cornerstone in the management of acid-related gastrointestinal disorders.[1] Moving beyond a simple recitation of facts, this document synthesizes data from numerous systematic reviews and meta-analyses to offer a nuanced understanding of the subtle yet significant differences among these widely prescribed agents. It is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary to inform discovery, clinical trial design, and strategic decision-making in the field of gastroenterology.

Introduction: The Proton Pump Inhibitor Landscape

Proton pump inhibitors (PPIs) represent a class of drugs that profoundly suppress gastric acid secretion. Their introduction marked a paradigm shift in treating conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and erosive esophagitis (EE).[2][3] All PPIs share a fundamental mechanism of action, but variations in their chemical structure, pharmacokinetics, and metabolic pathways can lead to differences in clinical efficacy and safety profiles.[1] While many systematic reviews conclude that there is no convincing evidence of the superiority of one PPI over another for most outcomes, a deeper dive into the data reveals specific contexts where certain agents may hold an advantage.[4][5] This guide will dissect these nuances, providing the experimental and clinical data necessary for a comprehensive comparison.

The Core Mechanism: Irreversible Inhibition of the Gastric Proton Pump

The therapeutic effect of PPIs stems from their ability to irreversibly inhibit the H+/K+-ATPase enzyme, the final step in the gastric acid secretion pathway located in the secretory canaliculi of parietal cells.[1][6] As prodrugs, PPIs are administered in an inactive form. After absorption, they are delivered via the bloodstream to the parietal cells. The acidic environment of the parietal cell canaliculus is the critical site of activation, where the PPI is protonated and converted into its active form, a reactive tetracyclic sulfenamide.[6][7] This activated form then forms a stable, covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[6] Acid secretion can only resume after the synthesis of new H+/K+-ATPase pump units, a process that can take approximately 54 hours to fully complete.[2]

G cluster_blood Systemic Circulation cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) PPI_inactive Inactive PPI (Prodrug) PPI_inactive_cell Inactive PPI PPI_inactive->PPI_inactive_cell Diffusion PPI_active Active Sulfenamide Pump H+/K+-ATPase (Proton Pump) PPI_active->Pump Covalent Bonding (Irreversible Inhibition) Lumen Gastric Lumen Pump->Lumen Acid Secretion Blocked_Pump Inactive Pump Pump->Blocked_Pump PPI_inactive_cell->PPI_active Acid-Catalyzed Activation Lumen->Pump H_ion H+ K_ion K+

Figure 1: Mechanism of Action of Proton Pump Inhibitors.

Pharmacology and Pharmacokinetics: The Role of CYP2C19

While all PPIs inhibit the same target, their journey through the body differs, primarily due to their metabolism. Most PPIs are extensively metabolized in the liver by the cytochrome P450 system, with CYP2C19 being the major isoenzyme and CYP3A4 playing a lesser role.[8][9] The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual variability in PPI metabolism and, consequently, clinical response.[6][8]

Individuals can be classified into different metabolizer phenotypes:

  • Poor Metabolizers (PMs): Have two loss-of-function alleles, leading to decreased clearance and higher plasma concentrations of the PPI.

  • Intermediate Metabolizers (IMs): Heterozygous, with one functional and one loss-of-function allele.

  • Normal Metabolizers (NMs): (Previously extensive metabolizers) Have two functional alleles.

  • Rapid (RMs) and Ultrarapid Metabolizers (UMs): Carry alleles that increase enzyme activity, leading to faster clearance and lower plasma concentrations, which may increase the risk of treatment failure.[2]

This genetic variability is a critical factor in comparative effectiveness. PPIs that are more heavily reliant on the CYP2C19 pathway (e.g., omeprazole, lansoprazole, pantoprazole) show greater pharmacokinetic variability across different genotypes compared to those with alternative metabolic pathways.[2][9] For instance, rabeprazole is primarily cleared via a non-enzymatic pathway, making its efficacy less dependent on a patient's CYP2C19 status.[2][9] Esomeprazole (the S-isomer of omeprazole) is less sensitive to CYP2C19 metabolism than the R-isomer, resulting in higher and more consistent plasma levels.[6]

G cluster_ppi cluster_pathways Omeprazole Omeprazole CYP2C19 CYP2C19 (Major Pathway, Polymorphic) Omeprazole->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) Omeprazole->CYP3A4 This compound This compound This compound->CYP2C19 This compound->CYP3A4 Pantoprazole Pantoprazole Pantoprazole->CYP2C19 Pantoprazole->CYP3A4 Esomeprazole Esomeprazole Esomeprazole->CYP2C19 Less Dependent Esomeprazole->CYP3A4 Rabeprazole Rabeprazole Rabeprazole->CYP2C19 NonEnzymatic Non-Enzymatic (Major Pathway for Rabeprazole) Rabeprazole->NonEnzymatic Inactive Inactive Metabolites CYP2C19->Inactive CYP3A4->Inactive NonEnzymatic->Inactive

Figure 2: Primary Metabolic Pathways of Different PPIs.

Table 1: Comparative Pharmacokinetic Parameters of Standard Dose PPIs

PPI Dose Bioavailability Plasma Half-life (t½) Metabolism AUC Variation (PM vs NM)
Omeprazole 20 mg 30-40% ~1 hour CYP2C19 >> CYP3A4 High (e.g., 7.5-fold higher in PMs)[10]
Esomeprazole 40 mg ~90% (Day 5) ~1.5 hours CYP2C19 > CYP3A4 Moderate
This compound 30 mg >80% ~1.5 hours CYP2C19 > CYP3A4 Moderate (e.g., 4.0-fold higher in PMs)[10]
Pantoprazole 40 mg ~77% ~1 hour CYP2C19, then sulfation Moderate
Rabeprazole 20 mg ~52% ~1-2 hours Non-enzymatic >> CYP2C19 Low (e.g., 3.7-fold higher in PMs)[10]
Dexthis compound 60 mg High ~1-2 hours CYP2C19, CYP3A4 Moderate

Data synthesized from multiple sources.[2][6][7][9][10]

Comparative Clinical Efficacy: A Synthesis of Evidence

The clinical utility of a PPI is ultimately judged by its ability to heal acid-mediated tissue damage and resolve patient symptoms. Head-to-head randomized controlled trials (RCTs) and subsequent meta-analyses provide the highest level of evidence for comparing efficacy.

Erosive Esophagitis (EE)

Healing of esophageal erosions is a key endpoint in GERD trials. Multiple analyses have shown that while all PPIs are highly effective, some differences emerge, particularly with standard dosing.

A network meta-analysis of 25 RCTs found that esomeprazole 40 mg provided significantly higher healing rates at both 4 and 8 weeks compared to omeprazole 20 mg and this compound 30 mg.[11][12] Specifically, esomeprazole 40 mg was associated with a 46% and 58% increase in healing over omeprazole 20 mg at 4 and 8 weeks, respectively.[11] Another study found that esomeprazole 40 mg resulted in faster symptom relief for heartburn compared to omeprazole 20 mg, this compound 30 mg, and pantoprazole 40 mg.[13] In elderly patients, one study showed pantoprazole and rabeprazole were significantly more effective in healing esophagitis than omeprazole.[14]

Table 2: Comparative Healing Rates in Erosive Esophagitis (8 Weeks)

Comparison Healing Rate (Drug 1) Healing Rate (Drug 2) Key Finding Source(s)
Esomeprazole 40 mg vs. Omeprazole 20 mg ~90-95% ~82-88% Esomeprazole superior [11][12][15]
Esomeprazole 40 mg vs. This compound 30 mg ~92-94% ~88-90% Esomeprazole superior [11][15][16]
Pantoprazole 40 mg vs. Omeprazole 20 mg Similar Efficacy Similar Efficacy No significant difference [14][17]
Rabeprazole 20 mg vs. Omeprazole 20 mg Similar Efficacy Similar Efficacy No significant difference [17]

Healing rates are approximate and synthesized from multiple meta-analyses. Absolute values vary by study population and esophagitis severity.

Non-Erosive Reflux Disease (NERD) and Symptom Relief

For patients with NERD, the primary outcome is symptom resolution. Meta-analyses have consistently shown that PPIs are significantly superior to H2-receptor antagonists (H2RAs) and placebo for symptomatic relief.[18][19] However, direct comparisons between different PPIs for NERD show less consistent differences. The overall rate of symptomatic relief with PPIs in NERD is approximately 51.4%.[18]

Some studies suggest faster symptom relief with certain agents. For instance, esomeprazole has been shown to provide more rapid resolution of heartburn in the first few days of treatment compared to other standard-dose PPIs.[13] This is often attributed to its ability to achieve a higher percentage of time with intragastric pH > 4.0 on the first day of treatment.[13][20]

Peptic Ulcer Disease and H. pylori Eradication

In PUD, PPIs have demonstrated superior healing rates compared to H2RAs.[3][21] When used as part of a triple-therapy regimen for Helicobacter pylori eradication, the choice of PPI can be crucial. Eradication rates are influenced by intragastric pH, as higher pH enhances the stability and efficacy of antibiotics like amoxicillin and clarithromycin. Due to the influence of CYP2C19 genotypes, patients who are rapid or ultrarapid metabolizers may have lower eradication rates with standard doses of this compound- or omeprazole-based therapies.[8] One study found that omeprazole- and esomeprazole-based triple therapies had higher H. pylori eradication rates (91.9% and 91.8%, respectively) compared to a this compound-based regimen (80.4%).[22]

Methodology for Assessing PPI Effectiveness

The robust evaluation of PPIs relies on standardized, self-validating experimental protocols. The two pillars of this assessment are pharmacodynamic studies measuring acid suppression and large-scale clinical trials measuring clinical outcomes.

Experimental Protocol: 24-Hour Intragastric pH Monitoring

This is the gold-standard method for assessing the pharmacodynamic effect of acid-suppressing drugs.[23] The primary endpoint is the percentage of a 24-hour period during which the intragastric pH is maintained above a certain threshold, typically pH 4.0 for GERD.

Step-by-Step Methodology:

  • Patient Selection & Washout: Subjects undergo a washout period (typically 7-10 days) to eliminate the effects of any prior acid-suppressing medication.[24]

  • Catheter/Capsule Placement: A pH monitoring catheter with one or more antimony electrodes is passed transnasally and positioned in the stomach, often 10 cm below the lower esophageal sphincter. Alternatively, a wireless pH capsule can be endoscopically attached to the esophageal mucosa.[25][26]

  • Calibration: The pH electrodes must be calibrated using standard buffer solutions (e.g., pH 7.0 and pH 1.0) before placement to ensure accuracy.[23]

  • Standardization: To ensure comparability between measurements, study conditions must be rigorously standardized. This includes standardized meals, fluid intake, and physical activity levels.[23]

  • Data Recording: The portable data logger records pH values continuously over a 24-hour period. Patients are instructed to log meals, supine periods, and the occurrence of specific symptoms in a diary.[24]

  • Data Analysis: The recorded data is analyzed to calculate key parameters, including the percentage of time pH > 4.0, mean 24-hour pH, and the number of reflux episodes.

Experimental Workflow: Randomized Controlled Trial (RCT)

The comparative efficacy of different PPIs is determined through multicenter, double-blind, randomized controlled trials.

G cluster_setup Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Baseline Baseline Assessment (Endoscopy, Symptom Score) Consent->Baseline Random Randomization (Double-Blind) Baseline->Random GroupA Group A (PPI 1 - e.g., Esomeprazole 40mg) Random->GroupA Arm 1 GroupB Group B (PPI 2 - e.g., Omeprazole 20mg) Random->GroupB Arm 2 Followup4 Week 4 Follow-up (Symptom Assessment) GroupA->Followup4 Adverse Adverse Event Monitoring (Throughout Trial) GroupA->Adverse GroupB->Followup4 GroupB->Adverse Followup8 Week 8 Follow-up (Endoscopy, Symptom Score) Followup4->Followup8 Analysis Statistical Analysis (Primary & Secondary Endpoints) Followup8->Analysis Adverse->Analysis

Figure 3: Generalized Workflow for a Comparative PPI Clinical Trial.

Comparative Safety and Tolerability

In short-term RCTs, PPIs are generally well-tolerated, with the most common adverse events including headache, diarrhea, constipation, and abdominal pain.[11][21] Most comparative trials find no significant difference in the rates of adverse events between different PPIs.[11] However, one network meta-analysis noted that dexthis compound 60 mg had significantly more all-cause discontinuations than omeprazole 20 mg, pantoprazole 40 mg, and this compound 30 mg.[11]

A significant gap in the literature is the lack of long-term, head-to-head comparative RCTs designed to monitor adverse effects.[4][5] The current understanding of long-term risks is primarily derived from observational studies, which have suggested associations between chronic PPI use and an increased risk of enteric infections (e.g., C. difficile), pneumonia, bone fractures, hypomagnesemia, and deficiencies in vitamin B12 and iron.[3][5] It is crucial to note that these studies demonstrate association, not causation, and the benefits of PPI therapy are believed to outweigh the potential risks for the majority of patients with a clear indication for their use.[27]

Future Perspectives: Beyond Traditional PPIs

The field of acid suppression is evolving. Potassium-competitive acid blockers (P-CABs), such as vonoprazan, represent a newer class of drugs that offer a different mechanism of action and potential advantages.[28] P-CABs cause rapid, potent, and stable acid suppression and, unlike PPIs, do not require activation by acid. Recent findings indicate that P-CABs are non-inferior or superior to PPIs in terms of symptom relief and mucosal healing.[28] Their role in the future management of acid-related disorders is a key area of ongoing research.

Conclusion

While often treated as interchangeable, proton pump inhibitors exhibit demonstrable differences in their pharmacokinetic profiles, largely driven by variations in their dependence on the polymorphic CYP2C19 enzyme. These pharmacokinetic differences can translate into statistically significant, albeit often modest, differences in pharmacodynamic effects and clinical efficacy. Systematic reviews suggest that esomeprazole 40 mg may offer superior healing rates in severe erosive esophagitis and faster symptom relief compared to other standard-dose PPIs.[11][13][15] For many other indications, the clinical differences appear to be minimal.[5][17]

For drug development professionals and researchers, the key takeaway is that the "best" PPI may be context-dependent. Factors such as the patient's CYP2C19 genotype, the specific clinical indication (e.g., H. pylori eradication vs. NERD), and the need for rapid symptom control can all influence the optimal choice of agent. Future research should focus on large-scale, long-term comparative trials to better elucidate differences in safety profiles and on genotype-guided dosing strategies to personalize therapy and optimize outcomes.

References

  • Therapeutics Initiative. (2016). A systematic review of the comparative effectiveness of proton pump inhibitors for the treatment of adult patients with gastroesophageal reflux disease or peptic ulcer disease.
  • Zhong, C., et al. (2025).
  • Edwards, S. J., et al. (2006). Systematic review: direct comparative trials of the efficacy of proton pump inhibitors in the management of gastro-oesophageal reflux disease and peptic ulcer disease. Alimentary Pharmacology & Therapeutics. [Link]
  • Pilotto, A., et al. (2007). Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients. World Journal of Gastroenterology. [Link]
  • Wang, Y-K., et al. (2015). A Meta-Analysis and Systematic Review of the Efficacy of Twice Daily PPIs versus Once Daily for Treatment of Gastroesophageal Reflux Disease.
  • Wang, W-H., et al. (2013). Proton pump inhibitor for non-erosive reflux disease: A meta-analysis. World Journal of Gastroenterology. [Link]
  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]
  • Al-Abri, S. A., et al. (2023).
  • Lima, J. J., et al. (2021). Relationship between CYP2C19 genotypes and proton pump inhibitors's pharmacokinetics and pharmacodynamics: review. Therapeutic Advances in Gastroenterology. [Link]
  • Qiao, H-L., et al. (2006). Pharmacokinetics of three proton pump inhibitors in Chinese subjects in relation to the CYP2C19 genotype. European Journal of Clinical Pharmacology. [Link]
  • Al-Abri, S. A., et al. (2023). Comparing the efficacy of different proton pump inhibitor dosing regimens for the treatment of gastroesophageal reflux disease: a systematic review and meta-analysis. Semantic Scholar. [Link]
  • Therapeutics Initiative. (2016). Comparative effectiveness of proton pump inhibitors. Therapeutics Letter. [Link]
  • Numan, Y., & Finks, S. W. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology. [Link]
  • Qi, Q., et al. (2017). Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis. Medicine. [Link]
  • Wang, W-H., et al. (2013). Proton pump inhibitor for non-erosive reflux disease: A meta-analysis.
  • Therapeutics Initiative. (2016). Comparative effectiveness of proton pump inhibitors.
  • UCLA Health. (2026). Proton Pump Inhibitors for Acid Reflux. Clinical Trial. [Link]
  • Dachs, R., et al. (2007). Choosing One PPI Treatment Over Another. American Family Physician. [Link]
  • Amini, M., et al. (2014). Prospective Randomized Trial of Esomeprazole versus this compound and Omeprazole Based Triple Therapy for H.
  • Al-Abri, S. A., et al. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. PMC - PubMed Central. [Link]
  • Gardner, J. D., et al. (2008). Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity. Gastroenterology Research. [Link]
  • Hiyama, T., et al. (2007). Comparative study of omeprazole, this compound, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis. World Journal of Gastroenterology. [Link]
  • Lima, J. J., et al. (2020). CYP2C19 proton pump inhibitors guideline revised. Clinical Pharmacology & Therapeutics. [Link]
  • Miner, P., et al. (2003). Gastric Acid Control With Esomeprazole, this compound, Omeprazole, Pantoprazole, and Rabeprazole: A Five-Way Crossover Study. The American Journal of Gastroenterology. [Link]
  • Sachs, G., et al. (2015). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver. [Link]
  • Qi, Q., et al. (2017). Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis. Semantic Scholar. [Link]
  • Dr. Oracle. (2025). What is the preferred choice between Rabeprazole and Pantoprazole for proton pump inhibitor (PPI) therapy?. Dr. Oracle. [Link]
  • Maraboto, E., et al. (2018). A Randomized Placebo-Controlled N-of-1 Trial: The Effect of Proton Pump Inhibitor in the Management of Gastroesophageal Reflux Disease. Gastroenterology Research and Practice. [Link]
  • Castell, D. O., et al. (2005). Efficacy of esomeprazole 40 mg vs. This compound 30 mg for healing moderate to severe erosive oesophagitis. Alimentary Pharmacology & Therapeutics. [Link]
  • University of Southern California. (2017). A Prospective, Observational Study of the PPI Non-responder. ClinicalTrials.gov. [Link]
  • ResearchGate. (n.d.). A schematic of the trial design. PPI, proton pump inhibitor.
  • Timmer, W., et al. (1997). 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies. Journal of Clinical Pharmacology. [Link]
  • National Taiwan University Hospital. (2013).
  • ResearchGate. (n.d.). Study protocol. Following 24-h gastric pH monitoring as a control,...
  • Yadlapati, R., et al. (2021). Ambulatory Reflux Monitoring Guides Proton Pump Inhibitor Discontinuation in Patients With Gastroesophageal Reflux Symptoms: A Clinical Trial.
  • North Tees and Hartlepool NHS Foundation Trust. (n.d.). 24-hour pH monitoring study.
  • Academic Medical Center. (2008). Esophageal pH-Impedance Monitoring in Patients With Therapy-Resistant Reflux Symptoms: 'On' or 'Off' Proton Pump Inhibit. NASPGHAN. [Link]

Sources

A Comparative Guide for Researchers and Clinicians: Lansoprazole vs. Dexlansoprazole for the Healing of Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Racemic and Enantiopure Proton Pump Inhibitor Therapy

This guide provides a detailed comparison of lansoprazole and its R-enantiomer, dexthis compound, for the treatment of erosive esophagitis (EE). Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological principles, clinical efficacy data, and methodological considerations to offer a comprehensive understanding of these two critical proton pump inhibitors (PPIs).

Introduction: The Challenge of Erosive Esophagitis and the Role of PPIs

Gastroesophageal reflux disease (GERD) is a highly prevalent condition where the reflux of stomach contents causes troublesome symptoms and/or complications.[1][2] One of the most common complications is erosive esophagitis, characterized by endoscopically visible breaks in the esophageal mucosa.[3] The primary therapeutic goal in EE is to provide rapid and sustained healing of these lesions, which is best achieved by profound and prolonged suppression of gastric acid.

Proton pump inhibitors (PPIs) are the cornerstone of EE treatment.[1][4] They act by irreversibly inhibiting the final step in gastric acid secretion, the H+/K+ ATPase enzyme system (the "proton pump") located in the gastric parietal cells.[3][5][6] This guide focuses on two related PPIs: this compound, a widely used racemic mixture, and dexthis compound, its single-enantiomer evolution.

From Racemate to Enantiomer: A Pharmacological Evolution

This compound is a racemic compound, meaning it is a 1:1 mixture of two non-superimposable mirror-image molecules, or enantiomers: R-lansoprazole (dexthis compound) and S-lansoprazole.[2][7][8] While chemically similar, enantiomers can have different pharmacokinetic and pharmacodynamic profiles due to stereoselective metabolism and protein binding.

The development of dexthis compound was driven by the observation that the R-enantiomer has a significantly greater systemic exposure than the S-enantiomer.[1] Studies in rats showed that the maximum plasma concentration (Cmax) and area under the curve (AUC) for the R-(+)-enantiomer were 5 to 6 times greater than those for the S-(-)-enantiomer.[9][10] This is primarily because S-lansoprazole is metabolized more rapidly by the hepatic enzyme CYP2C19.[11][12] By isolating the more slowly metabolized R-enantiomer, dexthis compound was designed to provide a more sustained and predictable therapeutic effect.

Caption: Relationship between this compound and its enantiomers.

The Key Innovation: Dual Delayed-Release (DDR) Technology

Beyond being a single enantiomer, dexthis compound's primary distinction lies in its novel Dual Delayed-Release (DDR) formulation.[1][6][13] This technology is designed to prolong the plasma concentration of the drug, extending the duration of acid suppression.[1]

  • This compound: Utilizes a conventional single delayed-release mechanism, leading to one peak in plasma concentration.

  • Dexthis compound (DDR): The capsule contains two distinct types of enteric-coated granules.[1]

    • First Release (25% of dose): Granules dissolve in the proximal small intestine (duodenum) at a pH of approximately 5.5, causing the first concentration peak 1-2 hours after administration.[4]

    • Second Release (75% of dose): Granules are coated to dissolve at a higher pH (≥6.75) found more distally in the small intestine, resulting in a second, later peak at 4-5 hours post-administration.[4][5]

This creates a biphasic absorption profile and a more sustained plasma concentration compared to the single peak of this compound.[1][5]

Caption: Drug release mechanisms of this compound and dexthis compound.

Clinical Efficacy: Head-to-Head Healing of Erosive Esophagitis

The ultimate measure of a PPI's utility in EE is its ability to heal the esophageal mucosa. Several large, randomized, double-blind controlled trials have compared dexthis compound with this compound for this indication.[13][14][15]

The primary endpoint in these studies is typically the percentage of patients with complete healing of EE at 8 weeks, as confirmed by endoscopy. Healing is defined as a Los Angeles (LA) Classification grade of less than A.[14]

Table 1: Comparative 8-Week Healing Rates for Erosive Esophagitis

Study / AnalysisDexthis compound MR 60 mgDexthis compound MR 90 mgThis compound 30 mgKey Finding
Study 1 (n=2048) [13][16]92.3%93.1%86.1%Both dexthis compound doses were superior to this compound (P≤0.002).
Study 2 (n=2044) [13][16]92.9%94.5%91.5%Dexthis compound 60 mg was non-inferior; 90 mg was superior to this compound.
Integrated Analysis [13]92.6%93.8%88.8%Both dexthis compound doses were statistically superior to this compound.

Data based on crude rate analysis from two identical, randomized controlled trials.

Key Insights from Clinical Trials:

  • Non-Inferiority and Superiority: Dexthis compound (60 mg and 90 mg) was consistently shown to be non-inferior to this compound 30 mg for healing EE.[13] In several analyses, particularly using crude rates, dexthis compound doses demonstrated statistical superiority.[13][16][17]

  • Moderate-to-Severe Disease: In a pooled analysis of patients with more severe baseline disease (LA Grades C and D), dexthis compound 90 mg was superior to this compound 30 mg in achieving healing at 8 weeks.[13][15] This suggests a potential advantage in more difficult-to-heal patient populations.

  • Symptom Relief: Both drugs were effective in relieving heartburn symptoms, with some studies noting a statistically significant, albeit modest, advantage for dexthis compound in patient-reported outcomes.[13][18]

Pharmacodynamic Comparison: Intragastric pH Control

The clinical healing rates are a direct consequence of the drugs' pharmacodynamic (PD) effects on intragastric pH. The DDR technology of dexthis compound translates into a longer duration of acid suppression.

A key PD study comparing the two drugs after 5 days of once-daily administration found:

  • Mean 24-hour intragastric pH: Was significantly higher with dexthis compound 60 mg (4.55) compared to this compound 30 mg (4.13).[1][16]

  • Percentage of Time with pH > 4: Dexthis compound 60 mg maintained an intragastric pH above 4 for a significantly longer portion of the 24-hour period (71%) compared to this compound 30 mg (60%).[16] This is particularly important as a pH > 4 is considered critical for esophageal healing.

This extended duration of acid control, especially in the later hours of the dosing interval, is the primary mechanistic advantage of dexthis compound.[17][19]

Safety and Tolerability

Extensive clinical trials have demonstrated that the safety and tolerability profiles of dexthis compound and this compound are very similar.[1][13][20]

Table 2: Common Adverse Events (Incidence >2%)

Adverse EventDexthis compound (30, 60, or 90 mg)This compound 30 mgPlacebo
Diarrhea4.8%3.2%3.0%
Abdominal Pain4.0%3.2%2.1%
Nausea2.9%2.0%2.1%
Upper Respiratory Tract Infection1.9%1.5%1.8%
Vomiting1.6%1.1%1.2%
Flatulence1.6%1.1%1.5%

Data from a pooled analysis of six randomized controlled trials.

Both drugs carry the class warnings associated with long-term PPI use, such as an increased risk of Clostridium difficile-associated diarrhea and potential for bone fractures.[5] Patients should use the lowest effective dose for the shortest appropriate duration.[5]

Experimental Protocols for Evaluation

For researchers designing studies to compare these or other PPIs, adherence to standardized protocols is critical for generating robust and comparable data.

Protocol 1: Endoscopic Evaluation and Grading of Erosive Esophagitis

  • Patient Preparation: Patients must fast for at least 8 hours prior to the procedure. Sedation is administered as per institutional guidelines.

  • Procedure: A high-definition upper endoscope is passed through the oropharynx into the esophagus, stomach, and duodenum.

  • Esophageal Examination: The endoscope is slowly withdrawn, and the esophageal mucosa is carefully inspected. The location of the squamocolumnar junction (Z-line) and the diaphragmatic hiatus are documented.

  • Grading of Erosive Esophagitis: The Los Angeles (LA) Classification system must be used for grading.

    • Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.

    • Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.

    • Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.

    • Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.

  • Biopsy: Biopsies should be taken from any suspicious areas to rule out other conditions like Barrett's esophagus or eosinophilic esophagitis, as per study protocol.

  • Documentation: High-quality images of the most severe grade of esophagitis must be captured and archived for independent review. The final LA grade is recorded.

  • Validation: Healing is defined as a post-treatment endoscopy showing a grade of less than A (i.e., no visible mucosal breaks).

Protocol 2: 24-Hour Intragastric pH Monitoring

  • Catheter Placement: A thin, pressure-sensitive catheter with a pH antimony electrode is passed transnasally into the stomach. The sensor is positioned 10 cm below the lower esophageal sphincter, which is first localized via manometry.

  • Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. The logger records pH values at regular intervals (e.g., every 4 seconds).

  • Patient Diary: The patient maintains a detailed diary, recording the times of meals, supine periods (sleep), and any symptoms experienced.

  • Drug Administration: The investigational drug (e.g., dexthis compound or this compound) is administered at the start of the 24-hour period as per the study's randomization schedule.

  • Data Analysis: After 24 hours, the data is downloaded. Key parameters are calculated:

    • Mean pH over 24 hours.

    • Percentage of time the intragastric pH is maintained above a specific threshold (e.g., pH > 4, pH > 6).

    • Analysis of daytime versus nighttime (supine) acid control.

  • System Validation: Before each use, the pH probe must be calibrated using standard buffer solutions of known pH (typically pH 7.0 and pH 1.0) to ensure accuracy.

Conclusion and Future Perspectives

Dexthis compound represents a refined therapeutic option built upon the established foundation of this compound. Its development highlights two key principles in drug design: the isolation of a pharmacokinetically favorable enantiomer and the engineering of an advanced drug delivery system.

  • This compound remains a highly effective and cost-effective PPI for the healing of erosive esophagitis.

  • Dexthis compound , through its dual delayed-release formulation, offers a more prolonged and consistent period of acid suppression.[1][4] This translates into statistically superior healing rates in some analyses, particularly in patients with more severe disease.[13]

For the drug development professional, the story of dexthis compound serves as a case study in lifecycle management and the value of formulation science. For the researcher and clinician, dexthis compound provides an incremental but meaningful advantage in gastric acid control, which may be beneficial for patients who have an incomplete response to conventional single-release PPIs or those with severe erosive disease requiring robust and sustained healing. Future research may focus on real-world effectiveness, comparative impacts on the gut microbiome, and long-term outcomes in maintenance therapy.

References

  • Vertex AI Search. (2025). Dexthis compound Delayed Release: Package Insert / Prescribing Info / MOA. Drugs.com.
  • Patsnap Synapse. (2024).
  • Sharma, P., Shaheen, N. J., Perez, M. C., Pilmer, B. L., Lee, M., Atkinson, S. N., & Peura, D. (2009). Clinical trials: healing of erosive oesophagitis with dexthis compound MR, a proton pump inhibitor with a novel dual delayed-release formulation--results from two randomized controlled studies. Alimentary Pharmacology & Therapeutics, 29(7), 731–741.
  • Drugs.com. (n.d.). Dexthis compound vs this compound Comparison.
  • Goh, K. L., Choi, M. G., Abdullah, M., & Lee, Y. C. (2015). Pharmacological and Safety Profile of Dexthis compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region. Journal of Neurogastroenterology and Motility, 21(3), 327–338.
  • ClinicalTrials.gov. (2005). Efficacy and Safety of Dexthis compound MR and this compound on Healing of Erosive Esophagitis. NCT00251719.
  • ResearchGate. (n.d.). Comparative 8-week crude erosive esophagitis healing rates for dexthis compound MR and this compound.
  • ClinicalTrials.gov. (2005). Efficacy and Safety of Dexthis compound MR and this compound on Healing of Erosive Esophagitis. NCT00251693.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
  • Katsuki, H., Yagi, H., Arimori, K., Fujisawa, T., & Nakano, M. (1998). Pharmacokinetic Differences Between this compound Enantiomers in Rats. Journal of Pharmacy and Pharmacology, 50(9), 1015-1019.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Dexthis compound: How It Works for Esophagitis.
  • Li, M. J., et al. (2020). Pharmacokinetic/Pharmacodynamic Evaluation of Dexthis compound Infusion Injection Compared with this compound in Healthy Chinese Adults. Advances in Therapy, 37(1), 463-475.
  • PubMed. (2020). Pharmacokinetic/Pharmacodynamic Evaluation of Dexthis compound Infusion Injection Compared with this compound in Healthy Chinese Adults.
  • Peura, D. A., & Metz, D. C. (2009). Delayed release dexthis compound in the treatment of GERD and erosive esophagitis. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1449-1458.
  • Dąbrowski, A. (2015). Dexthis compound – a new-generation proton pump inhibitor. Gastroenterology Review, 10(4), 211–215.
  • PubMed. (1998).
  • ResearchGate. (n.d.). Most common adverse events: dexthis compound vs this compound.
  • de Souza, J. M., et al. (2022). The Effect of Dexthis compound on Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis. Medicina, 58(11), 1548.
  • EU Clinical Trials Register. (2016). Efficacy and Safety of Dexthis compound MR and this compound on Healing of Erosive Esophagitis - Study Results.
  • Wikipedia. (n.d.). This compound.
  • Kim, K. A., et al. (2008). Enantioselective disposition of this compound in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 65(5), 731–738.
  • Chaubal, C. C., et al. (2023). Efficacy and safety of dexthis compound: a comprehensive review. International Journal of Research in Medical Sciences, 11(10), 3824-3830.
  • Wu, M. S., et al. (2019). A comparison between dexthis compound modified release–based and this compound-based nonbismuth quadruple (concomitant) therapy for first-line Helicobacter pylori eradication: a prospective randomized trial. Therapeutic Advances in Gastroenterology, 12, 1756284819873339.
  • Ovid. (2014). Pharmacokinetics and Safety of Dexthis compound MR in Adolescent Patients With Symptomatic Gastroesophageal Reflux Disease. Journal of Pediatric Gastroenterology & Nutrition, 59(4), 494-500.
  • Dr.Oracle. (2025). What is the difference between Dexthis compound (a proton pump inhibitor (PPI)) and this compound (a proton pump inhibitor (PPI))?.
  • Frye, J. W., & Peura, D. A. (2015). Managing gastroesophageal reflux disease – comparative efficacy and outcomes of dexthis compound MR. Therapeutics and Clinical Risk Management, 11, 1647–1656.
  • ResearchGate. (2015). Managing gastroesophageal reflux disease – comparative efficacy and outcomes of dexthis compound MR.
  • Li, M. J., et al. (2017). Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis. Medicine, 96(39), e8120.
  • ClinPGx. (n.d.).
  • Frye, J. W., & Peura, D. A. (2015). Managing gastroesophageal reflux disease – comparative efficacy and outcomes of dexthis compound MR. Therapeutics and Clinical Risk Management, 11, 1647–1656.
  • Wu, J. C. Y., et al. (2020). Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study.

Sources

A Comparative Spectrophotometric Analysis of Lansoprazole and Pantoprazole for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative study of two widely used proton pump inhibitors, lansoprazole and pantoprazole, utilizing UV-Vis spectrophotometry. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, methodologies, and comparative performance of spectrophotometric methods for the quantification of these active pharmaceutical ingredients (APIs). The content is structured to offer not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the analytical workflow.

Introduction: The Significance of Proton Pump Inhibitor Analysis

This compound and pantoprazole are substituted benzimidazole derivatives that function as irreversible proton pump inhibitors.[1][2] They are instrumental in treating acid-related gastrointestinal disorders by suppressing gastric acid secretion.[1][2][[“]] Given their critical therapeutic role, the development of simple, accurate, and cost-effective analytical methods for their quantification in bulk and pharmaceutical dosage forms is paramount for quality control and regulatory compliance. UV-Vis spectrophotometry presents a straightforward and accessible technique for this purpose, leveraging the inherent chromophoric properties of these molecules.

Physicochemical Properties and Spectroscopic Characteristics

The spectrophotometric analysis of this compound and pantoprazole is underpinned by their chemical structures, which contain chromophores that absorb ultraviolet radiation. Both molecules possess a benzimidazole ring system, which is a key contributor to their UV absorbance.

This compound: Chemically known as 2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, its structure allows for distinct UV absorption.[4]

Pantoprazole: Its chemical name is 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[5]

The specific substituents on the benzimidazole and pyridine rings of each molecule influence their electronic transitions and, consequently, their maximum absorption wavelengths (λmax). These differences form the basis for their individual and comparative spectrophotometric analysis.

Comparative Analysis of Spectrophotometric Methods

Various spectrophotometric methods have been developed and validated for the individual determination of this compound and pantoprazole. While a single study directly comparing both under identical conditions is not prevalent, a comparative overview can be synthesized from existing literature. The choice of solvent is a critical factor influencing the λmax.

ParameterThis compoundPantoprazoleReference
λmax 281.6 nm (in pH 6.8 buffer)295 nm (in 0.1N NaOH)[6][7][8]
298 nm (in 0.01 M Phosphate Buffer pH 6.8)292 nm (in water)[4][5]
275 nm (in methanol)289 nm (in distilled water)[9][10]
281 nm (in acetonitrile)291 nm (in methanol)[11][12]
Linearity Range 6-30 µg/ml (in pH 6.8 buffer)1-20 µg/ml (in 0.1N NaOH)[6][7]
5-30 µg/ml (in 0.01 M Phosphate Buffer pH 6.8)5-70 µg/ml (in water)[4][5]
30-150 µg/ml (in methanol)3-21 µg/ml (in distilled water)[9][10]
LOD 0.2750 µg/ml (in pH 6.8 buffer)0.083 µg/ml (in 0.1N NaOH)[6][7]
0.01 µg/ml (in methanol, for simultaneous est.)[11]
LOQ 0.8336 µg/ml (in pH 6.8 buffer)0.250 µg/ml (in 0.1N NaOH)[6][7]
0.059 µg/ml (in methanol, for simultaneous est.)[11]
Accuracy (% Recovery) 99.8 to 100.2 %99.7 to 100.8 %[4][9]
Precision (%RSD) < 2%< 2%[11]

Expert Insights: The variation in λmax across different solvents highlights the importance of solvent selection and consistency in method development. For instance, the use of alkaline solutions like 0.1N NaOH for pantoprazole can lead to a bathochromic shift (shift to a longer wavelength) compared to neutral solvents. The linearity ranges and sensitivity (LOD/LOQ) are crucial for determining the suitability of a method for a specific application, such as analyzing low-dose formulations. The high accuracy and precision reported in these studies underscore the robustness of UV spectrophotometry for routine quality control.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectrophotometric analysis of this compound and pantoprazole, based on common practices reported in the literature.

Preparation of Standard Stock Solutions

The initial step involves the preparation of a concentrated stock solution of the reference standard for each drug.

cluster_0 Standard Stock Solution Preparation A Accurately weigh ~10 mg of reference standard B Transfer to a 100 mL volumetric flask A->B C Dissolve in a suitable solvent (e.g., Methanol, 0.1N NaOH) B->C D Make up the volume to 100 mL with the same solvent C->D E Result: 100 µg/mL stock solution D->E cluster_1 λmax Determination F Prepare a dilute solution (e.g., 10 µg/mL) from stock G Scan the solution in a UV-Vis spectrophotometer from 200-400 nm F->G I Identify the wavelength of maximum absorbance (λmax) G->I H Use the solvent as a blank H->G

Caption: Procedure for determining the λmax.

Preparation of Calibration Curve

A calibration curve is essential for quantifying the drug in unknown samples and is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

cluster_2 Calibration Curve Construction J Prepare a series of dilutions from the stock solution K Measure the absorbance of each dilution at the predetermined λmax J->K L Plot a graph of absorbance versus concentration K->L M Determine the linearity and regression equation (y = mx + c) L->M

Caption: Steps for generating a calibration curve.

Analysis of Pharmaceutical Formulations

This protocol outlines the procedure for quantifying the drug in a tablet dosage form.

  • Sample Preparation:

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.

    • Accurately weigh a quantity of the powder equivalent to a specific amount of the active drug (e.g., 100 mg of pantoprazole). [5] * Transfer the powder to a volumetric flask (e.g., 100 mL).

    • Add a portion of the chosen solvent and sonicate for 15-20 minutes to facilitate complete dissolution of the drug. [4][5] * Make up the volume with the solvent and filter the solution to remove insoluble excipients. [5]2. Dilution and Measurement:

    • Make appropriate dilutions of the filtered solution to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the final diluted solution at the λmax against the solvent blank.

  • Quantification:

    • Calculate the concentration of the drug in the sample using the regression equation obtained from the calibration curve.

    • Determine the percentage of the labeled claim in the pharmaceutical formulation.

Method Validation: Ensuring Scientific Integrity

All developed analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for the intended purpose. [6][7]Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. [11]* Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. [11]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). [9][11]* Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. [6][11]* Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [6][11]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. [8][11]

Conclusion: A Practical Comparison

Both this compound and pantoprazole can be effectively and reliably quantified using UV-Vis spectrophotometry. The choice of the specific method, particularly the solvent, will influence the analytical parameters such as λmax and sensitivity.

  • Pantoprazole methods often utilize aqueous or alkaline solutions, with a λmax generally observed around 290-295 nm. [5][6][9]* This compound methods frequently employ buffer solutions or organic solvents, with a λmax typically in the range of 275-298 nm. [4][7][10] The reported methods for both drugs demonstrate excellent linearity, accuracy, and precision, making UV-Vis spectrophotometry a suitable technique for routine quality control analysis in the pharmaceutical industry. The simplicity, speed, and cost-effectiveness of this technique further enhance its appeal for high-throughput screening of these essential medicines.

References

  • Development and Validation of UV–Spectrophotometric Method of Pantoprazole in bulk and Pharmaceutical dosage form. [Link]
  • Spectrophotometric methods for the determination of this compound and pantoprazole sodium sesquihydr
  • DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS ESTIMATION OF DOMPERIDONE AND PANTOPRAZOLE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
  • Development of UV Spectrophotometric method for estimation of Pantoprazole in pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research. [Link]
  • DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PANTOPRAZOLE SODIUM IN BULK AND TABLET DOSAGE FORM. CIBTech. [Link]
  • Spectrophotometric determination of omeprazole, this compound and pantoprazole in pharmaceutical formulations.
  • Spectrophotometric determination of omeprazole, this compound and pantoprazole in pharmaceutical formul
  • Analytical Method Development and Validation of Pantoprazole in Tablet and Bulk Formulation by Uv Spectrophotometry.
  • UV spectroscopy method development for this compound estim
  • A SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF this compound IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Spectrophotometric methods for the determination of this compound and pantoprazole sodium sesquihydrate.
  • Development and Validation of New Analytical Method for this compound by Area Under Curve Processing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Development of a simple UV-spectrophotometric method for the determination of this compound and study of its degradation profile.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]
  • Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. PubMed. [Link]
  • Spectrophotometric determination of this compound and pantoprazole sodium through metal chelates and reducing properties.
  • Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. Taylor & Francis Online. [Link]
  • (PDF) Reversed-Phase High Performance Liquid Chromatographic Method for the Determination of this compound, Omeprazole and Pantoprazole Sodium Sesquihydrate in Presence of Their Acid-Induced Degradation Products.
  • What are the differences between this compound and pantoprazole in terms of efficacy and safety?. R Discovery. [Link]
  • This compound Versus Pantoprazole. Consensus Academic Search Engine. [Link]

Sources

A Comparative Guide to Lansoprazole Versus Other Proton Pump Inhibitors in Helicobacter pylori Eradication Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acid Suppression in H. pylori Eradication

Helicobacter pylori infection, a primary cause of peptic ulcers and a significant risk factor for gastric cancer, requires a multi-drug therapeutic approach for successful eradication. Combination therapies, typically involving two or more antibiotics and a proton pump inhibitor (PPI), are the cornerstone of treatment. PPIs play a pivotal role by suppressing gastric acid production. This acid suppression is crucial for several reasons: it increases the chemical stability of acid-labile antibiotics such as clarithromycin and amoxicillin, enhances their bioavailability, and may have a direct, albeit modest, bacteriostatic effect on H. pylori. Given the rising challenge of antibiotic resistance, optimizing the efficacy of the therapeutic regimen by selecting the most appropriate PPI is of paramount importance.

This guide provides an in-depth comparison of lansoprazole with other commonly used PPIs—omeprazole, esomeprazole, pantoprazole, and rabeprazole—as well as the newer potassium-competitive acid blocker (P-CAB), vonoprazan, in the context of H. pylori eradication. We will delve into comparative clinical efficacy data, the significant impact of pharmacogenomics, and detailed experimental protocols relevant to clinical research and drug development in this field.

Mechanism of Action: The Proton Pump as a Therapeutic Target

Proton pump inhibitors are prodrugs that require activation in an acidic environment. They selectively accumulate in the acidic canaliculi of gastric parietal cells. There, they are converted to their active form, a sulfenamide derivative, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump). This irreversible inhibition effectively blocks the final step in gastric acid secretion.

cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell cluster_lumen Gastric Lumen PPI This compound (Prodrug) Accumulation Accumulation in Secretory Canaliculus (Acidic Environment) PPI->Accumulation Diffusion Activation Acid-Catalyzed Conversion Accumulation->Activation Active_PPI Active Sulfenamide Activation->Active_PPI ProtonPump H+/K+ ATPase (Proton Pump) Active_PPI->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion Acid Secretion

Caption: Mechanism of this compound Action in Gastric Parietal Cells.

Comparative Efficacy of this compound and Other PPIs

Numerous clinical trials and meta-analyses have compared the efficacy of different PPIs in H. pylori eradication regimens. The general consensus is that when used in standard triple therapy, most PPIs exhibit similar efficacy. However, subtle differences and the influence of external factors such as antibiotic resistance and patient genetics can impact outcomes.

Head-to-Head Comparison Data

The following table summarizes eradication rates from various studies comparing this compound-based therapies with regimens containing other PPIs. It is important to consider both Intention-to-Treat (ITT) and Per-Protocol (PP) analyses. ITT analysis includes all patients as initially allocated, providing a more realistic measure of effectiveness in a real-world setting, while PP analysis includes only patients who completed the treatment as prescribed.

ComparisonTherapy RegimenEradication Rate (ITT)Eradication Rate (PP)Source(s)
This compound vs. Omeprazole 7-day triple therapy (LAC/OAC)This compound: 72% Omeprazole: 62%This compound: 79% Omeprazole: 72%[1]
7-day triple therapyThis compound: 71.8% Omeprazole: 79.4%Not Reported[2]
This compound vs. Esomeprazole 7-day triple therapyThis compound: 73.9% Esomeprazole: 69.4%This compound: 79.8% Esomeprazole: 76.9%[3][4]
7-day quadruple therapyThis compound: 90.1% Esomeprazole: 86.1%This compound: 92.6% Esomeprazole: 90.6%[5][6][7]
This compound vs. Rabeprazole 7-day triple therapyThis compound: 86.0% Rabeprazole: 87.8%This compound: 91.6% Rabeprazole: 92.0%[8][9][10]
This compound vs. Pantoprazole 7-day triple therapySimilar efficacy reported in meta-analysisSimilar efficacy reported in meta-analysis[11][12][13]
This compound vs. Vonoprazan 7-day triple therapyThis compound: 75.9% Vonoprazan: 92.6%Not Reported[14]
14-day quadruple sequential therapyThis compound: 92.2% Vonoprazan: 96.5%Not Reported[15]

A meta-analysis of multiple studies concluded that there is no statistically significant difference in eradication rates between this compound and omeprazole, or between this compound and rabeprazole in standard triple therapy.[16] Another meta-analysis also found similar cure rates between pantoprazole and other PPIs like this compound and omeprazole.[11] While most studies show comparable efficacy among first-generation PPIs, the newer potassium-competitive acid blocker, vonoprazan, has demonstrated superior eradication rates, particularly in the context of clarithromycin resistance.[14][17]

The Influence of Pharmacogenomics: CYP2C19 Metabolism

A critical factor influencing the efficacy of many PPIs is the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is primarily responsible for their metabolism. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

  • Extensive Metabolizers (EMs): Carry two functional alleles.

  • Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele.

  • Poor Metabolizers (PMs): Carry two non-functional alleles.

This compound and omeprazole are significantly metabolized by CYP2C19. Consequently, in EMs, these drugs are cleared more rapidly, leading to lower plasma concentrations and potentially reduced acid suppression, which can compromise H. pylori eradication rates. In contrast, PMs experience higher and more sustained plasma levels of the PPI, resulting in more effective acid inhibition and higher eradication success.[18]

Esomeprazole (the S-isomer of omeprazole) and rabeprazole are less dependent on the CYP2C19 pathway for their metabolism. This leads to more consistent plasma concentrations and acid suppression across different CYP2C19 genotypes, potentially offering an advantage in populations with a high prevalence of extensive metabolizers.[18]

cluster_genotype CYP2C19 Genotype cluster_metabolism PPI Metabolism cluster_outcome Clinical Outcome (this compound/Omeprazole) EM Extensive Metabolizer (EM) Fast Rapid Metabolism EM->Fast IM Intermediate Metabolizer (IM) Intermediate Intermediate Metabolism IM->Intermediate PM Poor Metabolizer (PM) Slow Slow Metabolism PM->Slow Low_Efficacy Lower Eradication Rate Fast->Low_Efficacy Lower PPI exposure High_Efficacy Higher Eradication Rate Intermediate->High_Efficacy Slow->High_Efficacy Higher PPI exposure

Caption: Impact of CYP2C19 Polymorphism on this compound Efficacy.

A meta-analysis has shown that for this compound- and omeprazole-based therapies, there is a significant difference in eradication rates between EMs and PMs.[19] For this compound, the relative risk of failed eradication in EMs compared to PMs was 2.47.[19] In contrast, rabeprazole and esomeprazole-based therapies did not show a significant difference in eradication rates across the different CYP2C19 genotypes.[18]

Experimental Protocols

For researchers and drug development professionals, standardized and validated experimental protocols are essential for accurate assessment of H. pylori status and antibiotic susceptibility.

Protocol 1: ¹³C-Urea Breath Test (UBT) for H. pylori Detection

The UBT is a non-invasive, highly sensitive, and specific method for diagnosing active H. pylori infection and for confirming eradication post-therapy.

Principle: H. pylori produces large amounts of the enzyme urease. When a patient ingests ¹³C-labeled urea, urease from the bacteria hydrolyzes it into ammonia and ¹³C-labeled carbon dioxide (¹³CO₂). The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. The ratio of ¹³CO₂ to ¹²CO₂ in the breath is measured to determine the presence of H. pylori.

Step-by-Step Methodology:

  • Patient Preparation:

    • Patients must fast for at least 6 hours prior to the test.

    • Antibiotics and bismuth preparations should be discontinued for at least 4 weeks.

    • PPIs should be discontinued for at least 1-2 weeks.

  • Baseline Breath Sample Collection:

    • The patient exhales normally into a collection bag or tube to obtain a baseline breath sample.

  • Administration of ¹³C-Urea:

    • The patient drinks a solution containing 75 mg of ¹³C-urea dissolved in water. Citric acid is often included to delay gastric emptying and optimize the test's accuracy.

  • Post-Dose Breath Sample Collection:

    • After 15-30 minutes, a second breath sample is collected in a separate container.

  • Analysis:

    • The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-dose samples is measured using an isotope ratio mass spectrometer or an infrared spectrophotometer.

    • An increase in the ratio above a predetermined cut-off value in the post-dose sample indicates a positive result for H. pylori infection.

Protocol 2: H. pylori Antibiotic Susceptibility Testing

With increasing antibiotic resistance, susceptibility testing is crucial for guiding therapy, especially in cases of treatment failure.

Principle: The minimum inhibitory concentration (MIC) of an antibiotic against an H. pylori isolate is determined. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterium.

Step-by-Step Methodology (Agar Dilution Method - Gold Standard):

  • Isolate Culture:

    • H. pylori is cultured from gastric biopsy specimens on a suitable medium (e.g., Brucella agar supplemented with fetal bovine serum).

    • Cultures are incubated for 3-5 days under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂).

  • Preparation of Antibiotic Plates:

    • A series of agar plates are prepared, each containing a different concentration of the antibiotic to be tested (e.g., clarithromycin, amoxicillin, metronidazole).

  • Inoculum Preparation:

    • A standardized suspension of the cultured H. pylori is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • The surface of each antibiotic-containing plate and a control plate (without antibiotic) is inoculated with the bacterial suspension.

  • Incubation:

    • The plates are incubated under microaerophilic conditions for 72 hours.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits the growth of H. pylori.

    • The result is interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints.

Conclusion and Future Perspectives

While this compound remains an effective component of H. pylori eradication therapy, its efficacy, similar to omeprazole, can be influenced by the patient's CYP2C19 genotype. In clinical practice and for the development of new therapeutic strategies, several key points should be considered:

  • Efficacy: For the general population, this compound demonstrates comparable efficacy to other first-generation PPIs in standard eradication regimens.

  • Pharmacogenomics: In populations with a high prevalence of CYP2C19 extensive metabolizers, second-generation PPIs like esomeprazole and rabeprazole, or genotype-guided dosing of first-generation PPIs, may offer a more consistent therapeutic outcome.

  • Emerging Therapies: The superior efficacy of vonoprazan, particularly against antibiotic-resistant strains, positions it as a promising alternative to PPI-based therapies. Further research is warranted to fully elucidate its long-term safety and cost-effectiveness.

  • Personalized Medicine: The integration of antibiotic susceptibility testing and pharmacogenomic profiling will be instrumental in tailoring H. pylori eradication therapy to the individual patient, thereby maximizing efficacy and combating the growing threat of antibiotic resistance.

This guide provides a framework for understanding the comparative performance of this compound and other acid-suppressing agents in the treatment of H. pylori. As our understanding of the interplay between host genetics, bacterial resistance, and pharmacology deepens, we can expect to see a continued evolution towards more personalized and effective eradication strategies.

References

  • Chuah, S. K., Liang, C. M., Lee, C. H., et al. (2021). Eradication Rates for Esomeprazole and this compound-Based 7-Day Non-Bismuth Concomitant Quadruple Therapy for First-Line Anti-Helicobacter pylori Treatment in Real World Clinical Practice. Infection and Drug Resistance, 14, 1239–1246.
  • Sugimoto, M., & Yamaoka, Y. (2019). Efficacy of Vonoprazan for Helicobacter pylori Eradication. Gastroenterology and Hepatology, 14(1), 1-8.
  • Boltin, D., Niv, Y., & Birkenfeld, S. (2005). Effectiveness of omeprazole- versus this compound-based triple therapy for Helicobacter pylori eradication. Journal of Clinical Gastroenterology, 39(7), 647-650.
  • Hsu, P. I., Wu, D. C., Chen, A., et al. (2012). Randomized trial comparing rabeprazole- versus this compound-based Helicobacter pylori eradication regimens. Helicobacter, 17(5), 367-373.
  • Vergara, M., Vallve, M., Gisbert, J. P., & Calvet, X. (2003). Meta-analysis: comparative efficacy of different proton-pump inhibitors in triple therapy for Helicobacter pylori eradication. Alimentary Pharmacology & Therapeutics, 18(6), 647-654.
  • Huang, J. Q., & Hunt, R. H. (2001). The importance of CYP2C19 polymorphism in the eradication of Helicobacter pylori. Gut, 49(4), 459-461.
  • Nishida, T., Tsujii, M., Tanimura, H., et al. (2014). Comparative study of esomeprazole and this compound in triple therapy for eradication of Helicobacter pylori in Japan. World Journal of Gastroenterology, 20(15), 4362–4369.
  • Tang, H. L., Li, Y., Liang, X., et al. (2013). Effects of CYP2C19 Loss-of-Function Variants on the Eradication of H. pylori Infection in Patients Treated with Proton Pump Inhibitor-Based Triple Therapy Regimens: A Meta-Analysis of Randomized Clinical Trials. PLoS ONE, 8(4), e62162.
  • Lu, C. C., Hsu, P. I., Wu, D. C., et al. (2012). Randomized trial comparing rabeprazole- vs. This compound-based H. Pylori eradication regimens. Digestive and Liver Disease, 44(10), 823-827.
  • Nishida, T., Tsujii, M., Tanimura, H., Tsutsui, S., Tsuji, S., Takeda, A., Inoue, A., Fukui, H., Yoshio, T., Kishida, O., Ogawa, H., Oshita, M., Kobayashi, I., Zushi, S., Ichiba, M., Uenoyama, N., Yasunaga, Y., Ishihara, R., Yura, M., Komori, M., … Takehara, T. (2014). Comparative study of esomeprazole and this compound in triple therapy for eradication of Helicobacter pylori in Japan. World journal of gastroenterology, 20(15), 4362–4369.
  • Chuah, S. K., Liang, C. M., Lee, C. H., Chiou, S. S., Chiu, Y. C., Wu, K. L., Hu, M. L., Tai, W. C., Chiu, K. W., & Kuo, C. M. (2021). Eradication Rates for Esomeprazole and this compound-Based 7-Day Non-Bismuth Concomitant Quadruple Therapy for First-Line Anti-Helicobacter pylori Treatment in Real World Clinical Practice. Infection and drug resistance, 14, 1239–1246.
  • Vcev, A., Stimac, D., Ivandic, M., et al. (1999). Comparison of omeprazole and this compound in short-term triple therapy for Helicobacter pylori infection. Alimentary Pharmacology & Therapeutics, 13(12), 1635-1639.
  • Nishida, T., Tsujii, M., Tanimura, H., et al. (2014). Comparative study of esomeprazole and this compound in triple therapy for eradication of Helicobacter pylori in Japan. World Journal of Gastroenterology, 20(15), 4362-4369.
  • Wang, Y., Zhang, Y., & Lv, F. (2015). Meta-analysis of the efficacy of this compound and omeprazole for the treatment of H. pylori-associated duodenal ulcer. International Journal of Clinical and Experimental Medicine, 8(10), 17997-18003.
  • Ali, H., Tariq, H., & Ahmad, M. (2024). Comparison of the Efficacy of Two-Week Vonoprazan Versus this compound-Based Quadruple Sequential Antibiotic Therapy in Eradicating Helicobacter pylori Infection: A Non-randomized Clinical Trial. Cureus, 16(1), e52741.
  • Sakurai, Y., Tanimura, K., & Hiramoto, T. (2017). Comparative study: Vonoprazan and proton pump inhibitors in Helicobacter pylori eradication therapy. World Journal of Gastroenterology, 23(34), 6246-6254.
  • Hsu, P. I., Wu, D. C., Chen, A., et al. (2012). Randomized trial comparing rabeprazole- versus this compound-based Helicobacter pylori eradication regimens. Helicobacter, 17(5), 367-373.
  • Al-Eitan, L. N., Al-Masri, S., & Al-Qaisi, Y. (2021). Effect of major CYP2C19 genetic polymorphisms on Helicobacter pylori eradication based on different treatment regimens. Molecular Medicine Reports, 24(5), 1-1.
  • De Francesco, V., Ierardi, E., & Zullo, A. (2017). Optimizing proton pump inhibitors in Helicobacter pylori treatment: Old and new tricks to improve effectiveness. World Journal of Gastroenterology, 23(34), 6135-6142.
  • McNicholl, A. G., Linares, P. M., Nyssen, O. P., Calvet, X., & Gisbert, J. P. (2021). Influence of Cytochrome P450 2C19 Genotype on Helicobacter pylori Proton Pump Inhibitor-Amoxicillin-Clarithromycin Eradication Therapy: A Meta-Analysis. Frontiers in Pharmacology, 12, 746841.
  • Lima, J. J., & Thomas, C. D. (2021). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US).
  • Kim, J. I., Park, S. H., Kim, J. K., et al. (2003). The Influence of CYP2C19 Polymorphism on Eradication of Helicobacter pylori: A Prospective Randomized Study of this compound and Rabeprazole. Journal of Gastroenterology and Hepatology, 18(8), 917-922.
  • Keum, B., Lee, S. W., Kim, S. Y., et al. (2005). [Comparison of Helicobacter pylori eradication rate according to different PPI-based triple therapy--omeprazole, rabeprazole, esomeprazole and this compound--]. The Korean Journal of Gastroenterology, 46(6), 433-439.
  • Gisbert, J. P., & Pajares, J. M. (2002). Pantoprazole based therapies in Helicobacter pylori eradication: a systematic review and meta-analysis. European Journal of Gastroenterology & Hepatology, 14(12), 1331-1339.
  • Zhao, X., Zhang, Z., Lu, F., et al. (2022). Effects of CYP2C19 genetic polymorphisms on the cure rates of H. pylori in patients treated with the proton pump inhibitors: An updated meta-analysis. Frontiers in Pharmacology, 13, 965123.
  • Sachdeva, S., & Nagpal, J. (2014). Evidence-based assessment of proton-pump inhibitors in Helicobacter pylori eradication: A systematic review. World Journal of Gastroenterology, 20(3), 756-769.
  • Gisbert, J. P., & Pajares, J. M. (2002). Pantoprazole based therapies in Helicobacter pylori eradication: a systematic review and meta-analysis. European Journal of Gastroenterology & Hepatology, 14(12), 1331-1339.
  • Zhao, X., Zhang, Z., Lu, F., Xiong, M., Jiang, L., Tang, K., Fu, M., Wu, Y., & He, B. (2022). Effects of CYP2C19 genetic polymorphisms on the cure rates of H. pylori in patients treated with the proton pump inhibitors: An updated meta-analysis. Frontiers in pharmacology, 13, 965123.
  • Kulikov, A. N., Belkovets, A. V., & Kurilovich, S. A. (2023). Effect of major CYP2C19 genetic polymorphisms on Helicobacter pylori eradication based on different treatment regimens. Experimental and Clinical Gastroenterology, (2), 118-125.
  • Zhang, M., Zhou, Q., & Zhang, L. (2023). Eradication rates of this compound, omeprazole, and ilaprazole in high-dose dual therapy for Helicobacter pylori infection: A randomized controlled trial. Helicobacter, 28(4), e12966.
  • Kagawa, T., Iwamuro, M., & Ishikawa, S. (2019). Vonoprazan vs this compound for the treatment of artificial gastric ulcer after endoscopic submucosal dissection: a prospective randomized comparative study. Therapeutic Advances in Gastroenterology, 12, 1756284819883533.
  • Scott, L. J., & Dunn, C. J. (2002). Pantoprazole: a review of its use in the management of acid-related disorders. Drugs, 62(10), 1503-1538.
  • Ouyang, M., Zou, S., Cheng, Q., Shi, X., & Sun, M. (2024). Comparison of Efficacy on First-Line Helicobacter Pylori Eradication Between Potassium-Competitive Acid Blocker (P-CAB)-Based Therapies Versus Proton-Pump Inhibitor (PPI)-Based Therapies: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials. Clinical Therapeutics, 46(5), e132-e142.
  • Chuah, S. K., Liang, C. M., Lee, C. H., et al. (2021). Eradication Rates for Esomeprazole and this compound-Based 7-Day Non-Bismuth Concomitant Quadruple Therapy for First-Line Anti-Helicobacter pylori Treatment in Real World Clinical Practice. Infection and Drug Resistance, 14, 1239-1246.
  • Chen, Q., Liu, W., & Lu, H. (2023). 14-day pantoprazole- and amoxicillin-containing high-dose dual therapy for Helicobacter pylori eradication in elderly patients: A prospective, randomized controlled trial. Frontiers in Medicine, 10, 1098869.

Sources

A Comparative Analysis for Drug Development Professionals: Validating the Superiority of Lansoprazole in Symptom Relief Over Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of acid-suppressive therapies, proton pump inhibitors (PPIs) stand as a cornerstone for managing acid-related gastrointestinal disorders. Among the first-generation PPIs, omeprazole and lansoprazole have been extensively utilized. While both drugs share a common mechanism of action, subtle yet significant differences in their pharmacokinetic and pharmacodynamic profiles may translate into clinically meaningful variations in patient outcomes, particularly concerning the speed and efficacy of symptom relief. This guide provides an in-depth, evidence-based comparison of this compound and omeprazole, designed for researchers, scientists, and drug development professionals.

Mechanistic Overview: A Shared Target, A Nuanced Interaction

Both this compound and omeprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion by parietal cells.[1][2] The drugs are administered as inactive prodrugs that are absorbed in the small intestine and, being lipophilic weak bases, accumulate in the acidic canaliculi of the parietal cells. There, they are converted to their active form, a sulfenamide derivative, which forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation.[2]

While the fundamental mechanism is identical, the precise molecular interactions and the subsequent clinical effects can differ. These differences are primarily attributed to variations in their chemical structure, which influence their pharmacokinetic properties and potentially their interaction with the proton pump.

Pharmacokinetic Profile: The Basis for Differentiated Clinical Performance

The clinical efficacy of a PPI is intrinsically linked to its pharmacokinetic profile, which dictates the concentration of the drug at its site of action and the duration of its effect. Key pharmacokinetic parameters for this compound and omeprazole are summarized below.

ParameterThis compoundOmeprazoleReference(s)
Bioavailability ~80-85%~30-40% (increases with repeated dosing)[3]
Time to Peak Plasma Concentration (Tmax) 1.5-2.0 hours0.5-3.5 hours[2]
Plasma Half-life 1.3-1.7 hours0.5-1.0 hours[2][3]
Metabolism Extensively metabolized by CYP2C19 and CYP3A4Primarily metabolized by CYP2C19[4][5]

This compound generally exhibits higher bioavailability and a more predictable plasma concentration profile compared to omeprazole.[3] The metabolism of omeprazole is more heavily reliant on the polymorphic enzyme CYP2C19, leading to greater inter-individual variability in its pharmacokinetics.[4][5] Individuals who are poor metabolizers of CYP2C19 may have higher plasma concentrations of omeprazole, while extensive metabolizers may have lower concentrations, potentially impacting clinical efficacy.[6]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways for this compound and omeprazole, highlighting the key cytochrome P450 enzymes involved.

ppi_metabolism cluster_this compound This compound Metabolism cluster_omeprazole Omeprazole Metabolism This compound This compound Metabolites_L Inactive Metabolites This compound->Metabolites_L CYP2C19 & CYP3A4 Omeprazole Omeprazole Metabolites_O Inactive Metabolites Omeprazole->Metabolites_O CYP2C19

Caption: Primary metabolic pathways of this compound and omeprazole.

Clinical Efficacy in Symptom Relief: A Head-to-Head Comparison

The ultimate validation of a drug's superiority lies in its clinical performance. Numerous head-to-head trials have compared this compound and omeprazole in various clinical settings.

Gastroesophageal Reflux Disease (GERD)

For the treatment of GERD, a key differentiator appears to be the speed of symptom relief. A large, randomized, double-blind, multicenter study involving 3510 patients with erosive esophagitis demonstrated that this compound 30 mg once daily relieved heartburn symptoms faster and more effectively than omeprazole 20 mg once daily.[7][8] On the first day of treatment, 33% of patients taking this compound were heartburn-free compared to 25% of those taking omeprazole.[8] This rapid onset of action with this compound was a consistent finding throughout the 8-week study.[8]

Another multicenter, randomized, double-blind study found a significant improvement in daytime heartburn symptoms at 3 days for patients in the this compound group compared with the omeprazole group.[9] While both drugs were effective in healing esophagitis, this compound demonstrated a notable advantage in providing earlier symptom relief.[9] A meta-analysis also suggested that this compound had superior effectiveness for symptom relief in GERD.[10]

However, it is important to note that not all studies have found a significant difference in overall symptom relief. A systematic review concluded that there is no significant difference in the clinical effectiveness of omeprazole and this compound in relieving symptoms of heartburn and regurgitation.[11][12]

Peptic Ulcer Disease

In the context of peptic ulcer disease, both this compound and omeprazole have demonstrated high efficacy in promoting ulcer healing. For the treatment of Helicobacter pylori-associated duodenal ulcers, a meta-analysis found no significant difference in healing rates between this compound and omeprazole combinations.[13] However, the same meta-analysis reported a significantly higher H. pylori eradication rate with this compound-based regimens.[13] For uncomplicated gastric ulcers, standard doses of all PPIs, including this compound and omeprazole, show similar efficacy in healing.[14]

Zollinger-Ellison Syndrome

In the management of Zollinger-Ellison syndrome, a rare condition characterized by severe gastric acid hypersecretion, both this compound and omeprazole are considered drugs of choice and have shown comparable efficacy in controlling acid output.[15][16][17][18]

Experimental Protocols for Comparative Efficacy Studies

To rigorously validate the superiority of one PPI over another, well-designed clinical trials are paramount. The following provides a standardized, step-by-step methodology for a comparative study focused on symptom relief in GERD.

Protocol: A Randomized, Double-Blind, Parallel-Group Study to Compare the Efficacy and Onset of Action of this compound vs. Omeprazole in Patients with Symptomatic GERD

1. Study Objective: To compare the efficacy and speed of symptom relief of this compound 30 mg once daily versus omeprazole 20 mg once daily in patients with symptomatic GERD over a 4-week treatment period.

2. Study Population:

  • Inclusion Criteria:
  • Male or female patients aged 18-65 years.
  • Clinical diagnosis of GERD with a history of heartburn as the predominant symptom for at least 3 months.
  • Heartburn frequency of at least 4 days in the 7 days prior to randomization.
  • Willingness to provide informed consent and comply with study procedures.
  • Exclusion Criteria:
  • Endoscopically confirmed erosive esophagitis of Los Angeles grade C or D.
  • History of gastric or esophageal surgery.
  • Use of other acid-suppressing medications within 14 days of randomization.
  • Known hypersensitivity to PPIs.

3. Study Design:

  • A multicenter, randomized, double-blind, parallel-group design.
  • Patients will be randomized in a 1:1 ratio to receive either this compound 30 mg or omeprazole 20 mg.
  • Treatment will be administered once daily, 30 minutes before breakfast, for 4 weeks.

4. Efficacy Assessments:

  • Primary Endpoint: The percentage of days with no heartburn during the first 7 days of treatment, as recorded in a daily electronic diary.
  • Secondary Endpoints:
  • Time to first 24-hour period with no heartburn.
  • Percentage of patients who are completely heartburn-free during the 4-week treatment period.
  • Mean heartburn severity scores (using a 5-point Likert scale) on a daily basis.
  • Patient-reported overall treatment satisfaction at the end of the study.

5. Study Procedures:

  • Screening Visit (Day -7 to -1): Informed consent, medical history, physical examination, and confirmation of eligibility criteria.
  • Randomization Visit (Day 0): Baseline assessments and dispensing of study medication.
  • Treatment Period (4 weeks): Daily completion of the electronic diary.
  • Follow-up Visits (Week 2 and Week 4): Assessment of compliance, adverse events, and efficacy endpoints.

6. Statistical Analysis:

  • The primary endpoint will be analyzed using a chi-square test.
  • Time-to-event data will be analyzed using Kaplan-Meier curves and the log-rank test.
  • Continuous variables will be analyzed using t-tests or Wilcoxon rank-sum tests, as appropriate.
  • All analyses will be performed on the intent-to-treat population.
Visualizing the Experimental Workflow

The following diagram outlines the key stages of the proposed clinical trial.

clinical_trial_workflow Screening Screening & Enrollment Randomization Randomization (1:1) Screening->Randomization Treatment_L This compound 30mg QD Randomization->Treatment_L Treatment_O Omeprazole 20mg QD Randomization->Treatment_O FollowUp 4-Week Follow-Up & Data Collection Treatment_L->FollowUp Treatment_O->FollowUp Analysis Statistical Analysis & Reporting FollowUp->Analysis

Caption: Workflow of a comparative clinical trial for GERD symptom relief.

Safety and Tolerability Profile

Both this compound and omeprazole are generally well-tolerated.[8] The most commonly reported side effects for both drugs include headache, diarrhea, nausea, and abdominal pain.[19][20][21][22][23] Some studies suggest that this compound may be associated with a higher incidence of diarrhea compared to omeprazole.[19][22] Conversely, omeprazole may have a higher potential for drug interactions due to its significant metabolism by CYP2C19.[19]

Conclusion: The Case for this compound's Superiority in Symptom Relief

The available evidence suggests that while both this compound and omeprazole are highly effective PPIs, this compound demonstrates a consistent advantage in the speed of symptom relief, particularly for heartburn associated with GERD.[7][8][9] This faster onset of action is likely attributable to its more favorable pharmacokinetic profile, including higher bioavailability and less variable metabolism.[2][3]

For drug development professionals, these findings are critical. The ability to demonstrate a faster onset of symptom relief can be a significant differentiator in a competitive market and a key factor in improving patient adherence and satisfaction. While the overall healing rates for erosive esophagitis and peptic ulcers are comparable between the two drugs, the enhanced speed of symptomatic improvement with this compound provides a compelling argument for its preferential use in clinical settings where rapid relief of symptoms is a primary therapeutic goal. Future research and development in the PPI class should continue to focus on optimizing pharmacokinetic profiles to further enhance the speed and consistency of acid suppression and symptom control.

References

  • Garnock-Jones, K. P., & Keating, G. M. (2009). This compound: a review of its use in the management of gastro-oesophageal reflux disease in children and adolescents.
  • Shi, S., & Klotz, U. (2008). Proton pump inhibitors: an update of their clinical use and pharmacology. European journal of clinical pharmacology, 64(10), 935–951.
  • Fass, R., Shapiro, M., Dekel, R., & Sewell, J. (2005). Systematic review and meta-analysis of controlled and randomised clinical trials of the efficacy of proton pump inhibitors in reversing the symptoms of patients with erosive and non-erosive gastro-oesophageal reflux disease. Gut, 54(10), 1364–1371.
  • Therapeutics Initiative. (2016). A systematic review of the comparative effectiveness of proton pump inhibitors for the treatment of adult patients with gastroesophageal reflux disease or peptic ulcer disease.
  • EveryDayMeds. (2026, January 6). Omeprazole vs this compound: Side Effects Guide. EveryDayMeds.
  • Asociación Mexicana de Gastroenterología. (2016). Good clinical practice recommendations for the diagnosis and treatment of gastroesophageal reflux disease. An expert review from the Asociación Mexicana de Gastroenterología. Revista de gastroenterologia de Mexico, 81(1), 43–55.
  • EveryDayMeds. (2026, January 6). This compound vs Omeprazole: Official PPI FAQ. EveryDayMeds.
  • EveryDayMeds. (2026, January 7). This compound vs Omeprazole: The Science. EveryDayMeds.
  • Al-Sabi, A., & Farid, A. (2020). Omeprazole vs this compound in the Management of Gastroesophageal Reflux Disease: A Systematic Literature Review.
  • Richter, J. E., Kahrilas, P. J., Johanson, J., Maton, P., Breiter, J. R., Hwang, C., Marino, V., & Hamelin, B. (2001). Comparing this compound and omeprazole in onset of heartburn relief: Results of a randomized, controlled trial in erosive esophagitis patients. The American journal of gastroenterology, 96(11), 3089–3098.
  • Richter, J. E., Kahrilas, P. J., Johanson, J., Maton, P., Breiter, J. R., Hwang, C., Marino, V., & Hamelin, B. (2001). Comparing this compound and omeprazole in onset of heartburn relief: results of a randomized, controlled trial in erosive esophagitis. The American journal of gastroenterology, 96(11), 3089–3098.
  • Liu, F., Wang, J., Zhu, Z., & Chen, J. (2017). Comparative effectiveness of different recommended doses of omeprazole and this compound for gastroesophageal reflux disease.
  • Richter, J. E., Kahrilas, P. J., Johanson, J., Maton, P., Breiter, J. R., Hwang, C., Marino, V., & Hamelin, B. (2001). Comparing this compound and omeprazole in onset of heartburn relief: Results of a randomized, controlled trial in erosive esophagitis patients. The American journal of gastroenterology, 96(11), 3089–3098.
  • Mignon, M., Cadiot, G., & Vatier, J. (1995). Treatment of patients with Zollinger-Ellison syndrome. Bailliere's clinical gastroenterology, 9(4), 741–757.
  • Castell, D. O., Richter, J. E., Robinson, M., Sontag, S. J., & Haber, M. M. (1996). Rapid symptom relief in reflux oesophagitis: a comparison of this compound and omeprazole. Alimentary pharmacology & therapeutics, 10(6), 869–876.
  • Andersson, T. (1996). Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Focus on omeprazole, this compound and pantoprazole. Clinical pharmacokinetics, 31(1), 9–28.
  • Power. (n.d.). This compound vs. Omeprazole. Power.
  • Hatlebakk, J. G., Berstad, A., Carling, L., Svedberg, L. E., Unge, P., & Ekström, P. (1993). This compound versus Omeprazole in Short-Term Treatment of Reflux Oesophagitis Results of a Scandinavian Multicentre Trial. Scandinavian Journal of Gastroenterology, 28(3), 224–228.
  • Click2Pharmacy. (2023, October 23). Comparing this compound Vs Omeprazole For Acid Reflux. Click2Pharmacy.
  • Dr.Oracle. (2025, September 17). What is the best PPI (Proton Pump Inhibitor) for gastric ulcers?. Dr.Oracle.
  • Tsoi, K. K. F., Hirai, H. W., Sung, J. J. Y. (2013). Comparing intravenous and oral proton pump inhibitor therapy for bleeding peptic ulcers following endoscopic management: a systematic review and meta-analysis.
  • Wang, L. H., Chen, Y., & Li, Y. M. (2014). Meta-analysis of the efficacy of this compound and omeprazole for the treatment of H.pylori-associated duodenal ulcer. Experimental and therapeutic medicine, 8(3), 857–862.
  • Katz, P. O., Gerson, L. B., & Vela, M. F. (2022). Guidelines for the Diagnosis and Management of Gastroesophageal Reflux Disease. American Journal of Gastroenterology, 117(1), 27-56.
  • Philippine Society for Digestive Endoscopy. (2015). Clinical Practice Guidelines on the Diagnosis and Treatment of Gastroesophageal Reflux Disease (GERD). Philippine Journal of Internal Medicine, 53(1).
  • Brooks, A. (2022, January 6).
  • Cloud Pharmacy. (n.d.). This compound vs.
  • Martin, R. M., Dunn, N. R., Freemantle, S., & Mann, R. D. (1998). The rates of common adverse events reported during treatment with proton pump inhibitors used in general practice in England: cohort studies. British journal of clinical pharmacology, 45(4), 396–402.
  • Pharmacy2U. (n.d.). This compound Vs Omeprazole - Acid Reflux. Pharmacy2U.
  • Verywell Health. (n.d.). This compound vs.
  • Sandmark, S., Barth, C. F., Ben-Menachem, T., & Freston, J. W. (1999). Comparison of the effect of this compound and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease. The American journal of gastroenterology, 94(12), 3463–3469.
  • Richter, J. E., Kahrilas, P. J., Johanson, J., Maton, P., Breiter, J. R., Hwang, C., Marino, V., & Hamelin, B. (2001). Comparing this compound and omeprazole in onset of heartburn relief: results of a randomized, controlled trial in erosive esophagitis patients. The American journal of gastroenterology, 96(11), 3089–3098.
  • Katz, P. O., Gerson, L. B., & Vela, M. F. (2022). ACG Clinical Guideline: Guidelines for the Diagnosis and Management of Gastroesophageal Reflux Disease. The American journal of gastroenterology, 117(1), 27–56.
  • Al-Sabi, A., & Farid, A. (2023).
  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 19(1), 25–35.
  • Al-Sabi, A., & Farid, A. (2020). Omeprazole vs this compound in the Management of Gastroesophageal Reflux Disease: A Systematic Literature Review.
  • Dobrilla, G., Di Fede, F., & Piazzi, L. (1994). This compound versus omeprazole in the treatment of reflux esophagitis.
  • Jensen, R. T., & Ito, T. (2012). Treatment strategies for Zollinger-Ellison syndrome. Expert opinion on pharmacotherapy, 13(9), 1277–1292.
  • Poitras, P., & Gibril, F. (2005). Treatment of Zollinger-Ellison Syndrome. World Journal of Gastroenterology, 11(35), 5418-5423.
  • Freston, J. W. (2002). This compound provided more effective and faster relief for heartburn than omeprazole in erosive oesophagitis. Evidence-based medicine, 7(2), 48.
  • Drugs.com. (n.d.). This compound vs Omeprazole Comparison. Drugs.com.
  • Ito, T., Igarashi, H., & Jensen, R. T. (2021). Successful Lifetime/Long-Term Medical Treatment of Acid Hypersecretion in Zollinger-Ellison Syndrome (ZES): Myth or Fact? Insights from an Analysis of Results of NIH Long-Term Prospective Studies of ZES. Cancers, 13(16), 4153.
  • Freston, J. W., Chiu, Y. L., Mulford, D. J., & Pilmer, B. L. (2001). Oral pharmacokinetics of omeprazole and this compound after single and repeated doses as intact capsules or as suspensions in sodium bicarbonate. Alimentary pharmacology & therapeutics, 15(9), 1387–1395.

Sources

A Comparative Guide to the Clinical Pharmacology of Proton-Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the clinical pharmacology of commonly prescribed proton-pump inhibitors (PPIs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in pharmacokinetics, pharmacodynamics, and metabolic pathways that differentiate these agents. Our analysis is grounded in experimental data to provide a clear, objective resource for informed decision-making in research and clinical settings.

Introduction: A Shared Mechanism, Divergent Profiles

Proton-pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1][2][3][4] All PPIs are substituted benzimidazoles that share a common mechanism of action: the irreversible inhibition of the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1][5] This action effectively blocks the final step in gastric acid secretion. Despite this shared mechanism, significant differences exist among the various PPIs in their clinical pharmacology, which can influence their efficacy and safety profiles in different patient populations.[1][6][7] This guide will explore these differences in detail.

The Core of Action: H+/K+-ATPase Inhibition

All PPIs are prodrugs that require activation in an acidic environment.[8][9] They accumulate in the acidic canaliculi of parietal cells, where they are converted to their active form, a sulfenamide derivative. This active form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[8][9] The regeneration of acid secretion requires the synthesis of new proton pumps, a process that can take approximately 54 hours to fully complete.[10]

cluster_parietal_cell Parietal Cell PPI_inactive Inactive PPI (in circulation) PPI_active Active Sulfenamide Derivative PPI_inactive->PPI_active Acidic Environment (Canaliculus) Proton_Pump H+/K+-ATPase (Proton Pump) PPI_active->Proton_Pump Covalent Bonding (Irreversible Inhibition) Lumen Gastric Lumen Proton_Pump->Lumen H+ Secretion (Blocked) H_ion H+ (Acid) K_ion K+

Caption: Mechanism of Action of Proton-Pump Inhibitors.

Pharmacokinetic Profiles: A Tale of Six Molecules

The pharmacokinetic properties of PPIs, including their bioavailability, plasma half-life, and metabolism, are key determinants of their clinical performance.[11] While most PPIs have a short plasma half-life of about one to two hours, their duration of acid suppression is much longer due to the irreversible nature of their binding to the proton pump.[12][11]

PPI Bioavailability (%) Plasma Half-life (hours) Primary Metabolic Pathway Key Pharmacokinetic Features
Omeprazole 30-40 (single dose), increases with repeated dosing~1CYP2C19, CYP3A4First-generation PPI; significant inter-individual variability in metabolism.[13]
Esomeprazole 64 (single dose), up to 90 (repeated dosing)~1.5CYP2C19, CYP3A4S-isomer of omeprazole; slower metabolism leads to higher and more sustained plasma concentrations.[14][15]
This compound >80~1.5CYP2C19, CYP3A4Rapid absorption.[11]
Dexthis compound Not specified, R-enantiomer of this compound~1-2CYP2C19, CYP3A4Dual delayed-release formulation provides two distinct peaks in plasma concentration.[12][16][17][18][19]
Rabeprazole ~52~1-2Primarily non-enzymatic reduction; minor CYP2C19/3A4Less dependent on CYP2C19 for metabolism, leading to more predictable plasma levels.[20][21][22][23][24]
Pantoprazole ~77~1CYP2C19, CYP3A4Available in an intravenous formulation; lower potential for drug-drug interactions compared to omeprazole.[6][25][26][27][28][29][30][31]

The Influence of Genetic Polymorphisms: The CYP2C19 Factor

The cytochrome P450 isoenzyme CYP2C19 plays a major role in the metabolism of most PPIs.[10][13][32][33] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual differences in PPI metabolism and, consequently, clinical efficacy.[11][32] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

  • Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly higher plasma concentrations of PPIs and a more pronounced acid-suppressive effect.[13]

  • Intermediate Metabolizers (IMs): Heterozygous with one functional and one non-functional allele.[13]

  • Extensive (Normal) Metabolizers (EMs): Have two functional alleles.

  • Ultrarapid Metabolizers (UMs): Carry alleles that lead to increased enzyme activity, resulting in lower plasma PPI concentrations and potentially reduced efficacy.[33]

The clinical impact of CYP2C19 genotype varies among PPIs. For instance, the efficacy of omeprazole and this compound is more significantly affected by CYP2C19 status compared to rabeprazole, which is less dependent on this metabolic pathway.[11][20][21][22][23][24] Esomeprazole, being the S-isomer of omeprazole, is metabolized more slowly, leading to higher plasma concentrations even in extensive metabolizers.[14][15]

cluster_cyp2c19 CYP2C19 Metabolism of PPIs cluster_phenotypes Metabolizer Phenotypes PPI Proton-Pump Inhibitor CYP2C19 CYP2C19 Enzyme PPI->CYP2C19 Metabolites Inactive Metabolites CYP2C19->Metabolites Genotype CYP2C19 Genotype Genotype->CYP2C19 Determines Activity PM Poor Metabolizer (Low Enzyme Activity) PM->CYP2C19 Reduced Metabolism (Higher PPI Levels) EM Extensive Metabolizer (Normal Enzyme Activity) EM->CYP2C19 Normal Metabolism UM Ultrarapid Metabolizer (High Enzyme Activity) UM->CYP2C19 Increased Metabolism (Lower PPI Levels)

Caption: Influence of CYP2C19 Genotype on PPI Metabolism.

Pharmacodynamics: The Degree of Acid Suppression

The ultimate measure of a PPI's efficacy is its ability to suppress gastric acid secretion. This is often quantified by measuring the percentage of time in a 24-hour period that the intragastric pH remains above 4.[34] A pH above 4 is considered optimal for the healing of erosive esophagitis.[34]

Head-to-head studies have shown some differences in the degree and onset of acid suppression among PPIs.[35] For example, esomeprazole has demonstrated superior acid suppression compared to omeprazole and this compound in some studies.[35][36] Rabeprazole is noted for its rapid onset of action.[1][20] Dexthis compound's dual delayed-release formulation extends the duration of acid suppression, which may be beneficial for managing nocturnal acid breakthrough.[16][17][18][19]

Drug-Drug Interactions: A Clinical Consideration

Given that most PPIs are metabolized by the cytochrome P450 system, there is a potential for drug-drug interactions. The most well-studied interaction is with the antiplatelet agent clopidogrel.[25][37] Clopidogrel is a prodrug that requires activation by CYP2C19.[37][38] Concurrent use of a PPI that inhibits CYP2C19, particularly omeprazole, may reduce the antiplatelet effect of clopidogrel.[25][39][40] Pantoprazole and rabeprazole are considered to have a lower potential for this interaction.[6][25]

Experimental Protocols for Comparative Evaluation

7.1. 24-Hour Intragastric pH Monitoring

This is the gold standard for assessing the pharmacodynamic effect of PPIs.

  • Objective: To compare the acid-suppressive effects of different PPIs.

  • Methodology:

    • Healthy volunteers or patients with GERD are enrolled.

    • A baseline 24-hour intragastric pH recording is obtained using a pH-metry catheter.

    • Subjects are then randomized to receive one of the study PPIs for a specified duration (e.g., 7 days).

    • A second 24-hour intragastric pH recording is performed on the final day of treatment.

    • The primary endpoint is the percentage of time the intragastric pH is >4. Secondary endpoints can include mean 24-hour pH and the time to onset of acid suppression.

7.2. Pharmacokinetic Analysis

  • Objective: To compare the absorption, distribution, metabolism, and excretion of different PPIs.

  • Methodology:

    • Subjects receive a single oral dose of the study PPI.

    • Serial blood samples are collected over a 24-hour period.

    • Plasma concentrations of the PPI and its major metabolites are determined using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.

7.3. CYP2C19 Genotyping

  • Objective: To assess the influence of CYP2C19 genotype on the pharmacokinetics and pharmacodynamics of PPIs.

  • Methodology:

    • A blood or saliva sample is collected from each subject.

    • Genomic DNA is extracted.

    • Genotyping for common CYP2C19 alleles (e.g., *2, *3, *17) is performed using methods such as real-time PCR or DNA sequencing.

    • Subjects are stratified into metabolizer groups, and the pharmacokinetic and pharmacodynamic data are analyzed accordingly.

Clinical Efficacy: Translating Pharmacology to Patient Outcomes

While pharmacokinetic and pharmacodynamic differences exist, the clinical significance of these variations is a subject of ongoing research and debate.[5][11] For many patients with uncomplicated GERD or peptic ulcer disease, standard doses of different PPIs are considered to have similar efficacy.[1][8] However, in certain clinical scenarios, such as in patients who are rapid metabolizers of PPIs or those with severe erosive esophagitis, the choice of PPI may be more critical.[11][41][42]

Head-to-head clinical trials have shown some statistically significant differences in healing rates and symptom relief. For instance, some studies have reported that esomeprazole is superior to omeprazole and this compound in healing erosive esophagitis.[35][36] However, the overall clinical superiority of one PPI over another across all indications has not been definitively established.[5][35][36]

Conclusion

The class of proton-pump inhibitors, while sharing a common mechanism of action, exhibits a range of distinct clinical pharmacological profiles. These differences, driven by variations in pharmacokinetics, metabolism, and formulation, can have a tangible impact on clinical outcomes in specific patient populations. A thorough understanding of these nuances is essential for researchers and drug development professionals seeking to optimize acid-suppressive therapy and develop the next generation of treatments for acid-related disorders. The choice of a specific PPI should be guided by a comprehensive consideration of the individual patient's clinical presentation, comorbidities, concurrent medications, and, increasingly, their genetic makeup.

References

  • Bhatt, D. L., et al. (2010). Clopidogrel with or without Omeprazole in Coronary Artery Disease. The New England Journal of Medicine, 363(20), 1909–1917. [Link]
  • Stedman, C. A., & Barclay, M. L. (2000). Review article: comparison of the pharmacokinetics, acid suppression and efficacy of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 14(8), 963–978. [Link]
  • Edwards, S. J., et al. (2006). Systematic review: direct comparative trials of the efficacy of proton pump inhibitors in the management of gastro-oesophageal reflux disease and peptic ulcer disease. Alimentary Pharmacology & Therapeutics, 24(3), 433–442. [Link]
  • Drugs.com. (2023). Dexthis compound Delayed Release: Package Insert / Prescribing Info / MOA. [Link]
  • Furuta, T., et al. (2005). Influence of CYP2C19 pharmacogenetic polymorphism on proton pump inhibitor-based therapies.
  • Gurbel, P. A., et al. (2009). Clopidogrel and proton pump inhibitors: a dangerous combination?
  • Lim, P. W., Goh, K. L., & Wong, B. C. (2005). Review article: the clinical importance of differences in the pharmacokinetics and pharmacodynamics of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 22(s1), 20–29. [Link]
  • Vakily, M., et al. (2009). A novel, dual delayed-release formulation of dexthis compound, TAK-390MR, has a pharmacokinetic profile that is distinct from this compound. Gastroenterology, 136(5), A-167. [Link]
  • Lima, J. J., et al. (2021). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2C19 and Proton Pump Inhibitor Dosing. Clinical Pharmacology & Therapeutics, 109(6), 1417–1423. [Link]
  • Niu, Q., et al. (2020). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1045–1058. [Link]
  • Horn, J. R. (2004). Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 20(s6), 11–19. [Link]
  • Lee, R. D., et al. (2010). Review article: dual delayed release formulation of dexthis compound MR, a novel approach to overcome the limitations of conventional single release proton pump inhibitor therapy. Alimentary Pharmacology & Therapeutics, 32(6), 681–690. [Link]
  • Therapeutics Initiative. (2016). Comparative effectiveness of proton pump inhibitors. Therapeutics Letter, 99, 1–2. [Link]
  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528–534. [Link]
  • Juurlink, D. N., et al. (2009). A population-based study of the drug interaction between proton pump inhibitors and clopidogrel. CMAJ, 180(7), 713–718. [Link]
  • Peura, D. A., et al. (2009). The dual delayed-release formulation of dexthis compound (TAK-390MR) is effective in the treatment of erosive oesophagitis. Alimentary Pharmacology & Therapeutics, 29(7), 743–754. [Link]
  • Robinson, M. (2003). Clinical pharmacology of proton pump inhibitors: what the practising physician needs to know. Drugs, 63(24), 2739–2754. [Link]
  • Fass, R., et al. (2009). Dexthis compound MR for the treatment of GERD.
  • Kendall, M. J. (2003). Review article: esomeprazole--the first proton pump inhibitor to be developed as an isomer. Alimentary Pharmacology & Therapeutics, 17(s1), 1–4. [Link]
  • PharmGKB. (n.d.).
  • Horn, J. R. (2004). The proton-pump inhibitors: similarities and differences. The American Journal of Managed Care, 10(5 Suppl), S148–S153. [Link]
  • Drug Information Group, University of Illinois Chicago. (2019). What is the clinical relevance of the clopidogrel/proton pump inhibitor (PPI) interaction? [Link]
  • Banerjee, S., et al. (2010). Concomitant use of clopidogrel and proton-pump inhibitor: a reality check. Interventional Cardiology, 2(2), 123–128. [Link]
  • Andersson, T., et al. (2001). Esomeprazole, the S-isomer of omeprazole, is optically stable in humans. Alimentary Pharmacology & Therapeutics, 15(10), 1563–1567. [Link]
  • Freston, J. W. (2001). Switching between intravenous and oral pantoprazole. The Journal of Clinical Gastroenterology, 32(1), 27–32. [Link]
  • Gralnek, I. M., et al. (2006). Systematic review: direct comparative trials of the efficacy of proton pump inhibitors in the management of gastro-oesophageal reflux disease and peptic ulcer disease. Alimentary Pharmacology & Therapeutics, 24(3), 433–442. [Link]
  • Shin, J. M., & Sachs, G. (2008). Site of action of proton pump inhibitors. Journal of Clinical Gastroenterology, 42(Suppl 1), S3–S11. [Link]
  • Niu, Q., et al. (2020). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1045–1058. [Link]
  • Elliott, W. T., & Chan, J. (2001). IV Pantoprazole — The First Parenteral PPI. Clinician Reviews, 11(8), 83–84. [Link]
  • Sachs, G., et al. (2015). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 9(5), 558–567. [Link]
  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35. [Link]
  • Robinson, M. (2003). Clinical Pharmacology of Proton Pump Inhibitors: What the Practising Physician Needs to Know. Drugs, 63(24), 2739–2754. [Link]
  • Jamali, F., & Dastmalchian, S. (2015). Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch. Journal of Pharmacy & Pharmaceutical Sciences, 18(4), 481–488. [Link]
  • Deshpande, N. V., et al. (2012). CYP2C19 genotype and the PPIs--focus on rabeprazole. The Journal of the Association of Physicians of India, 60, 47–50. [Link]
  • Al-Ethawi, A., et al. (2023). Association between CYP2C19 polymorphism and proton pump inhibitors adverse drug reactions: a narrative review. Frontiers in Pharmacology, 14, 1249673. [Link]
  • Lind, T., et al. (1998). Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole. Alimentary Pharmacology & Therapeutics, 12(12), 1133–1139. [Link]
  • Medscape. (n.d.). Protonix (pantoprazole) dosing, indications, interactions, adverse effects, and more. [Link]
  • Jamali, F., & Dastmalchian, S. (2015). Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch. Journal of Pharmacy & Pharmaceutical Sciences, 18(4), 481–488. [Link]
  • MedlinePlus. (2023). Pantoprazole Injection. [Link]
  • Lim, P. W., Goh, K. L., & Wong, B. C. (2005). CYP2C19 genotype and the PPIs--focus on rabeprazole.
  • Furuta, T., & Sugimoto, M. (2012). Pharmacokinetics, Pharmacodynamics, and Pharmacogenetics of Proton Pump Inhibitors. Current Pharmaceutical Design, 18(35), 5589–5599. [Link]
  • Mayo Clinic. (n.d.). Pantoprazole (Intravenous Route). [Link]
  • Zahid, M. N., et al. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. Cureus, 15(9), e44341. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2023). An Update On Proton Pump Inhibitors As A Treatment Of Peptic Ulcers And Gastroesophageal Reflux Disease Gerd. [Link]
  • Zahid, M. N., et al. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. Cureus, 15(9), e44341. [Link]
  • Zahid, M. N., et al. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. Cureus, 15(9), e44341. [Link]
  • Welage, L. S., & Berardi, R. R. (2000). Pharmacology of acid suppression in the hospital setting: Focus on proton pump inhibition. American Journal of Health-System Pharmacy, 57(15 Suppl 4), S5–S10. [Link]

Sources

A Comparative Guide to the Long-Term Safety Profiles of Proton Pump Inhibitors in Observational Studies

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_and_audience>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Potent Acid Suppression

Proton pump inhibitors (PPIs) have revolutionized the management of acid-related gastrointestinal disorders, offering profound and sustained acid suppression.[1][2] Their efficacy in treating conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and erosive esophagitis is well-established.[3][4] However, the widespread and often prolonged use of these agents, including over-the-counter availability, has led to increasing scrutiny of their long-term safety.[1][5][6] While randomized controlled trials (RCTs) have demonstrated short-term safety, concerns about potential adverse effects from chronic use have emerged primarily from a large body of observational studies.[4][5][7]

This guide provides an in-depth, comparative analysis of the safety profiles of long-term PPI use as documented in observational research. It is designed to equip researchers, scientists, and drug development professionals with a nuanced understanding of the current evidence, the causality behind proposed mechanisms, and the methodologies used to evaluate these risks in real-world populations.

Navigating the Evidence: The Landscape of Observational Data

It is crucial to acknowledge the inherent limitations of observational studies, which can suggest associations but cannot definitively prove causation.[7][8][9] Confounding by indication—where the underlying condition necessitating PPI use is itself a risk factor for the observed adverse outcome—is a significant challenge.[7] Despite these limitations, the consistency of findings across numerous large-scale observational studies warrants careful consideration.[1][5]

Comparative Safety Analysis: Key Areas of Concern

The following sections delve into the major safety concerns associated with long-term PPI therapy, presenting data from key observational studies and meta-analyses.

Bone Fractures

A significant body of observational evidence suggests a modest association between long-term PPI use and an increased risk of fractures, particularly of the hip, spine, and wrist.[10][11][12] The U.S. Food and Drug Administration (FDA) has issued warnings regarding this potential risk.[7][12]

Supporting Data from Observational Studies:

Adverse OutcomeStudy TypePopulationKey Finding (Risk Estimate)Citation
Hip FractureMeta-analysis of 11 observational studiesPrimarily older adultsRelative Risk (RR): 1.30 (95% CI 1.19–1.43)[10]
Spine FractureMeta-analysis of 11 observational studiesPrimarily older adultsRR: 1.56 (95% CI 1.31–1.85)[10]
Any-site FractureMeta-analysis of 11 observational studiesPrimarily older adultsRR: 1.16 (95% CI 1.04–1.30)[10]
Hip FractureUpdate meta-analysis of 18 observational studies244,109 fracture casesRR: 1.26 (95% CI 1.16–1.36)[11]
Traumatic Fracture10-year cohort studyAdults ≥ 25 yearsHazard Ratio (HR): 1.40 (95% CI 1.11-1.77)[13]
Fracture in Young AdultsPopulation-based case-control study18-29 yearsAdjusted Odds Ratio (aOR): 1.39 (95% CI: 1.26-1.53)[13]

Proposed Mechanisms:

The leading hypothesis centers on PPI-induced hypochlorhydria, which may impair the absorption of dietary calcium.[7][14] Other proposed mechanisms include vitamin B12 deficiency leading to peripheral neuropathy and an increased risk of falls, and direct effects on bone metabolism.[10][15]

Experimental Workflow: Investigating PPIs and Bone Health in Observational Studies

A typical retrospective cohort study to assess fracture risk would involve the following steps:

  • Cohort Identification: Identify a large population from an electronic health record or claims database.

  • Exposure Definition: Define "long-term PPI users" (e.g., cumulative days of supply) and a comparator group (e.g., non-users or users of histamine-2 receptor antagonists (H2RAs)).

  • Outcome Ascertainment: Identify incident fractures using validated diagnosis codes.

  • Covariate Adjustment: Collect data on potential confounders (e.g., age, sex, comorbidities like osteoporosis, use of other medications).

  • Statistical Analysis: Employ survival analysis (e.g., Cox proportional hazards models) to calculate hazard ratios, adjusting for covariates.

Causality Diagram: PPIs and Fracture Risk

G PPI Long-Term PPI Use Hypochlorhydria Gastric Hypochlorhydria PPI->Hypochlorhydria CalciumMalabsorption Impaired Calcium Absorption Hypochlorhydria->CalciumMalabsorption B12Deficiency Vitamin B12 Deficiency Hypochlorhydria->B12Deficiency Fracture Increased Fracture Risk CalciumMalabsorption->Fracture B12Deficiency->Fracture

Caption: Potential pathways linking long-term PPI use to increased fracture risk.

Kidney Disease

Numerous observational studies have reported an association between long-term PPI use and an increased risk of various forms of kidney disease, including acute interstitial nephritis (AIN), acute kidney injury (AKI), and chronic kidney disease (CKD).[5][16]

Supporting Data from Observational Studies:

Adverse OutcomeStudy TypePopulationKey Finding (Risk Estimate)Citation
Incident CKDMeta-analysis of 12 studies700,125 participantsHR: 1.26 (95% CI: 1.16–1.38)[17]
Incident CKDLarge prospective cohort study10,482 adults20-50% higher incidence of CKD vs. H2RA users[18]
CKDMeta-analysis of 10 observational studies6,829,905 participantsRR: 1.72 (95% CI: 1.02–2.87)[19]

Proposed Mechanisms:

The development of AIN is suggested to be an idiosyncratic drug reaction that can progress to chronic kidney disease.[20] Other proposed mechanisms are not yet fully elucidated but may involve tubular-interstitial inflammation.[21]

Methodological Considerations in Renal Safety Studies:

Observational studies investigating renal outcomes often rely on large administrative databases. It is critical to account for baseline kidney function and comorbidities such as diabetes and hypertension, which are strong risk factors for CKD. The comparison to H2RA users is a common strategy to mitigate confounding by indication.[18]

Dementia

The potential association between long-term PPI use and dementia has been a topic of considerable debate, with conflicting results from observational studies.[22]

Supporting Data from Observational Studies:

Adverse OutcomeStudy TypePopulationKey Finding (Risk Estimate)Citation
DementiaGerman cohort studyElderly patients44% increased risk[22]
DementiaAtherosclerosis Risk in Communities (ARIC) Study5,712 participants33% higher risk with >4.4 years of use (HR: 1.33, 95% CI 1.00–1.77)[23][24]
DementiaTaiwanese cohort study>45 years old22% higher risk (adjusted HR 1.22, 95% CI 1.05–1.42)[22]
No Association with DementiaProspective cohort study18,934 older adultsHR 0.88 (95% CI 0.72–1.08)[22]
No Association with DementiaAdult Changes in Thought study≥3 years of useHR 0.99 (95% CI 0.75–1.30)[22]
No Association with DementiaMeta-analysis of 11 observational studies642,949 subjectsPooled HR 1.10 (0.88-1.37)[25]

Proposed Mechanisms:

Hypothesized mechanisms include PPIs crossing the blood-brain barrier and potentially altering amyloid-β metabolism, as well as PPI-induced vitamin B12 deficiency, which is a known risk factor for cognitive impairment.[22][24]

Interpreting Conflicting Evidence:

The inconsistent findings across studies highlight the challenges of studying dementia, a multifactorial disease with a long latency period. Differences in study design, population characteristics, and the methods used to ascertain both PPI exposure and dementia diagnosis likely contribute to the disparate results. Some recent analyses suggest that after appropriate adjustment for confounders, there is no significant association.[26]

Cardiovascular Events

The association between PPI use and cardiovascular events is another area of active investigation and some controversy.[27][28]

Supporting Data from Observational Studies:

Adverse OutcomeStudy TypePopulationKey Finding (Risk Estimate)Citation
Cardiovascular MortalityMeta-analysis of 7 studies50,329 deathsPooled HR: 1.27 (1.11; 1.44) before bias adjustment[27]
Myocardial InfarctionData mining of 2.9 million individualsGeneral population16% increased risk of MI; doubled cardiovascular mortality[29]
Major Adverse Cardiovascular Events (MACE)Meta-analysis of cohort/case-control studiesClopidogrel usersPooled RR: 1.26 (95% CI: 1.11–1.42)[28]
No Significant Association with MACEMeta-analysis including RCT post-hoc analysesPatients on antiplatelet therapyOR 1.15 (95% CI 0.98–1.35)[30]

Proposed Mechanisms:

One of the most debated mechanisms involves the interaction of some PPIs (particularly omeprazole) with the antiplatelet drug clopidogrel, potentially reducing its efficacy.[5][28] However, some studies suggest an increased risk even in patients not taking clopidogrel.[28] Other proposed mechanisms include PPI-induced hypomagnesemia and endothelial dysfunction.[21][29]

Logical Flow: PPIs and Cardiovascular Risk

G cluster_ppi Long-Term PPI Use cluster_mechanisms Proposed Mechanisms cluster_outcome Cardiovascular Events Clopidogrel Interaction with Clopidogrel PPI->Clopidogrel Hypomagnesemia Hypomagnesemia PPI->Hypomagnesemia Endothelial Endothelial Dysfunction PPI->Endothelial MACE MACE, MI, Stroke Clopidogrel->MACE Hypomagnesemia->MACE Endothelial->MACE

Caption: Hypothesized mechanisms for the association between PPIs and cardiovascular events.

Gastrointestinal Infections

By reducing gastric acid, a primary defense against ingested pathogens, long-term PPI use has been associated with an increased risk of various gastrointestinal infections.[16][31][32]

Supporting Data from Observational Studies:

Adverse OutcomeStudy TypePopulationKey Finding (Risk Estimate)Citation
Clostridioides difficile InfectionMultiple observational studiesGeneral populationIncreased risk[3][5][16]
Bacterial Gastroenteritis (Campylobacter or Salmonella)Case-control studiesGeneral populationaOR ranging from 2.9 to 11.7[31]
Viral GastroenteritisRetrospective studyAmbulatory care patientsNearly doubled risk, particularly in those ≥ 45 years[32][33]

Proposed Mechanisms:

The primary mechanism is the alteration of the gastric pH, which allows for the survival and proliferation of ingested pathogens.[16][32] This can lead to changes in the gut microbiome, potentially creating an environment conducive to infections.[34]

Experimental Protocol: Assessing the Impact of PPIs on the Gut Microbiome

  • Study Design: A prospective cohort study of new PPI users and a control group.

  • Sample Collection: Collect stool samples at baseline (before PPI initiation) and at specified follow-up intervals (e.g., 3, 6, and 12 months).

  • Microbiome Analysis:

    • DNA Extraction: Extract microbial DNA from stool samples.

    • 16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 region of the 16S rRNA gene to characterize the bacterial community composition.

    • Bioinformatic Analysis: Use platforms like QIIME or mothur to process sequencing data, perform taxonomic classification, and analyze alpha and beta diversity.

  • Correlation with Clinical Outcomes: Correlate changes in the microbiome with the incidence of gastrointestinal infections or other adverse events.

Comparative Safety of Different PPIs

A key question for clinicians and researchers is whether the observed risks are a class effect or if certain PPIs have a more favorable long-term safety profile. Unfortunately, there is a lack of long-term, head-to-head comparative randomized controlled trials designed to monitor adverse effects.[4] Most observational studies group all PPIs together, and those that have attempted to compare individual agents have yielded inconsistent results. Therefore, there is currently no convincing evidence to suggest that one PPI is preferable to another in terms of long-term safety.[4]

Conclusion and Future Directions

The extensive body of observational research has raised significant concerns about the long-term safety of PPIs, linking their chronic use to a range of potential adverse outcomes including fractures, kidney disease, and gastrointestinal infections.[1][2] The evidence for other associations, such as dementia and cardiovascular events, remains more contentious.[22][26][27]

It is imperative for professionals in research and drug development to recognize that while these associations are not definitive proof of causality, they underscore the need for judicious prescribing and regular review of the ongoing need for PPI therapy.[6][8]

Future research should focus on:

  • Large-scale, long-term randomized controlled trials: While challenging to conduct, RCTs are needed to definitively assess the causal relationship between PPIs and these adverse events.[5][7]

  • Head-to-head comparative safety trials: To determine if there are clinically meaningful differences in the safety profiles of individual PPIs.[4]

  • Mechanistic studies: To further elucidate the biological pathways through which PPIs may exert these off-target effects.[21]

By critically evaluating the existing evidence and pursuing rigorous future research, the scientific community can better delineate the true risks of long-term PPI therapy and ensure their safe and appropriate use.

References

  • Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors.
  • The risks of long-term use of proton pump inhibitors: a critical review. PubMed Central. [Link]
  • Proton Pump Inhibitors (PPIs): What They Are & Side Effects. Cleveland Clinic. [Link]
  • Proton pump inhibitors and risk of fractures: a meta-analysis of 11 international studies.
  • Potential Risks Associated With Long-term Use of Proton Pump Inhibitors and the Maintenance Treatment Modality for Patients With Mild Gastroesophageal Reflux Disease. Journal of Neurogastroenterology and Motility. [Link]
  • Proton pump inhibitors and the risk of cardiovascular events and cardiovascular mortality: A systematic review and meta-analysis of observ
  • Systematic review and meta-analysis of adverse cardiovascular events associated with proton pump inhibitors used alone or in combination with antiplatelet agents. Taylor & Francis Online. [Link]
  • What are the risks of prolonged use of Proton Pump Inhibitors (PPIs)?. Dr.Oracle. [Link]
  • Proton-pump inhibitors and risk of fractures: an upd
  • Long-term proton pump inhibitor use and risk of dementia: a focused review on pantoprazole. PubMed Central. [Link]
  • Proton Pump Inhibitors and Risk of Dementia: A Hypothesis Generated but Not Adequately Tested.
  • Adverse Events of Proton Pump Inhibitors: Potential Mechanisms.
  • Long-Term Use of Proton-Pump Inhibitors: Unravelling the Safety Puzzle. PubMed Central. [Link]
  • Association between Proton Pump Inhibitor Use and Risk of Incident Chronic Kidney Disease: Systematic Review and Meta-Analysis. MDPI. [Link]
  • Cumulative Use of Proton Pump Inhibitors and Risk of Dementia. Neurology.org. [Link]
  • Use of Proton Pump Inhibitors and Risk of Fracture in Adults: A Review of Liter
  • Long-Term Use of Some Acid Reflux Drugs Linked to 33% Higher Dementia Risk.
  • FDA Drug Safety Communication: Possible increased risk of fractures of the hip, wrist, and spine with the use of proton pump inhibitors. U.S.
  • Proton pump inhibitors and gastroenteritis. PubMed Central. [Link]
  • PPIs are NOT Associated with Dementia: Refuting Sensational Claims in a Post-Modern Epidemiologic Era. American College of Gastroenterology. [Link]
  • Acid-Suppressive Drugs and Risk of Fracture in Children and Young Adults: A Meta-Analysis of Observ
  • Long-Term Use of Proton-Pump Inhibitors: Unravelling the Safety Puzzle. PubMed. [Link]
  • PPI use increases risk of chronic kidney disease by as much as 50%. The Pharmaceutical Journal. [Link]
  • Proton pump inhibitors linked to chronic kidney disease. MDedge. [Link]
  • Adverse Effects of Proton Pump Inhibitors—Evidence and Plausibility. PubMed Central. [Link]
  • Investigating the association of proton pump inhibitors with chronic kidney disease and its impact on clinical practice and future research: a review. Taylor & Francis Online. [Link]
  • Comparative effectiveness of proton pump inhibitors. Therapeutics Letter. [Link]
  • Proton pump inhibitors and cardiovascular risk: a critical review. Taylor & Francis Online. [Link]
  • Proton Pump Inhibitors and Risk of Chronic Kidney Disease: Evidence from Observational Studies.
  • (PDF) Adverse outcomes of long-term use of proton pump inhibitors: A systematic review and meta-analysis.
  • A Systematic Review of the Adverse Effects of Long-Term Proton Pump Inhibitor Use on the Gastrointestinal System in the Adult Popul
  • The impact of proton pump inhibitors on the human gastrointestinal microbiome. PubMed Central. [Link]
  • Cardiovascular Risk of Proton Pump Inhibitors. PubMed Central. [Link]
  • What is the update on long-term safety evidence with proton pump inhibitor use?. University of Illinois Chicago. [Link]
  • Cardiovascular Risk of Proton Pump Inhibitors.
  • The Safety of Long-Term Proton Pump Inhibitor Use on Cardiovascular Health: A Meta-Analysis. MDPI. [Link]
  • Systematic review with meta-analysis: the risks of proton pump inhibitors during pregnancy. University of Groningen. [Link]
  • Adverse events in patients with cardiovascular disease taking proton pump inhibitors. Taylor & Francis Online. [Link]
  • PPI use increases risk of viral gastroenteritis, finds JAMA Study. Speciality Dialogues. [Link]
  • New Study Confirms Link Between PPIs and Viral Gastroenteritis. Medium. [Link]
  • Adverse Effects Associated with Proton Pump Inhibitor Use. PubMed Central. [Link]
  • Proton Pump Inhibitors (PPI).
  • Context matters: Causality and global epidemiology of proton pump inhibitor safety. PLOS Medicine. [Link]
  • Proton Pump Inhibitor Use and Enteric Infections.
  • Real-World Safety Profile of Proton Pump Inhibitors in Infants as Reported in the FDA Adverse Event Reporting System (FAERS): Tiny Tummies, Key Decisions. MDPI. [Link]

Sources

A Comparative Guide: Lansoprazole vs. Newer Potassium-Competitive Acid Blockers (P-CABs) in Acid Suppression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the traditional proton pump inhibitor (PPI) lansoprazole with the newer class of potassium-competitive acid blockers (P-CABs), including vonoprazan, tegoprazan, and fexuprazan. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic differences, comparative clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.

Introduction: The Evolving Landscape of Gastric Acid Suppression

For decades, proton pump inhibitors (PPIs) like this compound have been the cornerstone of therapy for acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and as a component of Helicobacter pylori eradication regimens.[1][2] Their mechanism, involving the irreversible inhibition of the gastric H+/K+ ATPase (the proton pump), has proven highly effective.[2][3][4][5] However, PPIs possess certain limitations, including a delayed onset of action requiring several days to achieve maximal effect, the necessity of administration before meals, and variable efficacy influenced by CYP2C19 genetic polymorphisms.[6][7]

The emergence of potassium-competitive acid blockers (P-CABs) represents a significant advancement in acid suppression therapy.[8] This newer class of drugs, including vonoprazan, tegoprazan, and fexuprazan, offers a distinct mechanism of action that addresses some of the shortcomings of traditional PPIs.[6][9] This guide will provide a comprehensive, data-driven comparison of this compound and these novel agents.

Differentiated Mechanisms of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and P-CABs lies in their interaction with the gastric H+/K+ ATPase.

This compound (Proton Pump Inhibitor):

This compound is a prodrug that requires activation in the acidic environment of the parietal cell secretory canaliculi.[3][4] Once activated, it forms a covalent disulfide bond with cysteine residues on the proton pump, leading to irreversible inhibition.[3][4] This covalent binding provides a prolonged duration of action; however, it only affects actively secreting proton pumps.[6] Consequently, maximal acid suppression is achieved only after several doses.[7]

Potassium-Competitive Acid Blockers (P-CABs):

In contrast, P-CABs, such as vonoprazan, are not prodrugs and do not require acid activation.[10][11] They act by competitively and reversibly binding to the potassium-binding site of the H+/K+ ATPase, thereby inhibiting its activity.[11][12] This direct and competitive inhibition allows for a more rapid onset of action and the ability to inhibit both active and resting proton pumps.[6][10]

Signaling Pathway Diagrams

G

Comparative Pharmacokinetics and Pharmacodynamics

The differing mechanisms of action translate to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

ParameterThis compoundP-CABs (Vonoprazan as example)
Activation Acid-activated prodrug[3][4]Active drug, no acid activation required[10][11]
Onset of Action Delayed, maximal effect in 3-5 days[7]Rapid, within hours of the first dose[6][10][13]
Half-life Short (~1.5 hours)[2]Longer (~7.7 hours for vonoprazan)[6]
Food Effect Administration recommended before mealsCan be taken with or without food[13][14]
CYP2C19 Metabolism Significant, leading to inter-individual variability[4]Less affected by CYP2C19 polymorphisms[6]
Inhibition Type Irreversible, covalent bonding[3][4]Reversible, competitive ionic bonding[11][12]

A study in US subjects directly comparing vonoprazan 20 mg and this compound 30 mg demonstrated that vonoprazan provided more rapid, potent, and prolonged inhibition of intragastric acidity.[15][16][17] On day 1, the percentage of time with intragastric pH > 4 was 62.4% for vonoprazan versus 22.6% for this compound.[16][17] By day 7, this increased to 87.8% for vonoprazan compared to 42.3% for this compound.[16][17]

Clinical Efficacy: A Head-to-Head Comparison

Erosive Esophagitis (EE)

Multiple clinical trials have compared the efficacy of P-CABs with this compound and other PPIs in the healing of erosive esophagitis.

  • Vonoprazan vs. This compound: A multicenter, randomized, double-blind study in Asian patients with EE found that vonoprazan 20 mg was non-inferior to this compound 30 mg at 8 weeks, with healing rates of 92.4% and 91.3%, respectively.[7] Notably, in patients with severe EE (Los Angeles grades C and D), healing rates were numerically higher with vonoprazan.[7]

  • Tegoprazan vs. This compound: A phase 3, double-blind, multi-center study demonstrated that tegoprazan 25 mg was non-inferior to this compound 15 mg for maintaining endoscopic remission of healed mild EE over 24 weeks (90.6% vs. 89.5%).[18] Another study found tegoprazan 50 mg to be superior to this compound 30 mg in healing EE within 4 weeks (95.2% vs 86.2%).[][20]

  • Fexuprazan vs. Esomeprazole (a potent PPI): A phase III, randomized, double-blind, multicenter study showed that fexuprazan 40 mg was non-inferior to esomeprazole 40 mg in healing EE at 8 weeks, with healing rates of 97.3% and 97.9% in the per-protocol set, respectively.[21][22][23] Fexuprazan has also demonstrated efficacy regardless of food intake.[14]

Peptic Ulcer Disease

A systematic review and meta-analysis comparing P-CABs to this compound for peptic ulcer management concluded that P-CABs demonstrated non-inferiority in ulcer healing.[24][25] The pooled healing rates were 95.3% for P-CABs and 95.0% for this compound.[24][25]

Helicobacter pylori Eradication

The potent and sustained acid suppression by P-CABs is particularly advantageous for H. pylori eradication therapies, as it enhances the efficacy of antibiotics.[8]

A meta-analysis of randomized clinical trials found that P-CAB-based triple therapy achieved a significantly higher H. pylori eradication rate than PPI-based triple therapy (90.2% vs. 75.5% in the intention-to-treat analysis).[26][27] This superiority was particularly evident in first-line therapy.[26][27] Another network meta-analysis concluded that vonoprazan-based regimens are generally better than PPI-based regimens in terms of efficacy and safety for H. pylori eradication.

Safety and Tolerability

The safety profiles of P-CABs have been generally comparable to those of this compound and other PPIs in clinical trials.

  • Common Adverse Events: The incidence of treatment-emergent adverse events (TEAEs) has been similar between P-CABs and this compound in most studies.[7][24][25] Common side effects for both classes of drugs include diarrhea, headache, and nausea.[10]

  • Serious Adverse Events: One meta-analysis noted that while drug-related TEAEs did not differ significantly, P-CAB treatment was associated with an increased risk of serious adverse events compared to this compound.[24][25] However, another study on erosive esophagitis found that serious adverse events were rare and not considered related to the study drugs for either vonoprazan or this compound.[7] Further long-term safety data are being gathered.

Experimental Protocols

Protocol for Comparative Evaluation of Intragastric pH

Objective: To compare the pharmacodynamic effect of a P-CAB versus this compound on 24-hour intragastric pH.

Methodology:

  • Subject Recruitment: Enroll healthy, H. pylori-negative adult volunteers.

  • Study Design: A randomized, two-period crossover study design is recommended.

  • Washout Period: A washout period of at least 7 days between treatment periods.

  • pH Monitoring:

    • A baseline 24-hour intragastric pH recording is performed before the first treatment period.

    • On day 1 and day 7 of each treatment period, subjects are administered the study drug (e.g., vonoprazan 20 mg or this compound 30 mg) under standardized fasting conditions.

    • A pH monitoring probe is inserted via the nasal passage into the stomach.[9] The correct positioning of the probe is crucial for reliable data.[13]

    • Intragastric pH is continuously recorded for 24 hours.[13]

    • Standardized meals are provided at specific times relative to dosing.[15]

  • Data Analysis: The primary endpoint is typically the percentage of time over a 24-hour period that the intragastric pH remains above a certain threshold (e.g., pH > 4).[15]

G

Protocol for Assessing H. pylori Eradication

Objective: To compare the efficacy of a P-CAB-based versus a this compound-based triple therapy for H. pylori eradication.

Methodology:

  • Patient Enrollment: Recruit patients with confirmed H. pylori infection.

  • Randomization: Randomly assign patients to receive either:

    • P-CAB Group: P-CAB (e.g., vonoprazan 20 mg twice daily) + two antibiotics (e.g., amoxicillin 1000 mg twice daily and clarithromycin 500 mg twice daily) for 7-14 days.

    • This compound Group: this compound (30 mg twice daily) + the same two antibiotics for 7-14 days.

  • Confirmation of Eradication:

    • Testing for eradication should be performed at least 4 weeks after the completion of antibiotic therapy.[12][17]

    • Patients should discontinue PPIs or P-CABs for 1-2 weeks before testing to avoid false-negative results.[17]

    • The Urea Breath Test (UBT) is the preferred non-invasive method for confirming eradication due to its high sensitivity and specificity.[12]

    • Alternatively, a Stool Antigen Test can be used.[12]

    • Endoscopy with biopsy is typically reserved for cases with complications like gastric ulcers.[12]

  • Data Analysis: The primary outcome is the rate of successful H. pylori eradication in each treatment arm, analyzed by both intention-to-treat and per-protocol populations.

Conclusion and Future Perspectives

Potassium-competitive acid blockers represent a paradigm shift in the management of acid-related disorders. Their distinct mechanism of action translates into a more rapid, potent, and sustained acid suppression compared to this compound. Clinical data consistently demonstrate that P-CABs are at least non-inferior, and in some cases superior, to this compound, particularly in the healing of severe erosive esophagitis and for H. pylori eradication.[9] Their favorable pharmacokinetic profile, including a lack of significant food effect and reduced impact of CYP2C19 polymorphism, offers practical advantages in clinical practice.

While the short-term safety profile of P-CABs appears comparable to PPIs, ongoing long-term studies will be crucial to fully establish their safety with prolonged use. For researchers and drug development professionals, the advent of P-CABs opens new avenues for optimizing acid suppression and improving clinical outcomes in a range of gastrointestinal diseases.

References

  • Vonoprazan | C17H16FN3O2S | CID 15981397. PubChem - NIH. [Link]
  • This compound Monograph for Professionals. (2025-06-10). Drugs.com. [Link]
  • Randomized Multicenter Study to Evaluate the Efficacy and Safety of Fexuprazan According to the Timing of Dosing in Patients With Erosive Esophagitis. Journal of Neurogastroenterology and Motility. [Link]
  • Efficacy and safety of potassium-competitive acid blockers versus proton pump inhibitors as Helicobacter pylori eradication therapy: a meta-analysis of randomized clinical trials. Elsevier. [Link]
  • This compound: pharmacokinetics, pharmacodynamics and clinical uses. PubMed. [Link]
  • What is the mechanism of Vonoprazan Fumarate? (2024-07-17).
  • Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis. PMC. [Link]
  • What is the mechanism of this compound? (2024-07-17).
  • Efficacy and safety of potassium-competitive acid blockers versus proton pump inhibitors as Helicobacter pylori eradication therapy: a meta-analysis of randomized clinical trials. (2022-07-08). PMC - NIH. [Link]
  • What is the mechanism of action of Vonoprazan (Proton Pump Inhibitor) PPI? (2025-02-08). Dr.Oracle. [Link]
  • lanzoprazole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
  • Tegoprazan Outperforms Standard PPI Therapy in Phase 3 GERD Trials.
  • How VOQUEZNA® (vonoprazan) Works. [Link]
  • Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor this compound in US Subjects. ProQuest. [Link]
  • This compound: Uses, Dosage, Side Effects & Interactions. Minicule. [Link]
  • Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor this compound in US Subjects. Semantic Scholar. [Link]
  • Are Potassium-Competitive Acid Blockers Superior to PPIs for GERD Tre
  • Full article: Potassium-competitive acid blockers: rethinking acid suppression for gastroesophageal reflux disease and Helicobacter pylori. Taylor & Francis Online. [Link]
  • Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor this compound in US Subjects. (2022-07-01). PubMed. [Link]
  • Efficacy and safety of fexuprazan in patients with symptoms and signs of laryngopharyngeal reflux disease: a randomized clinical trial. (2024-08-08). PubMed. [Link]
  • Comparative efficiency and safety of potassium competitive acid blockers versus this compound in peptic ulcer: a systematic review and meta-analysis. (2024-01-11). PubMed. [Link]
  • Comparative efficiency and safety of potassium competitive acid blockers versus this compound in peptic ulcer: a systematic review and meta-analysis. (2024-01-10). Frontiers. [Link]
  • Randomised clinical trial: comparison of tegoprazan and this compound as maintenance therapy for healed mild erosive oesophagitis. PMC - PubMed Central. [Link]
  • Comparison of acid‐lowering drugs for endoscopy negative reflux disease: Systematic review and network Meta‐Analysis. (2022-09-25). PubMed Central. [Link]
  • 24-hour pH monitoring study.
  • In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. (2015-01-01). PMC - NIH. [Link]
  • The efficacy and safety of fexuprazan in treating erosive esophagitis: a phase III, randomized, double-blind, multicenter study. (2024-01-22). FirstWord Pharma. [Link]
  • P-CAB versus PPI in the eradication of Helicobacter pylori: a systematic review and network meta-analysis.
  • Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis. (2023-11-15). PubMed. [Link]
  • Comparative Efficacy and Safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer with or without Helicobacter pylori Infection: A Systematic Review and Network Meta-Analysis. (2024-05-28). MDPI. [Link]
  • Comparative efficacy of P-CABs versus proton pump inhibitors for Grade C/D esophagitis: A systematic review and network meta-analysis.
  • The efficacy and safety of fexuprazan in treating erosive esophagitis: a phase III, randomized, double-blind, multicenter study.
  • Tegoprazan outperforms this compound in healing erosive esophagitis within 4 weeks. (2025-12-03). [Link]
  • The efficacy and safety of fexuprazan in treating erosive esophagitis: a phase III, randomized, double-blind, multicenter study. (2024-01-22). PubMed. [Link]
  • Daewoong Pharmaceutical Unveils Phase 3 Clinical Data of Fexuprazan, A Novel Potassium-competitive Acid Blocker. (2020-05-08). PR Newswire. [Link]
  • Phase III clinical data of Fexuprazan shows efficacy in gastroesophageal reflux disease.- Daewoong Pharma. (2020-05-09). Medthority. [Link]
  • Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Rel
  • Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or this compound in the treatment of gastric ulcer. PMC - PubMed Central. [Link]
  • COMPARISON OF TEGOPRAZAN AND this compound IN PATIENTS WITH EROSIVE ESOPHAGITIS: A MULTICENTER, RANDOMIZED, DOUBLE-BLIND, ACTIVE-COMPARATOR PHASE 4 TRIAL. Digestive Disease Week. [Link]
  • (PDF) Randomised clinical trial: comparison of tegoprazan and this compound as maintenance therapy for healed mild erosive oesophagitis.
  • Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. PMC - NIH. [Link]
  • Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis. PMC - PubMed Central. [Link]
  • (PDF) Randomised clinical trial: comparison of tegoprazan and placebo in non‐erosive reflux disease.
  • Comparison of Tegoprazan and this compound in Patients With Erosive Esophagitis up to 4 Weeks: A Multi‐Center, Randomized, Double‐Blind, Active‐Comparator Phase 4 Trial. PMC - PubMed Central. [Link]
  • Vonoprazan vs this compound in Gastrointestinal Tract Ulcers: A Systematic Review and Meta-Analysis. (2024-08-16). medtigo Journal. [Link]
  • (PDF) Comparative efficiency and safety of potassium competitive acid blockers versus this compound in peptic ulcer: a systematic review and meta-analysis.
  • Potassium-Competitive Acid Blockers and Proton Pump Inhibitors. NIH. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Lansoprazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a comprehensive overview of the proper disposal procedures for lansoprazole, a widely used proton pump inhibitor. By moving beyond mere procedural steps, we will delve into the scientific rationale behind these protocols, ensuring a deep understanding that fosters a culture of safety and environmental responsibility.

Core Directive: A Proactive Approach to Waste Management

The cornerstone of responsible chemical handling is a proactive waste management strategy. This approach, often conceptualized as a hierarchy, prioritizes the most environmentally friendly and inherently safe practices.

The Waste Management Hierarchy
  • Source Reduction and Waste Minimization: The most effective disposal method is to not generate waste in the first place. This involves:

    • Prudent Purchasing: Order only the quantity of this compound required for your experiments to avoid surplus and expired stock.

    • Optimized Experimental Design: Miniaturize experiments where possible to reduce the volume of reagents used and waste generated.

    • Inventory Management: Maintain a meticulous inventory of all chemicals to prevent duplicate orders and ensure that older stock is used first.

  • Recycling and Reuse: While not always feasible for a pharmaceutical compound like this compound, consider if any uncontaminated solvents used in its application can be safely recycled within the laboratory.

  • Treatment: In some instances, chemical treatment to neutralize or reduce the hazard of a waste stream may be possible. However, for this compound, this is not a common or recommended practice in a standard laboratory setting.

  • Disposal: This is the final and least preferred option. When disposal is necessary, it must be conducted in a manner that is safe, compliant with all regulations, and minimizes environmental impact.

Scientific Integrity & Logic: Understanding this compound's Profile

A thorough understanding of this compound's chemical and toxicological properties is essential for making informed disposal decisions.

Chemical Properties: this compound is a substituted benzimidazole that is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1][2] It is a weak base and a weak acid.[2]

Toxicological Profile: this compound is not classified as an acutely toxic hazardous waste (P-listed) or a toxic hazardous waste (U-listed) by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Furthermore, it does not typically exhibit the characteristics of hazardous waste:

  • Ignitability: It is not a flammable solid.

  • Corrosivity: It is not a highly acidic or basic compound.

  • Reactivity: It is stable under normal conditions.

  • Toxicity: While all chemicals have some level of toxicity, this compound does not contain constituents listed in the EPA's toxicity characteristic table at concentrations that would classify it as hazardous waste.[5]

Therefore, in most laboratory settings, this compound waste is considered non-hazardous pharmaceutical waste .[3][4][6][7] It is crucial to remember that "non-hazardous" does not equate to "harmless."[3][4] Improper disposal can still have negative environmental and health impacts.

Environmental Fate: Studies have shown that this compound can degrade in the aquatic environment through hydrolysis and photolysis, forming various transformation products.[8] The long-term ecological effects of these degradation products are an area of ongoing research. This underscores the importance of preventing the release of this compound into the environment through improper disposal, such as sewering.

Procedural Guidance: Step-by-Step Disposal Protocols

The following protocols provide detailed instructions for the disposal of various forms of this compound waste generated in a laboratory.

Unused or Expired Pure this compound (Solid Powder)

This is the most concentrated form of this compound waste and requires careful handling.

Protocol:

  • Segregation: Do not mix unused or expired this compound with any other chemical waste.

  • Containerization:

    • If in its original, unopened container, leave it as is.

    • If the original container is compromised or if you have loose powder, place it in a new, clean, and clearly labeled, leak-proof container. The container should be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be securely sealed.

  • Labeling: Label the container clearly as "Non-Hazardous Pharmaceutical Waste: this compound." Include the chemical name and the date you designated it as waste.

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials and general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration .[3]

Aqueous Solutions Containing this compound

Disposing of liquid waste requires particular attention to prevent release into the water system.

Protocol:

  • DO NOT Pour Down the Drain: Aqueous solutions of this compound should never be disposed of down the sanitary sewer.[8]

  • Segregation: Collect aqueous this compound waste in a dedicated, sealed, and leak-proof container. Do not mix with organic solvent waste.

  • Containerization: Use a clearly labeled, compatible container (HDPE or glass).

  • Labeling: Label the container as "Non-Hazardous Aqueous Pharmaceutical Waste: this compound Solution." If other non-hazardous solutes are present, list them as well.

  • Storage: Store in a designated waste accumulation area with secondary containment to prevent spills.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor for incineration.

Organic Solvent Solutions Containing this compound

Solutions of this compound in organic solvents require handling as flammable waste.

Protocol:

  • Segregation: Collect organic solvent waste containing this compound in a dedicated, sealed, and leak-proof container. Do not mix with aqueous waste.

  • Containerization: Use a labeled, compatible container designed for flammable liquid waste.

  • Labeling: Label the container as "Flammable Waste" and list the solvent(s) and "this compound" as contents.

  • Storage: Store in a designated flammable waste storage area, away from sources of ignition and with proper ventilation.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.

Contaminated Labware and Personal Protective Equipment (PPE)

Items such as pipette tips, centrifuge tubes, gloves, and weighing papers that have come into contact with this compound must be disposed of properly.

Protocol:

  • Gross Decontamination: Remove as much of the this compound residue as possible.

  • Segregation: Place all contaminated solid waste into a designated, clearly labeled, and sealed bag or container.

  • Labeling: Label the container as "Non-Hazardous Chemically Contaminated Solid Waste."

  • Disposal: Dispose of as solid chemical waste through your institution's EHS department or a licensed contractor. Do not dispose of this waste in the regular trash.

Decontamination of Glassware and Surfaces

Thorough decontamination of reusable glassware and laboratory surfaces is essential to prevent cross-contamination and ensure a safe working environment.

Decontamination Protocol:

  • Pre-rinse with an appropriate solvent: Since this compound is practically insoluble in water, a pre-rinse with a solvent in which it is soluble is effective.

    • Ethanol is a good first choice for a pre-rinse.[1][2]

    • For more stubborn residues, DMSO or DMF can be used, followed by a rinse with a miscible solvent like ethanol or acetone to remove the DMSO/DMF.[1]

  • Collect the rinsate: The initial solvent rinse (rinsate) must be collected and disposed of as hazardous waste (flammable liquid waste if an organic solvent was used).[9]

  • Wash with a laboratory detergent: After the solvent pre-rinse, wash the glassware thoroughly with a laboratory-grade detergent (e.g., Alconox®, Liquinox®) and hot water.[10] Use appropriate brushes to scrub all surfaces.

  • Rinse thoroughly: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized or distilled water to remove any remaining detergent residue.

  • Dry: Allow the glassware to air dry or use an oven as appropriate.

For decontaminating laboratory surfaces, wipe the area with a cloth or paper towel dampened with ethanol, followed by a wipe with a detergent solution and then water.

Visualization of Disposal Workflow

LansoprazoleDisposalWorkflow This compound Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation_containerization Segregation & Containerization cluster_disposal_pathway Disposal Pathway pure_this compound Pure this compound (Solid) solid_waste_container Labeled, Sealed Container (Non-Hazardous Pharmaceutical Waste) pure_this compound->solid_waste_container aqueous_solution Aqueous Solution aqueous_waste_container Labeled, Sealed Container (Non-Hazardous Aqueous Waste) aqueous_solution->aqueous_waste_container organic_solution Organic Solvent Solution flammable_waste_container Labeled, Sealed Container (Flammable Waste) organic_solution->flammable_waste_container contaminated_labware Contaminated Labware/PPE solid_contaminated_waste_container Labeled, Sealed Container (Chemically Contaminated Solid Waste) contaminated_labware->solid_contaminated_waste_container incineration Incineration via EHS/Licensed Contractor solid_waste_container->incineration aqueous_waste_container->incineration flammable_waste_container->incineration solid_contaminated_waste_container->incineration

Caption: Workflow for the proper disposal of this compound waste.

Summary of this compound Disposal Procedures

Waste TypeSegregationContainerLabelingDisposal Method
Pure this compound (Solid) Separate from other wasteSealed, compatible container"Non-Hazardous Pharmaceutical Waste: this compound"Incineration
Aqueous Solution Separate from organic wasteSealed, compatible container"Non-Hazardous Aqueous Pharmaceutical Waste: this compound Solution"Incineration
Organic Solvent Solution Separate from aqueous wasteFlammable liquid waste container"Flammable Waste" with contents listedIncineration
Contaminated Labware/PPE Separate from regular trashSealed bag or container"Non-Hazardous Chemically Contaminated Solid Waste"Incineration

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ResearchGate. (n.d.). Solubility and dissolution thermodynamic properties of this compound in pure solvents.
  • US Bio-Clean. (n.d.). What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It).
  • Veterinary Compliance Assistance. (n.d.). Non-Hazardous Waste Pharmaceuticals.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • ResearchGate. (n.d.). Solubility of this compound in different solvents.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • PubMed. (2000). Preformulation investigation of the novel proton pump inhibitor this compound.
  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
  • Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities.
  • INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.
  • eCFR. (n.d.). 40 CFR 261.24 -- Toxicity characteristic.
  • Pharmacy Purchasing & Products. (n.d.). Establishing Sound Practices for Cleaning Your Cleanroom: Cleaning Products and Procedures for <797> Compliance.
  • PubMed. (2015). Examining factors that influence the effectiveness of cleaning antineoplastic drugs from drug preparation surfaces: a pilot study.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the safe handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, immediate safety and logistical information for laboratory professionals working with Lansoprazole. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols. This document is structured to serve as a trusted resource, empowering researchers to work safely and efficiently.

Immediate Safety and Hazard Assessment of this compound

This compound, a proton pump inhibitor, is a white to brownish-white crystalline powder.[1] While therapeutically beneficial, in a laboratory setting, it presents several hazards that necessitate stringent safety protocols. Understanding these hazards is the first step in mitigating risk.

Primary Hazards:

  • Skin Irritation: Direct contact with this compound powder can cause skin irritation.[2][3]

  • Serious Eye Irritation: The powder is a serious eye irritant, and contact can lead to significant discomfort and potential damage.[2][3]

  • Respiratory Irritation: Inhalation of this compound dust may cause respiratory irritation.[2][3]

Given these hazards, a thorough risk assessment is crucial before any handling of this compound. This assessment should inform the selection of appropriate engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, it is critical to implement appropriate engineering controls to minimize exposure to this compound dust. These controls are designed to contain the hazard at its source.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or preparing solutions, a certified chemical fume hood or a powder containment hood is mandatory.

  • Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems is recommended to provide the highest level of containment.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls cannot eliminate the risk of exposure, appropriate PPE is required. The selection of PPE should be based on the specific task being performed and the potential for exposure.

Hand Protection: A Critical Detail

Gloves are a fundamental component of PPE when handling this compound. However, not all gloves offer the same level of protection. The choice of glove material and thickness is critical, especially when working with solvents. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3][4][5] Therefore, the chemical resistance of the glove to these solvents must be considered.

Recommended Gloves:

  • Nitrile Gloves: Nitrile gloves are recommended for handling this compound powder and for incidental contact with solutions. They offer good resistance to a range of chemicals and are a suitable alternative for individuals with latex allergies. For direct and prolonged contact with solvents, double gloving is a prudent practice.

Glove Breakthrough Time Considerations:

The breakthrough time is the time it takes for a chemical to permeate through the glove material. It is crucial to be aware of the breakthrough times for the solvents you are using.

SolventNitrile Glove Breakthrough Time (approximate)
Dimethyl Sulfoxide (DMSO) >480 minutes[6][7]
Ethanol 7 minutes[6]
Methanol <1 minute[6]

Important Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific formulation. Always consult the manufacturer's chemical resistance guide for the specific gloves you are using. For tasks involving methanol, consider using thicker nitrile gloves or an alternative material with a longer breakthrough time, and change gloves frequently.

Eye and Face Protection
  • Safety Glasses with Side Shields: For general handling of this compound where the risk of splashing is low, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When preparing solutions or performing any task with a higher risk of splashes, chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes to the face.

Protective Clothing
  • Laboratory Coat: A clean, buttoned laboratory coat is required to protect the skin and personal clothing from contamination.

  • Chemical-Resistant Apron: For tasks with a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable coverall may be necessary.

Respiratory Protection

Respiratory protection is necessary when engineering controls are not sufficient to keep the concentration of airborne this compound dust below acceptable limits.

  • NIOSH-Approved N95 Respirator: For tasks that may generate low levels of dust, a NIOSH-approved N95 respirator is recommended.[8][9][10][11][12] These respirators are designed to filter at least 95% of airborne particles. It is essential to ensure the respirator is properly fitted to the user's face to provide effective protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is essential for ensuring the safe and consistent handling of this compound in the laboratory.

Preparation and Weighing
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or powder containment hood.

  • Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • Weighing: Use a balance inside the containment hood. Handle the powder carefully to minimize dust generation.

  • Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or towel. Dispose of the cleaning materials as contaminated waste.

Solution Preparation
  • Solvent Handling: When preparing solutions, handle solvents in the fume hood.

  • Dissolving this compound: Add the weighed this compound powder to the solvent slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or vortex mixer to dissolve the powder completely. Keep the container capped during mixing whenever possible.

Disposal Plan: Managing this compound Waste Responsibly

Proper disposal of this compound and contaminated materials is crucial to protect both human health and the environment. All waste should be handled in accordance with local, state, and federal regulations.

Waste Segregation
  • Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound should be disposed of in a designated sharps container.

Decontamination and Cleaning
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable cleaning agent, such as 70% ethanol or a laboratory-grade detergent.[13][14]

  • Equipment: Clean all equipment used for handling this compound according to the manufacturer's instructions.

  • Spills: In the event of a spill, follow your institution's established spill response procedure. For a small powder spill, gently cover the spill with damp paper towels to avoid raising dust, then clean the area with a suitable detergent. For a liquid spill, absorb the liquid with an inert absorbent material and collect it in a sealed container for disposal.

Diagrams and Visualizations

Workflow for Safe Handling and Disposal of this compound

Lansoprazole_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_disposal Disposal and Decontamination prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment eng_controls Implement Engineering Controls (Fume Hood/Containment Hood) risk_assessment->eng_controls don_ppe Don Appropriate PPE eng_controls->don_ppe weighing Weighing Powder don_ppe->weighing solution_prep Preparing Solutions weighing->solution_prep waste_segregation Segregate Waste (Solid, Liquid, Sharps) solution_prep->waste_segregation decontamination Decontaminate Surfaces & Equipment waste_segregation->decontamination waste_disposal Dispose of Waste via Approved Channels decontamination->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands disposal_end End of Procedure wash_hands->disposal_end

Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.

References

  • This compound Safety D
  • This compound Product Inform
  • How well do nitrile gloves protect against methanol and acetone? Reddit.
  • Process for preparing this compound sodium salt.
  • This compound Product Description. ChemicalBook.
  • Breakthrough time (BT) for different glove types, no movement versus...
  • PREVACID (this compound) Label. U.S.
  • Solubility and dissolution thermodynamic properties of this compound in pure solvents.
  • Dimethyl sulfoxide permeation through glove m
  • Methanol Standard (1X1 mL)
  • Glove Material Breakthrough Time after Total Immersion.
  • (S)-Lansoprazole CAS#: 138530-95-7. ChemicalBook.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Nitrile Glove Chemical-Compatibility Reference.
  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.
  • Benehal MS8225 N95 Respir
  • OSHA Compliance For Labor
  • What are the effects of alcohol disinfectants on PPE glove performance. Ansell.
  • N95 Niosh CDC Approved Particulate Respir
  • Best Practices for a Successful Lab Decontamination.
  • This compound. PubChem.
  • Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. Ansell.
  • Solubility of this compound in different solvents.
  • Chemical Resistance Guide. Honeywell.
  • NIOSH List N95 Mask Approved Certified Equipment Respir
  • Decontamination and Labor
  • PPERN95 N95 Niosh Approved Half Mask Respir
  • Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.
  • Disposal Procedures for Non Hazardous Waste. Stephen F.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Guide to Decontaminating Lab Equipment: From Cleaning to Steriliz
  • Laboratory Cleaning and Disinfection. University of Nebraska-Lincoln.
  • Decontamination of labor
  • N95 Respirators » NIOSH Approvals and Background Info.
  • Stabilization of a new antiulcer drug (this compound) in the solid dosage forms.
  • Laboratory Safety Guidance.
  • Physicochemical stability of this compound 3 mg/mL and 10 mg/mL oral suspensions in SuspendIt®. PCCA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.